1-Methyl-1,4-diazepan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-6(9)7-3-5-8/h2-5H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYSZYWKHFCLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281328 | |
| Record name | 1-methyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-40-7 | |
| Record name | 5441-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5441-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5441-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure is a derivative of the 1,4-diazepane core, which is a key scaffold in medicinal chemistry. While not as extensively studied as its benzodiazepine cousins, 1-Methyl-1,4-diazepan-5-one is gaining interest as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its emerging applications in drug discovery.
Physicochemical Properties
Detailed experimental data for 1-Methyl-1,4-diazepan-5-one is not widely available in public literature, a common challenge with rare or novel research chemicals.[1] However, based on its structure and the properties of similar compounds, we can infer its key physicochemical characteristics.
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| CAS Number | 5441-40-7 | |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Small, non-planar saturated heterocycles often have low melting points. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | The presence of polar amide and amine functional groups, capable of hydrogen bonding, will lead to a relatively high boiling point for its molecular weight. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | The amide and tertiary amine groups can act as hydrogen bond acceptors, and the N-H group as a donor, promoting solubility in polar solvents. Its hydrochloride salt form is expected to have enhanced water solubility. |
| pKa | The tertiary amine is expected to have a pKa around 8-9, while the amide nitrogen is essentially non-basic. | The alkyl substitution on the nitrogen increases its basicity compared to ammonia. |
Synthesis of 1-Methyl-1,4-diazepan-5-one
A plausible and efficient synthetic route to 1-Methyl-1,4-diazepan-5-one involves a cyclization reaction. While a specific peer-reviewed synthesis for this exact molecule is not readily found, a general and reliable method can be adapted from established procedures for similar 1,4-diazepan-5-ones. One such approach is the intramolecular cyclization of an N-substituted amino acid derivative.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for 1-Methyl-1,4-diazepan-5-one.
Experimental Protocol:
Step 1: Michael Addition
-
To a solution of N-methylethylenediamine (1.0 eq) in methanol at 0 °C, add methyl acrylate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude intermediate, methyl 3-((2-(methylamino)ethyl)amino)propanoate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Amide Formation (Cyclization)
-
Heat the crude intermediate from the previous step, either neat or in a high-boiling solvent such as toluene or xylene, to reflux (typically 110-140 °C).
-
The cyclization reaction results in the formation of 1-Methyl-1,4-diazepan-5-one and methanol as a byproduct.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Methyl-1,4-diazepan-5-one.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the methyl group. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.
-
N-CH₃: A singlet around 2.3-2.5 ppm.
-
Ring CH₂ protons: A series of multiplets in the range of 2.5-3.5 ppm. The protons adjacent to the carbonyl group (C6-H₂) will likely be downfield compared to those adjacent to the tertiary amine (C2-H₂ and C3-H₂). Protons on the same carbon may be diastereotopic and show complex splitting patterns.
-
N-H: A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically in the range of 6.0-8.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
C=O (Amide Carbonyl): A signal in the downfield region, around 170-175 ppm.
-
Ring CH₂ carbons: Signals in the range of 35-60 ppm. The carbon adjacent to the carbonyl (C6) and the carbons adjacent to the tertiary nitrogen (C2) will be the most downfield in this region.
-
N-CH₃: A signal around 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: A moderate to strong, broad band around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹ (Amide I band).
-
N-H bend: A band around 1550-1640 cm⁻¹ (Amide II band).
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the diazepane ring.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Methyl-1,4-diazepan-5-one is dictated by its functional groups: a secondary amide, a tertiary amine, and a secondary amine.
-
N-Alkylation/Acylation: The secondary amine (N-H) is the most nucleophilic site and can be readily alkylated or acylated to introduce further diversity to the molecule.
-
Amide Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1-methyl-1,4-diazepane.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to ring-opening.
-
Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions.
Applications in Drug Discovery and Development
The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] These compounds are known to exhibit a variety of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[2]
Building Block for Targeted Protein Degradation
A significant emerging application for 1-Methyl-1,4-diazepan-5-one is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues .[3]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.
Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the degradation of the target.
Sources
An In-depth Technical Guide to 1-Methyl-1,4-diazepan-5-one (CAS: 5441-40-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Scaffold
1-Methyl-1,4-diazepan-5-one is a fascinating heterocyclic molecule belonging to the diazepan-5-one class. While its direct applications are not extensively documented in mainstream literature, its structural motif is of significant interest to medicinal chemists. The diazepine core is a privileged scaffold, famously represented by drugs like diazepam (Valium), which exhibit profound effects on the central nervous system (CNS).[1][2] This guide aims to provide a comprehensive technical overview of 1-Methyl-1,4-diazepan-5-one, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential utility. As this is a rare chemical, for which extensive experimental data is not always publicly available, this document combines established chemical principles with data from analogous structures to provide a robust and practical resource for the research community.[3]
Molecular Architecture and Physicochemical Properties
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, a methyl group on the nitrogen at position 1, and a carbonyl group at position 5.[4] This structure imparts a unique combination of features: a polar amide group, a basic tertiary amine, and a flexible seven-membered ring.
| Property | Value | Source |
| CAS Number | 5441-40-7 | [5] |
| Molecular Formula | C₆H₁₂N₂O | [4] |
| Molecular Weight | 128.17 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | 83-84 °C | |
| Boiling Point | 125-130 °C at 12 Torr | |
| Density | ~1.0 g/cm³ | [6] |
| Synonyms | 1-Methyl-5-homopiperazinone, N-Methyl-1,4-diazepan-5-one |
Synthesis Strategy: A Mechanistic Approach
The synthesis of 1-Methyl-1,4-diazepan-5-one is a classic example of a tandem Michael addition and intramolecular cyclization (lactamization). This approach offers an efficient route to the diazepanone core from readily available starting materials.
Conceptual Synthesis Pathway
The overall transformation involves the reaction of N-methylethylenediamine with an acrylate ester, such as methyl acrylate or ethyl acrylate. The reaction proceeds in two key steps:
-
Michael Addition: The primary amine of N-methylethylenediamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This forms a β-amino ester intermediate.
-
Intramolecular Amidation: The secondary amine of the intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the seven-membered ring and the elimination of an alcohol (methanol or ethanol).
Caption: Conceptual workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar cyclic amides.[7] Researchers should optimize conditions as necessary.
Materials:
-
N-Methylethylenediamine
-
Methyl Acrylate
-
Methanol (Anhydrous)
-
Sodium Methoxide (catalytic amount)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for chromatography)
-
Ethyl Acetate/Hexane mixture (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethylenediamine (1.0 eq) dissolved in anhydrous methanol.
-
Michael Addition: Slowly add methyl acrylate (1.0 eq) to the stirred solution at room temperature. The reaction is typically exothermic. Maintain the temperature below 40°C using a water bath if necessary. Stir for 2-4 hours at room temperature to ensure the completion of the Michael addition.
-
Cyclization: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization is generally complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-Methyl-1,4-diazepan-5-one.
Analytical Characterization: A Predictive Approach
Due to the limited availability of published experimental spectra for this specific compound, this section provides a predictive analysis based on its chemical structure and established principles of spectroscopic interpretation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~3.4-3.6 ppm (t, 2H): Protons on the carbon adjacent to the amide nitrogen (C6-H₂).
-
δ ~2.7-2.9 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group (C7-H₂).
-
δ ~2.5-2.7 ppm (m, 4H): Protons on the carbons adjacent to the tertiary amine (C2-H₂ and C3-H₂).
-
δ ~2.3 ppm (s, 3H): Protons of the N-methyl group (N1-CH₃).
-
δ ~6.5-7.5 ppm (br s, 1H): Amide proton (N4-H). This peak may be broad and its chemical shift can be concentration-dependent.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~175 ppm: Carbonyl carbon (C5).
-
δ ~55-60 ppm: Carbons adjacent to the tertiary amine (C2 and C3).
-
δ ~45-50 ppm: Carbon adjacent to the amide nitrogen (C6).
-
δ ~42 ppm: N-methyl carbon (N1-CH₃).
-
δ ~35-40 ppm: Carbon adjacent to the carbonyl group (C7).
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (N-H stretch): Characteristic of the secondary amide.
-
~2950-2800 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.
-
~1650 cm⁻¹ (C=O stretch): Amide I band, strong absorption.
-
~1550 cm⁻¹ (N-H bend): Amide II band.
-
~1200-1000 cm⁻¹ (C-N stretch): C-N bonds of the amines and amide.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 128.1001 (for C₆H₁₂N₂O).
-
Key Fragmentation Patterns: Expect fragmentation alpha to the nitrogen atoms and the carbonyl group. Common fragments would likely arise from the loss of the N-methyl group, cleavage of the ethylenediamine bridge, and loss of CO.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-Methyl-1,4-diazepan-5-one is dictated by its functional groups:
-
Amide: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The amide nitrogen can be deprotonated with a strong base, allowing for N-alkylation or other modifications at the N4 position.
-
Tertiary Amine: The N1 nitrogen is basic and can be protonated to form a salt or can act as a nucleophile in reactions such as quaternization.
-
Ring Conformation: The seven-membered ring is flexible and can adopt multiple conformations, which can influence its reactivity and binding to biological targets.
Caption: Key reactive sites and properties of 1-Methyl-1,4-diazepan-5-one.
Potential in Drug Discovery
While specific biological activity for 1-Methyl-1,4-diazepan-5-one is not well-documented, the broader class of diazepines and diazepanones has a rich history in medicinal chemistry.[8][9]
-
CNS Agents: The diazepine scaffold is a cornerstone of CNS-active drugs, particularly anxiolytics, sedatives, and anticonvulsants.[10] The mechanism often involves modulation of GABA-A receptors.[11] Modifications on the diazepine ring, such as the N-methyl group in this compound, can significantly alter potency and selectivity.
-
Scaffold for Library Synthesis: 1-Methyl-1,4-diazepan-5-one can serve as a valuable building block for the synthesis of more complex molecules. The secondary amide provides a handle for further functionalization, allowing for the creation of a library of derivatives for screening against various biological targets.
-
Protein Degrader Building Blocks: This molecule is listed in the product family of protein degrader building blocks, suggesting its potential use as a linker or part of a ligand in the design of proteolysis-targeting chimeras (PROTACs).[5]
Safety and Handling
As with any research chemical, 1-Methyl-1,4-diazepan-5-one should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Given the relationship to psychoactive diazepines, it may have uncharacterized biological effects.
Conclusion
1-Methyl-1,4-diazepan-5-one represents an intriguing yet understudied molecule. Its synthesis is accessible through established chemical transformations, and its structure offers multiple points for diversification. While a lack of extensive public data necessitates a predictive approach to its characterization, this guide provides a solid foundation for researchers interested in exploring its chemistry and potential applications. As the search for novel therapeutic agents continues, scaffolds like this diazepan-5-one derivative may hold the key to unlocking new biological targets and developing next-generation therapeutics.
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Review on Synthesis of Biologically Active Diazepam Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Retrieved from [Link]
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Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Retrieved from [Link]
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1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. Stellux. Retrieved from [Link]
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1-Methyl-1,4-diazepan-5-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022). Chemsrc.com. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Molecular Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 1-Methyl-1,4-diazepan-5-one. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and analysis of this specific N-methylated diazepanone. While detailed experimental data for this particular molecule is limited, this guide consolidates available information and provides predictive analysis based on established chemical principles and data from analogous structures.
Introduction to the 1,4-Diazepan-5-one Scaffold
The seven-membered diazepine ring system is a cornerstone in the development of central nervous system (CNS) active agents[2][3]. The introduction of a ketone functional group to form a diazepanone, and further substitution on the nitrogen atoms, allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. N-methylation, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability[4]. 1-Methyl-1,4-diazepan-5-one represents a fundamental example of this structural class, offering a valuable building block for the synthesis of more complex derivatives.
Molecular Structure and Physicochemical Properties
1-Methyl-1,4-diazepan-5-one possesses a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. The methyl group is attached to the nitrogen atom at the 1-position.
Table 1: Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one
| Property | Value | Source |
| CAS Number | 5441-40-7 | PubChem |
| Molecular Formula | C₆H₁₂N₂O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
| Predicted LogP | -1.1 | ChemSpider |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
The structure of 1-Methyl-1,4-diazepan-5-one is depicted below in a 2D representation. The seven-membered ring is expected to adopt a flexible conformation in solution.
Caption: 2D structure of 1-Methyl-1,4-diazepan-5-one.
Proposed Synthesis Pathway
A more direct, albeit potentially lower-yielding, approach could involve the direct N-methylation of the parent 1,4-diazepan-5-one. The selective methylation of the desired nitrogen would be a key challenge.
Below is a proposed workflow for a potential synthesis and purification process.
Caption: Proposed workflow for the synthesis and purification of 1-Methyl-1,4-diazepan-5-one.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on standard N-methylation procedures for cyclic amines and amides. Optimization of reaction conditions (temperature, reaction time, stoichiometry) would be necessary.
Materials:
-
1,4-Diazepan-5-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a stirred solution of 1,4-diazepan-5-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 1-Methyl-1,4-diazepan-5-one.
Spectroscopic Characterization (Predictive)
As experimental spectra for 1-Methyl-1,4-diazepan-5-one are not widely published, the following sections provide predicted spectroscopic data based on the analysis of similar structures, such as other N-methylated lactams and diazepane derivatives[5][6][7].
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl group and the methylene protons of the diazepane ring. The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~ 2.9 - 3.1 | s | 3H |
| -CH₂-N(Me)- | ~ 3.2 - 3.4 | t | 2H |
| -CH₂-C=O | ~ 2.5 - 2.7 | t | 2H |
| -N-CH₂-CH₂-N- | ~ 2.8 - 3.0 | m | 2H |
| -N-CH₂-CH₂-C=O | ~ 1.8 - 2.0 | m | 2H |
| N-H | ~ 6.0 - 7.5 | br s | 1H |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 170 - 175 |
| -CH₂-N(Me)- | ~ 55 - 60 |
| -CH₂-C=O | ~ 45 - 50 |
| -N-CH₂-CH₂-N- | ~ 40 - 45 |
| -N-CH₂-CH₂-C=O | ~ 30 - 35 |
| N-CH₃ | ~ 35 - 40 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of a strong carbonyl stretch and an N-H stretch from the secondary amine. The C=O absorption for a seven-membered lactam typically appears around 1680 cm⁻¹[8].
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~ 3300 - 3400 | Medium, broad |
| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Medium to strong |
| C=O Stretch (amide) | ~ 1670 - 1690 | Strong |
| N-H Bend | ~ 1510 - 1570 | Medium |
| C-N Stretch | ~ 1200 - 1300 | Medium |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A common fragmentation pathway for similar cyclic amides involves the loss of CO and subsequent ring cleavage.
Predicted Fragmentation:
-
M⁺: m/z = 128
-
[M - CO]⁺: m/z = 100
-
Other fragments resulting from the cleavage of the diazepane ring.
Potential Applications and Future Directions
While specific biological activities of 1-Methyl-1,4-diazepan-5-one are not well-documented, the 1,4-diazepan-5-one scaffold is present in molecules with a range of biological activities[9][10]. This compound can serve as a valuable starting material for the synthesis of a library of derivatives for screening in various biological assays. The presence of a secondary amine and a carbonyl group provides two reactive sites for further functionalization.
Future research could focus on:
-
Developing and optimizing a robust and scalable synthesis for 1-Methyl-1,4-diazepan-5-one.
-
Synthesizing a series of derivatives by modifying the secondary amine and exploring their structure-activity relationships.
-
Investigating the conformational properties of the molecule and its derivatives through computational modeling and advanced NMR techniques.
-
Screening 1-Methyl-1,4-diazepan-5-one and its analogs for biological activity, particularly targeting CNS disorders.
Conclusion
1-Methyl-1,4-diazepan-5-one is a simple yet important heterocyclic compound within the broader class of diazepines, which have significant therapeutic relevance. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The information presented herein serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related N-methylated diazepanones. Further experimental validation of the proposed synthesis and characterization is warranted to fully elucidate the properties of this intriguing molecule.
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Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics. Available at: [Link]
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Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
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Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
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Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 8947–8956. Available at: [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1019. Available at: [Link]
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Anteunis, M. J. O., Callens, R. E. A., & Tavernier, D. K. (1975). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects. The Journal of Organic Chemistry, 40(13), 1915–1919. Available at: [Link]
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The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]
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Schmermund, L., Rother, N., & Schiller, A. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(13), e202115163. Available at: [Link]
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Suryakant Patil, et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
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1 H NMR chemical shifts of ε-lactams (ppm). ResearchGate. Available at: [Link]
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Zhang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(11), 2539. Available at: [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. National Center for Biotechnology Information. Available at: [Link]
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Experimental and theoretical investigation of spectroscopic properties of diazepam. ResearchGate. Available at: [Link]
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Monofluoromethylation of N-Heterocyclic Compounds. MDPI. Available at: [Link]
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NMR Spectra and Molecular Structure. Thieme. Available at: [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
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1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]
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Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Center for Biotechnology Information. Available at: [Link]
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1-Benzyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the 1,4-diazepine class of molecules. This seven-membered ring system, containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 1,4-diazepine framework is notably present in a wide array of therapeutic agents, including psychoactive drugs, anti-HIV agents, and anticancer compounds[1]. The methylation at the N1 position of the diazepan-5-one core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 1-Methyl-1,4-diazepan-5-one a compound of interest for further investigation and as a potential building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery.
Chemical Structure and Properties
The IUPAC name for the compound is 1-Methyl-1,4-diazepan-5-one . Its chemical structure consists of a saturated seven-membered ring with nitrogen atoms at positions 1 and 4, a carbonyl group at position 5, and a methyl group attached to the nitrogen at position 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| CAS Number | 5441-40-7 |
Synthesis of 1-Methyl-1,4-diazepan-5-one
A plausible and efficient method for the synthesis of N-alkylated 1,4-diazepan-5-ones involves the Schmidt ring expansion of N-alkyl-4-piperidones[1]. This approach offers a straightforward route to the desired diazepine core.
Experimental Protocol: Schmidt Ring Expansion
Step 1: N-methylation of 4-Piperidone
To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.5 equivalents), to neutralize the hydrochloride and deprotonate the secondary amine. The mixture is stirred at room temperature, followed by the addition of methyl iodide (1.2 equivalents). The reaction is then stirred at room temperature for 24 hours. After completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-methyl-4-piperidone.
Step 2: Schmidt Ring Expansion
The N-methyl-4-piperidone (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and chloroform. The solution is cooled to 0°C in an ice bath. Sodium azide (1.5 equivalents) is then added portion-wise over a period of 1-2 hours, ensuring the temperature remains below 5°C. The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours. The reaction is carefully quenched by pouring it onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-Methyl-1,4-diazepan-5-one. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for 1-Methyl-1,4-diazepan-5-one.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl group and the methylene protons of the diazepine ring. The chemical shifts would be influenced by the adjacent nitrogen atoms and the carbonyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 2.3 - 2.5 | singlet |
| C2-H₂ | 2.6 - 2.8 | triplet |
| C3-H₂ | 1.8 - 2.0 | quintet |
| C6-H₂ | 3.2 - 3.4 | triplet |
| C7-H₂ | 2.5 - 2.7 | triplet |
| N4-H | Broad singlet (variable) | singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide key information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C5) | 170 - 175 |
| C2 | 55 - 60 |
| C3 | 25 - 30 |
| C6 | 45 - 50 |
| C7 | 40 - 45 |
| N-CH₃ | 40 - 45 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 128. The fragmentation pattern would be characteristic of the diazepine ring, with common losses of CO, CH₃, and fragments of the ethylamine bridge[5][6].
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a medium intensity band around 3300-3500 cm⁻¹[3][7].
Potential Pharmacological Applications and Mechanism of Action
The 1,4-diazepine scaffold is a cornerstone in the development of central nervous system (CNS) active drugs[8]. Many benzodiazepines, a well-known class of 1,4-diazepines, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain[9].
Caption: Proposed mechanism of action for 1,4-diazepine derivatives.
It is plausible that 1-Methyl-1,4-diazepan-5-one and its derivatives could exhibit similar pharmacological activities. The N-methylation might alter the compound's lipophilicity and ability to cross the blood-brain barrier, potentially leading to a modified CNS activity profile compared to its non-methylated counterpart. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to fully elucidate the pharmacological profile of this specific compound. The structural similarity to known psychoactive agents suggests potential applications as anxiolytics, sedatives, or anticonvulsants[1].
Conclusion
1-Methyl-1,4-diazepan-5-one represents an intriguing molecule within the medicinally significant class of 1,4-diazepines. Its synthesis can be achieved through established methodologies like the Schmidt ring expansion, providing a basis for further chemical exploration and derivatization. While detailed experimental data for this specific compound is sparse in publicly available literature, predictive analysis based on closely related structures allows for a comprehensive understanding of its likely chemical and physical properties. The established biological importance of the 1,4-diazepine scaffold strongly suggests that 1-Methyl-1,4-diazepan-5-one holds potential as a valuable building block for the discovery of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.
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Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2025). ResearchGate. [Link]
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
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Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]
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1-Methyl-1,4-diazepan-5-one synthesis from simple precursors
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1,4-diazepan-5-one from Simple Precursors
Authored by: [Your Name/Gemini]
Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Methyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is approached from readily available and simple precursors, focusing on a two-step process involving a Michael addition followed by an intramolecular amidation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and reaction mechanisms.
Introduction
1,4-Diazepan-5-one and its derivatives are seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their unique conformational flexibility and the presence of two nitrogen atoms make them privileged scaffolds in the design of therapeutic agents targeting a wide range of biological targets. The N-methylated analog, 1-Methyl-1,4-diazepan-5-one, is a key intermediate for the synthesis of more complex pharmaceutical candidates. This guide outlines a logical and practical synthetic strategy for its preparation from simple, commercially available starting materials.
The synthesis of seven-membered rings can be challenging; however, the strategy presented here leverages well-established and reliable chemical transformations to achieve the target molecule in good yield.[3] The core of this approach is the construction of a linear amino ester precursor, which is then induced to cyclize, forming the desired diazepanone ring.
Synthetic Strategy and Core Principles
The chosen synthetic pathway to 1-Methyl-1,4-diazepan-5-one is a two-step sequence:
-
Michael Addition: The synthesis commences with the conjugate addition of N-methyl-1,2-ethanediamine to methyl acrylate. This reaction constructs the carbon-nitrogen backbone of the target molecule.
-
Intramolecular Amidation (Cyclization): The resulting amino ester is then heated to induce an intramolecular amidation, leading to the formation of the seven-membered lactam ring of 1-Methyl-1,4-diazepan-5-one.
This strategy is advantageous due to the use of inexpensive and readily available starting materials, as well as the operational simplicity of the reactions involved.
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic route to 1-Methyl-1,4-diazepan-5-one.
Part 1: Synthesis of the Linear Precursor - Methyl 3-((2-(methylamino)ethyl)amino)propanoate
The initial step of the synthesis involves the formation of the linear amino ester precursor via a Michael addition. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the primary amine of N-methyl-1,2-ethanediamine acts as the nucleophile, attacking the β-carbon of methyl acrylate.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the primary amino group of N-methyl-1,2-ethanediamine on the electron-deficient double bond of methyl acrylate. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture, typically the solvent or another molecule of the amine, to yield the final product. A similar reaction is observed in the synthesis of N-phenethyl-β-alanine methyl ester from phenethylamine and methyl acrylate.[4]
Experimental Protocol
Materials:
-
N-methyl-1,2-ethanediamine
-
Methyl acrylate
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,2-ethanediamine (1.0 eq).
-
Dissolve the amine in methanol (approximately 2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator to yield the crude methyl 3-((2-(methylamino)ethyl)amino)propanoate. The product is often used in the next step without further purification.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| N-methyl-1,2-ethanediamine | 74.12 | X | 1.0 |
| Methyl acrylate | 86.09 | X | 1.0 |
Part 2: Intramolecular Amidation - Synthesis of 1-Methyl-1,4-diazepan-5-one
The final step in the synthesis is the cyclization of the linear amino ester precursor to form the desired 1-Methyl-1,4-diazepan-5-one. This is achieved through an intramolecular amidation reaction, where the secondary amine attacks the ester carbonyl group, leading to the formation of a stable seven-membered lactam ring and the elimination of methanol. This type of cyclization is a common method for the preparation of lactams.
Reaction Mechanism
The cyclization is thermally induced. The secondary amine of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the stable amide bond within the seven-membered ring.
Experimental Protocol
Materials:
-
Crude methyl 3-((2-(methylamino)ethyl)amino)propanoate
-
High-boiling point solvent (e.g., toluene or xylene)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, to remove methanol)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place the crude methyl 3-((2-(methylamino)ethyl)amino)propanoate into a round-bottom flask.
-
Add a high-boiling solvent such as toluene or xylene.
-
Set up the apparatus for reflux, optionally with a Dean-Stark trap to collect the methanol byproduct.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 1-Methyl-1,4-diazepan-5-one can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1-Methyl-1,4-diazepan-5-one | 128.17 | Y | Z | (Z/Y)*100 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one.
Conclusion
The synthetic route detailed in this guide provides a practical and efficient method for the preparation of 1-Methyl-1,4-diazepan-5-one from simple and readily available precursors. The two-step process, involving a Michael addition followed by an intramolecular amidation, is based on well-understood and reliable organic reactions. This guide offers the necessary details for researchers to successfully synthesize this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery.
References
-
[Synthesis of 1,4-diazepanes and benzo[b][3][5]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent.]([Link])
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- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepanone family. Its structure, featuring a saturated 1,4-diazepane ring with a methyl group at the 1-position and a carbonyl group at the 5-position, has positioned it as a valuable building block in medicinal chemistry and drug discovery. The diazepine scaffold is a well-established "privileged structure" in pharmacology, known to interact with a variety of biological targets, most notably in the central nervous system (CNS).[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and key technical aspects of 1-Methyl-1,4-diazepan-5-one, offering insights for researchers engaged in the development of novel therapeutics.
While the history of its close relatives, the benzodiazepines like diazepam (Valium), is extensively documented, the specific timeline for the discovery of 1-Methyl-1,4-diazepan-5-one is less clearly defined in readily available literature.[4][5][6] Its emergence is likely intertwined with the broader exploration of diazepine derivatives as potential therapeutic agents.[7][8] This compound is often utilized as an intermediate in the synthesis of more complex molecules, and as such, its initial preparation may be embedded within the experimental sections of patents and research articles focused on the final products.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-Methyl-1,4-diazepan-5-one is crucial for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [9] |
| Molecular Weight | 128.17 g/mol | [10] |
| CAS Number | 5441-40-7 | [10] |
| Appearance | Not explicitly stated, likely a solid or oil | [10] |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of 1-Methyl-1,4-diazepan-5-one
The synthesis of 1,4-diazepan-5-ones can be approached through various strategies, generally involving the formation of the seven-membered ring through intramolecular cyclization. While a definitive, seminal synthesis for 1-Methyl-1,4-diazepan-5-one is not prominently documented, a plausible and chemically sound approach involves the intramolecular amidation of a suitable β-amino acid derivative.
One logical synthetic pathway would be the intramolecular cyclization of N-(2-(methylamino)ethyl)-β-alanine or its activated derivatives. This approach leverages readily available starting materials and established chemical transformations.
Proposed Synthetic Pathway: Intramolecular Amidation
The following represents a logical and scientifically supported protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one. This protocol is based on general principles of cyclic amide formation.[11]
Step 1: Synthesis of N-(2-(Methylamino)ethyl)-β-alanine ethyl ester
This initial step involves the formation of the linear precursor required for cyclization.
-
Reaction: Michael addition of N-methylethylenediamine to ethyl acrylate.
-
Reagents:
-
N-methylethylenediamine
-
Ethyl acrylate
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve N-methylethylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add ethyl acrylate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)ethyl)-β-alanine ethyl ester.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Intramolecular Cyclization to 1-Methyl-1,4-diazepan-5-one
This is the key ring-forming step.
-
Reaction: Base-catalyzed intramolecular amidation.
-
Reagents:
-
N-(2-(methylamino)ethyl)-β-alanine ethyl ester
-
Strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous, high-boiling point solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend the base in the anhydrous solvent under a nitrogen atmosphere.
-
Heat the suspension to reflux.
-
Dissolve the N-(2-(methylamino)ethyl)-β-alanine ethyl ester in the same anhydrous solvent and add it dropwise to the refluxing suspension of the base over several hours (high-dilution conditions favor intramolecular cyclization over intermolecular polymerization).
-
Continue refluxing for several hours after the addition is complete, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench the excess base with a proton source (e.g., dropwise addition of water or a saturated aqueous solution of ammonium chloride).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-Methyl-1,4-diazepan-5-one by vacuum distillation or column chromatography.
-
Caption: Proposed two-step synthesis of 1-Methyl-1,4-diazepan-5-one.
Analytical Characterization
The structural elucidation and purity assessment of 1-Methyl-1,4-diazepan-5-one would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the presence of the methyl and carbonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the amide group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Caption: Standard analytical workflow for 1-Methyl-1,4-diazepan-5-one.
Potential Applications in Drug Discovery
The 1,4-diazepan-5-one scaffold is a precursor to a wide range of biologically active molecules. The presence of a methyl group on one of the nitrogen atoms and a carbonyl group provides handles for further chemical modification.
-
Central Nervous System (CNS) Agents: The diazepine core is a well-known pharmacophore for CNS targets. Derivatives of 1-Methyl-1,4-diazepan-5-one could be explored for their potential as anxiolytics, anticonvulsants, or hypnotics.[2][8]
-
Enzyme Inhibitors: The cyclic urea moiety can act as a rigid scaffold to present functional groups that interact with the active sites of enzymes.
-
Peptidomimetics: The constrained seven-membered ring can be used to mimic peptide turns, a common secondary structure motif involved in protein-protein interactions.
Conclusion
1-Methyl-1,4-diazepan-5-one, while not as widely recognized as some of its benzodiazepine cousins, represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established organic chemistry principles, provides access to a scaffold with significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further exploration of the derivatization of this core structure is likely to yield new compounds with interesting and clinically relevant biological activities.
References
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Diazepam (Valium) Synthesis. (n.d.). Designer-drug.com. Retrieved from [Link]
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Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry, 10, 897962. [Link]
- New synthesis of diazepam. (1980). The Journal of Organic Chemistry, 45(9), 1675–1681.
- ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2015). ChemInform, 46(32).
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]
-
1-Methyl-1,4-diazepan-5-one. (n.d.). PubChem. Retrieved from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Open University Chemistry Interactive. Retrieved from [Link]
- US3520878A - Preparation of diazepam. (1970). Google Patents.
-
Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. (2022). Organic Letters, 24(51), 9447–9451. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules, 16(1), 92–99. [Link]
-
Synthesis of 1,4-diazepanes and benzo[b][4]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. (2020). Semantic Scholar. Retrieved from [Link]
-
Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3786–3810. [Link]
- Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. (2019).
-
Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Polymers, 4(3), 1254–1271. [Link]
-
β-Alaninium amide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. (2012). Chemical Communications, 48(73), 9159–9161. [Link]
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013). Research Journal of Chemical Sciences, 3(4), 90-103.
-
Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92–99. [Link]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1-Methyl-1,4-diazepan-5-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1,4-diazepan-5-one, a key heterocyclic building block in pharmaceutical and chemical research. In the absence of extensive public data on its quantitative solubility, this document synthesizes foundational physicochemical principles to predict solubility behavior. It establishes a framework for understanding solute-solvent interactions based on the molecule's structural attributes, including polarity and hydrogen bonding capabilities. A significant portion of this guide is dedicated to a detailed, field-proven experimental protocol—the isothermal shake-flask method followed by gravimetric analysis—empowering researchers to generate precise and reliable solubility data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 1-Methyl-1,4-diazepan-5-one in various organic solvent systems for synthesis, purification, formulation, and screening applications.
Introduction and Physicochemical Characterization
1-Methyl-1,4-diazepan-5-one is a cyclic urea derivative with a seven-membered ring containing two nitrogen atoms. Its molecular structure is fundamental to its physical and chemical properties, which in turn govern its solubility. Understanding these properties is the first step in predicting its behavior in different organic solvents.
A supplier of 4-Methyl-1,4-diazepan-5-one (an isomer and likely synonym) states that it is soluble in some organic solvents, such as ethanol, acetone, and chloroform.[1] This qualitative observation aligns with the theoretical understanding of its molecular structure.
Table 1: Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem[2] |
| Molecular Weight | 128.17 g/mol | ChemScene |
| Appearance | Not specified (likely solid at STP) | - |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene |
| LogP (octanol-water partition coefficient) | -0.5619 (predicted) | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
The molecule possesses a distinct polarity due to the carbonyl group (C=O) and the N-H and N-CH₃ moieties. The Topological Polar Surface Area (TPSA) of 32.34 Ų indicates a moderate polarity, suggesting that the molecule will be more soluble in polar organic solvents than in nonpolar ones. The presence of one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen) is critical. These sites allow for specific interactions with protic and aprotic polar solvents, significantly influencing solubility.[3]
Theoretical Framework for Solubility Prediction
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.
Role of Polarity
The polarity of 1-Methyl-1,4-diazepan-5-one, arising from its amide-like structure, dictates its affinity for solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Ethanol, in which the compound is reported to be soluble, can donate a hydrogen bond to the carbonyl oxygen and accept a hydrogen bond from the N-H group, leading to strong solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), acetonitrile): These solvents have polar bonds but lack an acidic proton. Acetone, a known solvent, can accept a hydrogen bond from the N-H group via its carbonyl oxygen.[1] Solvents like DMF would be expected to be excellent solvents due to their high polarity and strong hydrogen bond accepting character.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. It is predicted that 1-Methyl-1,4-diazepan-5-one will have very low solubility in these solvents due to the large mismatch in intermolecular forces.
-
Solvents of Intermediate Polarity (e.g., chloroform, dichloromethane): Chloroform is noted as a solvent for this compound.[1] Although less polar than alcohols, the weakly acidic proton of chloroform can form a hydrogen bond with the carbonyl oxygen, facilitating dissolution.
The logical relationship for selecting an appropriate solvent based on these principles is illustrated below.
Caption: Solvent selection logic based on molecular interactions.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, an experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that the system reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined. For non-volatile solutes like 1-Methyl-1,4-diazepan-5-one, gravimetric analysis is a robust and straightforward method for quantification.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment:
-
1-Methyl-1,4-diazepan-5-one (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pipettes (calibrated)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Workflow Diagram:
Caption: Experimental workflow for the shake-flask method.
Procedure:
-
Preparation: To a series of glass vials (in triplicate for each solvent), add an excess amount of 1-Methyl-1,4-diazepan-5-one. Causality: Using a clear excess ensures that the solution will become saturated, which is the definition of thermodynamic solubility.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period, typically 24 to 48 hours. Causality: Prolonged agitation at a constant temperature is crucial to ensure the system reaches true thermodynamic equilibrium. A shorter time might only yield kinetic solubility, which can be misleading.
-
Sedimentation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Phase Separation: Carefully draw the supernatant into a syringe. Attach a solvent-compatible 0.22 µm syringe filter and discard the first 1-2 mL to saturate the filter material. Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed liquid represents only the dissolved solute.
-
Aliquot Transfer: Immediately transfer a precise volume (e.g., 5.00 mL) of the clear filtrate into a pre-weighed (to ± 0.1 mg) glass evaporating dish. Record the initial weight of the dish (W_dish).
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting or decomposition point of 1-Methyl-1,4-diazepan-5-one (e.g., 60-80°C).
-
Drying and Final Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute residue. Repeat the drying and cooling cycle until a constant weight (W_final) is achieved. Causality: Drying to a constant weight is a self-validating step that confirms all solvent has been removed, a prerequisite for accurate gravimetric analysis.[4]
-
Calculation:
-
Mass of dissolved solute (m_solute) = W_final - W_dish
-
Volume of aliquot (V_aliquot) = 5.00 mL
-
Solubility ( g/100 mL) = (m_solute / V_aliquot) * 100
-
Data Presentation and Interpretation
The results from the experimental protocol should be tabulated for clarity and comparison. While quantitative data for 1-Methyl-1,4-diazepan-5-one is not currently published, the following table provides the known qualitative data and serves as a template for recording experimentally determined values.
Table 2: Solubility of 1-Methyl-1,4-diazepan-5-one in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL) |
| Ethanol | Polar Protic | Soluble[1] | (User to determine) |
| Acetone | Polar Aprotic | Soluble[1] | (User to determine) |
| Chloroform | Intermediate Polarity | Soluble[1] | (User to determine) |
| Methanol | Polar Protic | Predicted: High | (User to determine) |
| Dimethylformamide (DMF) | Polar Aprotic | Predicted: High | (User to determine) |
| Dichloromethane (DCM) | Intermediate Polarity | Predicted: Moderate | (User to determine) |
| Toluene | Nonpolar | Predicted: Low | (User to determine) |
| Hexane | Nonpolar | Predicted: Very Low | (User to determine) |
Conclusion
While publicly available quantitative data on the solubility of 1-Methyl-1,4-diazepan-5-one is scarce, a robust predictive framework can be established based on its physicochemical properties. The molecule's polarity and hydrogen bonding capacity suggest high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For applications requiring precise concentration data, this guide provides a detailed, reliable, and self-validating protocol for the experimental determination of its thermodynamic solubility using the isothermal shake-flask method with gravimetric analysis. The generation of such data will be invaluable for the scientific community in optimizing processes such as synthesis, purification, and formulation involving this important heterocyclic compound.
References
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PubChem. (n.d.). 1-Methyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Retrieved from [Link][2]
-
BIOSYNCE. (n.d.). 4-Methyl-1,4-diazepan-5-one CAS 172314-56-6. Retrieved from [Link][1]
-
Fábián, L., & Kálmán, A. (2009). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 14(11), 4797-4815. Retrieved from [Link][3]
-
Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link][4]
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Physicochemical properties of 1-Methyl-1,4-diazepan-5-one
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,4-diazepan-5-one
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1,4-diazepan-5-one (CAS No: 5441-40-7), a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data on the compound's chemical identity, thermal properties, solubility, and stability. Furthermore, it presents standardized experimental protocols for characterization and discusses the compound's emerging role as a key building block for advanced therapeutic modalities, such as protein degraders. Every claim is substantiated with authoritative references to ensure scientific integrity and trustworthiness.
Introduction
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane core structure.[1] This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents, most famously the benzodiazepine class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[2][3] While distinct from the benzodiazepine family, 1-Methyl-1,4-diazepan-5-one serves as a critical synthetic intermediate and building block.[4] Its unique combination of a cyclic diamine and a ketone functional group makes it a versatile precursor for constructing more complex molecular architectures. Notably, its application as a "Protein Degrader Building Block" highlights its relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal systems to eliminate disease-causing proteins.[4] Understanding its fundamental physicochemical properties is therefore paramount for its effective handling, characterization, and deployment in synthetic workflows.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. 1-Methyl-1,4-diazepan-5-one is identified by the Chemical Abstracts Service (CAS) number 5441-40-7.[4] Its molecular formula is C6H12N2O, corresponding to a molecular weight of approximately 128.17 g/mol .[4]
Caption: 2D Chemical Structure of 1-Methyl-1,4-diazepan-5-one.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5441-40-7 | [4][5] |
| Molecular Formula | C6H12N2O | [4][5] |
| Molecular Weight | 128.17 g/mol | [4][5] |
| Purity | ≥97% (typical commercial grade) |[4] |
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both experimental and physiological environments. These parameters are critical for designing synthetic routes, developing formulations, and predicting bioavailability.
Thermal Properties
Thermal analysis provides insights into the physical state, purity, and stability of a compound. 1-Methyl-1,4-diazepan-5-one is a solid at room temperature. Its melting point range of 83-85°C is indicative of a crystalline solid with a relatively high degree of purity.[5] The boiling point and flash point are significantly higher, which is typical for a molecule with polar functional groups capable of intermolecular hydrogen bonding and dipole-dipole interactions.
Table 2: Thermal and Physical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 83-85 °C | [5] |
| Boiling Point | 274.8 ± 33.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 120.0 ± 25.4 °C |[5] |
Solubility Profile
Experimental Protocols for Characterization
To ensure the identity and quality of 1-Methyl-1,4-diazepan-5-one for research and development, rigorous analytical characterization is essential. Standard techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Purity Determination via Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile small organic molecules. The causality behind this choice lies in its high resolution, sensitivity, and reproducibility. The workflow separates compounds based on their hydrophobicity, allowing for the quantification of the main peak relative to any impurities.
Caption: Standard workflow for purity analysis via RP-HPLC.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (chosen for detecting the amide chromophore).
-
-
Gradient Elution: Start with a high aqueous composition (e.g., 95% A) to retain the compound. Linearly increase the organic composition (e.g., to 95% B) over 10-15 minutes to elute the compound and any more hydrophobic impurities.
-
Data Analysis: Integrate the area of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Stability and Handling
Chemical Stability
The structure of 1-Methyl-1,4-diazepan-5-one contains an amide bond within the seven-membered ring. This functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. For routine laboratory use and storage, the compound is stable.
Safety and Storage Recommendations
As with any chemical substance, appropriate safety precautions are essential.[1] Users should consult the full Safety Data Sheet (SDS) before handling. General best practices include:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture and strong oxidizing agents.
Application in Drug Discovery: A Building Block for Protein Degraders
The classification of 1-Methyl-1,4-diazepan-5-one as a "Protein Degrader Building Block" is a testament to its utility in modern drug discovery.[4] Protein degraders, such as PROTACs, are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be elaborated to form part of the linker or the E3 ligase-binding moiety.
Caption: Conceptual workflow for incorporating the building block into a PROTAC.
This synthetic utility underscores the importance of having well-characterized, high-purity starting materials. The physicochemical properties detailed in this guide—such as solubility and thermal stability—are crucial for developing robust and scalable synthetic routes to these next-generation therapeutics.
Conclusion
1-Methyl-1,4-diazepan-5-one is a valuable heterocyclic building block with well-defined physicochemical properties. Its crystalline nature, thermal characteristics, and versatile chemical handles make it a reliable and important component in the synthetic chemist's toolbox. As the field of targeted protein degradation continues to expand, the demand for and importance of such foundational molecules will undoubtedly grow, making a thorough understanding of their properties essential for advancing pharmaceutical research.
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The Diazepanone Ring: A Privileged Scaffold and Its Latent Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diazepanone core, a seven-membered heterocyclic ring containing two nitrogen atoms and a ketone, is a cornerstone of medicinal chemistry. Its most famous incarnation, the 1,4-benzodiazepine-2-one skeleton, is the foundation for a plethora of blockbuster drugs, most notably diazepam (Valium). While often appreciated for its relative stability and biological activity, the diazepanone ring possesses a rich and varied reactivity that can be strategically exploited for the synthesis of diverse analogs and novel chemical entities. This guide provides a comprehensive exploration of the diazepanone ring's reactivity, delving into its synthesis, functionalization at various positions, ring-opening strategies, and degradation pathways. By understanding the underlying chemical principles, researchers can unlock the full potential of this privileged scaffold in modern drug discovery.
Introduction: The Enduring Legacy of the Diazepanone Core
The diazepanone ring system, particularly in its benzodiazepine form, holds a "privileged" status in medicinal chemistry. This designation arises from its ability to bind to multiple biological targets with high affinity, leading to a wide range of pharmacological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative-hypnotic effects.[1][2] The inherent structural features of the diazepanone ring allow for the precise spatial arrangement of substituents, facilitating targeted interactions with receptors like the GABAA receptor.
While the biological profile of diazepanone-based drugs is well-documented, a deeper understanding of the core's chemical reactivity is paramount for innovation. The ability to selectively modify the ring at different positions (N-H, C-H, and the lactam functionality) opens avenues for late-stage functionalization of existing drugs, the creation of diverse compound libraries for screening, and the development of novel therapeutic agents with improved properties.[2] This guide will dissect the key reactive sites of the diazepanone ring, providing both mechanistic insights and practical experimental considerations.
Synthesis of the Diazepanone Core: Building the Foundation
The construction of the diazepanone ring is a mature field of organic synthesis, with numerous methods developed to access a wide array of derivatives. Classical approaches often involve multi-step sequences, while modern catalysis has enabled more efficient and atom-economical routes.
Classical Synthetic Routes
Traditional syntheses of 1,4-benzodiazepin-2-ones, such as diazepam, typically involve the cyclization of appropriately substituted aminobenzophenones.[3][4] Key transformations in these sequences include:
-
Acylation and Amide Formation: Building essential carbon-nitrogen bonds.[3]
-
Cyclization: Formation of the seven-membered ring, often through intramolecular condensation reactions.[3]
A general representation of a classical diazepam synthesis is outlined below:
Caption: A simplified workflow of a classical synthesis of Diazepam.
Modern Catalytic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the diazepanone core, often employing transition metal catalysis. These methods offer advantages in terms of yield, substrate scope, and stereoselectivity.
-
Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the synthesis of various benzodiazepine classes through reactions like hydroamination, amination, C-H arylation, and N-arylation.[5] The Buchwald-Hartwig amination, for instance, is a powerful tool for intramolecular C-N bond formation to construct the diazepine ring.[5]
-
Copper-Catalyzed Reactions: Copper-catalyzed methods have also emerged as valuable alternatives, particularly for amidation and N-arylation reactions.[6] For example, a copper-catalyzed ligand-free amidation of aryl iodides with amino acid amides provides an efficient route to C3-chiral 1,4-benzodiazepine-2-ones.[6]
-
Asymmetric Synthesis: The development of enantioselective methods to synthesize chiral diazepanones is of great interest due to the stereospecific nature of many biological interactions.[7] Catalytic asymmetric synthesis, using chiral catalysts, allows for the production of single enantiomers with high purity.[8][9][10][11]
Reactivity of the Diazepanone Ring: A Tour of its Functionalization Potential
The diazepanone ring presents several sites for chemical modification, each with its own characteristic reactivity. Understanding these sites is crucial for the strategic design of new derivatives.
N-H Functionalization: The Amide and Amine Nitrogens
The nitrogen atoms within the diazepanone ring are key handles for derivatization.
-
N-Arylation: The introduction of an aryl group at the N1 position of 1,4-benzodiazepin-2-ones can significantly modulate their biological activity.[1] While traditional methods often require harsh conditions, modern approaches utilize diaryliodonium salts under milder conditions, allowing for the synthesis of diverse N1-arylated libraries.[1]
Experimental Protocol: N1-Arylation of a 1,4-Benzodiazepin-2-one using a Diaryliodonium Salt [1]
-
To a solution of the 1,4-benzodiazepin-2-one (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the unsymmetrical diaryliodonium salt (1.1 equiv).
-
Add aqueous ammonia as the base.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
N-Alkylation: The amide nitrogen can also be readily alkylated using standard procedures, such as reaction with an alkyl halide in the presence of a base. This is a common strategy for further diversification of the diazepanone scaffold.[2]
Caption: Key N-H functionalization reactions of the diazepanone ring.
C-H Functionalization: Direct Modification of the Carbon Skeleton
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. The diazepanone ring, particularly the phenyl group at the 5-position of many benzodiazepines, is amenable to such transformations.
-
Palladium-Catalyzed C-H Arylation: Late-stage C-H activation allows for the direct introduction of aryl groups at the ortho-position of the C5-phenyl ring of 1,4-benzodiazepin-2-ones.[2] This microwave-mediated, palladium-catalyzed method provides a rapid route to novel analogs.[2]
Reactivity of the Lactam Moiety: Ring-Opening and Reduction
The cyclic amide (lactam) within the diazepanone ring is a key functional group that can undergo several important transformations.
-
Ring-Opening Reactions: The strained seven-membered ring can be susceptible to ring-opening reactions under specific conditions. For instance, azetidine-fused 1,4-benzodiazepine compounds can undergo selective opening of the four-membered azetidine ring upon treatment with nucleophiles like sodium azide, potassium cyanide, or sodium thiophenolate, leading to diverse functionalized 1,4-benzodiazepine derivatives.[12][13] Another strategy involves the ring-opening of benzimidazole salts to form pyrido-benzodiazepine backbones.[14]
Caption: Ring-opening of an azetidine-fused diazepanone derivative.
-
Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene group, transforming the diazepanone into a diazepine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride. The selective reduction of the lactam in the presence of other reducible functional groups can be challenging and requires careful selection of reagents and reaction conditions.
Stability and Degradation of the Diazepanone Ring
The stability of the diazepanone ring is a critical consideration in drug development, influencing storage, formulation, and in vivo fate. While generally stable, the ring can degrade under certain conditions.
Chemical Stability
Factors that can affect the chemical stability of diazepanone-containing compounds include:
-
pH: Hydrolysis of the lactam bond can occur under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[15]
-
Light: Photodegradation can occur, especially for compounds with chromophores that absorb UV or visible light.[16]
-
Oxidizing Agents: The diazepanone ring can be susceptible to oxidation.
Oxidative Degradation
The oxidation of diazepanones has been studied, particularly in the context of environmental fate and metabolism. For example, the transformation of diazepam in water under UV/chlorine and simulated sunlight/chlorine advanced oxidation processes has been investigated.[17] These studies have identified several transformation pathways, including:
-
Hydroxylation
-
Chlorination
-
Hydrolysis
-
N-demethylation
-
Loss of the phenyl group
-
Rearrangement and contraction of the benzodiazepine ring[17]
A study on the kinetics of diazepam oxidation by N-bromosuccinimide in an acidic medium proposed a mechanism involving the formation of an intermediate complex.[18]
Metabolic Degradation
In a biological context, diazepanones are metabolized by various enzymes, primarily cytochrome P450s in the liver. For diazepam, key metabolic pathways include N-demethylation to nordiazepam and C3-hydroxylation to temazepam, both of which are also active metabolites.[19] These metabolites are then further metabolized and conjugated for excretion. The rate of metabolism can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2C19.[20]
Conclusion and Future Perspectives
The diazepanone ring, far from being a static scaffold, offers a wealth of opportunities for chemical exploration. Its reactivity at the nitrogen and carbon centers, coupled with the potential for ring-opening and other transformations of the lactam moiety, provides medicinal chemists with a versatile platform for the design and synthesis of new therapeutic agents. As our understanding of catalysis and reaction mechanisms continues to grow, we can expect the development of even more sophisticated and selective methods for functionalizing this privileged core. The strategic application of this chemical knowledge will undoubtedly lead to the discovery of novel diazepanone-based drugs with enhanced efficacy, selectivity, and safety profiles, ensuring the enduring legacy of this remarkable heterocyclic system.
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Stereochemistry of 1-Methyl-1,4-diazepan-5-one
An In-Depth Technical Guide to the
Abstract
The 1,4-diazepan-5-one core is a significant scaffold in medicinal chemistry, valued for its conformational flexibility which is integral to molecular recognition and biological activity. This guide provides a detailed technical exploration of the stereochemical properties of 1-methyl-1,4-diazepan-5-one. We will dissect the origins of its chirality, focusing on the conformational isomerism of the seven-membered ring, and present a comprehensive overview of the analytical techniques and protocols essential for its characterization and resolution. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the stereochemistry of this important heterocyclic system.
Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold
Seven-membered heterocyclic rings, particularly the 1,4-diazepane framework, are classified as "privileged structures" in modern drug discovery.[1] Their non-planar, flexible nature allows them to present substituents in precise three-dimensional orientations, facilitating potent and selective interactions with biological targets such as enzymes and receptors.[2] The introduction of a methyl group at the N1 position and a ketone at C5, yielding 1-methyl-1,4-diazepan-5-one, imparts specific electronic and steric properties while retaining the fundamental conformational characteristics of the parent ring.
Understanding the stereochemistry of this molecule is not merely an academic exercise. The stereochemical configuration is critical in determining biological activity, as enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[3] For 1-methyl-1,4-diazepan-5-one, chirality arises not from a traditional asymmetric carbon atom, but from the stable, non-planar conformation of the diazepane ring itself, leading to a fascinating case of atropisomerism.
Conformational Landscape and the Origin of Chirality
The seven-membered 1,4-diazepane ring is inherently flexible and can exist in several conformations, primarily the Chair, Boat, and Twist-Boat forms.[1] Extensive theoretical and experimental studies, including Density Functional Theory (DFT) calculations and X-ray crystallography on related derivatives, have established that the Chair and Twist-Boat conformations are the most energetically favorable.[1][4]
The interconversion between these conformations, often referred to as a "ring-flip," is the key to understanding the molecule's stereochemistry.
Caption: Fig 1: Conformational Interconversion Pathway of the 1,4-diazepane ring.
The chair conformation of the substituted 1,4-diazepane ring is chiral and exists as a pair of interconverting enantiomers. If the energy barrier (ΔG‡) for this ring-flip is high enough (>20-23 kcal/mol), the enantiomers can be isolated at room temperature. This phenomenon is common in related 1,4-benzodiazepines.[5] For 1-methyl-1,4-diazepan-5-one, the barrier is typically lower, meaning it exists as a rapidly equilibrating racemic mixture in solution under standard conditions. However, understanding this equilibrium is paramount, as binding to a chiral entity (like a protein) can selectively stabilize one conformation.[6]
Stereochemical Analysis: A Multi-Technique Approach
A robust determination of the stereochemical properties of 1-methyl-1,4-diazepan-5-one requires a synergistic combination of spectroscopic, crystallographic, and chromatographic techniques.
Caption: Fig 2: Integrated workflow for stereochemical analysis and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation of 1-methyl-1,4-diazepan-5-one in solution.[7] Temperature-dependent NMR can reveal information about the dynamics of the ring-flip.
Protocol 1: NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). The complexity and line-broadening of the methylene proton signals can provide initial clues about conformational mobility.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 223 K to 353 K). A coalescence of signals at higher temperatures is indicative of rapid conformational exchange, while sharpening into distinct multiplets at lower temperatures suggests a slowing of the ring-flip, allowing individual conformers to be observed.
-
2D NMR (COSY & NOESY):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the ring.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[8] Cross-peaks in the NOESY spectrum indicate through-space proximity (< 5 Å). This is critical for determining the relative orientation of protons (axial vs. equatorial) and thus deducing the dominant ring conformation (e.g., Chair vs. Twist-Boat).
-
-
Data Analysis: Analyze coupling constants (J-values) and NOE correlations to build a 3D model of the dominant solution-state conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state.[4][9]
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the compound. A common method is slow evaporation of a saturated solution.
-
Causality: Slow evaporation allows for the ordered packing of molecules into a crystal lattice, which is essential for diffraction.
-
Procedure: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Loosely cover the vial and allow the solvent to evaporate over several days.[10]
-
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to yield a final, high-resolution crystal structure.[11]
-
Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and the precise conformation of the diazepane ring. This provides definitive evidence for a chair, boat, or twist-boat conformation in the solid state.[4]
| Parameter | Typical Value (Chair Conformation) | Description |
| Puckering Amplitude (Q) | ~0.7 Å | Measures the degree of non-planarity of the ring. |
| Torsion Angles | Varied (e.g., -50° to +70°) | Defines the specific staggered/eclipsed nature of bonds around the ring. |
| N-C-C-N Torsion | ~60-70° | A key indicator of the chair-like fold. |
Table 1: Representative Crystallographic Parameters for a 1,4-Diazepane Ring in a Chair Conformation.[4]
Chiral Chromatography
To separate the conformational enantiomers, especially for preparative purposes or to determine enantiomeric excess (e.e.), chiral chromatography is the method of choice.[8]
Protocol 3: Chiral HPLC Resolution Screening
-
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are often a good starting point.
-
Mobile Phase Screening: Prepare a racemic sample solution (e.g., 1 mg/mL in mobile phase). Screen different mobile phase systems, typically mixtures of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).
-
Low-Temperature Analysis: If no separation is observed at room temperature, it indicates rapid on-column racemization. Repeat the analysis at lower temperatures (e.g., 0°C, -20°C) to slow the ring-flip, which may enable baseline separation.[5]
-
Method Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize the resolution factor (Rs).
-
Self-Validation: The protocol is self-validating when two distinct, well-resolved peaks are observed for the racemic standard, which co-elute with the respective isolated enantiomers.
Preparative Resolution of Enantiomers
While preparative chiral chromatography is effective, classical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining large quantities of enantiomerically pure material, provided the target molecule has a suitable functional group for salt formation (e.g., a basic amine).[12][13]
Caption: Fig 3: Logical workflow for classical diastereomeric salt resolution.
Protocol 4: General Procedure for Diastereomeric Salt Resolution
-
Resolving Agent Selection: Choose a commercially available, enantiomerically pure resolving agent that can form a salt with one of the nitrogen atoms in the diazepane ring. Chiral acids like tartaric acid or mandelic acid are common choices.[14]
-
Salt Formation: Dissolve the racemic 1-methyl-1,4-diazepan-5-one in a suitable solvent. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.
-
Causality: Using 0.5 equivalents ensures that only one diastereomeric salt can fully crystallize, maximizing the yield and purity of the first crop.
-
-
Fractional Crystallization: Allow the solution to cool slowly or partially evaporate the solvent to induce crystallization. The diastereomeric salt with the lower solubility in the chosen solvent will precipitate out.
-
Isolation and Purification: Isolate the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH, NaHCO₃) to deprotonate the amine and break the salt.
-
Extraction: Extract the liberated, enantiomerically enriched free base into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Validation: Confirm the enantiomeric purity of the final product using the chiral HPLC method developed in Protocol 3.
Conclusion and Future Outlook
The stereochemistry of 1-methyl-1,4-diazepan-5-one is dominated by the conformational chirality of its seven-membered ring. While it exists as a rapidly interconverting pair of enantiomers in solution, a thorough understanding of this dynamic behavior is crucial for drug development. The integrated application of NMR spectroscopy, X-ray crystallography, and chiral chromatography provides a complete picture of its stereochemical properties. Furthermore, established protocols for chiral resolution enable the isolation of single enantiomers for pharmacological evaluation, a critical step in advancing molecules from this privileged scaffold into viable drug candidates. As the demand for stereochemically pure pharmaceuticals continues to grow, the methodologies described herein will remain fundamental to the development of novel therapeutics based on the 1,4-diazepan-5-one core.
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- Berardi, F., et al. (1997). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. PubMed.
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A Researcher's Comprehensive Guide to the Sourcing and Application of 1-Methyl-1,4-diazepan-5-one
Abstract
In the rapidly evolving field of targeted protein degradation, the accessibility of novel chemical building blocks is a cornerstone of innovation. 1-Methyl-1,4-diazepan-5-one has emerged as a critical structural motif, particularly in its role as a versatile linker component in the architecture of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders. This technical guide provides drug development professionals, researchers, and scientists with an in-depth analysis of the commercial landscape for this key intermediate. We will navigate the complexities of procurement, from supplier evaluation and quality control to the practicalities of synthesis and safe handling. This document is structured to serve as a practical, field-proven resource, empowering research teams to streamline their development timelines and ensure the integrity of their scientific endeavors.
The Strategic Importance of 1-Methyl-1,4-diazepan-5-one in Modern Drug Discovery
1-Methyl-1,4-diazepan-5-one (CAS Number: 5441-40-7) is a seven-membered heterocyclic compound containing two nitrogen atoms. Its significance in medicinal chemistry has grown substantially with the advent of targeted protein degradation. This therapeutic modality utilizes bifunctional molecules, such as PROTACs, to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]
The diazepanone core of 1-Methyl-1,4-diazepan-5-one provides a semi-rigid scaffold that is frequently incorporated into the linker region of these degraders. The linker's geometry and chemical properties are critical for establishing a productive ternary complex between the target protein, the degrader molecule, and the E3 ligase.[4] The methyl group on the nitrogen atom can influence the conformational preferences of the linker, which in turn can significantly impact the efficiency and selectivity of protein degradation. Several suppliers explicitly categorize this compound as a "Protein Degrader Building Block," underscoring its primary application in this cutting-edge area of research.[5]
Navigating the Commercial Supplier Landscape
The procurement of 1-Methyl-1,4-diazepan-5-one is a critical first step in many research projects. A number of chemical suppliers offer this compound, though purity, availability, and supporting documentation can vary.
Leading Commercial Suppliers
The following table provides a comparative overview of prominent suppliers for 1-Methyl-1,4-diazepan-5-one and its hydrochloride salt. It is imperative to contact suppliers directly for the most current pricing and stock information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD, approx.) |
| Sigma-Aldrich | 1-Methyl-1,4-diazepan-5-one | 5441-40-7 | - | 5 mg | $157.00 |
| Combi-Blocks | N-Methyl-5-homopiperazinone | 5441-40-7 | >97% | - | Contact for price |
| ChemScene | 4-Methyl-1,4-diazepan-5-one | 172314-56-6 | ≥95% | - | Contact for price |
| Fluorochem | 1-Methyl-1,4-diazepan-5-one hydrochloride | 854828-87-8 | 95% | - | Contact for price |
| Aladdin Scientific | 1-Methyl-1,4-diazepan-5-one | 5441-40-7 | min 97% | 1 g | $116.16 |
| Manchester Organics | 1,4-Diazepan-5-one | 34376-54-0 | 95% | 1 g, 5 g | £65.00 (1g), £240.00 (5g) |
Note: Some suppliers list different CAS numbers for what appears to be the same core structure. It is crucial to verify the structure and specifications with the supplier before purchase.
Critical Considerations for Procurement
-
Purity and Analytical Data: For use in sensitive biological assays and late-stage research, a purity of >97% is highly recommended. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. A reliable CoA should include data from ¹H NMR, Mass Spectrometry, and HPLC. It is noteworthy that some suppliers, such as Sigma-Aldrich for their "AldrichCPR" grade, explicitly state that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity.[6]
-
Salt Form: Be aware of whether you are purchasing the free base or a salt form, such as the hydrochloride. The salt form may have different solubility properties and will have a different molecular weight, which must be accounted for in experimental calculations.
-
Lead Time: Availability can range from "in-stock" to lead times of several weeks, especially for larger quantities.[7] Plan your procurement strategy accordingly to avoid project delays.
Quality Control and In-House Validation
Given the variability in supplier-provided data, it is best practice to perform in-house quality control on all procured starting materials.
Representative Certificate of Analysis
While an actual CoA for this specific compound was not publicly available in the search results, a typical CoA for a research chemical would contain the following information:
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity by ¹H NMR | Conforms to structure | Conforms |
| Purity by HPLC | ≥97.0% | 98.2% |
| Mass Spectrum (ESI) | [M+H]⁺ = 129.1 | Conforms |
Recommended QC Workflow
Figure 1. Recommended in-house quality control workflow for incoming 1-Methyl-1,4-diazepan-5-one.
Synthesis of 1-Methyl-1,4-diazepan-5-one: A Plausible Laboratory-Scale Protocol
While direct purchase is often the most expedient route, an understanding of the synthesis is invaluable for custom modifications or large-scale needs. The literature provides numerous general methods for the synthesis of diazepine and benzodiazepine cores.[8][9][10] A common strategy involves the cyclization of a suitable linear precursor. The following is a plausible, detailed protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one based on established chemical principles.
Reaction Scheme
The synthesis can be envisioned as a two-step process starting from commercially available N-methylethylenediamine and ethyl acrylate.
Step-by-Step Experimental Protocol
Step 1: Michael Addition
-
To a stirred solution of N-methylethylenediamine (1.0 eq) in ethanol at 0 °C, add ethyl acrylate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude amino ester intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude amino ester from Step 1 in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Methyl-1,4-diazepan-5-one as the final product.
Figure 2. A plausible two-step synthesis workflow for 1-Methyl-1,4-diazepan-5-one.
Safety, Handling, and Storage
Based on the Safety Data Sheet for N-Methyl-5-homopiperazinone (CAS 5441-40-7) provided by Combi-Blocks, the following precautions should be observed.[11]
-
Hazard Identification: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Wash thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion and Future Outlook
1-Methyl-1,4-diazepan-5-one is a commercially available and strategically important building block for the development of targeted protein degraders. While a number of suppliers exist, researchers must exercise due diligence in verifying the quality and purity of the procured material through in-house QC. An understanding of the underlying synthesis provides a valuable knowledge base for troubleshooting and future analog design. As the field of induced proximity-based therapeutics continues to expand, the demand for well-characterized and readily accessible building blocks like 1-Methyl-1,4-diazepan-5-one is expected to grow, further solidifying its role in the discovery of next-generation medicines.
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Alpha Resources Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
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MONOGEL. (2023, March 6). Safety Data Sheet. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. Retrieved from [Link]
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UFine Industry Co.,Ltd. (n.d.). China Customized 1-Methyl-1,4-diazepan-5-one Cas 5441-40-7. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
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YouTube. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). Retrieved from [Link]
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NIH. (2023, April 11). Rational Chemical Design of Molecular Glue Degraders. Retrieved from [Link]
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ResearchGate. (2022, July 11). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Retrieved from [Link]
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NIH. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]
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Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]
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RSC Publishing. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]
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Keystone Symposia. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. Retrieved from [Link]
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Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
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Abstract
The 1,4-diazepan-5-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-methyl-1,4-diazepan-5-one and its structural analogs. We will delve into the synthetic strategies for constructing this seven-membered ring system, explore the structure-activity relationships that govern its biological effects, and discuss its known and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and in-depth insights into this important class of molecules.
Introduction: The Significance of the 1,4-Diazepan-5-one Core
The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern pharmacology. The fusion of a diazepine ring with a benzene ring gives rise to the well-known benzodiazepines, a class of drugs that includes the iconic anxiolytic agent, diazepam.[1] These compounds primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3]
1-Methyl-1,4-diazepan-5-one (PubChem CID: 228402) is a fundamental example of a non-fused diazepine structure.[4] Its core, the 1,4-diazepan-5-one ring, is a versatile scaffold that allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological activity. The presence of a methyl group at the 1-position and a ketone at the 5-position provides key handles for synthetic elaboration and potential points of interaction with biological targets.
Diazepine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[5] This broad biological profile underscores the importance of exploring the chemical space around the 1,4-diazepan-5-one core for the discovery of novel therapeutic agents.
Synthetic Strategies for the 1,4-Diazepan-5-one Scaffold
The construction of the seven-membered diazepine ring is a key challenge in the synthesis of these compounds. Various synthetic methodologies have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Cyclocondensation Reactions
A common and straightforward approach to the synthesis of diazepine and benzodiazepine derivatives is the cyclocondensation of appropriate precursors. For the synthesis of 1,5-benzodiazepines, the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds is a widely used method.[6] This reaction is often catalyzed by acids. A proposed mechanism for the acid-catalyzed condensation of o-phenylenediamine with a ketone to form a 1,5-benzodiazepine is depicted below.
Caption: Generalized mechanism for acid-catalyzed synthesis of 1,5-benzodiazepines.
While a specific, detailed protocol for the direct synthesis of 1-methyl-1,4-diazepan-5-one from simple acyclic precursors is not extensively documented in the readily available literature, a plausible and commonly employed strategy involves the reaction of N-methylethylenediamine with a suitable three-carbon building block, such as ethyl acrylate, followed by intramolecular cyclization.
Palladium-Catalyzed Cyclization
Modern synthetic methods, such as palladium-catalyzed reactions, offer efficient and versatile routes to diazepine scaffolds. The palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates is a powerful method for constructing 1,4-benzodiazepine cores. This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring.
Caption: Simplified workflow for Palladium-catalyzed 1,4-benzodiazepine synthesis.
Continuous-Flow Synthesis
Continuous-flow chemistry has emerged as a valuable tool for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). An efficient, gram-scale continuous-flow protocol for the synthesis of 3,4-dihydro-5H-benzo[e][2][7]diazepin-5-one has been reported. This approach offers advantages over traditional batch methods, including improved yields, reduced waste, and the elimination of purification steps, making it suitable for the generation of compound libraries for drug discovery.
N-Methylation of Diazepanones
The introduction of a methyl group at the N1 position, as seen in 1-methyl-1,4-diazepan-5-one, is a common synthetic transformation. This can be achieved by reacting the corresponding N-unsubstituted diazepan-5-one with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective methylation at the desired nitrogen atom. For instance, in the synthesis of diazepam, the N-methylation of the precursor amide is a key step.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of diazepine derivatives is highly dependent on their three-dimensional structure and the nature and position of substituents on the diazepine ring and any fused aromatic systems. While specific SAR studies on 1-methyl-1,4-diazepan-5-one are limited, valuable insights can be drawn from the extensive research on benzodiazepines.
Key SAR observations for benzodiazepines include:
-
Position 7 Substituent: An electron-withdrawing group, such as a halogen or a nitro group, at the 7-position of the benzodiazepine ring is generally required for high anxiolytic activity.
-
N1-Substitution: A small alkyl group, such as a methyl group, at the N1 position is often optimal for activity.
-
C5-Aryl Group: A phenyl group at the 5-position is a common feature of active benzodiazepines. Substituents on this phenyl ring can modulate activity, with ortho or di-ortho electron-withdrawing groups often increasing potency, while para substitution tends to decrease it.
-
Fused Rings: The fusion of a triazole or imidazole ring to the 1,4-diazepine core can significantly enhance potency.
Quantitative structure-activity relationship (QSAR) studies have been employed to develop computational models that predict the biological activity of benzodiazepines based on their physicochemical properties. These models have confirmed the importance of lipophilicity and specific steric and electronic features for receptor binding and in-vivo activity.[7][9]
Mechanism of Action and Signaling Pathways
The primary molecular target for the pharmacological effects of most anxiolytic and sedative diazepines is the GABA-A receptor.[2] These receptors are ligand-gated ion channels that are permeable to chloride ions. The binding of GABA, the endogenous ligand, to the GABA-A receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which reduces the excitability of the neuron.
Diazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine binding site.[7] The binding of a diazepine derivative potentiates the effect of GABA, increasing the frequency of chloride channel opening in response to GABA binding.[10] This enhancement of GABAergic inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.
The GABA-A receptor is a pentameric protein complex composed of different subunits. The specific subunit composition of the receptor determines its pharmacological properties. For example, GABA-A receptors containing the α1 subunit are primarily involved in the sedative effects of benzodiazepines, while those containing the α2 subunit are more important for their anxiolytic and muscle relaxant actions.[2]
Prolonged exposure to benzodiazepines can lead to tolerance, which is associated with a downregulation of GABA-A receptors. This process may involve the activation of L-type voltage-gated calcium channels and subsequent downstream signaling cascades that lead to a reduction in the expression of GABA-A receptor subunits, particularly the α1 subunit.[11]
Caption: Signaling pathway of 1,4-diazepan-5-one derivatives via GABA-A receptor modulation.
Analytical Characterization
The characterization of 1-methyl-1,4-diazepan-5-one and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of these compounds, confirming the connectivity of atoms and the presence of key functional groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to aid in their structural identification through fragmentation analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of characteristic functional groups, such as the carbonyl group of the lactam ring and the N-H bond in N-unsubstituted derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of synthesized compounds and for quantitative analysis. Reversed-phase HPLC with UV detection is a commonly used method for the analysis of diazepine derivatives.
Therapeutic Potential and Future Directions
The 1,4-diazepan-5-one scaffold holds significant promise for the development of new therapeutic agents targeting a range of diseases. While the primary focus of diazepine research has been on CNS disorders, the diverse biological activities reported for this class of compounds suggest broader therapeutic potential.
Potential therapeutic applications include:
-
Oncology: Certain benzodiazepine derivatives have shown anticancer activity, and the 1,4-diazepan-5-one core could serve as a template for the design of novel anticancer drugs.
-
Infectious Diseases: The antibacterial and antifungal properties of some diazepines warrant further investigation for the development of new anti-infective agents.
-
Neurological Disorders: Beyond anxiety and epilepsy, the modulation of GABAergic neurotransmission by diazepine derivatives could be beneficial in other neurological and psychiatric conditions.
Future research in this area should focus on the synthesis and biological evaluation of novel 1,4-diazepan-5-one derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies, including asymmetric synthesis to access enantiomerically pure compounds, will be crucial for advancing the therapeutic potential of this versatile scaffold. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate the rational design of next-generation diazepine-based drugs.
Experimental Protocols
General Procedure for the Synthesis of 1,4-Benzodiazepine Derivatives:
-
Preparation of the Precursor: The synthesis typically begins with the preparation of a suitably functionalized precursor, such as a 1-(2-bromobenzyl)azetidine-2-carboxamide.
-
Intramolecular Cross-Coupling: The precursor is subjected to an intramolecular cross-coupling reaction, often catalyzed by a copper(I) salt with a suitable ligand (e.g., N,N-dimethylglycine), to form the tricyclic azetidine-fused 1,4-benzodiazepine.
-
N-Methylation: The resulting intermediate can be N-methylated using an appropriate methylating agent, such as methyl triflate, in an anhydrous solvent like dichloromethane.
-
Ring Opening: The four-membered azetidine ring can then be opened using a nucleophile, such as sodium azide, potassium cyanide, or sodium thiophenolate, to yield the desired functionalized 1,4-benzodiazepine derivative.[12]
Note: The specific reaction conditions, including solvent, temperature, and reaction time, need to be optimized for each specific substrate.
Data Summary
Table 1: Comparative Yields of 1,4-Diazepine and 1,5-Benzodiazepine Synthesis with Different Catalysts
| Compound | R | Catalyst | Time (min) | Yield (%) | Reference |
| 4a | C6H5 | H5PMo10V2O40 | 30 | 85 | |
| 4a | C6H5 | H3PW12O40 | 600 | 72 | |
| 5a | C6H5 | H5PMo10V2O40 | 15 | 90 | |
| 5a | C6H5 | H3PW12O40 | 420 | 87 | |
| 4c | p-ClC6H4 | H5PMo10V2O40 | 30 | 78 | |
| 5c | p-ClC6H4 | H5PMo10V2O40 | 15 | 93 |
Data extracted from a study on heteropolyacid-catalyzed synthesis of diazepine derivatives.
Table 2: In-Vitro Cytotoxic Activity of a 1,5-Benzodiazepin-2-one Derivative (3b)
| Cell Line | IC50 (µM) | Reference |
| HCT-116 (Colon Cancer) | 9.18 | |
| HepG-2 (Liver Cancer) | 6.13 | |
| MCF-7 (Breast Cancer) | 7.86 | |
| WI-38 (Normal Fibroblasts) | 13.95 |
Compound 3b is (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Conclusion
The 1-methyl-1,4-diazepan-5-one core and its related diazepine structures represent a rich and underexplored area of medicinal chemistry. The versatility of the diazepine scaffold, coupled with its proven track record as a pharmacophore for CNS-active drugs, makes it an attractive starting point for the development of novel therapeutics. While significant progress has been made in the synthesis and understanding of the biological activity of benzodiazepines, the simpler, non-fused diazepanones offer a unique opportunity to explore new chemical space and identify compounds with novel pharmacological profiles. This technical guide has provided a comprehensive overview of the current state of knowledge in this field, highlighting the key synthetic strategies, structure-activity relationships, and mechanisms of action. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this important class of heterocyclic compounds.
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O'Connor, S. E., & Donohoe, T. J. (2020). Synthesis of 1,4-diazepanes and benzo[b][2][7]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Organic Letters, 22(17), 6845-6849. (URL: [Link])
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Kumar, A., & Kumar, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3291-3316. (URL: [Link])
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Rashid, M., Ashraf, A., Hussain, M., & Farooq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. (URL: [Link])
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Sun, J. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. Virginia Tech. (URL: [Link])
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Sridhar, S. K., & Ramesh, A. (2015). Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine. Trade Science Inc, 11(1), 020-022. (URL: [Link])
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Not Voodoo. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. (URL: [Link])
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Snee, D., & Chen, Y. (2007). Comparison of the IC50 values on five major CYP Isoforms for 290 drugs. Journal of medicinal chemistry, 50(22), 5349-5357. (URL: [Link])
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Kumar, A., & Kumar, S. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications, 7(4), 1067-1088. (URL: [Link])
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Al-Warhi, T., El-Gamal, M. I., Anbar, A., Abdel-Maksoud, M. S., Oh, C. H., & Abdel-Jaber, G. T. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 1-15. (URL: [Link])
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Ecker, G. F., & Chiba, P. (2007). Comparison of experimental IC50 values and those predicted by the QSAR model of Wanchana et al. for 2100 compounds in the BioPrint database. Journal of medicinal chemistry, 50(2), 233-240. (URL: [Link])
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Diazepam. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. (URL: [Link])
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Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini reviews in medicinal chemistry, 7(8), 793-812. (URL: [Link])
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. (URL: [Link])
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Catalyst University. (2019, July 5). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation [Video]. YouTube. (URL: [Link])
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Diazepam-Induced Down-Regulation of The Gabaa Receptor α1 Subunit, as Mediated by the Activation of L-Type Voltage-Gated Calcium Channel/Ca2+/Protein Kinase A Signaling Cascade. (n.d.). ResearchGate. (URL: [Link])
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Theoretical studies on 1-Methyl-1,4-diazepan-5-one conformation
An In-Depth Technical Guide to the Theoretical and Experimental Conformational Analysis of 1-Methyl-1,4-diazepan-5-one
Introduction
The 1,4-diazepan-5-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The conformational flexibility inherent in the seven-membered diazepane ring is a critical determinant of a molecule's three-dimensional structure, which in turn governs its binding affinity and selectivity for biological targets such as enzymes and receptors.[2] A comprehensive understanding of the conformational landscape of substituted 1,4-diazepan-5-ones, such as 1-Methyl-1,4-diazepan-5-one, is therefore of paramount importance for rational drug design and the optimization of pharmacokinetic and pharmacodynamic profiles.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the theoretical and experimental methodologies for the conformational analysis of 1-Methyl-1,4-diazepan-5-one. It synthesizes established computational and spectroscopic techniques to propose a robust workflow for elucidating the conformational preferences of this molecule.
The Conformational Landscape of the 1,4-Diazepan-5-one Ring
Unlike the rigid cyclohexane ring, the seven-membered 1,4-diazepan-5-one ring possesses significant conformational flexibility. It can exist in several low-energy conformations, primarily belonging to the chair and the twist-boat families.[2][3] The relative energies of these conformers are influenced by the nature and position of substituents on the ring. For 1-Methyl-1,4-diazepan-5-one, the methyl group at the N1 position is expected to play a significant role in dictating the conformational equilibrium.
The principal low-energy conformations anticipated for 1-Methyl-1,4-diazepan-5-one are:
-
Chair (C): This conformation generally minimizes angle and torsional strain. The methyl group can occupy either an axial or an equatorial position, leading to two distinct chair conformers.
-
Twist-Boat (TB): This family of conformations is more flexible than the chair form and can also represent low-energy states.
The interplay of steric and electronic effects, including transannular interactions, will determine the predominant conformation in the gas phase and in solution.
Part 1: Theoretical Conformational Analysis Workflow
A robust computational approach is essential for mapping the potential energy surface (PES) of 1-Methyl-1,4-diazepan-5-one and identifying its stable conformers and the transition states connecting them.[4][5] Density Functional Theory (DFT) has proven to be a reliable method for studying the conformational preferences of cyclic molecules, offering a good balance between accuracy and computational cost.[6][7]
Proposed Computational Protocol
A rigorous computational investigation would involve the following steps:
-
Initial Structure Generation: A starting 3D structure of 1-Methyl-1,4-diazepan-5-one is generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify a wide range of possible conformations. This can be achieved using molecular mechanics force fields initially to rapidly screen a large number of structures.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using DFT. A common and effective functional is B3LYP, paired with a suitable basis set such as 6-31G(d,p).[6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima (stable conformers). The presence of a single imaginary frequency indicates a transition state.
-
Energy Refinement: Single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
-
Solvation Effects: To simulate a more realistic environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to assess the influence of different solvents on the conformational equilibrium.
Visualization of the Computational Workflow
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The 1,4-Diazepan-5-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The 1,4-diazepan-5-one core is a seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique conformational flexibility and capacity for diverse substitutions have enabled the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the biological relevance of the 1,4-diazepan-5-one scaffold, delving into its synthesis, mechanisms of action across various therapeutic areas, and structure-activity relationships. We will explore its critical role in the development of agents targeting the central nervous system, cancer, and viral infections, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Architectural Significance of the 1,4-Diazepan-5-one Core
The seven-membered 1,4-diazepan-5-one ring system presents a unique three-dimensional architecture that has proven to be highly amenable to interaction with a variety of biological targets.[1][2] Unlike more rigid aromatic systems, the non-planar and flexible nature of the diazepane ring allows for a more dynamic and adaptable binding to the complex topographies of protein active sites and receptor pockets. This inherent structural advantage has cemented its status as a privileged scaffold in the design of novel therapeutics.[3][4]
Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including anxiolytic, anticonvulsant, anticancer, and antiviral properties.[2][4][5] This guide will dissect the chemical features that underpin this versatility and explore the therapeutic avenues that have been successfully pursued.
Synthetic Strategies: Constructing the 1,4-Diazepan-5-one Scaffold
The synthesis of the 1,4-diazepan-5-one core and its derivatives is a critical aspect of its exploration in drug discovery. A variety of synthetic routes have been developed, offering access to a diverse range of substituted analogs. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
One common and effective approach involves the cyclization of suitable precursors. For instance, a one-pot condensation reaction between o-phenylenediamines and carbonyl compounds is a frequently employed method for the synthesis of benzodiazepine derivatives, a class of compounds that includes the 1,4-diazepan-5-one core.[6] More advanced techniques, such as continuous-flow synthesis, have also been developed to enable efficient and scalable production of these scaffolds, which is particularly beneficial for the generation of compound libraries for high-throughput screening.[3]
Experimental Protocol: A Representative Synthesis of a 1,4-Diazepan-5-one Derivative
The following protocol outlines a representative synthesis of a substituted 1,4-diazepan-5-one, adapted from established literature procedures.[1] This method highlights the key steps and considerations for constructing the core scaffold.
Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one [1]
-
Step 1: Preparation of the Piperidin-4-one Hydrochloride Salt.
-
Dissolve t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one in diethyl ether.
-
Cool the solution and pass gaseous HCl through it until precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with diethyl ether, and dry.
-
-
Step 2: Ring Expansion to the 1,4-Diazepan-5-one.
-
Add the dried piperidin-4-one hydrochloride salt in portions to cold (5°C) concentrated sulfuric acid.
-
Add sodium azide to the mixture while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide).
-
Collect the precipitated solid, wash with water, and dry.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane and petroleum ether) to obtain the purified 1,4-diazepan-5-one derivative.
-
Causality Behind Experimental Choices: The initial formation of the hydrochloride salt enhances the solubility of the starting material in the subsequent reaction medium. The use of a strong acid like sulfuric acid facilitates the Schmidt rearrangement, which is the key ring expansion step. The careful control of temperature during the addition of sodium azide is crucial for safety and to prevent unwanted side reactions.
Caption: Mechanism of action of CNS-active 1,4-diazepan-5-one derivatives at the GABA-A receptor.
Anticancer Activity
The 1,4-diazepan-5-one scaffold has emerged as a promising framework for the development of novel anticancer agents. [2]Its unique structure, which can mimic peptide linkages, has enabled the design of compounds that interfere with various cellular processes crucial for cancer cell proliferation and survival. [2] Mechanisms of Action: The anticancer effects of 1,4-diazepan-5-one derivatives are multifaceted and can involve several mechanisms:
-
Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells. [7]* Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. [7]* Inhibition of Protein Synthesis: Some derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to cellular stress and death.
-
Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer development and progression.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,4-Benzodiazepine-2,5-dione derivative | NCI-H460 (Lung) | 0.12 | Protein synthesis inhibition, Apoptosis | [7] |
| Imidazo[4,5-e]d[1][4]iazepine derivative | PC-3 (Prostate) | 2.5 | Not specified | |
| 5-Aryl-1,4-benzodiazepine derivative | A549 (Lung) | 5.2 | Not specified |
Antiviral Activity
The 1,4-diazepan-5-one scaffold has also been explored for its potential in developing antiviral therapies. [1][2]Notably, derivatives have shown activity against viruses such as HIV. [1] Mechanism of Action: The antiviral mechanisms of 1,4-diazepan-5-one derivatives can vary depending on the specific virus and the compound's structure. For instance, in the context of hepatitis C, docking studies have suggested that these compounds can bind to and inhibit the NS5B RNA polymerase, an enzyme essential for viral replication. [1]In the case of HIV, some analogs are believed to interfere with viral entry or replication processes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,4-diazepan-5-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
-
Substituents on the Benzene Ring: The electronic properties and steric bulk of substituents on the fused benzene ring can significantly influence binding affinity and pharmacological activity. For example, electron-withdrawing groups at certain positions can enhance potency.
-
Substitutions on the Diazepine Ring: Modifications to the diazepine ring itself, such as the introduction of alkyl or aryl groups, can modulate the compound's lipophilicity and conformational preferences, thereby affecting its pharmacokinetic and pharmacodynamic properties.
-
Chirality: The presence of stereocenters in the diazepine ring can lead to enantiomers with distinct biological activities. It is often the case that one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis and evaluation.
Conclusion and Future Directions
The 1,4-diazepan-5-one scaffold has unequivocally established itself as a privileged core in medicinal chemistry, yielding a rich diversity of biologically active compounds. Its therapeutic potential spans a wide range of diseases, from debilitating CNS disorders to life-threatening cancers and viral infections. The continued exploration of this versatile scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics. Future research efforts should focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the elucidation of novel biological targets for this remarkable class of compounds. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of promising 1,4-diazepan-5-one-based leads into clinically effective drugs.
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Velusamy, M., Sreenivasan, S., Kandasamy, R., Subbu, P., Paramasivam, S., & Ponnuswamy, M. N. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 18. [Link]
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Viviano, M., Milite, C., Rescigno, D., Castellano, S., & Sbardella, G. (2014). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances, 4(104), 59955-59961. [Link]
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Joshi, Y. C., & Kumar, R. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(12), 14352-14364. [Link]
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Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development inb[1][6]enzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]
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Chowdhury, A. A., et al. (2024). Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Journal of Xenobiotics, 14(1), 134-149. [Link]
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Chowdhury, A. A., et al. (2024). Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. Journal of Xenobiotics, 14(1), 134-149. [Link]
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Kaur, N., & Kishore, D. (2014). Synthesis of 1,4-Dialkyl-1,4-dihydro-1,4-benzo[e]diazepine-5-ones. Synthetic Communications, 44(15), 2165-2173. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., Al-Sayegh, A. A., Abusudah, W. F., & Batiha, G. E. S. (2023). Insights on benzodiazepines' potential in Alzheimer's disease. Life sciences, 315, 121366. [Link]
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The Video Textbook Of Chemistry. (2020, April 22). Synthesis of Diazepam [Video]. YouTube. [Link]
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Palacios, J. M., Mengod, G., & Vilaró, M. T. (1995). Flavonoids and the Central Nervous System: from Forgotten Factors to Potent Anxiolytic Compounds. General formula of 1,4-benzodiazepines. Diazepam is the... [Image]. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: Strategic Incorporation of 1-Methyl-1,4-diazepan-5-one for the Synthesis of Structurally Defined PROTAC Linkers
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[][2][4] While significant research has focused on the warhead and anchor moieties, it is increasingly evident that the linker is not merely a passive spacer but plays a pivotal role in determining the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[4][5][6]
The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] An optimal linker design can enhance the cooperativity of ternary complex formation, leading to more efficient ubiquitination and subsequent degradation of the target protein.[8] Conversely, a poorly designed linker can lead to steric hindrance, preventing simultaneous binding of the POI and E3 ligase, or result in an unproductive ternary complex geometry.[6]
Commonly employed linkers include flexible polyethylene glycol (PEG) and alkyl chains.[4][5] However, there is a growing interest in the development of more rigid and structurally defined linkers to improve pharmacokinetic properties and reduce the entropic penalty associated with ternary complex formation.[5][7] Rigid linkers, often containing cyclic motifs such as piperidines or piperazines, can pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, potentially leading to enhanced potency and selectivity.[4][5]
This application note details the strategic use of 1-methyl-1,4-diazepan-5-one as a novel building block for the synthesis of structurally constrained PROTAC linkers. We will explore its chemical properties, provide a detailed, step-by-step protocol for its incorporation into a PROTAC scaffold, and discuss the potential advantages of this approach for drug development professionals.
1-Methyl-1,4-diazepan-5-one: A Versatile Scaffold for Linker Design
1-Methyl-1,4-diazepan-5-one is a cyclic diamine derivative containing a lactam functionality. Its unique structural features make it an attractive candidate for PROTAC linker synthesis:
-
Structural Rigidity: The seven-membered ring of the diazepanone core introduces a degree of conformational constraint, reducing the flexibility of the resulting linker compared to purely aliphatic chains.
-
Defined Vectorial Properties: The non-symmetrical nature of the molecule, with a secondary amine at the 4-position and a methyl group at the 1-position, allows for controlled, stepwise functionalization, providing precise control over the linker's exit vectors.
-
Chemical Handles for Conjugation: The secondary amine serves as a nucleophilic handle for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation or nucleophilic substitution reactions.
Below is a proposed workflow for the synthesis of a PROTAC incorporating the 1-methyl-1,4-diazepan-5-one linker.
Figure 1. A generalized workflow for the synthesis of a PROTAC utilizing a 1-methyl-1,4-diazepan-5-one linker, showcasing a two-step conjugation strategy.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC with a 1-Methyl-1,4-diazepan-5-one Linker
This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, using the well-characterized BRD4 inhibitor JQ1 as the warhead and a pomalidomide derivative as the E3 ligase (CRBN) ligand.
Materials and Reagents
| Reagent | Supplier | Purity |
| JQ1-acid | Commercially available | >95% |
| 1-Methyl-1,4-diazepan-5-one | Commercially available | >95% |
| Pomalidomide-alkyne | Commercially available | >95% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially available | >98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercially available | >99% |
| DMF (N,N-Dimethylformamide) | Anhydrous | >99.8% |
| DCM (Dichloromethane) | Anhydrous | >99.8% |
| Copper(II) sulfate pentahydrate | Commercially available | >98% |
| Sodium ascorbate | Commercially available | >99% |
| HPLC Grade Acetonitrile and Water | Commercially available | |
| Formic Acid | Commercially available | >98% |
Step 1: Amide Coupling of JQ1-acid with 1-Methyl-1,4-diazepan-5-one
This step conjugates the BRD4 inhibitor to the diazepanone linker.
-
To a solution of JQ1-acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 1-methyl-1,4-diazepan-5-one (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the JQ1-diazepanone intermediate.
Figure 2. Reaction scheme for the amide coupling of JQ1-acid and 1-methyl-1,4-diazepan-5-one.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" step attaches the E3 ligase ligand to the linker.[] For this protocol, we assume a derivative of the JQ1-diazepanone intermediate with an azide handle and a pomalidomide derivative with a terminal alkyne.
-
Dissolve the JQ1-diazepanone-azide intermediate (1.0 eq) and pomalidomide-alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to yield the desired product as a solid after lyophilization.
Characterization of the Final PROTAC
-
LC-MS: Confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: Elucidate the structure and confirm the successful conjugation.
-
Purity Analysis: Determine the purity of the final compound using analytical HPLC (typically >95% is required for biological assays).
Trustworthiness and Self-Validating Systems
The described protocol incorporates established and robust chemical transformations.
-
Amide Coupling: The use of HATU as a coupling agent is a standard and highly efficient method for amide bond formation, minimizing side reactions.
-
Click Chemistry: The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it ideal for the final conjugation step in a complex molecule synthesis.[]
-
In-Process Controls: The recommendation to monitor each step by LC-MS ensures that the reaction is proceeding as expected before moving to the next step, preventing the waste of valuable starting materials.
-
Rigorous Purification: The use of both flash chromatography for the intermediate and preparative HPLC for the final product ensures a high degree of purity, which is critical for obtaining reliable data in subsequent biological evaluations.
Conclusion and Future Perspectives
The incorporation of 1-methyl-1,4-diazepan-5-one into PROTAC linkers offers a promising strategy for the development of next-generation protein degraders. The structural rigidity and defined chemical handles of this building block provide a means to systematically explore the impact of linker conformation on PROTAC activity. This can lead to the identification of degraders with improved potency, selectivity, and drug-like properties.
Future work should focus on synthesizing a library of PROTACs with varying attachment points on the diazepanone ring and different linker lengths extending from it. This systematic approach will enable a deeper understanding of the structure-activity relationship (SAR) of this linker class and its potential to address challenging therapeutic targets. The protocol outlined in this note provides a solid foundation for researchers and drug development professionals to embark on the exploration of this novel and promising linker scaffold.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Gong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-28. [Link]
-
Zagidullin, A., & Milyukov, V. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381–390. [Link]
-
Schultz, A. R., & Crews, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Biochemistry, 61(21), 2315–2324. [Link]
-
Enamine Germany. (n.d.). Linkers. Retrieved from [Link]
-
Zhao, L., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(20), 14795–14815. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7592. [Link]
-
Lücking, U., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Lücking, U., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). ResearchGate. [Link]
-
Nandi, A., & Nargund, S. (2018). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. bioRxiv. [Link]
-
Gabizon, R., & London, N. (2022). PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. Drugs, 82(14), 1445–1469. [Link]
-
Zagidullin, A., & Milyukov, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Bond, M. J., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e619. [Link]
-
Sun, N., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 14(1), 21–55. [Link]
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- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for coupling 1-Methyl-1,4-diazepan-5-one to a warhead
Application Note & Protocol Guide
Topic: Strategic Coupling of 1-Methyl-1,4-diazepan-5-one to Electrophilic Warheads for Targeted Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conjugation of molecular scaffolds to reactive chemical moieties, or "warheads," is a cornerstone of modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs) and other bespoke therapeutic agents. 1-Methyl-1,4-diazepan-5-one is a versatile scaffold, featuring a reactive secondary amine that serves as an ideal nucleophilic handle for conjugation. This document provides a comprehensive guide for researchers, detailing the core chemical principles and offering robust, step-by-step protocols for coupling this diazepanone scaffold to various warhead-containing fragments. We will explore two primary, field-proven synthetic strategies: amide bond formation and reductive amination. The causality behind experimental choices, purification strategies for the polar products, and critical safety considerations are discussed in depth to ensure reliable and reproducible outcomes.
Core Principles: Understanding the Components
Successful conjugation chemistry begins with a thorough understanding of the reactive partners. The overall strategy involves the formation of a stable covalent bond between the nucleophilic secondary amine of the diazepanone and an electrophilic functional group on the warhead-containing molecule.
The Scaffold: 1-Methyl-1,4-diazepan-5-one
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound.[1] Its key structural features relevant to conjugation are:
-
A Secondary Amine (N4): This is the primary nucleophilic site for coupling reactions. Its reactivity is typical for a secondary aliphatic amine.
-
A Tertiary Amine (N1): The methyl group at the N1 position renders this amine tertiary and generally non-reactive under standard coupling conditions. Its basicity can influence the overall solubility and chromatographic behavior of the molecule.
-
A Lactam (Amide) Carbonyl: This group is relatively stable and does not participate in the coupling reactions described herein.
The presence of two nitrogen atoms makes the molecule polar and basic, which requires special consideration during purification.[2]
The Warhead: The Reactive Moiety
A "warhead" is a chemically reactive group, typically an electrophile, designed to form a covalent bond with a nucleophilic amino acid residue (like cysteine, lysine, or serine) on a target protein.[3][4] This covalent interaction can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[5] Warheads are rarely coupled directly; they are usually part of a larger fragment that also contains a handle for conjugation, most commonly a carboxylic acid or an aldehyde/ketone.
Table 1: Common Electrophilic Warheads and Their Protein Targets
| Warhead Class | Example Structure | Primary Target Residue(s) | Coupling Reaction Type |
|---|---|---|---|
| Michael Acceptors | Acrylamide, Vinyl Sulfonamide | Cysteine | Michael Addition |
| Haloacetamides | Chloroacetamide, Iodoacetamide | Cysteine, Lysine, Histidine | Nucleophilic Substitution |
| Sulfonyl Fluorides | Phenylsulfonyl Fluoride (PSF) | Serine, Tyrosine, Lysine | Nucleophilic Substitution |
| Nitriles | Cyanamide derivatives | Cysteine, Serine | Reversible Covalent Addition |
| Boronic Acids | Phenylboronic Acid | Serine | Reversible Covalent Addition |
This table summarizes common warhead classes. The choice of warhead is dictated by the specific biological target and desired mode of action (irreversible vs. reversible).[6][7][8]
Synthetic Strategy 1: Amide Bond Formation
Amide bond formation is arguably the most common and reliable reaction in medicinal chemistry for linking amine-containing scaffolds to carboxylic acid-containing fragments.[9][10] The strategy involves activating the carboxylic acid of the warhead-fragment to make it highly susceptible to nucleophilic attack by the secondary amine of 1-Methyl-1,4-diazepan-5-one.[11]
Rationale for Reagent Selection
While numerous coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and ability to minimize side reactions, especially with challenging or sterically hindered substrates.[9][11] The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) , to neutralize the acid and facilitate the reaction.
Workflow for Amide Coupling
Detailed Experimental Protocol: HATU-Mediated Coupling
Materials:
-
Warhead-containing carboxylic acid
-
1-Methyl-1,4-diazepan-5-one
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the warhead-containing carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (use a concentration of approximately 0.1 M).
-
Reagent Addition: To the stirred solution, add 1-Methyl-1,4-diazepan-5-one (1.05 eq) followed by HATU (1.1 eq).
-
Base Addition: Add DIEA (2.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography (see Section 4).
Table 2: Reagent Stoichiometry for Amide Coupling
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Warhead-COOH | 1.0 | Electrophile precursor |
| 1-Methyl-1,4-diazepan-5-one | 1.05 | Nucleophile |
| HATU | 1.1 | Coupling agent (activates COOH) |
| DIEA | 2.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Polar aprotic solvent |
Synthetic Strategy 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13] This strategy is ideal when the warhead-containing fragment possesses an aldehyde or ketone handle.
Rationale for Reagent Selection
The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate iminium ion formed in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[14] It is less toxic than sodium cyanoborohydride and its mild, non-basic nature is compatible with a wide range of functional groups. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.
Workflow for Reductive Amination
Detailed Experimental Protocol: Reductive Amination
Materials:
-
Warhead-containing aldehyde or ketone
-
1-Methyl-1,4-diazepan-5-one
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add the warhead-containing aldehyde/ketone (1.0 eq) and 1-Methyl-1,4-diazepan-5-one (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq, or up to 1.0 eq if needed). Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.
-
Reducing Agent: Add STAB (1.5 eq) to the mixture portion-wise over 5-10 minutes. Effervescence (hydrogen gas) may be observed.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Extraction: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir until effervescence ceases. Separate the layers and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography (see Section 4).
Table 3: Reagent Stoichiometry for Reductive Amination
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Warhead-CHO/COR | 1.0 | Electrophile |
| 1-Methyl-1,4-diazepan-5-one | 1.1 | Nucleophile |
| STAB | 1.5 | Reducing agent (reduces iminium) |
| Acetic Acid | 0.1 - 1.0 | Acid catalyst (promotes iminium formation) |
| Anhydrous DCM/DCE | - | Aprotic solvent |
Purification and Characterization
The final conjugate retains the basic nitrogen atoms of the diazepanone scaffold, making it polar and prone to tailing on standard silica gel chromatography.[15]
Purification Strategies:
-
Modified Normal-Phase Chromatography: Use a solvent system such as DCM/Methanol. To prevent peak tailing, pre-treat the silica gel with the eluent and add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonium hydroxide to the mobile phase.[2]
-
Amine-Functionalized Silica: Using a pre-packed amine-functionalized silica column can provide excellent separation for basic compounds without the need for mobile phase modifiers.[16]
-
Reversed-Phase Chromatography (C18): Purification can be achieved using a gradient of water/acetonitrile or water/methanol. An additive such as 0.1% trifluoroacetic acid (TFA) or 0.1% ammonium hydroxide is typically required to ensure good peak shape.[2]
Characterization:
-
LC-MS: To confirm the mass of the desired product and assess purity.
-
¹H and ¹³C NMR: To confirm the structure of the final conjugate.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
Safety Precautions
-
Coupling Reagents: Reagents like HATU are irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Electrophilic Warheads: Warheads are reactive by design and should be considered potentially hazardous alkylating agents. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Use anhydrous solvents in well-ventilated areas or a fume hood. DCM is a suspected carcinogen.
-
Reducing Agents: STAB reacts with water to release flammable hydrogen gas. Quench reactions carefully and away from ignition sources.
References
-
Gao, Y., et al. (2023). The expanding repertoire of covalent warheads for drug discovery. ResearchGate. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
D'Andres, A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Center for Biotechnology Information. [Link]
-
Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Dimensions. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang, T., et al. (2021). Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information. [Link]
-
El-Feky, H. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Singh, S., et al. (2024). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]
-
El-Feky, H. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI. [Link]
-
Weng, C., et al. (2022). Recent Advances in Covalent Drug Discovery. MDPI. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Foley, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]
-
Horváth, Z., et al. (2019). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ResearchGate. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
PubChem. 1-Methyl-1,4-diazepan-5-one. [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
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News-Medical.Net. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
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PubChem. 1-Methyl-1,4-diazepan-5-one. [Link]
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Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. [Link]
-
Technology Networks. (2022). New Reaction for Making Tertiary Amines Could Open the Door for New Drugs. [Link]
-
Foley, D. J., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. National Center for Biotechnology Information. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
University of Rochester. Workup for Removing Amines. [Link]
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Oakwood Chemical. 1-Methyl-1, 4-diazepan-5-one, min 97%. [Link]
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Petráš, M., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. PubMed. [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry. [Link]
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Horváth, Z., et al. (2019). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. [Link]
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Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Center for Biotechnology Information. [Link]
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Zhang, C., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
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Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry. [Link]
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Horváth, Z., et al. (2019). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Europe PMC. [Link]
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Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Center for Biotechnology Information. [Link]
-
Lonsdale, R., & Ward, R. A. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. ACS Publications. [Link]
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Horváth, Z., et al. (2020). An electrophilic warhead library for mapping the reactivity and accessibility of tractable cysteines in protein kinases. ScienceDirect. [Link]
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Application Notes and Protocols: Amide Bond Formation with 1-Methyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazepine Scaffold
The 1,4-diazepine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows it to interact with a wide range of biological targets, leading to applications in areas such as anticonvulsants, anxiolytics, and sedatives.[1][2] 1-Methyl-1,4-diazepan-5-one is a functionalized diazepine building block that offers medicinal chemists a valuable tool for introducing this important pharmacophore into novel drug candidates. The presence of a secondary amine allows for the formation of stable amide bonds, enabling the covalent linkage of the diazepine core to other molecular fragments. This application note provides a detailed guide to the principles and protocols for amide bond formation using 1-Methyl-1,4-diazepan-5-one.
Mechanistic Principles of Amide Bond Formation
The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated". The most common and effective methods for amide bond formation in a laboratory setting involve the use of coupling reagents.[3]
The Role of Carbodiimide Coupling Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[4] The reaction proceeds through a key intermediate, the O-acylisourea. This highly reactive species is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.
The general mechanism can be visualized as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form the O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The secondary amine of 1-Methyl-1,4-diazepan-5-one attacks the carbonyl carbon of the O-acylisourea.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses to form the stable amide bond and the urea byproduct.
Caption: Carbodiimide-mediated amide bond formation.
Additives to Enhance Efficiency and Minimize Side Reactions
The O-acylisourea intermediate can sometimes undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine. To prevent this and increase the efficiency of the amide coupling, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included in the reaction mixture.[4] These additives react with the O-acylisourea to form a more stable active ester intermediate, which then readily reacts with the amine.
Experimental Protocols
The following protocols are generalized for the coupling of a generic carboxylic acid with 1-Methyl-1,4-diazepan-5-one. Researchers should optimize these conditions for their specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a standard and widely applicable protocol for amide bond formation.
Materials:
-
Carboxylic acid
-
1-Methyl-1,4-diazepan-5-one
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Methyl-1,4-diazepan-5-one (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, often used for sterically hindered amines or challenging couplings.[4]
Materials:
-
Carboxylic acid
-
1-Methyl-1,4-diazepan-5-one
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-Methyl-1,4-diazepan-5-one (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: A Comparative Overview
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required |
| Base | DIPEA or TEA | DIPEA |
| Solvent | DCM or DMF | DMF |
| Reaction Time | 12-24 hours | 2-6 hours |
| General Applicability | Broad, good for general purpose | Excellent for hindered substrates |
| Cost | Lower | Higher |
Troubleshooting and Considerations for Sterically Hindered Amines
1-Methyl-1,4-diazepan-5-one, being a cyclic secondary amine, can present some steric hindrance. If coupling reactions are sluggish or low-yielding, consider the following:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically demanding substrates.
-
Alternative Coupling Reagents: For particularly challenging couplings, other reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or the formation of an acyl fluoride may be effective.[5]
-
Excess Reagents: Using a slight excess of the coupling reagent and the carboxylic acid (e.g., 1.5 eq) may drive the reaction to completion.
-
Reaction Time: Allow for longer reaction times and monitor carefully to ensure the reaction has gone to completion without significant decomposition.
Characterization of the Amide Product
The successful formation of the amide bond can be confirmed by standard analytical techniques:
-
NMR Spectroscopy: The appearance of a new set of signals corresponding to the coupled product and the disappearance of the starting material signals. The chemical shifts of the protons adjacent to the newly formed amide bond will be informative.
-
Mass Spectrometry: The detection of the molecular ion corresponding to the expected mass of the amide product.
-
IR Spectroscopy: The presence of a characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
Conclusion
1-Methyl-1,4-diazepan-5-one is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The formation of amide bonds with this reagent can be reliably achieved using standard coupling protocols. By understanding the underlying mechanisms and optimizing the reaction conditions, researchers can efficiently incorporate the diazepine scaffold into their target molecules, paving the way for the discovery of new and improved pharmaceuticals.
References
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
Sivakumar, P., et al. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 2, 93. [Link]
-
Thomas, C. J., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12347-12403. [Link]
-
Kollidz, B. N., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(10), 8571-8582. [Link]
-
Sha, F., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. [Link]
-
Singh, P., & Kaur, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
-
Taddei, M., et al. (2016). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. European Journal of Organic Chemistry, 2016(23), 4006-4013. [Link]
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- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
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Application Note: 1-Methyl-1,4-diazepan-5-one as a Novel Rigid Linker Scaffold for PROTAC Development
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, utilizing the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase ligand.[2] While early PROTAC designs predominantly featured flexible alkyl and polyethylene glycol (PEG) linkers, the field is increasingly shifting towards more rigid structures to improve potency, selectivity, and pharmacokinetic properties.[2][3] This guide introduces 1-Methyl-1,4-diazepan-5-one as a novel, semi-rigid linker scaffold. We provide the scientific rationale for its use, detailed protocols for its incorporation into PROTACs, and a comprehensive workflow for the biochemical and cellular characterization of the resulting degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, inducing proximity that leads to the ubiquitination of the POI.[4][5] This "tagging" marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to act catalytically.[4]
The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity.[4] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[6][7] A poorly designed linker can lead to unproductive binding or steric clashes, abrogating degradation.[4]
Historically, flexible linkers like PEG and alkyl chains were favored for their synthetic accessibility.[5][6] However, their high conformational flexibility can impose a significant entropic penalty upon binding to form the ternary complex. The current paradigm favors the rational design of linkers with restricted conformation, which can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and degradation potency.[4][6]
Rationale for 1-Methyl-1,4-diazepan-5-one as a Linker Scaffold
We propose 1-Methyl-1,4-diazepan-5-one as a novel scaffold for PROTAC linkers. This seven-membered heterocyclic structure offers a compelling balance of features derived from its structural cousins, such as piperazine and piperidine, which have been successfully incorporated into potent degraders.[8]
Key Advantages:
-
Conformational Constraint: The diazepanone ring restricts the number of available conformations compared to a linear alkyl or PEG chain. This pre-organization can reduce the entropic cost of forming the ternary complex, potentially leading to higher degradation potency (DC50) and maximum degradation (Dmax).[4][6]
-
Defined Exit Vectors: The scaffold provides two distinct nitrogen atoms for synthetic modification. The secondary amine (at position 4) serves as a primary attachment point, while the methyl group (at position 1) blocks that site, preventing undesired side reactions and simplifying synthesis. This defined geometry allows for predictable exit vectors from the ligand binding pockets.
-
Modulated Physicochemical Properties: The presence of the amide carbonyl and the tertiary amine can improve solubility compared to purely aliphatic linkers. The piperazine-like motif may also enhance metabolic stability.[8]
-
Synthetic Tractability: The secondary amine provides a convenient handle for standard coupling chemistries, allowing for the straightforward attachment of alkyl chains bearing terminal functional groups for conjugation to the POI and E3 ligands.
Synthetic Protocols
The following protocols outline a general strategy for synthesizing a PROTAC using the 1-Methyl-1,4-diazepan-5-one core. The synthesis is modular, allowing for variation in the appended chains and the final conjugation chemistry.
Protocol 3.1: Synthesis of a Functionalized Linker Intermediate
This protocol describes the alkylation of the secondary amine on the 1-Methyl-1,4-diazepan-5-one core with a bifunctional chain, here exemplified by tert-butyl 4-bromobutanoate.
Materials:
-
1-Methyl-1,4-diazepan-5-one (CAS: 5441-40-7)[9]
-
tert-butyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-Methyl-1,4-diazepan-5-one (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and tert-butyl 4-bromobutanoate (1.1 eq).
-
Stir the reaction mixture at 60 °C for 16 hours. Causality: Heating accelerates the Sₙ2 reaction between the secondary amine and the alkyl bromide.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tert-butyl protected intermediate.
-
To deprotect the carboxylic acid, dissolve the purified intermediate in DCM and add TFA (10-20% v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the final carboxylic acid-functionalized linker, which can be used directly in the next step.
Protocol 3.2: PROTAC Assembly via Sequential Amide Coupling
This protocol describes the coupling of the linker intermediate to an amine-containing POI ligand and a hydroxy-containing E3 ligand (e.g., a derivative of pomalidomide or VHL ligand).
Materials:
-
Carboxylic acid-functionalized linker (from Protocol 3.1)
-
POI-ligand-NH₂ (1.0 eq)
-
E3-ligand-OH (e.g., hydroxy-pomalidomide) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF or DMSO
Procedure:
-
First Coupling: Dissolve the carboxylic acid-linker (1.0 eq), POI-ligand-NH₂ (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the mixture at room temperature for 2-4 hours. Causality: HATU is an efficient coupling agent that activates the carboxylic acid for rapid amide bond formation, while DIPEA acts as a non-nucleophilic base.
-
Monitor the reaction by LC-MS. Upon completion, this intermediate can be purified or used directly.
-
Second Coupling (if applicable, for E3 ligands with an appropriate handle): The second ligand is attached using similar standard coupling chemistries (e.g., another amide coupling, Suzuki coupling, or click chemistry, depending on the functional groups present).[10][11]
-
Final Purification: The final crude PROTAC is purified using reverse-phase preparative HPLC to yield the desired compound with high purity. Characterize by LC-MS and ¹H NMR.
Biochemical and Cellular Characterization Protocols
Once synthesized, the PROTAC must be rigorously tested to validate its mechanism of action. The following assays form a standard cascade for evaluation.[12][13]
Protocol 4.1: Target Degradation by Western Blot
This is the foundational assay to determine if the PROTAC induces degradation of the target protein.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF7, HCT116)[14][15]
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a fixed time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay. Causality: Equal protein loading is essential for accurate quantification of protein levels.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Quantification: Strip the membrane and re-probe for the loading control. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal.
Protocol 4.2: Cellular Viability Assay
This assay measures the functional consequence of target degradation, such as inhibition of cancer cell proliferation.
Materials:
-
Cells and complete medium
-
96-well clear-bottom plates
-
PROTAC stock solution and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and a DMSO control. Include a well with no cells for background measurement.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Equilibrate the plate and the assay reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Causality: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the DMSO control (100% viability), and plot the results to determine the IC50 value.
Data Interpretation
The primary outputs from the initial characterization are the DC50 (concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6] These values provide a quantitative measure of a PROTAC's degradation efficiency.
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Control-Flex | PEG-4 | 150 | 85 | 5.2 |
| Test-Rigid-1 | 1-Methyl-1,4-diazepan-5-one | 25 | 95 | 0.8 |
| Test-Rigid-2 | 1-Methyl-1,4-diazepan-5-one (modified length) | 40 | 92 | 1.1 |
Table 1. Example comparative data for a PROTAC with a flexible linker versus hypothetical PROTACs utilizing the rigid diazepanone linker.
A successful PROTAC based on the 1-Methyl-1,4-diazepan-5-one linker would be expected to show a potent DC50 value (typically in the low nanomolar range) and a high Dmax (>80%). The cellular viability IC50 should correlate with the degradation potency, confirming that the observed cytotoxicity is a result of target removal.
Conclusion
The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. The 1-Methyl-1,4-diazepan-5-one scaffold presented here offers a novel, synthetically accessible, and conformationally constrained building block. Its incorporation may lead to PROTACs with enhanced potency and improved drug-like properties. The protocols provided in this guide offer a comprehensive framework for the synthesis and evaluation of such molecules, enabling researchers to explore this promising new area of linker chemistry.
References
-
Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]
-
Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
CD ComputaBio (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Vasta, J.D., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega. [Link]
-
AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Zhang, T., et al. (2021). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. [Link]
-
Ramesh, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
-
Scott, D.E., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Chen, C., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules. [Link]
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- 15. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Conjugation of 1-Methyl-1,4-diazepan-5-one Based Linkers with E3 Ligase Ligands for PROTAC Synthesis
Introduction: The Linker's Crucial Role in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC's architecture consists of three distinct components: a warhead that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[2][3] This tripartite assembly induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]
While the selection of high-affinity ligands for the POI and E3 ligase is fundamental, the linker is not merely a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex.[5] An optimally designed linker facilitates productive protein-protein interactions between the E3 ligase and the POI, which is essential for efficient ubiquitination.
This application note provides a detailed guide on the reaction conditions and protocols for conjugating a specific linker moiety, 1-Methyl-1,4-diazepan-5-one, to ligands for two of the most exploited E3 ligases in PROTAC development: Cereblon (CRBN) and von Hippel-Lindau (VHL). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and characterization.
Core Reactants for Conjugation
The successful synthesis of the E3 ligase-linker construct hinges on the careful selection and preparation of the core components. The strategy outlined here focuses on forming a stable amide bond, a ubiquitous and reliable linkage in medicinal chemistry.[6] This requires one component to possess a carboxylic acid and the other a reactive amine.
E3 Ligase Ligands: The Anchors of Degradation
Though over 600 E3 ligases are encoded in the human genome, a select few have been extensively leveraged for PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[1][3]
-
Cereblon (CRBN) Ligands: Derived from immunomodulatory imide drugs (IMiDs), ligands like pomalidomide and lenalidomide are widely used.[7][8] For conjugation, these are typically functionalized with a linker attachment point, often a carboxylic acid, which allows for versatile coupling chemistry without disrupting the core binding interaction with CRBN.[9]
-
von Hippel-Lindau (VHL) Ligands: The development of small-molecule, peptidomimetic VHL ligands, which mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) protein, was a breakthrough for the field.[10][11] These ligands are commonly derivatized with a carboxylic acid handle to serve as a convenient point for linker attachment.[12][13]
The Linker Moiety: 1-Methyl-1,4-diazepan-5-one
The 1-Methyl-1,4-diazepan-5-one scaffold serves as a structurally pre-organized and conformationally constrained element within a larger linker structure. Its incorporation can impart favorable physicochemical properties and help to define the spatial relationship between the POI and E3 ligase ligands. For the purpose of this protocol, we will consider a linker construct where the 1-Methyl-1,4-diazepan-5-one unit provides a secondary amine at the N-4 position, which will serve as the nucleophile for coupling with the E3 ligase ligand's carboxylic acid.
The Chemistry of Conjugation: Robust Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[14] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling: The EDC/NHS System
A widely adopted and reliable method for activating carboxylic acids is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]
Mechanism of Action:
-
Activation: EDC reacts with the carboxylic acid on the E3 ligase ligand to form a highly reactive O-acylisourea intermediate.[14]
-
Stabilization: This intermediate is unstable in aqueous media and prone to hydrolysis.[15] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, releasing an isourea byproduct. This NHS ester is significantly more resistant to hydrolysis but highly reactive towards primary and secondary amines.[16][17]
-
Coupling: The secondary amine of the 1-Methyl-1,4-diazepan-5-one linker attacks the carbonyl carbon of the NHS ester, forming the desired amide bond and releasing NHS.[18]
The inclusion of NHS (or other additives like 1-Hydroxybenzotriazole, HOBt) is crucial as it increases coupling efficiency, suppresses side reactions, and minimizes the risk of racemization if the carboxylic acid is adjacent to a chiral center.[19][20]
Sources
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Application Notes and Protocols for the Synthesis of a PROTAC Utilizing 1-Methyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Novel Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.[4]
While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, the exploration of novel linker scaffolds is essential for expanding the chemical space of PROTACs and fine-tuning their pharmacological properties.[5][6] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC featuring a linker derived from 1-Methyl-1,4-diazepan-5-one. The diazepane scaffold offers a unique combination of conformational constraint and synthetic tractability, making it an attractive building block for the development of next-generation protein degraders.
Synthetic Strategy Overview
The synthesis of the target PROTAC will be achieved through a convergent approach, wherein the 1-Methyl-1,4-diazepan-5-one linker is first functionalized and then sequentially coupled to a representative Protein of Interest (POI) ligand and an E3 ligase ligand. For the purpose of this protocol, we will utilize a derivative of the well-characterized BRD4 inhibitor, JQ1, as the POI ligand, and pomalidomide, a known recruiter of the Cereblon (CRBN) E3 ligase.[1][7][8]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of a PROTAC using a functionalized 1-Methyl-1,4-diazepan-5-one linker.
Experimental Protocols
Part 1: Functionalization of the 1-Methyl-1,4-diazepan-5-one Linker
The initial step involves the introduction of a primary amine handle onto the diazepane scaffold via reductive amination of the ketone. To ensure regioselectivity, the secondary amine of the diazepane ring is first protected with a tert-butoxycarbonyl (Boc) group.
Step 1.1: Boc Protection of 1-Methyl-1,4-diazepan-5-one
| Reagent/Parameter | Recommended Condition/Amount | Notes |
| 1-Methyl-1,4-diazepan-5-one | 1.0 eq | |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 eq | |
| Dichloromethane (DCM) | 10 mL/mmol | Anhydrous |
| Triethylamine (TEA) | 1.2 eq | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 hours | Monitor by TLC/LC-MS |
Protocol:
-
Dissolve 1-Methyl-1,4-diazepan-5-one in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected diazepanone.
Step 1.2: Reductive Amination to Introduce a Primary Amine
| Reagent/Parameter | Recommended Condition/Amount | Notes |
| Boc-protected diazepanone | 1.0 eq | |
| Ammonium acetate | 10 eq | |
| Methanol (MeOH) | 20 mL/mmol | Anhydrous |
| Sodium cyanoborohydride (NaBH₃CN) | 1.5 eq | Caution: Highly toxic. Handle in a fume hood. |
| Temperature | Room Temperature | |
| Reaction Time | 24 hours | Monitor by LC-MS |
Protocol:
-
Dissolve the Boc-protected diazepanone and ammonium acetate in anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Carefully add sodium cyanoborohydride portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for 30 minutes, then basify with 2 M NaOH to pH ~10.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product, the Boc-protected amino-diazepane, can often be used in the next step without further purification.
Part 2: Assembly of the PROTAC
Step 2.1: Coupling of the Functionalized Linker with the POI Ligand
This step involves the formation of an amide bond between the primary amine of the functionalized linker and a carboxylic acid-functionalized POI ligand. A suitable JQ1 derivative with a carboxylic acid handle is commercially available or can be synthesized according to literature procedures.
| Reagent/Parameter | Recommended Condition/Amount | Notes |
| Boc-protected amino-diazepane | 1.0 eq | |
| JQ1-COOH | 1.1 eq | |
| HATU | 1.2 eq | Amide coupling reagent |
| DIPEA | 3.0 eq | |
| Dimethylformamide (DMF) | 10 mL/mmol | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 12 hours | Monitor by LC-MS |
Protocol:
-
Dissolve JQ1-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Boc-protected amino-diazepane in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker conjugate.
Step 2.2: Boc Deprotection
| Reagent/Parameter | Recommended Condition/Amount | Notes |
| Boc-protected POI-linker conjugate | 1.0 eq | |
| Trifluoroacetic acid (TFA) | 20% v/v in DCM | |
| Dichloromethane (DCM) | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 hours | Monitor by LC-MS |
Protocol:
-
Dissolve the Boc-protected POI-linker conjugate in DCM.
-
Cool the solution to 0 °C and add TFA dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the deprotected POI-linker conjugate is often used directly in the next step.
Step 2.3: Coupling with the E3 Ligase Ligand
The final step is the coupling of the deprotected POI-linker conjugate with a pomalidomide derivative that has a carboxylic acid handle.
| Reagent/Parameter | Recommended Condition/Amount | Notes |
| Deprotected POI-linker conjugate | 1.0 eq | |
| Pomalidomide-COOH | 1.1 eq | |
| HATU | 1.2 eq | |
| DIPEA | 4.0 eq | To neutralize the TFA salt and for coupling |
| Dimethylformamide (DMF) | 10 mL/mmol | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 12 hours | Monitor by LC-MS |
Protocol:
-
Dissolve pomalidomide-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10 minutes.
-
Add a solution of the deprotected POI-linker conjugate in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up the reaction as described in Step 2.1.
-
Purify the final PROTAC product using reverse-phase preparative HPLC to achieve high purity.
PROTAC Synthesis and Assembly Diagram
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers for Linkerology - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: 1-Methyl-1,4-diazepan-5-one in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutics in drug discovery necessitates a diverse chemical toolbox. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that can be readily modified to interact with a variety of biological targets. The 1,4-diazepan-5-one core, and specifically its N-methylated derivative, 1-Methyl-1,4-diazepan-5-one , has emerged as a valuable building block in medicinal chemistry. Its inherent conformational flexibility and the presence of multiple points for chemical modification allow for the creation of diverse compound libraries with a wide range of pharmacological activities.
This comprehensive guide provides an in-depth look at the synthesis and application of 1-Methyl-1,4-diazepan-5-one, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore a robust synthetic route to this key intermediate and delve into its application in the development of cutting-edge therapeutic agents, from autophagy inhibitors for oncology to chitinase inhibitors for inflammatory diseases.
The Strategic Advantage of the 1,4-Diazepan-5-one Core
The seven-membered diazepine ring system is a recurring motif in a multitude of biologically active compounds. Its non-planar, flexible nature allows it to adopt various conformations, enabling it to bind to a wide array of protein targets with high affinity and specificity. The incorporation of a ketone functional group and strategically placed nitrogen atoms within the 1,4-diazepan-5-one scaffold provides key hydrogen bond acceptors and donors, as well as sites for further chemical elaboration. The N-methylation at the 1-position, yielding 1-Methyl-1,4-diazepan-5-one, can further enhance metabolic stability and modulate the pharmacokinetic properties of the resulting drug candidates.
Synthesis of the Core Scaffold: A Detailed Protocol
A reliable and scalable synthesis of the 1-Methyl-1,4-diazepan-5-one scaffold is paramount for its widespread use in drug discovery programs. One effective method involves a two-step process starting from commercially available 4-piperidone, proceeding through N-alkylation followed by a Schmidt ring expansion.
Protocol 1: Synthesis of 1-Methyl-1,4-diazepan-5-one
This protocol details the synthesis of 1-Methyl-1,4-diazepan-5-one from 4-piperidone hydrochloride. The causality behind this two-step approach lies in the strategic introduction of the methyl group prior to the ring expansion, which simplifies the overall process and avoids potential side reactions.
Step 1: Synthesis of 1-Methyl-4-piperidone
The first step involves the N-methylation of 4-piperidone. A variety of alkylating agents can be employed; for this protocol, we will use methyl iodide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Piperidone hydrochloride | 135.61 | 10.0 g | 0.0737 |
| Potassium carbonate (K₂CO₃) | 138.21 | 25.3 g | 0.183 |
| Methyl iodide (CH₃I) | 141.94 | 11.5 g (5.0 mL) | 0.081 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (10.0 g, 0.0737 mol) and acetone (150 mL).
-
Add potassium carbonate (25.3 g, 0.183 mol) to the suspension. The potassium carbonate acts as a base to neutralize the hydrochloride salt and facilitate the subsequent N-alkylation.
-
Slowly add methyl iodide (11.5 g, 0.081 mol) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-4-piperidone as an oil. This intermediate is often used in the next step without further purification.
Step 2: Schmidt Ring Expansion to 1-Methyl-1,4-diazepan-5-one
The Schmidt reaction is a classic method for converting ketones to amides or lactams through treatment with hydrazoic acid (HN₃) in the presence of a strong acid. Hydrazoic acid is highly toxic and explosive, and should be handled with extreme caution, preferably generated in situ.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methyl-4-piperidone (crude from Step 1) | 113.16 | ~8.3 g | ~0.0737 |
| Sodium azide (NaN₃) | 65.01 | 5.75 g | 0.0884 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 15 mL | - |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Sodium azide is highly toxic, and hydrazoic acid is explosive.
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the crude 1-methyl-4-piperidone (~8.3 g, ~0.0737 mol) and chloroform (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (15 mL) to the stirring solution.
-
In a separate flask, prepare a solution of sodium azide (5.75 g, 0.0884 mol) in a minimal amount of water. Handle sodium azide with care.
-
Slowly add the sodium azide solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The in situ generation of hydrazoic acid will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-Methyl-1,4-diazepan-5-one as a solid.
Caption: Synthetic workflow for 1-Methyl-1,4-diazepan-5-one.
Applications in Medicinal Chemistry: From Bench to Potential Bedside
The true value of 1-Methyl-1,4-diazepan-5-one is realized in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. Patent literature reveals its incorporation into a variety of therapeutic candidates targeting diverse disease areas.
Application Example 1: Autophagy Inhibitors for Cancer Therapy
Autophagy is a cellular recycling process that can promote the survival of cancer cells under stress. Inhibiting autophagy is therefore a promising strategy in oncology. A recent patent discloses a series of phenylaminopyrimidine amide autophagy inhibitors, where 1-Methyl-1,4-diazepan-5-one is used as a key building block.[1] These compounds are designed to inhibit ULK1 kinase, a critical initiator of the autophagy pathway.[1]
In the synthesis of these inhibitors, the secondary amine of a precursor is coupled with 1-Methyl-1,4-diazepan-5-one, demonstrating its utility in introducing a specific cyclic moiety to modulate the physicochemical and pharmacological properties of the final compound.[1]
Caption: Targeted inhibition of the ULK1-mediated autophagy pathway.
Application Example 2: Chitinase Inhibitors for Inflammatory Diseases
Chitinases are enzymes implicated in the pathogenesis of allergic and inflammatory conditions such as asthma.[2] A patent for substituted amino triazoles as human chitinase inhibitors describes the synthesis of a series of compounds where 1-Methyl-1,4-diazepan-5-one is a key structural component.[2] The synthesis involves a multi-step sequence where the diazepan-5-one ring is formed towards the end of the synthesis, highlighting the scaffold's compatibility with various reaction conditions.[2] These inhibitors are designed to block the activity of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), thereby reducing the inflammatory response.[2]
Application Example 3: Histamine H₄ Receptor Antagonists
The histamine H₄ receptor is a key player in inflammatory and allergic responses. A patent application details a series of benzimidazole derivatives as potent H₄ receptor antagonists, with potential applications in treating inflammatory conditions.[3] Several exemplified compounds in this patent incorporate the 1-Methyl-1,4-diazepan-5-one moiety, which is typically appended to a phenoxypropyl linker attached to the benzimidazole core.[3] This demonstrates the scaffold's role in exploring the structure-activity relationships of H₄ receptor antagonists.
Table of Representative Applications:
| Therapeutic Target | Disease Area | Role of 1-Methyl-1,4-diazepan-5-one |
| ULK1 Kinase | Cancer | Key building block in autophagy inhibitors.[1] |
| Acidic Mammalian Chitinase (AMCase) & Chitotriosidase (CHIT1) | Inflammatory Diseases (e.g., Asthma) | Core structural component of chitinase inhibitors.[2] |
| Histamine H₄ Receptor | Inflammatory and Allergic Conditions | Moiety for structure-activity relationship studies in H₄ receptor antagonists.[3] |
Conclusion and Future Outlook
1-Methyl-1,4-diazepan-5-one has solidified its position as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the conformational and functional attributes it imparts make it an attractive scaffold for the development of novel therapeutics. The diverse range of biological targets that can be modulated by compounds containing this moiety, from kinases and enzymes to G-protein coupled receptors, underscores its "privileged" nature. As drug discovery continues to evolve, we can anticipate that the strategic application of the 1-Methyl-1,4-diazepan-5-one scaffold will continue to contribute to the development of the next generation of innovative medicines.
References
[1] Flynn, D. L., et al. (2022). Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof. U.S. Patent No. 11,530,206 B2. Washington, DC: U.S. Patent and Trademark Office. [2] Aronov, A. M., et al. (2018). Substituted amino triazoles useful as human chitinase inhibitors. U.S. Patent No. 9,944,624 B2. Washington, DC: U.S. Patent and Trademark Office. [3] Breitenbucher, J. G., et al. (2005). H4 Receptor Modulating Compounds, Compositions, and Methods of Use. U.S. Patent Application Publication No. US 2005/0070550 A1. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. US11530206B2 - Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Solid-phase synthesis incorporating 1-Methyl-1,4-diazepan-5-one
Application Note & Protocol
Topic: Solid-Phase Synthesis Incorporating 1-Methyl-1,4-diazepan-5-one for Peptidomimetic and Small Molecule Library Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic peptide secondary structures such as β-turns and to confer enhanced metabolic stability and bioavailability to parent molecules.[1][2] This application note provides a comprehensive guide to the incorporation of 1-Methyl-1,4-diazepan-5-one into peptide and small molecule sequences using solid-phase synthesis (SPS). We present a robust protocol leveraging a pre-formed, functionalized diazepanone building block, detailing its coupling onto a solid support, subsequent chain elongation, and final cleavage. This methodology is designed to empower researchers in drug discovery to efficiently generate novel peptidomimetic libraries with therapeutic potential.
Introduction: The Rationale for Diazepanone Scaffolds
Peptides are exquisite biological tools, but their therapeutic application is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which replicate the essential structural elements of peptides using non-peptidic backbones, offer a compelling solution to these challenges.[1] The seven-membered heterocyclic ring of 1,4-diazepanones serves as an excellent constrained scaffold for mimicking peptide turns.[3] The N-methylation, as in 1-Methyl-1,4-diazepan-5-one, can further enhance proteolytic resistance and modulate conformational rigidity.
Solid-phase synthesis (SPS) is the cornerstone of modern peptide and combinatorial chemistry, allowing for the rapid assembly of complex molecules through sequential steps on an insoluble polymer support, with the key advantage of simplifying purification by allowing excess reagents to be washed away.[4][5] This guide details the fusion of these two powerful concepts: the use of a strategic diazepanone building block within an efficient solid-phase synthesis workflow.
Principle of the Method
Direct assembly of the 1-Methyl-1,4-diazepan-5-one ring on the solid support is complex and prone to side reactions. A more robust and reliable strategy involves the synthesis of a functionalized building block in solution, which is then coupled to the resin-bound peptide or small molecule chain as a single unit.
Our protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][7] The core of the method is the use of a specially prepared building block: (Fmoc)-N'-[2-(carboxy)ethyl]-1-Methyl-1,4-diazepan-5-one . This building block possesses two key features:
-
A carboxylic acid handle for amide bond formation with the N-terminal amine of the growing chain on the resin.
-
A terminal Fmoc-protected amine that, once deprotected, serves as the new N-terminus for subsequent amino acid or chemical moiety additions.
This approach allows the diazepanone unit to be inserted at any desired position within a sequence, providing maximum flexibility for library design.
Workflow Overview
Caption: Workflow for Solid-Phase Incorporation of 1-Methyl-1,4-diazepan-5-one.
Materials and Reagents
| Reagent / Material | Grade | Recommended Supplier | Notes |
| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem | Loading: ~0.5-0.7 mmol/g. For C-terminal peptide amides. |
| Fmoc-Protected Amino Acids | Synthesis Grade | Sigma-Aldrich, Bachem | Standard side-chain protection (e.g., Boc, Trt, Pbf).[8] |
| 1-Methyl-1,4-diazepan-5-one | ≥97% Purity | Sigma-Aldrich, ChemScene | Starting material for building block synthesis.[9][10] |
| (Fmoc)-N'-[2-(carboxy)ethyl]-1-Methyl-1,4-diazepan-5-one | Custom Synthesis | In-house or CRO | The key building block (synthesis protocol provided below). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Use high-purity, low-water content solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | For resin swelling and washing. |
| Piperidine | Reagent Grade | Acros Organics | For Fmoc deprotection. |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | Base for coupling reactions. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Chem-Impex | Efficient coupling reagent, especially for hindered couplings. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | For final cleavage from resin. |
| Triisopropylsilane (TIPS) | Reagent Grade | Acros Organics | Cation scavenger for cleavage cocktail. |
| Diethyl Ether | ACS Grade, Anhydrous | Fisher Scientific | For precipitation of cleaved product. |
Detailed Protocols
Protocol 1: Synthesis of the Diazepanone Building Block
This protocol describes the prerequisite solution-phase synthesis of the functionalized building block.
Reaction Scheme: 1-Methyl-1,4-diazepan-5-one + Ethyl acrylate → Michael Addition Intermediate Intermediate + (1) NaOH Hydrolysis (2) Fmoc-OSu → (Fmoc)-N'-[2-(carboxy)ethyl]-1-Methyl-1,4-diazepan-5-one
Step-by-Step Procedure:
-
Michael Addition: In a round-bottom flask, dissolve 1-Methyl-1,4-diazepan-5-one (1.0 eq) in methanol. Add ethyl acrylate (1.1 eq) and stir the reaction at room temperature for 24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Saponification: Dissolve the resulting crude oil in a 1:1 mixture of THF/Water. Add sodium hydroxide (1.5 eq) and stir at room temperature for 4 hours until the ester is fully hydrolyzed to the carboxylic acid.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Fmoc Protection: Dissolve the crude amino acid in a 1:1 mixture of acetone and water. Add sodium bicarbonate (3.0 eq). Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise. Stir vigorously at room temperature overnight.
-
Purification: Acidify the reaction mixture with 1M HCl to pH ~2-3, causing the product to precipitate. Extract the product with ethyl acetate. Purify the final compound via flash column chromatography (silica gel, DCM/Methanol gradient) to yield the white, solid building block. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Solid-Phase Incorporation and Peptide Elongation
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
1. Resin Preparation and Swelling:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol loading) into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and gently agitate with nitrogen bubbling for 1 hour to swell the resin beads.[6] Drain the DMF.
-
Wash the resin 3x with 5 mL of DMF.
2. Synthesis of Peptide Chain (Prior to Diazepanone):
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.[11]
-
Washing: Wash the resin thoroughly (5x with 5 mL DMF, 3x with 5 mL DCM, 3x with 5 mL DMF).
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in 3 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Wash the resin as described above.
-
Repeat: Continue this deprotection-coupling-wash cycle for all amino acids preceding the diazepanone unit.
3. Incorporation of the Diazepanone Building Block:
-
Perform a final Fmoc deprotection on the resin-bound peptide to expose the N-terminal amine.
-
Building Block Coupling: Pre-activate the (Fmoc)-N'-[2-(carboxy)ethyl]-1-Methyl-1,4-diazepan-5-one building block (0.3 mmol, 3 eq) with HATU (0.28 mmol, 2.8 eq) and DIPEA (0.6 mmol, 6 eq) in 4 mL of DMF. Note: A slightly longer pre-activation time (10 mins) and coupling time may be necessary due to the steric bulk of the building block.
-
Add the activated solution to the resin and agitate for 4-6 hours, or overnight for maximum efficiency.
-
Monitor the coupling via a Kaiser test. If the test is positive, a second coupling may be required.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 20 minutes.
-
Wash the resin thoroughly as described previously.
4. Post-Diazepanone Elongation:
-
To continue chain elongation, simply treat the resin as if the diazepanone were a standard amino acid. Perform the Fmoc deprotection and subsequent coupling cycles as detailed in Step 2.
5. Cleavage and Deprotection:
-
After the final synthesis step, wash the resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS.[12] Use approximately 5 mL per 100 mg of resin.
-
Add the cleavage cocktail to the dry resin in a fume hood. Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate (the crude product) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube, decant the ether, and wash the pellet twice with cold ether.
-
Dry the crude peptide under vacuum.
Characterization and Data
The crude product should be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by liquid chromatography-mass spectrometry (LC-MS).
| Analysis Technique | Expected Outcome |
| RP-HPLC | A major peak corresponding to the desired product, with retention time dependent on the overall sequence hydrophobicity. Purity should be assessed by peak area integration. |
| LC-MS (ESI+) | A dominant ion in the mass spectrum corresponding to the calculated molecular weight [M+H]⁺ of the final product. Check for other charge states (e.g., [M+2H]²⁺). |
Example Calculation: For a simple product like H-Gly-(Diazepanone)-NH₂, the expected monoisotopic mass would be: Mass(Gly) + Mass(Diazepanone Building Block Core) - Mass(H₂O) + Mass(NH₂) = Calculated Mass. This must be calculated precisely for each target molecule.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Diazepanone Coupling (Positive Kaiser Test) | Steric hindrance of the building block; insufficient coupling time or reagent equivalents. | Double couple: Repeat the coupling step with a fresh solution of activated building block. Increase coupling time to overnight. Consider using a different coupling agent like PyAOP. |
| Low Final Yield | Incomplete couplings at any stage; premature chain cleavage from the resin. | Ensure all coupling steps are monitored and complete. Use high-quality, anhydrous solvents. Avoid overly aggressive agitation. |
| Deletion Products in MS | Incomplete coupling of an amino acid or the diazepanone, followed by capping. | Use capping at each step to terminate failed sequences, which simplifies purification. Optimize coupling conditions (time, equivalents). |
| Side Reactions during Cleavage | Scavengers in cleavage cocktail are insufficient for protecting sensitive residues (e.g., Trp, Met). | Add specific scavengers to the TFA cocktail if required, such as 1,2-ethanedithiol (EDT) for sequences containing tryptophan.[13] |
References
- Vertex AI Search, "Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- Vertex AI Search, "Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core - PubMed", Accessed: 2024-10-27,
- Vertex AI Search, "1-Methyl-1,4-diazepan-5-one | C6H12N2O | CID 228402 - PubChem", Accessed: 2024-10-27,
- Vertex AI Search, "Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed Central", Accessed: 2024-10-27,
- Vertex AI Search, "A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery - RSC Publishing", Accessed: 2024-10-27,
- Vertex AI Search, "Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC", Accessed: 2024-10-27,
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Application Note: A Systematic Approach to the HPLC Purification of 1-Methyl-1,4-diazepan-5-one Derivatives
Introduction and Scope
The 1,4-diazepan-5-one scaffold is a key heterocyclic structure found in a variety of biologically active compounds and serves as a crucial intermediate in pharmaceutical synthesis.[1][2] Specifically, N-substituted derivatives like 1-Methyl-1,4-diazepan-5-one are foundational building blocks whose purity is paramount to the success of subsequent synthetic steps and the integrity of final drug products.[3] Achieving high purity for these molecules is often challenging due to their inherent physicochemical properties.
This application note provides a comprehensive, experience-driven guide for developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 1-Methyl-1,4-diazepan-5-one and its analogues. We will move beyond a simple list of steps to explain the underlying chromatographic principles and the rationale behind critical decisions in method development, ensuring the creation of a reliable and scalable purification workflow. The protocols and insights provided herein are designed to be self-validating, empowering researchers to achieve high-purity compounds essential for rigorous scientific investigation and drug development.[4][5]
Analyte Deep Dive: Understanding the Challenges
Effective method development begins with a thorough understanding of the target molecule's properties.[6] 1-Methyl-1,4-diazepan-5-one is a polar, nitrogen-containing heterocyclic compound. Its structure presents specific challenges for reverse-phase HPLC, the most common purification technique.[7][8]
-
Basicity and Silanol Interactions: The presence of amine functional groups makes the molecule basic. On standard silica-based stationary phases, these basic analytes can interact strongly with residual acidic silanol groups (Si-OH) on the silica surface. This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and purification efficiency.[9][10]
-
Polarity and Retention: As a highly polar molecule, it can exhibit poor retention on traditional C18 columns, especially when highly aqueous mobile phases are required. This can lead to the compound eluting at or near the solvent front, co-eluting with other polar impurities.[11][12]
-
Potential for Chirality: Depending on the substitution pattern, derivatives of this scaffold can be chiral. The seven-membered diazepine ring is non-planar, and if it lacks a plane of symmetry, it can exist as rapidly interconverting enantiomers at room temperature.[13] While this guide focuses on achiral purification, awareness of potential stereoisomers is critical, as they may require specialized chiral stationary phases for separation.[14][15]
A Logic-Driven HPLC Method Development Strategy
A systematic approach is crucial for developing a method that is both efficient and robust.[6] Our strategy focuses on logically addressing the challenges posed by the analyte's structure.
Foundational Choice: Stationary Phase Selection
The stationary phase is the heart of the separation; its selection has the largest impact on selectivity.[16] For polar basic compounds, a standard C18 column is often a poor first choice.
Causality: The goal is to maximize hydrophobic retention while minimizing undesirable silanol interactions.
-
Primary Recommendation: A modern, end-capped, high-purity silica C18 or C8 column. End-capping masks most of the residual silanols, significantly reducing peak tailing for basic compounds.[9]
-
Alternative for High Polarity: For derivatives that remain poorly retained, consider columns designed for polar analytes:
-
Aqueous C18 Columns: These have modified bonding (e.g., polar-endcapping or polar-embedded groups) that prevents "phase collapse" or "ligand folding" in mobile phases with high water content (>95%), ensuring reproducible retention for polar compounds.[11][17]
-
Mixed-Mode Columns: These phases offer dual retention mechanisms, such as reverse-phase and ion-exchange, providing unique selectivity for charged analytes.[12]
-
The Power of the Mobile Phase: pH Control and Composition
The mobile phase is the most powerful tool for fine-tuning selectivity and ensuring good peak shape.
3.2.1. Organic Solvents and Buffers
High-purity, HPLC or LC-MS grade solvents are mandatory to avoid introducing contaminants or creating high detector background noise.[18] Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[19]
3.2.2. The Critical Role of pH
Causality: For a basic compound, controlling the mobile phase pH is non-negotiable. By maintaining a consistent, low pH (e.g., pH 2.5-4.5), the amine groups on the diazepanone ring are fully protonated. This single, stable ionic species behaves predictably in the chromatographic system and, being charged, has a much-reduced affinity for the negatively charged silanol groups, leading to sharp, symmetrical peaks.[20][21]
3.2.3. Mobile Phase Additives
The choice of additive is critical, especially if the purified compound will be analyzed by mass spectrometry or if the additive needs to be removed easily.
| Additive | Typical Conc. | Advantages | Disadvantages |
| Formic Acid | 0.1% | Volatile, MS-compatible, provides acidic pH for good peak shape.[21][22] | Weaker acid, may not be sufficient for all tailing issues. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent, excellent for improving peak shape of basic compounds.[20] | Non-volatile, suppresses MS signal, difficult to remove from fractions. |
| Ammonium Formate/Acetate | 10-25 mM | Volatile buffer system, MS-compatible, provides stable pH control.[20][21] | Buffering capacity is pH-dependent. |
Recommendation: Start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases. It provides a good balance of performance and compatibility with subsequent analysis and workup.[23]
Method Scouting and Optimization Workflow
The following diagram illustrates a systematic workflow for developing the purification method.
Caption: A systematic workflow for HPLC method development and scale-up.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for protecting the instrument and achieving reproducible results.[24]
-
Solubilization: Dissolve the crude 1-Methyl-1,4-diazepan-5-one derivative in a suitable solvent to a concentration of approximately 1-10 mg/mL.
-
Best Practice: Use the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) as the sample solvent whenever possible. This minimizes peak distortion caused by solvent mismatch.[25][26]
-
Alternative: If solubility is low, use a minimal amount of a stronger, compatible solvent like Dimethyl Sulfoxide (DMSO) and then dilute with the initial mobile phase.
-
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This step is critical to prevent clogging of the column frit and system tubing.[27][28]
-
Transfer: Transfer the filtered sample into an appropriate HPLC vial for injection.[29]
Protocol 2: Analytical Scouting and Method Optimization
This protocol uses an analytical scale column to efficiently determine the ideal separation conditions before scaling up.
System & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (or determined λmax)
-
Injection Volume: 5-10 µL
Procedure:
-
Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (blank) to identify any system peaks or ghost peaks.[9]
-
Scouting Gradient Run: Inject the prepared sample and run a broad linear gradient.
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis & Optimization:
-
From the scouting run, determine the retention time of your target compound.
-
If impurities are present, assess their resolution from the main peak.
-
Adjust the gradient to focus on the elution window of interest. For example, if the target elutes at 12 minutes (corresponding to ~50% B), a new, more focused gradient could be 30% to 70% B over 15 minutes. This will improve resolution between closely eluting species.
-
Protocol 3: Preparative Scale-Up and Purification
Once an optimized analytical method is established, it can be scaled to a larger preparative column.
System & Conditions:
-
HPLC System: Preparative HPLC with fraction collector
-
Column: Matching C18 chemistry, 21.2 x 250 mm, 5-10 µm particle size
-
Mobile Phase: Same as analytical method
-
Detection: UV at 220 nm
Procedure:
-
Calculate Preparative Conditions:
-
Flow Rate: Scale the flow rate based on the column cross-sectional area.
-
Flow_prep = Flow_analyt * (radius_prep² / radius_analyt²)
-
Example: 1.0 mL/min * (10.6² / 2.3²) ≈ 21 mL/min
-
-
Injection Volume/Loading: The amount you can load depends on the separation. Start with a small injection to confirm the retention time under preparative conditions, then incrementally increase the mass injected until resolution begins to degrade. Column overloading often manifests as broad, fronting peaks.[9][30]
-
-
Equilibration: Equilibrate the preparative column thoroughly at the new flow rate. This will require a significantly larger volume of mobile phase than the analytical column.
-
Purification Run: Inject the crude sample and run the scaled-up gradient method.
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV detector signal (e.g., slope and/or threshold). Collect the main peak in multiple small fractions.
-
Purity Analysis: Re-analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification. Remove the solvent using a rotary evaporator or lyophilizer. Note that removing water/acetonitrile with formic acid is straightforward.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. The following table outlines common issues and their solutions when purifying basic compounds.[25]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols.[9] - Mobile phase pH is too high. | - Ensure mobile phase pH is low (2.5-4.0) using an acid modifier (e.g., 0.1% Formic Acid). - Use a high-quality, end-capped column. - Consider a column with a different chemistry (e.g., polar-embedded). |
| Broad Peaks | - Column overloading.[9] - Column contamination or degradation. - High extra-column volume. | - Reduce the mass of sample injected. - Flush the column with a strong solvent (e.g., isopropanol); if unresolved, replace the column. - Check all fittings and tubing for leaks or excessive length. |
| Split Peaks | - Sample solvent is much stronger than the mobile phase.[25] - Column void or partially blocked frit. | - Dissolve the sample in the initial mobile phase. - Filter the sample meticulously. - Reverse-flush the column (if permitted by manufacturer); if unresolved, replace the column. |
| Poor Retention | - Analyte is too polar for the stationary phase. | - Increase the aqueous content of the mobile phase (use an "aqueous-stable" column). - Consider a more polar stationary phase or a different separation mode like HILIC.[31] |
Method Validation Considerations
For drug development under Good Manufacturing Practices (GMP), a purification method must be formally validated according to guidelines like those from the International Conference on Harmonisation (ICH).[32][33] Key parameters to validate include:
-
Specificity: The ability to separate the target compound from impurities and degradation products.[33][34]
-
Linearity & Range: Ensuring the detector response is proportional to the concentration over a specified range.[34]
-
Precision & Accuracy: Demonstrating that the method is reproducible and provides results close to the true value.[32]
-
Robustness: Showing the method is unaffected by small, deliberate changes in parameters (e.g., pH, temperature, mobile phase composition).[34]
This ensures the purification method consistently delivers a product of the required quality.
Conclusion
The successful purification of 1-Methyl-1,4-diazepan-5-one derivatives by reverse-phase HPLC is readily achievable through a systematic and scientifically grounded approach. By understanding the analyte's polar and basic nature, the primary challenges of poor peak shape and insufficient retention can be proactively addressed. The keys to success are the selection of a modern, end-capped stationary phase and, most importantly, the stringent control of mobile phase pH using an appropriate acidic modifier. The protocols and workflows detailed in this note provide a robust framework for developing a method from analytical scouting to preparative scale-up, enabling researchers to obtain the high-purity materials essential for advancing their scientific and drug development objectives.
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Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1,4-diazepan-5-one Containing Molecules
Introduction
The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The N-methylated derivative, 1-Methyl-1,4-diazepan-5-one, and its analogues are of significant interest in drug discovery due to their potential therapeutic applications, which can range from antimicrobial to anti-HIV and anticancer activities. The precise and comprehensive characterization of these molecules is paramount to ensure their identity, purity, and structural integrity, which are critical for advancing through the drug development pipeline.
This guide provides a detailed overview of the key analytical methodologies for the characterization of molecules containing the 1-Methyl-1,4-diazepan-5-one moiety. As a Senior Application Scientist, the following protocols and insights are based on established analytical principles and data from closely related structures, offering a robust framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. For a molecule like 1-Methyl-1,4-diazepan-5-one, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for more polar compounds, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more appropriate. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing issues with solubility or aggregation. A typical concentration for ¹H NMR is 5-10 mg in 0.5-0.7 mL of solvent, while ¹³C NMR may require a more concentrated sample (20-50 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1-Methyl-1,4-diazepan-5-one containing compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay. The use of proton decoupling (e.g., broadband decoupling) will simplify the spectrum to single lines for each unique carbon atom.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Data Presentation: Predicted NMR Data for 1-Methyl-1,4-diazepan-5-one
The following table presents predicted ¹H and ¹³C NMR chemical shifts for the parent molecule, 1-Methyl-1,4-diazepan-5-one. These predictions are based on the analysis of structurally similar cyclic amines and amides.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 3.45 | t |
| 3.20 | t |
| 2.85 | s |
| 2.70 | t |
| 2.50 | t |
| 1.90 | p |
Disclaimer: The chemical shifts provided are predictive and should be confirmed by experimental data.
Visualization: NMR Experimental Workflow
Caption: Workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chirality
HPLC is an essential technique for determining the purity of a synthesized compound and for separating enantiomers. Since 1-Methyl-1,4-diazepan-5-one is a chiral molecule, the development of a chiral HPLC method is crucial for controlling the stereochemical outcome of a synthesis and for isolating individual enantiomers.
Causality Behind Experimental Choices
For purity analysis, a reversed-phase C18 column is a good starting point, as it separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.
For chiral separations, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those with amine and amide functionalities. The choice of mobile phase for chiral separations is often determined empirically, with normal-phase (e.g., hexane/isopropanol) and polar organic modes being common.
Experimental Protocol: Achiral and Chiral HPLC
A. Achiral (Purity) Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase at the initial conditions.
B. Chiral Separation:
-
Column: Chiral stationary phase, e.g., amylose or cellulose-based (e.g., CHIRALPAK® series).
-
Mobile Phase: An isocratic mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase.
Data Presentation: HPLC Conditions Summary
| Parameter | Achiral (Purity) Method | Chiral Separation Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral (e.g., Amylose-based) |
| Mobile Phase | Water (0.1% FA) / Acetonitrile (0.1% FA) | Hexane / Isopropanol / Diethylamine |
| Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (example) |
| Detection | UV at 210 nm | UV at 210 nm |
| Purpose | Purity Assessment | Enantiomeric Separation |
Visualization: HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry of a chiral molecule, as well as for studying intermolecular interactions in the crystal lattice.
Causality Behind Experimental Choices
The primary challenge in X-ray crystallography is growing single crystals of sufficient quality. This often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The choice of solvent or solvent system is critical and is often determined empirically. For 1,4-diazepan-5-one derivatives, solvents like ethanol, dichloromethane, and petroleum ether have been used successfully.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, use slow evaporation by leaving a solution of the compound in a loosely covered vial in a vibration-free environment.
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger container with a more volatile anti-solvent, can also be effective.
-
-
Data Collection and Structure Refinement:
-
Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect a full sphere of diffraction data.
-
Process the data and solve the structure using appropriate software (e.g., SHELXS).
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Data Presentation: Representative Crystallographic Data for 1,4-Diazepan-5-one Analogs
| Parameter | Example Value (from related structures) | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 9.1 - 12.6 | |
| b (Å) | 7.5 - 12.5 | |
| c (Å) | 12.8 - 16.1 | |
| β (°) | 93 - 111 | |
| Conformation | Chair-like |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography.
Conclusion
The comprehensive analytical characterization of 1-Methyl-1,4-diazepan-5-one containing molecules is a multi-faceted process that relies on the synergistic use of several powerful techniques. NMR spectroscopy provides the fundamental structural framework, mass spectrometry confirms the molecular weight and elemental composition, HPLC assesses purity and enantiomeric excess, and X-ray crystallography offers the definitive three-dimensional structure. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these important molecules, paving the way for their further development as potential therapeutic agents.
References
-
G. P. Suresha, et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. Available at: [Link]
-
G. P. Suresha, et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. ResearchGate. Available at: [Link]
-
S. Sethuvasan, et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. Available at: [Link]
-
A. D. G. J. Á. R. de la Cruz, et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed Central. Available at: [Link]
- F. Corelli, et al. (1993).BENZODIAZEPIN-2-ONES to 5
Topic: 1-Methyl-1,4-diazepan-5-one as a Scaffold for Combinatorial Libraries
An Application Note for Drug Discovery Professionals
Introduction: The Strategic Value of the 1-Methyl-1,4-diazepan-5-one Scaffold
In the landscape of medicinal chemistry, the 1-methyl-1,4-diazepan-5-one scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets through versatile, three-dimensional presentations of functional groups. The seven-membered diazepanone ring is conformationally mobile yet constrained, offering a distinct advantage over flat, aromatic systems. Its non-planar geometry allows for the precise spatial projection of substituents, which is critical for optimizing interactions within the complex topographies of protein binding pockets.
The core structure features three primary points for chemical diversification: the secondary amine at the N-4 position, and the two methylene groups (C-6 and C-7) adjacent to the carbonyl. This multiplicity of reactive sites allows for the systematic and orthogonal introduction of a wide array of chemical functionalities, making it an ideal starting point for the construction of high-diversity combinatorial libraries aimed at discovering novel therapeutic agents.[1][2]
Synthetic Strategy: A Divergent Approach to Chemical Space Exploration
The most efficient strategy for library synthesis using this scaffold is a divergent approach. This begins with the bulk synthesis of the core 1-methyl-1,4-diazepan-5-one, which is then systematically elaborated through sequential reactions at its distinct functionalization points. This methodology allows for the exponential expansion of a library from a single, common intermediate. The primary diversification steps involve functionalization of the N-4 amine followed by elaboration at the C-6 position.
Caption: A divergent workflow for library generation from the core scaffold.
Experimental Protocols & Methodologies
Synthesis of the Core Scaffold: 1-Methyl-1,4-diazepan-5-one
While commercially available, an in-house synthesis can be more cost-effective for large-scale library production. The Schmidt ring expansion offers a reliable route from N-methyl-4-piperidone.[3]
Protocol 3.1.1: Schmidt Ring Expansion
-
Principle: This reaction involves the acid-catalyzed rearrangement of a cyclic ketone upon treatment with hydrazoic acid (HN₃), inserting a nitrogen atom adjacent to the carbonyl group. The N-methyl group directs the insertion to form the desired 1,4-diazepan-5-one regioisomer.
-
Materials:
-
N-methyl-4-piperidone
-
Sodium azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Standard quench and extraction glassware
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add N-methyl-4-piperidone (1.0 eq) to a solution of concentrated H₂SO₄ and CHCl₃ at 0 °C.
-
Slowly add sodium azide (1.5 eq) portion-wise over 1 hour, ensuring the temperature is maintained between 0-5 °C. Caution: Hydrazoic acid is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with a cold aqueous solution of sodium hydroxide (e.g., 50% w/v).
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield 1-methyl-1,4-diazepan-5-one.
-
-
Expected Yield: 70-85%
First Diversification Point: N-4 Functionalization
The secondary amine at N-4 is readily functionalized via acylation or reductive amination, providing a robust entry point for introducing the first set of building blocks.
Protocol 3.2.1: Parallel N-Acylation
-
Principle: Amide bond formation is achieved by activating a diverse set of carboxylic acids with a coupling agent, followed by reaction with the N-4 amine of the scaffold. This is highly amenable to parallel synthesis in multi-well plates.
-
Materials:
-
1-Methyl-1,4-diazepan-5-one (Scaffold Stock Solution in DMF)
-
Carboxylic Acid Library (Building Block Set A, as solutions in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (Coupling Agent Stock Solution in DMF)
-
N,N-Diisopropylethylamine (DIPEA) (Base Stock Solution in DMF)
-
96-well reaction block
-
-
Procedure (per well):
-
Dispense the scaffold solution (1.0 eq) into each well.
-
Dispense a unique carboxylic acid from Building Block Set A (1.1 eq) into each well.
-
Dispense the HATU solution (1.2 eq).
-
Initiate the reaction by dispensing the DIPEA solution (2.5 eq).
-
Seal the plate and shake at room temperature for 4-8 hours.
-
Quench the reaction by adding water.
-
The library can be purified via parallel preparative HPLC-MS.
-
Protocol 3.2.2: Parallel Reductive Amination
-
Principle: This method introduces alkyl groups by forming an iminium ion between the scaffold's N-4 amine and an aldehyde/ketone, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride is the reagent of choice as it is selective for the iminium ion in the presence of the carbonyl starting material and is tolerant of mild acid.
-
Materials:
-
1-Methyl-1,4-diazepan-5-one (Scaffold Stock Solution in Dichloroethane, DCE)
-
Aldehyde/Ketone Library (Building Block Set A', as solutions in DCE)
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (catalytic)
-
-
Procedure (per well):
-
Dispense the scaffold solution (1.0 eq) into each well.
-
Dispense a unique aldehyde/ketone from Building Block Set A' (1.2 eq).
-
Add a catalytic amount of acetic acid.
-
Allow to stir for 30 minutes for iminium ion formation.
-
Add STAB (1.5 eq) as a solid or slurry in DCE.
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the products using a liquid-liquid extraction workflow and purify as needed.
-
Table 1: Representative N-4 Functionalization Data
| Method | Building Block (R1-) | Reagents | Typical Yield |
| N-Acylation | Phenylacetic Acid | HATU, DIPEA, DMF | >90% |
| N-Acylation | 4-Fluorobenzoic Acid | HATU, DIPEA, DMF | >90% |
| Reductive Amination | Cyclohexanecarboxaldehyde | NaBH(OAc)₃, DCE | >85% |
| Reductive Amination | 3-Phenylpropionaldehyde | NaBH(OAc)₃, DCE | >85% |
Second Diversification Point: C-6 Alkylation
With the N-4 position functionalized, the C-6 methylene group can be selectively alkylated via its enolate.
Caption: Reaction pathway for C-6 alkylation via a kinetic enolate.
Protocol 3.3.1: Parallel C-6 Alkylation
-
Principle: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperature (-78 °C) to generate the kinetic enolate at the C-6 position. This enolate is then trapped by a diverse library of electrophiles (e.g., alkyl halides). The low temperature is critical to prevent side reactions and control regioselectivity.
-
Materials:
-
N-4 Functionalized Library (as solutions in anhydrous THF)
-
LDA solution (in THF/hexanes)
-
Alkyl Halide Library (Building Block Set B, as solutions in anhydrous THF)
-
Dry ice/acetone bath, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure (per well, under inert atmosphere):
-
Dispense the N-4 functionalized scaffold solution (1.0 eq) into a pre-dried reaction block.
-
Cool the block to -78 °C.
-
Slowly dispense the LDA solution (1.1 eq) and stir for 1 hour at -78 °C.
-
Dispense a unique alkyl halide from Building Block Set B (1.2 eq).
-
Maintain stirring at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Perform aqueous workup and purification.
-
-
Critical Consideration: This reaction creates a new stereocenter at C-6. The product will be a mixture of diastereomers. The ratio may be influenced by the steric bulk of the N-4 substituent. Chiral purification may be required for downstream applications. Palladium-catalyzed asymmetric alkylation can be explored for enantioselective synthesis.[4]
Library Quality Control and Characterization
Rigorous quality control is essential to ensure the integrity of the library and the validity of subsequent screening data.
-
Purity Assessment: Each library member should be analyzed by LC-MS to determine purity (typically >90% is required for HTS) and confirm the expected molecular weight.
-
Identity Confirmation: For hit compounds and representative library members, full structural confirmation should be performed using ¹H and ¹³C NMR spectroscopy.
-
Compound Management: Final, purified compounds should be dissolved in DMSO, quantified, and stored in appropriate formats for screening.
References
-
Ostrov, D. A., et al. (2008). Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Journal of Combinatorial Chemistry, 10(2), 230-4. [Link]
-
Reisman, S. E., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158-9161. [Link]
-
Soural, M., et al. (2012). Solid-phase synthesis of trisubstituted benzo[1][5]-diazepin-5-one derivatives. ACS Combinatorial Science, 14(12), 651-6. [Link]
-
Kumar, S. S., et al. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Mini-Reviews in Organic Chemistry, 9(3), 285-302. [Link]
-
Current Topics in Medicinal Chemistry. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Topics in Medicinal Chemistry, 18. [Link]
-
Bansal, R., & Monga, V. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 97, 103668. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. Zeitschrift für Naturforschung B, 77(5-6), 345-351. [Link]
-
Orru, R. V. A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 4269-4299. [Link]
-
Ellman, J. A., & Boojamra, C. G. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708-12. [Link]
-
Spring, D. R., et al. (2013). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 11, 4236-4241. [Link]
Sources
- 1. Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Application Note: A Scalable Two-Step Synthesis of 1-Methyl-1,4-diazepan-5-one for Pharmaceutical Research and Development
Abstract: The 1,4-diazepan-5-one core is a valuable scaffold in medicinal chemistry, appearing in a variety of neurologically active agents. Its saturated, seven-membered heterocyclic structure provides a unique three-dimensional geometry for probing receptor interactions. This application note presents a detailed, scalable, and efficient two-step protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one, a key building block for the development of novel therapeutics. The synthesis is based on an initial N-alkylation followed by a thermally-induced intramolecular cyclization, designed for robust performance from benchtop to pilot scale.
Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold
Seven-membered heterocycles, particularly diazepines, are privileged structures in drug discovery. While the benzodiazepine class is widely known for its anxiolytic, sedative, and anticonvulsant properties, the simpler, saturated 1,4-diazepan-5-one core offers a flexible yet constrained framework for building novel chemical entities.[1] The presence of two nitrogen atoms at positions 1 and 4 allows for multiple points of diversification, enabling the fine-tuning of physicochemical properties and pharmacological activity. 1-Methyl-1,4-diazepan-5-one, in particular, serves as a crucial starting material for compounds targeting a range of central nervous system (CNS) disorders and other therapeutic areas.
The development of a robust and scalable synthesis for this key intermediate is paramount for accelerating drug discovery programs. Traditional multi-step syntheses can be time-consuming and inefficient. The protocol detailed herein addresses this challenge by providing a straightforward, high-yielding, and scalable pathway from commercially available starting materials.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 1-Methyl-1,4-diazepan-5-one is accomplished via a two-step sequence:
-
N-Alkylation: Nucleophilic substitution of ethyl chloroacetate with N-methylethylenediamine to form the acyclic amino ester precursor, ethyl 2-((2-(methylamino)ethyl)amino)acetate.
-
Intramolecular Amidation (Lactamization): Thermally-driven intramolecular cyclization of the amino ester to form the target 1,4-diazepan-5-one ring, with the concurrent elimination of ethanol.
This approach was selected for its operational simplicity and scalability. The N-alkylation of amines with haloacetates is a well-established transformation.[2][3] The subsequent thermal lactamization of amino esters is an effective method for forming cyclic amides, driven by the thermodynamic stability of the resulting ring and the removal of a volatile byproduct (ethanol).[4]
Diagram of the Synthetic Pathway
Caption: Two-step synthesis of 1-Methyl-1,4-diazepan-5-one.
Detailed Protocols and Methodologies
Safety Precaution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Methylethylenediamine | ≥95% | Acros Organics |
| Ethyl chloroacetate | ≥98.5% | Cole-Parmer |
| Anhydrous Potassium Carbonate (K₂CO₃) | Reagent | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous | Merck |
| Toluene | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | - | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 2-((2-(methylamino)ethyl)amino)acetate
This procedure details the N-alkylation of N-methylethylenediamine. An excess of the diamine can be used to minimize dialkylation, but this protocol utilizes a base to scavenge the HCl byproduct, allowing for a more atom-economical 1:1 stoichiometry.
Protocol:
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the flask with N-methylethylenediamine (74.12 g, 1.0 mol) and anhydrous acetonitrile (500 mL).
-
Base Addition: Add anhydrous potassium carbonate (152 g, 1.1 mol) to the stirred solution.
-
Substrate Addition: Dissolve ethyl chloroacetate (122.55 g, 1.0 mol) in anhydrous acetonitrile (100 mL) and load it into the dropping funnel. Add the solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude amino ester as an oil.
-
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If required, it can be purified by vacuum distillation.
Step 2: Synthesis of 1-Methyl-1,4-diazepan-5-one
This procedure describes the thermally-induced intramolecular cyclization to form the desired lactam.
Protocol:
-
Reactor Setup: Equip a 500 mL flask with a short-path distillation head, a mechanical stirrer, and a thermocouple. The receiving flask for the distillation should be cooled in an ice bath.
-
Reagent Charging: Charge the flask with the crude ethyl 2-((2-(methylamino)ethyl)amino)acetate (160.2 g, 1.0 mol, assuming 100% conversion from Step 1) and a high-boiling solvent such as toluene (100 mL) to aid in heat transfer and azeotropic removal of ethanol.
-
Reaction (Lactamization):
-
Heat the mixture to 120-140°C under a slow stream of nitrogen.
-
Ethanol will begin to distill off as it is formed, driving the equilibrium towards the product.
-
Continue heating for 8-12 hours, or until the distillation of ethanol ceases. The progress can be monitored by observing the disappearance of the starting material via GC-MS.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene solvent under reduced pressure.
-
The resulting crude 1-Methyl-1,4-diazepan-5-one can be purified by vacuum distillation to yield a colorless to pale yellow oil or low-melting solid.
-
Scale-Up Considerations and Process Safety
Scaling this synthesis requires careful attention to safety and process control.
-
Thermal Hazards: The N-alkylation (Step 1) is exothermic. For large-scale synthesis, controlled, subsurface addition of the ethyl chloroacetate is critical to manage the heat generated. A reactor with adequate cooling capacity is essential. The thermal lactamization (Step 2) is endothermic but requires high temperatures; ensure uniform heating to prevent side reactions.
-
Reagent Handling:
-
N-Methylethylenediamine: Flammable and corrosive. Causes skin and eye burns.[5][6][7][8] Handle in a closed system or with appropriate local exhaust ventilation.
-
Ethyl Chloroacetate: Flammable, toxic, and a lachrymator. It is fatal if absorbed through the skin and causes severe eye and skin irritation.[9][10][11][12][13] Strict handling precautions, including the use of highly resistant gloves and full-face protection, are mandatory.
-
-
Process Control:
-
Step 1: Monitoring the internal temperature during the addition of ethyl chloroacetate is crucial. A runaway reaction can occur if the addition is too fast.
-
Step 2: Efficient removal of ethanol is key to achieving high conversion. On a larger scale, a fractional distillation column may be beneficial to ensure only ethanol is removed. Operating under a slight vacuum can also facilitate ethanol removal at a lower temperature.
-
Workflow Visualization
Caption: Overall workflow from starting materials to final QC.
Data Presentation: Expected Results and Characterization
| Parameter | Step 1: N-Alkylation | Step 2: Lactamization |
| Typical Yield | >95% (crude) | 80-90% (after distillation) |
| Product Form | Pale yellow oil | Colorless to pale yellow oil |
| Monitoring | TLC (EtOAc/Heptane with NH₃) or GC-MS | GC-MS |
Analytical Characterization
The final product and intermediate should be characterized using standard analytical techniques to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR of the final product is expected to show characteristic peaks for the N-methyl group (singlet, ~2.4 ppm), and four methylene groups of the diazepine ring (multiplets, ~2.6-3.5 ppm).
-
¹³C NMR will confirm the presence of the amide carbonyl (~170 ppm) and the six distinct carbon atoms of the structure.
-
-
Mass Spectrometry (MS):
-
GC-MS is the ideal method for monitoring reaction progress and confirming the molecular weight of the intermediate and final product.[14] The expected [M+H]⁺ for C₆H₁₂N₂O is 129.1.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity analysis should be conducted using a suitable HPLC method, typically a reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like TFA or formic acid.
-
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 1-Methyl-1,4-diazepan-5-one. The two-step approach is efficient, high-yielding, and utilizes readily available starting materials. By carefully considering the process safety and control parameters outlined, this methodology can be reliably transferred from a research laboratory to a larger-scale production environment, thereby supporting the advancement of drug discovery programs that rely on this important heterocyclic scaffold.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from Cole-Parmer.[9]
-
Merck. (n.d.). Ethyl chloroacetate MSDS - 800413. Retrieved from Merck.[10]
-
Alfa Aesar. (2007). Ethyl chloroacetate - SAFETY DATA SHEET. Retrieved from Alfa Aesar.[11]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methylethylenediamine. Retrieved from Fisher Scientific.[5]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from Carl ROTH.[12]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from Chemos GmbH & Co.KG.[13]
-
ChemicalBook. (2025). N-METHYLETHYLENEDIAMINE - Safety Data Sheet. Retrieved from ChemicalBook.[6]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methylethylenediamine. Retrieved from Thermo Fisher Scientific.[7]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylethylenediamine, 95%. Retrieved from Cole-Parmer.[8]
-
Ramajayam, R., Giridhar, R., & Yadav, M.R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[1]
-
Trujillo, D. et al. (2014). Response to "Which product will be formed by the reaction of primary amine with ethyl chloroacetate?". ResearchGate.[2]
-
Unlusoy, M. et al. (2012). Response to "Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?". ResearchGate.[3]
-
Tice, C. M., & Angst, D. R. (2004). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.[4]
-
Shimadzu. (n.d.). GC-MS analysis protocol. Retrieved from a general protocol for GC-MS analysis.[14]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. N-METHYLETHYLENEDIAMINE - Safety Data Sheet [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Streamlining Drug Discovery with Click Chemistry on the 1-Methyl-1,4-diazepan-5-one Scaffold
Abstract
The 1-Methyl-1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural similarity to benzodiazepines makes it a valuable starting point for developing novel therapeutics. This guide provides a comprehensive framework for functionalizing this scaffold with bioorthogonal handles and employing powerful click chemistry reactions for the modular synthesis of complex molecular architectures. We present detailed, field-tested protocols for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling researchers in drug discovery, chemical biology, and materials science to rapidly assemble and screen new chemical entities.
Introduction: The Power of Modular Synthesis
Modern drug discovery demands efficiency, modularity, and reliability in molecular synthesis. "Click chemistry" embodies these principles, describing a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, and are simple to perform.[1][2] The cornerstone of this chemical philosophy is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage.[1] This reaction's utility has been immensely amplified by the development of copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, which offer exceptional control and biocompatibility.[3][][5]
The 1-Methyl-1,4-diazepan-5-one scaffold serves as an excellent substrate for derivatization. By strategically introducing azide or alkyne "handles," this core can be "clicked" to a diverse array of building blocks—such as targeting ligands, imaging agents, or pharmacokinetic modifiers—to rapidly generate libraries of compounds for biological evaluation.[6][7] This document provides the essential protocols to achieve this.
Scaffold Functionalization: Installing the "Click" Handles
The prerequisite for any click reaction is the presence of the requisite functional groups on the coupling partners. The native 1-Methyl-1,4-diazepan-5-one scaffold must first be derivatized. The N4-position of the diazepanone ring is a chemically logical and synthetically accessible site for introducing either an alkyne or an azide handle via nucleophilic substitution.
Protocol 1: Synthesis of 1-Methyl-4-(prop-2-yn-1-yl)-1,4-diazepan-5-one (Alkyne-Functionalized Scaffold)
This protocol describes the straightforward alkylation of the secondary amine at the N4 position with propargyl bromide to install a terminal alkyne.
Workflow:
Figure 1: Workflow for alkyne functionalization.
Step-by-Step Methodology:
-
To a solution of 1-Methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure alkyne-functionalized product.
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The presence of the characteristic alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum and the propargylic protons in the NMR spectrum are key indicators of success.
Protocol 2: Synthesis of 4-(2-Azidoethyl)-1-methyl-1,4-diazepan-5-one (Azide-Functionalized Scaffold)
This two-step protocol involves an initial alkylation with a protected bromo-ethanol derivative, followed by conversion to the azide.
Step-by-Step Methodology:
-
Alkylation: React 1-Methyl-1,4-diazepan-5-one (1.0 eq) with 2-bromoethanol (1.2 eq) and K₂CO₃ (2.5 eq) in acetonitrile at reflux for 12 hours. Purify the resulting alcohol intermediate by column chromatography.
-
Mesylation: To a solution of the alcohol intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Azidation: Without purification of the mesylate, add sodium azide (NaN₃, 3.0 eq) and a catalytic amount of tetrabutylammonium iodide in DMF. Heat the mixture to 60-70°C for 8-12 hours.
-
Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
-
Validation: Confirm the final structure by NMR and HRMS. A strong, sharp peak around 2100 cm⁻¹ in the IR spectrum is characteristic of the azide functional group.
The "Click" Reactions: Forging the Triazole Link
With the functionalized scaffolds in hand, we can now perform the cycloaddition reactions. The choice between CuAAC and SPAAC depends largely on the application, particularly the sensitivity of the substrates to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is renowned for its speed, high efficiency, and exclusive formation of the 1,4-disubstituted triazole regioisomer.[8] The reaction requires a source of Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[9][10] For reactions involving sensitive biomolecules, the inclusion of a copper-chelating ligand like THPTA is crucial to prevent oxidative damage and enhance reaction rates.[10][11]
Figure 2: Conceptual scheme of the CuAAC reaction.
Protocol 3: General Procedure for CuAAC
-
In a suitable vial, dissolve the alkyne-functionalized diazepanone (1.0 eq) and the azide-containing partner (1.0-1.2 eq) in a solvent system such as a 1:1 mixture of t-butanol and water.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, combine CuSO₄·5H₂O (e.g., 5 mol%) and, if needed, a copper-stabilizing ligand like THPTA (25 mol%).
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (50 mol%).
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete within this timeframe, but can be left longer if necessary. Monitor by LC-MS.
-
Purification: Depending on the product's nature, purification can be achieved by preparative HPLC, silica gel chromatography, or, for bioconjugates, size-exclusion chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst Loading (CuSO₄) | 1-10 mol% | Lower loadings are preferred to minimize copper contamination; higher loadings can accelerate the reaction. |
| Reducing Agent | 5-10 eq relative to Cu | Ensures the copper remains in the active Cu(I) oxidation state throughout the reaction.[10] |
| Ligand:Copper Ratio | 5:1 | Protects sensitive substrates from redox side reactions and accelerates the catalytic cycle.[11] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Must be capable of dissolving all reaction components. Aqueous mixtures are common for bioconjugation. |
| Temperature | Room Temperature | The reaction is highly exothermic and typically proceeds efficiently without heating. |
Table 1: Summary of typical CuAAC reaction parameters.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the gold standard for modifying biological systems where the cytotoxicity of copper is a concern.[][12] The reaction's driving force is the high ring strain of a cyclooctyne derivative, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly without any catalyst.[12][13] This makes SPAAC a truly bioorthogonal reaction.[][13]
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-5-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles to help you navigate the challenges of this synthesis and maximize your yield and purity.
Overview of the Synthesis
The synthesis of 1-Methyl-1,4-diazepan-5-one is typically achieved via a two-step sequence involving an initial aza-Michael addition of N-methylethylenediamine to an acrylate ester, followed by a thermally-induced intramolecular cyclization (lactamization). While seemingly straightforward, the formation of a seven-membered ring can be challenging, often competing with intermolecular side reactions. This guide will address the critical parameters and common pitfalls associated with this process.
Caption: General two-step workflow for the synthesis.
Part 1: Frequently Asked Questions & General Troubleshooting
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My overall yield is consistently low (<30%). What are the most common causes?
Low yields in heterocyclic synthesis are a frequent issue.[1] A systematic approach is the most effective way to diagnose the problem. The most common culprits are side reactions and suboptimal reaction conditions.
Key Areas to Investigate:
-
Purity of Starting Materials: Ensure the N-methylethylenediamine and ethyl acrylate are pure. Impurities can inhibit the reaction or lead to unwanted byproducts.[1] Ethyl acrylate, in particular, should be checked for polymer content, which can be removed by passing it through a short column of basic alumina.
-
Stoichiometry and Order of Addition: The molar ratio of reactants is critical. An excess of the diamine can lead to the formation of bis-addition products, while an excess of acrylate can lead to polymerization. A slow, dropwise addition of the acrylate to a cooled solution of the diamine is highly recommended to control the initial exothermic reaction and minimize side reactions.[2]
-
Intermolecular Polymerization: The intermediate amino ester can react with itself or other molecules in an intermolecular fashion, leading to oligomers and polymers instead of the desired seven-membered ring. This is a primary cause of low yields. The cyclization step must be run under high dilution conditions to favor the intramolecular pathway.
-
Product Decomposition: Although the target molecule is relatively stable, prolonged exposure to very high temperatures during cyclization or distillation can lead to degradation.[2] Monitor the reaction progress to avoid unnecessarily long reaction times.
Caption: Troubleshooting flowchart for diagnosing low yield.
Q2: I'm seeing several unexpected spots on my TLC/LC-MS. What are the likely side products?
Identifying side products is key to optimizing the reaction. Besides starting materials, you are likely observing one or more of the following:
-
Uncyclized Intermediate: The linear amino ester, ethyl 3-((2-(methylamino)ethyl)amino)propanoate, is the most common impurity if the cyclization is incomplete.
-
Bis-Adduct: One molecule of N-methylethylenediamine can react with two molecules of ethyl acrylate, leading to a symmetrical diester that cannot cyclize to the desired product.
-
Piperazinone Derivative: Intramolecular cyclization can potentially occur on the secondary amine of the intermediate, leading to the formation of a six-membered piperazinone ring, although this is generally less favored.
-
Oligomers/Polymers: As mentioned, intermolecular reactions are a significant competitive pathway. These often appear as a baseline smear on TLC or a series of high molecular weight peaks in the LC-MS.
Q3: The intramolecular cyclization step is not working well. How can I promote the formation of the seven-membered ring?
The formation of medium-sized rings like diazepanones is often entropically disfavored.[3] The key is to create conditions that strongly favor the intramolecular reaction over intermolecular alternatives.
-
High-Dilution Principle: The cyclization step should be performed at a low concentration (e.g., 0.01-0.05 M). This reduces the probability of two different molecules finding each other, thus suppressing intermolecular reactions.
-
Solvent Choice: A high-boiling, non-polar solvent like toluene or xylene is typically used. This allows for the necessary thermal energy for cyclization while the ethanol byproduct can be removed via a Dean-Stark trap to drive the equilibrium towards the product.
-
Catalysis: While often performed thermally, some lactamizations can be promoted by acid or base catalysts.[4] However, these conditions can also promote side reactions, so they should be screened carefully on a small scale. For this specific transformation, thermal cyclization is the most commonly reported and reliable method.
Part 2: Optimized Experimental Protocol & Key Parameters
This section provides a detailed, two-step protocol with explanations for each critical choice.
Step 1: Aza-Michael Addition of N-methylethylenediamine to Ethyl Acrylate
Objective: To synthesize the intermediate, ethyl 3-((2-(methylamino)ethyl)amino)propanoate, in high purity, minimizing bis-addition.
Protocol:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with N-methylethylenediamine (1.0 eq) and anhydrous methanol (to achieve a concentration of ~1 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add ethyl acrylate (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. (Causality: Slow addition to the cooled solution is crucial to dissipate the heat of reaction and prevent runaway polymerization of the acrylate and formation of the bis-adduct).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction by TLC (DCM/MeOH 9:1 with 1% NH4OH). The starting diamine should be consumed.
-
Remove the methanol under reduced pressure. The resulting crude oil (the intermediate amino ester) is often of sufficient purity to be used directly in the next step.
Step 2: Intramolecular Cyclization to 1-Methyl-1,4-diazepan-5-one
Objective: To efficiently cyclize the intermediate amino ester to the target lactam while minimizing intermolecular polymerization.
Protocol:
-
Set up a large round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, a condenser, and a nitrogen inlet.
-
Charge the flask with a high-boiling solvent such as toluene or xylene. The volume should be sufficient to achieve a final concentration of the intermediate of 0.01-0.05 M. (Causality: This is the application of the high-dilution principle to favor intramolecular cyclization).
-
Heat the solvent to reflux.
-
In a separate flask, dissolve the crude intermediate from Step 1 in a small amount of the same solvent.
-
Using a syringe pump, add the solution of the intermediate to the refluxing solvent over a period of 4-6 hours. (Causality: A slow, continuous addition maintains the low concentration, further preventing intermolecular side reactions).
-
Continue to reflux for an additional 12-18 hours after the addition is complete. Use the Dean-Stark trap to collect the ethanol byproduct.
-
Self-Validation Checkpoint: Monitor the reaction by LC-MS. You should observe the consumption of the intermediate (M+H⁺ ~175.2) and the appearance of the product (M+H⁺ ~129.2).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude product.
Part 3: Purification Strategy
The product is a polar, potentially water-soluble oil, which can complicate purification.
Q4: My product is difficult to extract from the aqueous phase during workup. What can I do?
Standard extraction with solvents like ethyl acetate may be inefficient.
-
Use a More Polar Solvent: Dichloromethane (DCM) or a mixture of DCM with isopropanol (e.g., 4:1) can be more effective.
-
Salting Out: Saturate the aqueous layer with sodium chloride or potassium carbonate before extraction. This decreases the polarity of the aqueous phase and drives the organic product into the organic layer.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extractor can be highly effective for recovering polar products.
Table 1: Recommended Purification Parameters
| Method | Stationary Phase | Mobile Phase / Conditions | Rationale & Comments |
| Column Chromatography | Basic Alumina | Gradient of 0% to 10% Methanol in Dichloromethane | The product is a basic amine, which can streak or irreversibly bind to acidic silica gel. Basic alumina is often a better choice. |
| Column Chromatography | Silica Gel (amine-treated) | Gradient of 0% to 10% Methanol in Dichloromethane | If alumina is not available, pre-treating silica gel with triethylamine (or using commercially available amine-functionalized silica) can prevent streaking. |
| Vacuum Distillation | N/A | B.p. ~90-95 °C at ~0.5 mmHg | For larger quantities of relatively pure material, distillation can be an effective final purification step. Ensure the system can achieve a good vacuum. |
Part 4: Mechanistic Insights
Understanding the mechanism provides a framework for rational optimization.
Caption: Key steps in the reaction mechanism.
The reaction proceeds via two distinct stages:
-
Aza-Michael Addition: The primary amine of N-methylethylenediamine is more nucleophilic and less sterically hindered than the secondary amine, so it preferentially attacks the electron-deficient β-carbon of ethyl acrylate. This is a conjugate addition that proceeds through a zwitterionic intermediate to form the linear amino ester.[5]
-
Intramolecular Amidation (Lactamization): Under thermal conditions, the secondary amine of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable seven-membered amide (lactam) ring.
By understanding these steps and potential pitfalls, you can systematically troubleshoot your synthesis and achieve higher yields and purity of 1-Methyl-1,4-diazepan-5-one.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409. [Link]
-
Chen, J., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 484-489. [Link]
-
Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 10. [Link]
-
Guezzoul, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 576-588. [Link]
-
Saber, A., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(9), 10936-10947. [Link]
- Keoshkerian, B., & Georges, M. K. (2003). Methyl acrylate-diamine based polyamide resins and processes for producing the same.
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(9), 957-995. [Link]
-
Química Organica.org. Lactam synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Lactam synthesis [quimicaorganica.org]
Technical Support Center: A Troubleshooting Guide for 1-Methyl-1,4-diazepan-5-one Reactions
Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and utilizing this important heterocyclic scaffold. Here, we address common challenges encountered during its preparation and subsequent reactions, providing in-depth, experience-based solutions in a direct question-and-answer format. Our aim is to empower you with the knowledge to not only troubleshoot but also to optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of 1-Methyl-1,4-diazepan-5-one
A common and efficient synthetic route to 1-Methyl-1,4-diazepan-5-one involves a three-step process:
-
Michael Addition: Reaction of N-methylethylenediamine with an acrylate derivative (e.g., ethyl acrylate).
-
Intramolecular Cyclization (Lactamization): Formation of the seven-membered ring.
-
Optional N-Methylation: If the synthesis starts with ethylenediamine, a final N-methylation step is required.
Below, we address specific issues that may arise during this synthetic sequence.
Q1: My Michael addition reaction between N-methylethylenediamine and ethyl acrylate is resulting in a low yield of the desired diester adduct and multiple side products. What is going wrong?
A1: This is a frequent challenge in the Michael addition of amines to acrylates. The primary issue often lies in the formation of multiple addition products and polymerization.
Causality and Solutions:
-
Double Addition: The secondary amine of the initial adduct can react with another molecule of ethyl acrylate, leading to a triester byproduct. To minimize this, use a controlled stoichiometry with a slight excess of the diamine.
-
Polymerization: Acrylates are prone to polymerization, especially at elevated temperatures.[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to suppress polymerization.
-
Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are generally suitable.
Troubleshooting Workflow:
Caption: Troubleshooting Michael Addition Side Reactions.
Q2: The intramolecular cyclization to form the 1,4-diazepan-5-one ring is sluggish and gives a poor yield. How can I improve this lactamization step?
A2: The formation of a seven-membered ring can be entropically disfavored. The success of this step hinges on promoting the intramolecular reaction over intermolecular side reactions.
Causality and Solutions:
-
Reaction Conditions:
-
High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) favors intramolecular cyclization over intermolecular polymerization.
-
Temperature: While some thermal energy is required, excessive heat can lead to degradation. A refluxing solvent with a moderate boiling point, such as toluene or xylene, is often a good choice.
-
-
Catalysis:
-
Base Catalysis: A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can be used to deprotonate the secondary amine, facilitating the attack on the ester.
-
Acid Catalysis: In some cases, acid catalysis can be employed to activate the ester carbonyl group.[2]
-
Experimental Protocol: Optimized Intramolecular Cyclization
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the crude Michael addition product to a flask containing a suitable solvent (e.g., toluene) to achieve a high dilution.
-
Base Addition: Slowly add a base (e.g., NaH, 1.1 equivalents) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: After completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride), and proceed with extraction and purification.
Q3: I am attempting to N-methylate the 1,4-diazepan-5-one precursor using methyl iodide, but the reaction is incomplete and I see the formation of a quaternary ammonium salt. What is a more effective method?
A3: While methyl iodide is a common methylating agent, it can lead to over-methylation, forming a quaternary ammonium salt, which is a common issue in such reactions.[3] A more controlled and often higher-yielding method is the Eschweiler-Clarke reaction.[4][5][6][7][8]
Causality and Solutions:
-
Eschweiler-Clarke Reaction: This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that selectively yields the tertiary amine without the formation of quaternary ammonium salts.[4]
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
Reaction Setup: To a solution of the secondary amine (1,4-diazepan-5-one) in formic acid, add an aqueous solution of formaldehyde.
-
Heating: Heat the reaction mixture to reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture, basify with a suitable base (e.g., NaOH), and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or distillation.
Troubleshooting N-Methylation:
| Problem | Potential Cause | Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase reaction time and/or temperature. Ensure an excess of formaldehyde and formic acid is used. |
| Formation of Side Products | Degradation at high temperatures. | Monitor the reaction closely and avoid prolonged heating once the starting material is consumed. |
| Difficult Purification | Residual formic acid. | Ensure complete neutralization during workup. A wash with a saturated sodium bicarbonate solution can be beneficial. |
Q4: My final product, 1-Methyl-1,4-diazepan-5-one, appears to be contaminated with a significant impurity, even after purification. What could this be?
A4: A common impurity in the synthesis of lactams is the corresponding ring-opened amino acid, which can form via hydrolysis of the amide bond.[2][9][10][11][12]
Causality and Solutions:
-
Hydrolysis: The lactam is susceptible to hydrolysis under both acidic and basic conditions, especially during workup and purification.
-
pH Control: Maintain neutral or slightly basic conditions during aqueous workup.
-
Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible to minimize water content.
-
-
Purification:
-
Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to suppress tailing) for effective separation.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Characterization of Impurities:
-
NMR Spectroscopy: The ring-opened product will show characteristic signals for a carboxylic acid proton (broad singlet >10 ppm in 1H NMR) and a carboxyl carbon (~170-180 ppm in 13C NMR).
-
Mass Spectrometry: The hydrolyzed product will have a molecular weight corresponding to the addition of a water molecule (M+18).
Logical Flow for Impurity Identification:
Caption: Identifying the Source of Impurites.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for 1-Methyl-1,4-diazepan-5-one?
A1: The most prevalent and straightforward method is a two-step, one-pot reaction involving the Michael addition of N-methylethylenediamine to an acrylic acid ester (e.g., ethyl acrylate or methyl acrylate), followed by an intramolecular cyclization of the resulting amino ester intermediate. This process is favored for its atom economy and relatively mild conditions.
Q2: I've observed a significant amount of a viscous, sticky substance in my reaction flask that is difficult to remove. What is it likely to be?
A2: This is a classic sign of acrylate polymerization. Acrylic acid esters are susceptible to self-polymerization, especially in the presence of bases or upon heating. This can be a major competing side reaction that significantly lowers the yield of your desired product.
Q3: My NMR spectrum shows signals consistent with my desired product, but also a prominent triplet around 1.2 ppm and a quartet around 4.1 ppm that I can't account for. What could this be?
A3: These signals are characteristic of an ethyl ester (specifically, the ethoxy group). Their presence suggests that the intramolecular cyclization is incomplete and you have the linear intermediate, ethyl 3-((2-(methylamino)ethyl)amino)propanoate, remaining in your product mixture.
Q4: Why is the choice of solvent important in this synthesis?
A4: The solvent plays a crucial role in managing reaction temperature, solubility of reactants and intermediates, and can influence the rate of both the desired reaction and side reactions. For the intramolecular cyclization step, a higher boiling point solvent is often used to provide the necessary thermal energy for the amidation to occur. However, excessively high temperatures can promote polymerization and other degradation pathways.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for the synthesis of 1-Methyl-1,4-diazepan-5-one.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly starting materials.
-
After workup, a minimal amount of product is isolated.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature for Cyclization | The intramolecular amidation to form the lactam ring is often the rate-limiting step and requires sufficient thermal energy. | Gradually increase the reaction temperature during the cyclization step. Refluxing in a suitable solvent like ethanol or toluene is a common strategy. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures. |
| Premature Polymerization of Acrylate | As mentioned in the FAQs, acrylic acid esters can readily polymerize, consuming one of the key reactants. | Add the acrylic acid ester slowly to the solution of N-methylethylenediamine, preferably at a lower initial temperature (e.g., 0-5 °C) to control the exotherm of the Michael addition. Consider adding a radical inhibitor like hydroquinone or BHT to the reaction mixture. |
| Incorrect Stoichiometry | An excess of one reactant can lead to the formation of side products or leave a significant amount of the other reactant unconsumed. | Use a slight excess (e.g., 1.1 equivalents) of the acrylic acid ester to ensure complete consumption of the more valuable N-methylethylenediamine. Precisely measure your starting materials. |
Issue 2: Product Contamination with Byproducts
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of unexpected molecular weights or proton environments.
-
Difficulty in purifying the final product by column chromatography or crystallization.
Potential Byproducts and Their Mitigation:
-
Linear Amino Ester Intermediate:
-
Cause: Incomplete intramolecular cyclization.
-
Solution: Increase the reaction time and/or temperature for the cyclization step. The use of a higher boiling point solvent can be beneficial. Ensure efficient removal of the alcohol byproduct (methanol or ethanol) to drive the equilibrium towards the cyclic product.
-
-
Poly(acrylate) Polymer:
-
Cause: Self-polymerization of the acrylic acid ester.
-
Solution: As detailed in Issue 1, slow addition of the acrylate at a controlled temperature and the use of a polymerization inhibitor are effective strategies. Purification can be challenging, but often the polymer has poor solubility in common organic solvents used for chromatography, allowing for its separation.
-
-
Double Michael Addition Product:
-
Cause: A second molecule of the acrylic acid ester reacting with the secondary amine of the Michael addition intermediate.
-
Solution: Maintain a controlled stoichiometry with only a slight excess of the acrylate. Slow addition of the acrylate can also disfavor this side reaction by keeping its instantaneous concentration low.
-
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the intended synthetic pathway and the points at which common byproducts can form.
Caption: Synthetic pathway and common byproduct formation.
Experimental Protocols
General Procedure for the Synthesis of 1-Methyl-1,4-diazepan-5-one
Materials:
-
N-methylethylenediamine
-
Ethyl acrylate
-
Ethanol (or another suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add N-methylethylenediamine (1.0 eq.) and ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl acrylate (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Michael Addition: For a general overview of the Michael reaction, including mechanisms and common substr
- Title: The Michael Reaction
- Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice
-
URL: [Link]
-
Lactam Synthesis: A comprehensive review on the synthesis of lactams, which provides context for the intramolecular cycliz
- Title: Lactam Synthesis by Ring-Closing Reactions
- Source: Chemical Reviews
-
URL: [Link]
-
Polymerization of Acrylates: Information on the mechanisms of acrylate polymeriz
- Title: Acryl
- Source: Polymer Science and Technology, 3rd Edition, by Joel R. Fried
-
URL: [Link]
Technical Support Center: Improving the Stability of 1-Methyl-1,4-diazepan-5-one in Solution
Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of 1-Methyl-1,4-diazepan-5-one in solution. As a compound featuring both a lactam and a tertiary amine within a seven-membered ring, its stability is influenced by several factors. This document provides a framework for diagnosing and mitigating common stability issues you may encounter during your experiments.
Troubleshooting Common Stability Issues
This section addresses specific problems that may arise during the handling and analysis of 1-Methyl-1,4-diazepan-5-one solutions. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles, diagnostic procedures, and potential solutions.
Issue 1: Loss of Potency in Acidic or Basic Solutions
Question: I'm observing a rapid decrease in the concentration of 1-Methyl-1,4-diazepan-5-one in my aqueous formulation, particularly at low or high pH. What is the likely cause and how can I prevent it?
Answer:
The most probable cause for the loss of 1-Methyl-1,4-diazepan-5-one in acidic or basic aqueous solutions is hydrolysis of the lactam ring . The seven-membered lactam ring is susceptible to cleavage by both acid- and base-catalyzed hydrolysis, leading to the formation of a ring-opened amino acid derivative.
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened product.
-
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then abstracts a proton from the solvent (e.g., water) to yield the ring-opened product. Generally, lactams are susceptible to alkaline hydrolysis which leads to ring opening[1].
-
Diagnostic Protocol:
-
pH-Dependent Stability Study:
-
Prepare solutions of 1-Methyl-1,4-diazepan-5-one in a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).
-
Incubate these solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound.
-
A significant decrease in concentration at the pH extremes will confirm hydrolysis as the degradation pathway. For analogous compounds like diazepam, maximum stability in aqueous solution is observed around pH 5[2].
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using LC-MS to identify the mass of the degradation product. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18).
-
Solutions and Mitigation Strategies:
-
pH Control: Maintain the pH of the solution within a stable range. Based on data for similar structures like diazepam, a pH range of 4-8 is likely to provide better stability, with optimal stability potentially around pH 5.[2] It is crucial to perform a pH-rate profile study for your specific formulation to identify the pH of maximum stability.
-
Buffer Selection: Employ a suitable buffer system to maintain the desired pH. Phosphate or citrate buffers are commonly used and should be tested for compatibility with your formulation.
-
Aprotic Solvents: If the application allows, consider using aprotic solvents or co-solvent systems (e.g., with propylene glycol, ethanol) to reduce the concentration of water and thereby slow down the rate of hydrolysis[2].
Issue 2: Unexpected Degradation in the Presence of Air or Metal Ions
Question: My solution of 1-Methyl-1,4-diazepan-5-one is showing signs of degradation even when the pH is controlled. I've also noticed this issue is more pronounced in buffers prepared with tap water. What could be happening?
Answer:
This type of degradation is likely due to oxidation . The tertiary amine group in 1-Methyl-1,4-diazepan-5-one is susceptible to oxidation, which can be catalyzed by oxygen, metal ions, and light. The initial step often involves the formation of an amine radical[3][4].
-
Mechanism of Oxidation:
-
The lone pair of electrons on the tertiary nitrogen can be abstracted, leading to the formation of a radical cation. This can then react with oxygen to form various degradation products, including N-oxides or products of N-dealkylation.
-
Oxidation can also occur at the carbon atom alpha to the nitrogen, potentially forming an iminium ion intermediate. Such intermediates are reactive and can lead to a variety of degradation products. The bioactivation of cyclic tertiary amines to reactive iminium species is a known metabolic pathway that can also occur chemically[5].
-
Diagnostic Protocol:
-
Forced Oxidation Study:
-
Expose a solution of 1-Methyl-1,4-diazepan-5-one to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Monitor the degradation of the parent compound and the formation of new peaks using a stability-indicating HPLC method.
-
The appearance of new degradation products under these conditions is a strong indicator of oxidative instability.
-
-
Impact of Metal Ions:
-
Prepare solutions in buffers made with deionized, purified water and compare the stability to solutions prepared in buffers containing trace amounts of metal ions (e.g., spiked with FeCl₃ or CuSO₄).
-
Accelerated degradation in the presence of metal ions points to metal-catalyzed oxidation.
-
-
Headspace Analysis:
-
Prepare two sets of solutions. Purge one set with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and seal the vials. Leave the other set exposed to air.
-
Compare the stability of the two sets over time. Enhanced stability in the oxygen-depleted samples confirms oxidative degradation.
-
Solutions and Mitigation Strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices for aqueous solutions include:
-
Chelating agents: Ethylenediaminetetraacetic acid (EDTA) or its salts can sequester metal ions that catalyze oxidation.
-
Free radical scavengers: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective. The choice of antioxidant will depend on the specific formulation and potential for incompatibilities.
-
-
Inert Atmosphere: For highly sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
High-Purity Solvents and Reagents: Use high-purity water (e.g., deionized or distilled) and reagents to minimize contamination with metal ions.
Issue 3: Degradation Upon Exposure to Light
Question: I have noticed that samples of 1-Methyl-1,4-diazepan-5-one left on the lab bench degrade faster than those stored in a dark cabinet. Is this compound light-sensitive?
Answer:
Yes, it is possible that 1-Methyl-1,4-diazepan-5-one is susceptible to photodegradation . Many organic molecules, including those with lactam and amine functionalities, can absorb UV or visible light, which can lead to their decomposition. The primary degradation pathway for β-lactams under photolytic conditions is often the hydrolysis of the lactam ring[1][6].
-
Mechanism of Photodegradation:
-
Absorption of light can excite the molecule to a higher energy state, making it more reactive. This can lead to bond cleavage, photo-oxidation, or other rearrangements.
-
Photosensitizers present in the solution can also absorb light and transfer the energy to the compound or to oxygen, generating reactive oxygen species (like singlet oxygen) that can then degrade the molecule[7].
-
Diagnostic Protocol:
-
Forced Photostability Study:
-
Expose a solution of the compound to a controlled light source that mimics sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines.
-
As a control, wrap an identical sample in aluminum foil and place it in the same environment to exclude light.
-
Analyze both the exposed and control samples at various time points using a stability-indicating HPLC method.
-
Significant degradation in the light-exposed sample compared to the control confirms photosensitivity.
-
Solutions and Mitigation Strategies:
-
Light Protection: Store solutions in amber or opaque containers to protect them from light.
-
UV Absorbers: In some formulations, it may be possible to include a UV-absorbing excipient to protect the active compound, provided it is compatible with the intended application.
Proactive Stability Enhancement and FAQs
This section provides general guidance on formulation development and answers common questions about handling 1-Methyl-1,4-diazepan-5-one.
Formulation Strategies for Enhanced Stability
| Parameter | Recommendation | Rationale |
| pH | Determine the pH of maximum stability (likely between 4 and 8) through a pH-rate profile study. For initial experiments, a pH around 5 is a reasonable starting point based on analogous structures[2]. | Minimizes both acid- and base-catalyzed hydrolysis of the lactam ring. |
| Buffer System | Use a buffer with adequate capacity in the target pH range (e.g., citrate or phosphate buffer). | Maintains a stable pH environment, preventing pH excursions that could accelerate degradation. |
| Antioxidants | Consider adding a chelating agent (e.g., 0.01-0.1% EDTA) and/or a free radical scavenger (e.g., 0.01-0.1% ascorbic acid or sodium metabisulfite). | Protects the tertiary amine from oxidative degradation catalyzed by metal ions and reactive oxygen species. |
| Solvent System | For non-aqueous applications, use aprotic solvents. For aqueous systems, consider co-solvents like propylene glycol or ethanol. | Reduces the activity of water, thereby slowing the rate of hydrolysis[2]. |
| Storage Conditions | Store solutions protected from light in well-sealed containers, preferably under an inert atmosphere. Refrigeration (2-8°C) is generally recommended to slow down all degradation processes. | Minimizes photodegradation, oxidation, and slows the rate of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-Methyl-1,4-diazepan-5-one in solution?
Based on its chemical structure, the most likely primary degradation pathway in aqueous solution is the hydrolysis of the lactam ring, which is susceptible to both acid and base catalysis. Oxidation of the tertiary amine is another significant pathway, especially in the presence of oxygen and metal ions.
Q2: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating HPLC method is essential for accurately quantifying the compound in the presence of its degradants[8][9]. To develop such a method:
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Optimization: Begin with a mobile phase of acetonitrile and water (or a buffer). Adjust the gradient, organic modifier, and pH to achieve good separation between the parent peak and any degradation peaks.
-
Forced Degradation: Stress the compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions to generate degradation products.
-
Method Validation: The final method should be able to resolve all degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure there is no co-elution.
Q3: Are there any potential impurities from the synthesis of 1-Methyl-1,4-diazepan-5-one that I should be aware of?
While specific synthesis impurities for this exact molecule are not widely documented, general synthetic routes for related 1,4-diazepanones can involve starting materials and intermediates that may carry over into the final product. For example, syntheses of benzodiazepines can have related impurities arising from side reactions[10][11]. It is advisable to characterize the starting material thoroughly and, if possible, obtain a certificate of analysis.
Q4: What are the expected degradation products of 1-Methyl-1,4-diazepan-5-one?
-
Hydrolysis: The expected product is N-(2-(methylamino)ethyl)-N-methyl-β-alanine.
-
Oxidation: Potential products include the N-oxide derivative or N-demethylated analogs.
-
Photodegradation: The primary product is likely to be the same as the hydrolysis product, resulting from the cleavage of the lactam ring[1][6].
Visualizing Degradation and Troubleshooting
Degradation Pathways of 1-Methyl-1,4-diazepan-5-one
Caption: A decision tree for troubleshooting stability issues.
References
-
Timm, A., et al. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 651, 1605-1612. Available at: [Link]
-
Paseiro-Cerrato, R., et al. (2016). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. Water Research, 91, 115-123. Available at: [Link]
-
Timm, A., et al. (2019). Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 651, 1605-1612. Available at: [Link]
-
PubMed. (2019). Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Available at: [Link]
-
Desalin, M., et al. (2014). Photocatalytic degradation of some b-lactam antibiotics in aqueous suspension of ZnS nanoparticles. Desalination and Water Treatment, 52(1-3), 438-445. Available at: [Link]
-
Dalvie, D., et al. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical Research in Toxicology, 24(2), 163-181. Available at: [Link]
-
Muchan, P., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 134–152. Available at: [Link]
-
Gouedard, C., et al. (2001). Oxidative degradation of amines. International Journal of Chemical Kinetics, 33(10), 577-584. Available at: [Link]
-
Sexton, A., et al. (2010). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, 149-156. Available at: [Link]
-
Satyanarayana, B., et al. (2009). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 59(4), 435-446. Available at: [Link]
-
Mayer, W., et al. (1974). [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules]. Pharmazie, 29(10-11), 700-7. Available at: [Link]
-
Loftsson, T., et al. (2018). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. International Journal of Pharmaceutics, 531(2), 521-529. Available at: [Link]
-
Muchan, P., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 134–152. Available at: [Link]
-
Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. Available at: [Link]
-
Kumar, S., et al. (2018). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1-7. Available at: [Link]
-
Li, J., et al. (2016). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[6][12]iazepine-3-carboxylate does not influence bioavailability. PLoS One, 11(3), e0151974. Available at: [Link]
-
Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities determination in infusion for injection. Journal of Applied Pharmaceutical Science, 13(10), 154-165. Available at: [Link]
-
Krise, J. P., & Stella, V. J. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of medicinal chemistry, 42(15), 3075–3081. Available at: [Link]
-
Kumar, A., & Saini, P. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-255. Available at: [Link]
-
Kumar, S., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(2). Available at: [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
Sources
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- 2. jocpr.com [jocpr.com]
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- 4. academic.oup.com [academic.oup.com]
- 5. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing side reactions of the secondary amine in 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this versatile scaffold. The inherent reactivity of the secondary amine at the N-4 position often leads to undesired side reactions, complicating synthetic routes and reducing yields. This resource provides in-depth, field-proven troubleshooting guides and FAQs to help you anticipate and overcome these challenges, ensuring the integrity and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the secondary amine of 1-Methyl-1,4-diazepan-5-one?
The secondary amine at the N-4 position is a nucleophilic center and is prone to several common side reactions, particularly when electrophilic reagents are used in subsequent synthetic steps. The two most prevalent side reactions are:
-
N-Acylation: In the presence of activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or during peptide coupling reactions, the secondary amine can be acylated, forming an undesired amide byproduct.[1][2] This is a significant issue in multi-step syntheses where functionalization of other parts of the molecule is intended.
-
N-Alkylation: Reaction with alkylating agents (e.g., alkyl halides, triflates) can lead to the formation of a tertiary amine at the N-4 position.[3] In some cases, over-alkylation can occur, leading to a quaternary ammonium salt. This side reaction is common when introducing alkyl chains elsewhere in a molecule.
Q2: Why is the secondary amine (N-4) more reactive than the tertiary amine (N-1)?
The difference in reactivity stems from both electronic and steric factors. The tertiary amine at the N-1 position is already bonded to a methyl group and two other carbon atoms within the ring. This makes it sterically hindered, reducing its ability to act as a nucleophile. Furthermore, the lone pair on the N-1 nitrogen is less accessible compared to the N-4 secondary amine, which has a more exposed lone pair and a proton that can be abstracted, facilitating its participation in reactions.
Q3: When is it absolutely necessary to protect the secondary amine?
Protection of the N-4 secondary amine is crucial under the following conditions:
-
When using strong electrophiles: If your synthetic route involves reagents like acyl chlorides, sulfonyl chlorides, or potent alkylating agents, protection is mandatory to prevent unwanted reactions at the N-4 position.
-
During peptide coupling: When coupling a carboxylic acid to another part of the molecule, the unprotected N-4 amine will compete with the target amine, leading to a mixture of products.
-
To ensure regioselectivity: If you need to perform a reaction selectively at another site in the molecule and the N-4 amine's reactivity could interfere, protection is the best strategy to ensure a clean transformation. The use of protecting groups allows for the selective manipulation of different functional groups, a concept known as orthogonal protection.[4]
Troubleshooting Guide: Preventing N-4 Side Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Unwanted N-Acylation During Carboxylic Acid Coupling
-
Symptoms: You observe a significant byproduct with a mass corresponding to the acylation of your 1-Methyl-1,4-diazepan-5-one starting material, and the yield of your desired product is low.
-
Root Cause: The nucleophilic secondary amine at N-4 is competing with your intended target for the acylating agent.
-
Solution: Implement a protection strategy for the N-4 amine before proceeding with the acylation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under various conditions and its straightforward removal under acidic conditions.[5][6]
Workflow: To Protect or Not to Protect?
Caption: Decision workflow for amine protection.
Step-by-Step Protocol: Boc Protection of the N-4 Amine
-
Dissolution: Dissolve 1-Methyl-1,4-diazepan-5-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected product by column chromatography on silica gel.
This protocol provides a robust method for protecting the secondary amine, allowing you to proceed with your desired acylation reaction without interference.[6]
Problem 2: Unwanted N-Alkylation with Alkyl Halides
-
Symptoms: Your reaction yields a mixture of products, including a byproduct with a mass corresponding to the addition of an alkyl group to the N-4 position.
-
Root Cause: The secondary amine acts as a nucleophile, reacting with the alkyl halide.
-
Solution: Protect the N-4 amine before alkylation. The carbobenzyloxy (Cbz or Z) group is an excellent orthogonal protecting group to Boc, as it is stable to acidic conditions but can be removed by hydrogenolysis.[7][8]
Reaction Scheme: Alkylation With and Without Protection
Caption: Comparison of alkylation pathways.
Step-by-Step Protocol: Cbz Protection of the N-4 Amine
-
Dissolution: Dissolve 1-Methyl-1,4-diazepan-5-one (1 equivalent) in a solvent mixture, such as THF/water (2:1).
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃) (2-3 equivalents).[7]
-
Reagent Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase, concentrate it, and purify the Cbz-protected product via column chromatography.
Problem 3: Difficulties with Protecting Group Removal
-
Symptoms: Your deprotection step results in a low yield, incomplete reaction, or degradation of your molecule.
-
Root Cause: The chosen deprotection conditions may be too harsh or incompatible with other functional groups in your molecule. For instance, strong acid for Boc removal might affect other acid-labile groups, while hydrogenolysis for Cbz removal can reduce other functional groups like alkenes or nitro groups.[9]
-
Solution: Choose your deprotection method based on the overall functional group tolerance of your molecule. A variety of methods are available for both Boc and Cbz groups.
Table 1: Comparison of Common Deprotection Methods for N-Boc and N-Cbz Groups
| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Key Considerations | Reference |
| Boc | Strong Acid | Trifluoroacetic acid (TFA) in DCM | rt, 30 min - 2 h | Standard, effective, but harsh for acid-sensitive substrates. | [5] |
| HCl in MeOH or Dioxane | rt, 1-4 h | Generates the HCl salt of the amine directly. | [5] | ||
| Thermal | Heat in a suitable solvent (e.g., TFE, MeOH) | 240 °C (in flow) | No acid required, useful for acid-sensitive molecules.[10] | [10] | |
| Lewis Acid | Trimethylsilyl iodide (TMSI) | MeCN, 0 °C to rt | Mild conditions, but TMSI is moisture-sensitive. | [5] | |
| Cbz | Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | Very clean and mild, but incompatible with reducible groups (alkenes, alkynes, nitro). | [8] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Avoids the need for H₂ gas; good for substrates sensitive to hydrogenation. | [8] | |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Harsh conditions, but effective when hydrogenation is not possible. | [8] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Useful for substrates with functionalities sensitive to reduction or strong acids. | [9] |
Advanced Topic: Orthogonal Protection Strategies
In complex syntheses, a molecule may contain multiple functional groups that require protection. An orthogonal protection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[4][11] For instance, if your molecule contains another amine protected with an Fmoc group (base-labile), you could protect the N-4 position of the diazepanone with an acid-labile Boc group. This allows you to selectively deprotect one amine without affecting the other.
Table 2: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Deprotection Condition | Orthogonal To | Reference |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Cbz, Fmoc | [12] |
| Carbobenzyloxy | Cbz (or Z) | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | [12] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc, Cbz | [12] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Cbz, Fmoc | [13] |
By carefully selecting your protecting groups, you can achieve highly selective and efficient syntheses of complex molecules based on the 1-Methyl-1,4-diazepan-5-one core.
References
- BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis. BenchChem.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. BenchChem.
- Scattolin, T., et al. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates. Organic Letters, 24, 3736-3740. ACS Publications.
- Fisher Scientific. Amine Protection / Deprotection.
- Funaki, K., et al. (2022). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides. The Journal of Organic Chemistry, 87(22), 15289-15300. PubMed.
- González-Vera, J. A., et al. (2006). Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Zeitschrift für Naturforschung B, 61(10), 1262-1266.
- Kandri Rodi, Y., et al. (2009). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Journal of Chemical Research, 2009(1), 5-8. ResearchGate.
Sources
- 1. Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimization of Coupling Reactions with 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support center for amide coupling reactions involving 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction times and troubleshooting common issues. The unique structure of 1-Methyl-1,4-diazepan-5-one, a cyclic secondary amine, presents specific challenges that require careful consideration of reagents and reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of coupling reactions with 1-Methyl-1,4-diazepan-5-one.
Q1: What are the primary challenges when using 1-Methyl-1,4-diazepan-5-one in an amide coupling reaction?
A1: The main challenges stem from its structure as a secondary amine within a seven-membered ring. This leads to significant steric hindrance around the nitrogen atom, which can slow down the rate of nucleophilic attack on the activated carboxylic acid. Additionally, the N-methyl group adds to this steric bulk. Consequently, reactions may be sluggish, require more potent coupling reagents, or necessitate elevated temperatures to achieve reasonable reaction times and yields.
Q2: Which coupling reagents are most effective for this type of sterically hindered amine?
A2: For sterically demanding couplings, onium salt-based reagents are generally superior to carbodiimides.[1] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[2][3] HATU is often the first choice as it is known to react faster, overcome steric hindrance effectively, and reduce the risk of epimerization.[2][3] Phosphonium salt reagents like PyAOP are particularly effective for coupling N-methyl amino acids, which share similar steric challenges.[3]
Q3: What is the role of the base in these reactions, and which one should I choose?
A3: The base plays a crucial role in deprotonating the carboxylic acid to form a carboxylate anion, which then attacks the coupling reagent to initiate the activation process.[4][5][6] For onium salt reagents like HATU, a non-nucleophilic, hindered base is required. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice.[2][4] N-Methylmorpholine (NMM) is another suitable option and is considered a weaker base, which can sometimes help in minimizing side reactions like racemization.[7] The stoichiometry of the base is critical; typically, 2-3 equivalents are used.
Q4: How do solvent and temperature affect the reaction time?
A4: Polar aprotic solvents are standard for these reactions. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for the reactants and reagents.[4] Dichloromethane (DCM) can also be used.[2] Temperature has a significant impact on reaction kinetics. While many couplings are run at room temperature (20-25 °C), sluggish reactions involving hindered substrates like 1-Methyl-1,4-diazepan-5-one may require gentle heating (e.g., 30-50 °C) to increase the rate.[2][8] However, elevated temperatures can also increase the rate of side reactions, so this should be monitored carefully.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is extremely slow or has stalled. After several hours, LC-MS analysis shows mostly unreacted starting materials.
-
Possible Cause 1: Insufficiently Reactive Coupling Reagent. Your chosen coupling reagent may not be potent enough to overcome the steric hindrance of the cyclic secondary amine. Standard carbodiimide reagents like DCC or EDC are often inefficient for such substrates.[7][9]
-
Possible Cause 2: Suboptimal Stoichiometry. Incorrect ratios of reactants and reagents can lead to incomplete reactions.
-
Solution: Ensure the stoichiometry is optimized. A typical starting point for a HATU-mediated coupling is:
-
Carboxylic Acid: 1.0 eq
-
1-Methyl-1,4-diazepan-5-one: 1.1 - 1.2 eq
-
HATU: 1.1 - 1.2 eq
-
DIPEA: 2.0 - 3.0 eq Slight excesses of the amine and coupling reagent can help drive the reaction to completion.
-
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may be too high at ambient temperature due to steric factors.
Problem 2: The reaction is complete, but the yield of my desired amide is very low.
-
Possible Cause 1: Side Reactions Involving the Coupling Reagent. Carbodiimide-based reagents can form a stable N-acylurea byproduct, which removes the activated carboxylic acid from the desired reaction pathway.[7][9][11] Onium salt reagents can also be consumed through side reactions if moisture is present or if they react with nucleophilic solvents.
-
Solution:
-
If using a carbodiimide (e.g., EDC, DIC), always include an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[9] These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[9]
-
Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the activated intermediates and the coupling reagent itself.
-
-
-
Possible Cause 2: Hydrolysis of Activated Intermediate. The activated carboxylic acid (e.g., the OAt-active ester formed with HATU) is susceptible to hydrolysis, especially if there is water in the reaction mixture.[12] This regenerates the carboxylic acid and consumes the coupling reagent.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Possible Cause 3: Product Degradation or Instability. The desired amide product may be unstable under the reaction or workup conditions.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify potential degradation products. If the product is acid- or base-sensitive, ensure the workup procedure is adjusted accordingly (e.g., using a buffered aqueous wash).
-
Problem 3: I am observing significant formation of byproducts, including a peak with the same mass as my product (potential epimerization).
-
Possible Cause 1: Epimerization/Racemization. If your carboxylic acid has a chiral center at the α-position, the activation process can lead to racemization. This is a common issue in peptide chemistry.[7][13] The base can facilitate the formation of an oxazolone intermediate, which readily tautomerizes, scrambling the stereochemistry.
-
Solution:
-
Use an Additive: For carbodiimide couplings, additives like HOBt, and particularly HOAt or OxymaPure, are highly effective at suppressing racemization.[7][8]
-
Choose the Right Reagent: HATU is based on HOAt and is known for its low racemization tendency due to the anchimeric assistance provided by the pyridine nitrogen.[3][4]
-
Optimize the Base: Use the weakest base necessary, and use it in the correct stoichiometry. Sometimes switching from DIPEA to the less-hindered, weaker base NMM can reduce racemization.[7]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature), as higher temperatures can accelerate racemization.[7][8]
-
-
-
Possible Cause 2: Guanidinylation of the Amine. A common side reaction with aminium/uronium reagents (like HATU/HBTU) is the reaction of the reagent itself with the amine starting material. This forms a guanidinium byproduct and terminates the desired reaction.[10]
-
Solution: This side reaction is more likely if the coupling reagent is in large excess or if the activation of the carboxylic acid is slow. Ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period (e.g., 1-5 minutes) before adding the amine. This ensures the activated ester is formed first, ready to react with the amine.
-
Experimental Protocols & Workflows
Protocol 1: Standard HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with 1-Methyl-1,4-diazepan-5-one.
Materials:
-
Carboxylic Acid (R-COOH)
-
1-Methyl-1,4-diazepan-5-one
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a clean, dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution and stir for 1 minute.
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature. This is the "pre-activation" step.
-
Add a solution of 1-Methyl-1,4-diazepan-5-one (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[14]
-
If the reaction is sluggish after 4 hours, consider gentle heating to 40 °C.
-
Once the reaction is complete (disappearance of the limiting starting material), proceed with an appropriate aqueous workup and purification.
Data Summary: Reagent Selection Guide
| Reagent Class | Example(s) | Recommended For 1-Methyl-1,4-diazepan-5-one? | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Not recommended as first choice | Prone to N-acylurea side reaction; requires additives (HOBt, Oxyma) to suppress side reactions and racemization.[7][9][11][12] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly Recommended | High reactivity, fast reaction rates, and good for hindered amines.[2] HATU is superior for minimizing racemization.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended | Very effective, especially for couplings prone to racemization.[2] PyAOP is excellent for N-methylated or hindered amines.[3] |
Visualization of Workflows
Caption: Decision tree for troubleshooting common coupling issues.
References
-
HATU. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018, January 22). ACS Omega. Retrieved January 7, 2026, from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved January 7, 2026, from [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved January 7, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 7, 2026, from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved January 7, 2026, from [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. (n.d.). Organic Letters. Retrieved January 7, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development. Retrieved January 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 7, 2026, from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. file.globalso.com [file.globalso.com]
- 3. peptide.com [peptide.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of 1-Methyl-1,4-diazepan-5-one Based PROTACs
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of poor aqueous solubility in PROTACs, specifically those incorporating the 1-Methyl-1,4-diazepan-5-one scaffold. Proteolysis-targeting chimeras (PROTACs) often operate in the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight and lipophilicity, which frequently leads to solubility issues.[1][2] This guide provides a series of troubleshooting questions, in-depth answers, and actionable protocols to help you systematically diagnose and resolve these challenges in your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why are my 1-Methyl-1,4-diazepan-5-one based PROTACs consistently showing poor solubility?
A1: The solubility of a PROTAC is not determined by a single component but is an emergent property of the entire molecule, including the warhead, the E3 ligase ligand, and the linker.[3][4] PROTACs containing the 1-Methyl-1,4-diazepan-5-one moiety, like many other PROTACs, face solubility hurdles for several fundamental reasons:
-
High Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding 700 Da, which is necessary to bridge the target protein and the E3 ligase.[1] This large size generally correlates with decreased aqueous solubility.
-
Lipophilicity and Polarity Imbalance: Many PROTACs possess high lipophilicity (high logP) to achieve cell permeability. However, this often comes at the cost of aqueous solubility.[3][4] While the diazepanone ring itself contains polar functional groups (an amide and a tertiary amine), its contribution can be overshadowed by large, hydrophobic warheads or linkers. The overall Topological Polar Surface Area (TPSA) and its 3D presentation are critical determinants of solubility.[4][5]
-
Poor Crystallizability: The flexible nature of many PROTACs means they often exist as amorphous solids, which, while theoretically more soluble than crystalline forms, can be difficult to handle and may have poor dissolution kinetics.[6]
A logical workflow is essential to tackle these issues. The following diagram outlines a systematic approach to troubleshooting and improving the solubility of your compounds.
Caption: A decision workflow for addressing poor PROTAC solubility.
Q2: What medicinal chemistry strategies can I employ to directly improve my PROTAC's intrinsic solubility?
A2: Modifying the chemical structure is the most direct way to enhance intrinsic solubility. The linker is often the most flexible component for optimization, as modifications to the warhead and E3 ligase binder can compromise target affinity and ternary complex formation.[7]
The linker is more than a simple spacer; its composition critically influences physicochemical properties.[8]
-
Incorporate Polar, Flexible Moieties: Adding polyethylene glycol (PEG) units is a classic strategy to increase hydrophilicity and aqueous solubility.[8][9] These flexible linkers can also aid in achieving the optimal orientation for ternary complex formation.[5]
-
Introduce Ionizable Groups: Replacing linear alkyl chains with saturated nitrogen heterocycles, such as piperidines or piperazines, can significantly boost solubility.[7] These groups are often basic and can be protonated at physiological pH, which enhances interaction with water.
-
Utilize Rigid, Polar Scaffolds: Linkers containing moieties like triazoles can provide a balance of rigidity and polarity. Triazoles are metabolically stable and can help reduce oxidative degradation.[9]
-
Control Hydrogen Bonding Capacity: While increasing hydrogen bond donors (HBDs) and acceptors (HBAs) can increase polarity, it's a delicate balance. A key strategy is to design molecules that can form intramolecular hydrogen bonds (IMHBs). This "chameleon effect" allows the PROTAC to shield its polar groups in a non-polar environment (like a cell membrane) but expose them in an aqueous environment, thus balancing permeability with solubility.[10][11][12]
The diagram below illustrates key points on a generic PROTAC structure where modifications can be made to the linker to improve solubility.
Caption: Conceptual diagram of linker modification strategies.
The following table summarizes these approaches:
| Strategy | Mechanism of Solubility Enhancement | Potential Advantages | Potential Drawbacks |
| PEGylation | Increases hydrophilicity and disrupts crystal packing.[9] | Well-established, improves water solubility significantly. | May decrease cell permeability and metabolic stability.[9] |
| Nitrogen Heterocycles | Introduces basic centers that are ionized at physiological pH.[7] | Significant solubility improvement, can improve cell permeability. | Can alter ternary complex geometry; potential for off-target effects. |
| IMHB Promotion | Reduces the exposed polar surface area in non-polar environments.[10][12] | Can improve both solubility and permeability (the "chameleon effect"). | Difficult to predict and engineer without extensive structural biology. |
While less common, minor modifications to the binding ligands can be effective. Incorporating solubilizing groups (e.g., a basic piperazine) onto the E3 ligase ligand, away from the key binding interface, has been shown to dramatically increase solubility without compromising degradation activity.[11] The choice of E3 ligase itself can also have a profound impact on the final PROTAC's properties and effectiveness.[13][14]
Q3: My medicinal chemistry options are exhausted. What formulation strategies can rescue my poorly soluble PROTAC for further testing?
A3: Formulation science offers powerful tools to overcome solubility barriers, especially for preclinical in vitro and in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy for poorly soluble compounds.[15] By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit, Soluplus), you create a high-energy, amorphous form that prevents recrystallization.[6][15][16] This can significantly increase the aqueous concentration of the PROTAC and maintain a supersaturated state.[16][17]
-
Use of Co-solvents and Surfactants: For in vitro assays, using co-solvents like DMSO or formulating with surfactants can keep the compound in solution. However, be mindful of their potential to interfere with biological assays. For in vivo studies, carefully selected formulation vehicles are critical.[18]
-
Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) compared to simple aqueous buffers.[1][10] Testing solubility in these media provides a more accurate prediction of in vivo behavior and may reveal that solubility is sufficient under physiological conditions.[1] Some clinical trials for PROTACs even specify administration with food to leverage this effect.[10]
Q4: How do I reliably measure the solubility of my PROTAC to guide my optimization efforts?
A4: Accurately measuring solubility is crucial. In early discovery, kinetic solubility is often used for high-throughput screening, but for lead optimization, thermodynamic solubility provides a more definitive value.[3][19]
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.
1. Objective: To determine the equilibrium solubility of a PROTAC in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
2. Materials:
-
PROTAC compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge capable of >10,000 x g
-
Analytical balance
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
3. Procedure:
-
Prepare a Calibration Curve:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of PBS:Acetonitrile (or another appropriate solvent compatible with your analytical method). Recommended range: 0.1 µM to 100 µM.
-
Analyze these standards via HPLC/UPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of the solid PROTAC compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~1 mg of compound into 1 mL of PBS.
-
Prepare at least three replicate vials.
-
Add 1 mL of pre-warmed PBS (pH 7.4) to each vial.
-
Cap the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (25 °C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached. Check visually to confirm that solid material is still present.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed (e.g., 15,000 x g for 30 minutes) to pellet the undissolved solid.[6]
-
Carefully collect the supernatant. Be cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: Pre-wetting the filter with the solution and discarding the first few drops can minimize loss due to non-specific binding.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 PBS:Acetonitrile) to bring the concentration within the range of your calibration curve. A series of dilutions (e.g., 1:10, 1:100) is recommended.
-
-
Analysis:
-
Analyze the diluted samples using the same HPLC/UPLC method used for the calibration curve.
-
Determine the concentration of the PROTAC in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the supernatant by multiplying by the dilution factor. This value is the thermodynamic solubility.
-
4. Data Interpretation: The final value, typically reported in µg/mL or µM, represents the thermodynamic solubility of your PROTAC under the tested conditions. This data is essential for making informed decisions in your medicinal chemistry or formulation development efforts.
References
-
7 strategies to improve PROTACs' oral bioavailability. (2022-05-25). Drug Discovery and Development. Available from: [Link]
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (n.d.). Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). PMC - NIH. Available from: [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020-10-30). Open Exploration Publishing. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). PubMed Central. Available from: [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022-04-29). Semantic Scholar. Available from: [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024-10-23). AxisPharm. Available from: [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023-01-03). PMC - NIH. Available from: [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2025-10-13). ResearchGate. Available from: [Link]
-
Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. (n.d.). ChemRxiv. Available from: [Link]
-
1-Methyl-1,4-diazepan-5-one Price from Supplier. (2022-03-04). Chemsrc.com. Available from: [Link]
-
1-Methyl-1,4-diazepan-5-one. (n.d.). PubChem. Available from: [Link]
-
Experimental solubility versus TPSA for the PROTAC data set. (n.d.). ResearchGate. Available from: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). ACS Publications. Available from: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020-12-25). Diva-portal.org. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). UniTo. Available from: [Link]
-
The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023-07-03). ACS Publications. Available from: [Link]
-
An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. (2024-12-21). bioRxiv. Available from: [Link]
-
The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. (n.d.). ScienceDirect. Available from: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Available from: [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Available from: [Link]
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- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
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- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
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- 13. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming steric hindrance in 1-Methyl-1,4-diazepan-5-one reactions
Technical Support Center: 1-Methyl-1,4-diazepan-5-one Reactions
Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges working with this valuable but sterically complex scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the intricacies of its reactivity and achieve your desired synthetic outcomes.
Understanding the Core Challenge: Steric Hindrance
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a lactam and a tertiary amine. Its utility as a synthetic building block is often hampered by significant steric hindrance. The primary sources of this hindrance are:
-
The N1-Methyl Group: This group is a major steric impediment, influencing the approach of reagents to neighboring positions, particularly the N4-amine and the C7 and C2 carbons.
-
Ring Conformation: The seven-membered diazepane ring is not planar and typically adopts a flexible chair-like or boat-like conformation.[1][2] This puckering positions substituents in pseudo-axial or pseudo-equatorial orientations, which can shield reactive sites and hinder the formation of ideal transition states.[3]
This guide will address these challenges in the context of specific, common reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with 1-Methyl-1,4-diazepan-5-one consistently slow or low-yielding?
A1: The primary reason is the steric bulk imposed by the N1-methyl group and the inherent conformational constraints of the seven-membered ring.[4][5] These factors create a crowded environment around the reactive N4-amide nitrogen, impeding the approach of reagents. This leads to a higher activation energy for the transition state, resulting in slow reaction rates and poor yields.[3]
Q2: I'm trying to functionalize the N4 position. Why is it less reactive than a typical secondary amine?
A2: The N4 nitrogen is part of a lactam (an amide within a ring). The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group (C=O) through resonance. This delocalization significantly reduces its nucleophilicity and basicity compared to a standard secondary amine, making reactions at this site more challenging.
Q3: How critical is solvent selection for these reactions?
A3: Solvent choice is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for reactions involving charged intermediates or polar transition states, such as SN2 alkylations or acylations. They can solvate the cation without strongly hydrogen-bonding to the N4-anion, thus preserving its nucleophilicity. In contrast, protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, further slowing the reaction.
Q4: Can I use protecting groups to mitigate some of these issues?
A4: Since the N1 position is already a tertiary amine, it does not require protection. The main challenge is overcoming the inherent steric and electronic properties of the molecule. The strategies discussed in the troubleshooting guides below focus on optimizing reaction conditions and reagent selection rather than employing protecting groups on this specific scaffold.
Troubleshooting Guide 1: N-Acylation at the N4 Position
This is one of the most common synthetic steps, yet it is frequently plagued by poor results.
Problem: My N-acylation reaction with an acyl chloride and triethylamine (TEA) is giving less than 20% yield, even after 24 hours.
This is a classic issue where both steric hindrance and the low nucleophilicity of the N4-amide are working against you.
Causality Analysis:
-
Weak Nucleophile: As an amide, the N4-H is not very acidic, and the nitrogen is not very nucleophilic.
-
Ineffective Base: Triethylamine (pKa of conjugate acid ~10.7) may not be strong enough to fully deprotonate the N4-amide (pKa of N-H likely >17), leading to a very low concentration of the reactive nucleophilic anion at any given time.
-
Steric Clash: The N1-methyl group and ring conformation hinder the approach of both the base and the acylating agent.[4]
Recommended Solutions & Protocols
To increase the concentration of the reactive N4-anion, a stronger base is required. A non-nucleophilic, sterically hindered base is ideal as it will not compete with the desired acylation reaction.
| Base | pKa (Conjugate Acid) | Key Advantage |
| Triethylamine (TEA) | ~10.7 | Insufficient for amides |
| DBU (1,8-Diazabicycloundec-7-ene) | ~13.5 | Strong, non-nucleophilic |
| Sodium Hydride (NaH) | ~36 | Very strong, heterogeneous |
| KHMDS (Potassium Hexamethyldisilazide) | ~26 | Very strong, soluble, hindered |
Protocol: Acylation using Sodium Hydride (NaH)
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 1-Methyl-1,4-diazepan-5-one (1.0 eq) and anhydrous THF (0.1 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Effervescence (H₂ gas) should be observed.
-
Acylation: Cool the resulting slurry back to 0 °C. Add your acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Work-up: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Instead of an acyl chloride, consider using a more reactive species like an anhydride or generating a mixed anhydride in situ.
Caption: Reactivity of common acylating agents.
Troubleshooting Guide 2: N-Alkylation at the N4 Position
Direct alkylation via an SN2 pathway is often challenging, especially with secondary or bulky alkyl halides.
Problem: My reaction between 1-Methyl-1,4-diazepan-5-one and 2-bromopropane using potassium carbonate in acetonitrile shows no product formation, only starting material recovery.
Causality Analysis:
-
SN2 Hindrance: The SN2 mechanism requires a backside attack on the alkyl halide. The sterically crowded environment around the N4-amide makes this approach extremely difficult, particularly with a secondary halide like 2-bromopropane.[6]
-
Insufficient Base/Nucleophile Strength: As with acylation, the N4-amide is a poor nucleophile, and potassium carbonate is often not a strong enough base to maintain a sufficient concentration of the deprotonated, reactive species.
Recommended Solutions & Protocols
If your synthesis allows, switch to less sterically hindered and more reactive alkylating agents.
-
Excellent: Methyl iodide, Benzyl bromide
-
Good: Primary alkyl halides (e.g., 1-iodobutane)
-
Challenging: Secondary alkyl halides (e.g., 2-bromopropane)
-
Extremely Difficult: Tertiary alkyl halides (will likely favor elimination)
A phase-transfer catalyst (PTC) can transport the deprotonated amide from the solid or aqueous phase into the organic phase, where it is poorly solvated and thus a much more potent nucleophile.
Protocol: Alkylation using Phase-Transfer Catalysis (PTC)
-
Setup: In a round-bottom flask, combine 1-Methyl-1,4-diazepan-5-one (1.0 eq), your primary alkyl halide (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent: Add acetonitrile or toluene as the solvent (0.2 M).
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and water. Separate the layers, and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Caption: Troubleshooting workflow for N-alkylation.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol.
-
Eagon, S., & Meroueh, S. O. (2010). Using steric hindrance to design new inhibitors of class C beta-lactamases. PubMed. [Link]
-
Gimeno, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (PMC). [Link]
-
Thompson, D. E., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
-
Institute for Basic Science. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. [Link]
-
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
-
Kim, D., et al. (2023). Intramolecular hydroamidation of alkenes enabling asymmetric synthesis of β-lactams via transposed NiH catalysis. ResearchGate. [Link]
-
Arias-Gomez, A., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. American Chemical Society. [Link]
-
Fryle, C. G., & Hirschi, J. S. (2022). Synthesis of β‐Quaternary Lactams Using Photoenzymatic Catalysis. ResearchGate. [Link]
-
Jussupow, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (PMC). [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
-
Fun, H. K., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. National Institutes of Health (PMC). [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from Chemistry Steps website. [Link]
-
Sethuvasan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from FasterCapital website. [Link]
-
Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [Link]
-
IGI Global. (n.d.). Steric hindrance: Significance and symbolism. Retrieved from IGI Global website. [Link]
Sources
- 1. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support guide for the synthesis and purification of 1-Methyl-1,4-diazepan-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this critical building block with high purity. The inherent chemical nature of this molecule—a cyclic lactam containing both a secondary and a tertiary amine—presents unique purification challenges that standard protocols may not adequately address.
This guide provides in-depth, field-tested solutions in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 1-Methyl-1,4-diazepan-5-one synthesis?
The impurity profile is highly dependent on the synthetic route. A common strategy involves the intramolecular cyclization of a precursor like the ethyl ester of N-(2-(methylamino)ethyl)-β-alanine. Based on this and other lactam syntheses, potential impurities include:
-
Unreacted Starting Materials: The linear amino ester precursor or the corresponding amino acid.
-
Oligomeric Byproducts: Linear or cyclic dimers and trimers formed through intermolecular reactions instead of the desired intramolecular cyclization.
-
Hydrolysis Products: The seven-membered lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the ring-opened amino acid.
-
Residual Reagents and Solvents: Coupling agents, bases (e.g., triethylamine), and high-boiling point solvents (e.g., DMF, DMSO) used during the synthesis.[1]
-
Side-Reaction Products: Impurities arising from side reactions specific to the chosen synthetic pathway.[2]
Q2: Why is my purified 1-Methyl-1,4-diazepan-5-one a yellow or brown oil/solid instead of the expected colorless/white product?
A yellow to brown coloration often indicates the presence of minor, highly conjugated impurities or degradation products. This can result from:
-
Oxidation: The amine functionalities can be susceptible to air oxidation over time, forming colored byproducts. Storing the compound under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Thermal Degradation: Prolonged heating during reaction work-up or distillation can cause decomposition.
-
Residual Strongly Acidic or Basic Reagents: Trace amounts of reagents can catalyze degradation pathways.
-
Carryover from Complex Reaction Mixtures: In some cases, impurities are formed from reagents like urea or from condensations involving aldehydes, which can lead to colored products.[1]
A final purification step, such as passing a solution of the material through a short plug of activated carbon or basic alumina, can sometimes remove these color-forming impurities.
Q3: Can I use standard silica gel chromatography for purification?
While possible, it is often challenging. 1-Methyl-1,4-diazepan-5-one contains basic amine groups that interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction leads to several issues:
-
Severe Peak Tailing: The product elutes as a broad, streaking band rather than a sharp peak, resulting in poor separation from impurities.[4]
-
Irreversible Adsorption: A portion of the product can bind permanently to the column, leading to low recovery.
-
On-Column Degradation: The acidic nature of silica can catalyze the degradation of sensitive compounds.
Specialized techniques are required to achieve effective separation on silica, as detailed in the Troubleshooting Guide below.
Q4: What are the recommended analytical techniques for assessing the purity of 1-Methyl-1,4-diazepan-5-one?
A combination of methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., using a C18 column) is typically most effective.[5] Adding a modifier like triethylamine (TEA) or using a buffer to maintain a basic pH can significantly improve peak shape for amines.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of the main component and any impurities.[1]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring and for screening solvent systems before attempting column chromatography.[1] Staining with a potassium permanganate or ninhydrin solution can help visualize amine-containing spots.
Section 2: Troubleshooting Guide
Problem: My product shows severe peak tailing and poor recovery during silica gel column chromatography.
Cause: This is a classic problem when purifying basic amines on standard silica gel. The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the silica surface, causing the issues you observe.[3][6]
Solutions:
-
Mobile Phase Modification (Good): Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.
-
Method: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[7] Equilibrate the column with this modified eluent before loading your sample.
-
Why it Works: The added amine is small and volatile, and it preferentially binds to the silica's active sites, effectively "masking" them from your product. This allows your compound to travel through the column with significantly reduced interaction, resulting in sharper peaks and better recovery.
-
-
Use a Deactivated Stationary Phase (Better): Switch from standard silica gel to a less acidic or basic stationary phase.
-
Method: Use a column packed with amine-functionalized silica (KP-NH) or basic alumina.[3] These are commercially available and designed specifically for purifying basic compounds.
-
Why it Works: Amine-functionalized silica has its active sites already passivated with a bonded amine layer, preventing unwanted interactions.[3] Basic alumina provides a basic surface that does not strongly retain basic compounds.
-
-
Switch to Reversed-Phase Chromatography (Alternative): For highly polar amines, reversed-phase flash chromatography can be an excellent option.
-
Method: Use a C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol.
-
Why it Works: Separation occurs based on hydrophobicity rather than polar interactions. To ensure good peak shape, it is often necessary to use a mobile phase with a basic pH (e.g., by adding 0.1% triethylamine or ammonium hydroxide) to suppress the protonation of the amine groups, making them less polar and more retained.[6][8]
-
| Stationary Phase | Mobile Phase System | Common Additive | Pros | Cons |
| Standard Silica Gel | DCM/MeOH or Hex/EtOAc | 1% Triethylamine | Readily available; cost-effective. | May not completely eliminate tailing; TEA can be difficult to remove. |
| Amine-Silica | Hex/EtOAc | None needed | Excellent peak shape; high recovery.[3] | Higher cost than standard silica. |
| Basic Alumina | Hex/EtOAc | None needed | Good for very basic compounds. | Can have different selectivity than silica; may be less efficient. |
| Reversed-Phase (C18) | MeCN/H₂O or MeOH/H₂O | 0.1% TEA or NH₄OH | Excellent for polar compounds; predictable.[8] | Requires removal of water from fractions; higher solvent consumption. |
Problem: My product "oils out" and fails to crystallize during recrystallization.
Cause: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when impurities are present that disrupt crystal formation.
Solutions:
-
Change the Solvent System: The chosen solvent may be too effective, causing the compound to precipitate too quickly.
-
Method: Instead of a single solvent, use a binary solvent system (e.g., Ethanol/Hexane, Ethyl Acetate/Hexane, or Acetone/Hexane).[1][9] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
Why it Works: This method allows for a much slower and more controlled approach to supersaturation, giving the molecules time to orient themselves into a crystal lattice.
-
-
Lower the Crystallization Temperature: If the compound is low-melting, conduct the crystallization at a lower temperature (e.g., in a refrigerator or freezer).
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, tiny crystal of the pure product (if available) to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Purify Further Before Crystallization: If significant impurities are present, they can inhibit crystallization. Perform a preliminary purification by chromatography or an acid-base extraction to increase the purity of the material before attempting recrystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Amine-Functionalized Silica
This protocol is recommended for achieving high purity and recovery when dealing with 1-Methyl-1,4-diazepan-5-one.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (or Celite) to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents solvent effects and improves band sharpness.
-
Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on the amount of crude material.
-
Solvent System Selection: Using TLC on an amine-silica plate, find a solvent system that gives your product an Rf value of ~0.2-0.3. A gradient of Hexane/Ethyl Acetate is a good starting point.
-
Column Equilibration: Equilibrate the column with the initial, low-polarity solvent (e.g., 100% Hexane or 95:5 Hexane/EtOAc) for at least 3-5 column volumes.
-
Loading and Elution: Load the dry sample onto the top of the column. Begin the elution with the starting solvent mixture and gradually increase the polarity according to a predefined gradient (e.g., from 5% to 80% Ethyl Acetate in Hexane over 10-15 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram from the flash system.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified 1-Methyl-1,4-diazepan-5-one.
Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
This protocol is effective if the product is a solid and has moderate initial purity (>85%).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (a "good" solvent) and heat the mixture gently (e.g., to 50-60 °C) with stirring until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, add hexane (an "anti-solvent") dropwise with continuous stirring. Continue adding hexane until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few more drops of ethyl acetate, just enough to make the solution clear again.
-
Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (4 °C) for at least one hour to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, crystalline product.
Section 4: Visualization and Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the most appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Optimizing Amine Chromatography
This workflow outlines the steps to troubleshoot and optimize the chromatographic purification of basic amines.
Caption: Workflow for optimizing amine purification by column chromatography.
References
-
Satyanarayana, M., et al. (2008). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 58(4), 415-423. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. Available at: [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
- Petersen, J. B. (1970). Preparation of diazepam. U.S. Patent No. 3,520,878. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.com. Available at: [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Available at: [Link]
-
Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. Available at: [Link]
-
Kaur, H., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Available at: [Link]
-
Wang, Z., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. Available at: [Link]
-
Al-Masoudi, A. A. J., & Al-Amiery, A. A. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Egyptian Journal of Chemistry. Available at: [Link]
-
Wikipedia. Lactam. Available at: [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. Available at: [Link]
-
PubChem. 1-Methyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Available at: [Link]
-
Dural, E., & Kaya, B. N. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. Cumhuriyet Medical Journal, 44(2), 164-172. Available at: [Link]
-
El-Shabouri, S. R., et al. (1986). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. Analytical Letters, 19(7-8), 891-905. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. biotage.com [biotage.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Reagents & Solvents [chem.rochester.edu]
1-Methyl-1,4-diazepan-5-one degradation pathways and prevention
Welcome to the technical support center for 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer practical strategies for its prevention. Given the limited specific literature on this exact molecule, this resource synthesizes information from related chemical structures and foundational principles of organic chemistry to anticipate and address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-1,4-diazepan-5-one and why is its stability a concern?
1-Methyl-1,4-diazepan-5-one is a seven-membered cyclic diamide, also known as a lactam, containing a tertiary amine. Its structure suggests potential susceptibility to degradation, primarily through hydrolysis of the amide bond within the diazepine ring and oxidation of the tertiary amine. Understanding its stability is crucial for ensuring the integrity of experimental results, the purity of synthesized compounds, and the shelf-life of products in drug development.
Q2: What are the most probable degradation pathways for 1-Methyl-1,4-diazepan-5-one?
Based on its functional groups, the two primary degradation pathways are:
-
Hydrolysis: The lactam (cyclic amide) ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is influenced by pH and temperature.[1][2][3]
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be promoted by exposure to atmospheric oxygen, oxidizing agents, or peroxide impurities in solvents.[4][5]
Q3: How can I detect the degradation of my 1-Methyl-1,4-diazepan-5-one sample?
Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating the parent compound from its degradation products. Mass Spectrometry (MS) can be used to identify the mass of the degradation products, providing evidence for the degradation pathway.[6][7][8]
Q4: Are there any general tips for preventing degradation?
Yes. To maintain the stability of 1-Methyl-1,4-diazepan-5-one, consider the following:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]
-
pH Control: Avoid strongly acidic or basic conditions in your experimental setup unless required by the protocol. Buffering your solutions to a neutral or slightly acidic pH (around 5) may enhance stability.[7]
-
Solvent Purity: Use high-purity, peroxide-free solvents.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 1-Methyl-1,4-diazepan-5-one.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Hydrolysis or Oxidation: The sample may be degrading during preparation or analysis. | 1. Analyze sample preparation: Check the pH of all solutions used. If acidic or basic, consider using a buffered system closer to neutral pH. 2. Solvent check: Test solvents for the presence of peroxides. Use freshly opened bottles of high-purity solvents. 3. Temperature control: Keep sample vials cool during analysis. |
| Loss of compound over time during storage in solution. | Hydrolysis: The lactam ring is likely hydrolyzing in the storage solvent. | 1. Solvent selection: If possible, store the compound in a non-aqueous, aprotic solvent. 2. pH of aqueous solutions: If an aqueous solution is necessary, buffer it to a pH between 4 and 6.[7] 3. Storage temperature: Store solutions at a lower temperature (e.g., 2-8 °C or frozen) to slow down the degradation kinetics. |
| Discoloration of the sample (e.g., yellowing). | Oxidation: The tertiary amine may be oxidizing. | 1. Inert atmosphere: Purge the container with nitrogen or argon before sealing. 2. Antioxidants: For formulated products, the inclusion of antioxidants could be considered, though this may interfere with some chemical reactions. 3. Light protection: Store in an amber vial or protect from light to prevent photo-oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways of 1-Methyl-1,4-diazepan-5-one.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products.
Materials:
-
1-Methyl-1,4-diazepan-5-one
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system (for identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Methyl-1,4-diazepan-5-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (untreated stock solution), by HPLC-UV.
-
Characterize any significant degradation products using LC-MS to determine their molecular weights.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a simple HPLC method to separate 1-Methyl-1,4-diazepan-5-one from its potential degradation products.
HPLC Parameters (starting conditions, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject the control and stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for 1-Methyl-1,4-diazepan-5-one based on fundamental chemical principles.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
References
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328-4331. [Link]
- Aaltonen, J., Heinänen, P., & Peltonen, L. (2007). The effect of sample preparation and storage on the stability of drug substances. Journal of pharmaceutical and biomedical analysis, 44(1), 163-172.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Smyth, W. F. (Ed.). (2000). The analysis of drugs in biological fluids. CRC press.
-
ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1, 4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573-577. [Link]
- Klick, S., Muellner, T., & Watzenboeck, C. (2005). Development and validation of a stability-indicating HPLC method for the determination of diazepam and its degradation products in solid oral dosage forms. Journal of pharmaceutical and biomedical analysis, 37(2), 231-240.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Catalyst Selection for 1-Methyl-1,4-diazepan-5-one Reactions
Welcome to the technical support center for reactions involving 1-Methyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern catalyst selection and reaction outcomes.
I. Understanding the Core Reaction: Synthesis of the Diazepanone Ring
The synthesis of the 1,4-diazepan-5-one core often involves the cyclization of suitable precursors. A common strategy is the condensation reaction between a diamine and a carbonyl compound.[1][2] The choice of catalyst is paramount in these transformations, influencing reaction rates, yields, and the formation of side products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and subsequent reactions of 1-Methyl-1,4-diazepan-5-one.
Issue 1: Low or No Product Yield
-
Question: My reaction to form the 1-Methyl-1,4-diazepan-5-one ring is showing very low conversion, or I'm not isolating any of the desired product. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a common frustration, and the root cause often lies in one of several key areas: catalyst choice, reaction conditions, or starting material quality.
-
Catalyst Inactivity or Inappropriateness:
-
Explanation: The catalyst's role is to facilitate the key bond-forming steps, typically by activating a carbonyl group or a nitrogen atom. If the catalyst is not strong enough or is incompatible with the substrates, the reaction will not proceed efficiently. For instance, some reactions require a strong Brønsted acid to protonate a carbonyl, making it more electrophilic.[3]
-
Troubleshooting Steps:
-
Evaluate Catalyst Acidity: For acid-catalyzed cyclizations, ensure your chosen catalyst has the appropriate pKa. If you are using a mild acid catalyst like acetic acid and seeing no reaction, consider switching to a stronger acid such as trifluoroacetic acid (TFA) or a heteropolyacid like H₅PMo₁₀V₂O₄₀, which has shown high efficiency in diazepine synthesis.[3]
-
Consider a Lewis Acid: In some cases, a Lewis acid catalyst (e.g., Sc(OTf)₃, Ga(OTf)₃) may be more effective by coordinating to a carbonyl oxygen.[4]
-
Heterogeneous Catalysts: If you are using a solid-supported catalyst, ensure it is properly activated and that there is sufficient mixing to overcome mass transfer limitations.[1] Consider options like silica-alumina or sulfated tin oxide.[5]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While higher amounts don't always improve results and can lead to side reactions, starting with a proven catalytic amount (e.g., 0.1 mol% for potent catalysts) is crucial.[3]
-
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature and solvent play a critical role. Many cyclization reactions have a significant activation energy barrier and will not proceed at room temperature.[3] The solvent must be able to dissolve the reactants and should not interfere with the catalyst.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol or methanol is a common strategy.[1][3]
-
Solvent Selection: Ensure your solvent is appropriate. Protic solvents like ethanol can participate in the reaction by stabilizing intermediates. Aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) can also be effective, depending on the specific mechanism.[5]
-
Water Removal: Condensation reactions often produce water. If water is not removed, it can lead to a reversible reaction, lowering the yield. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
-
-
Starting Material Purity:
-
Explanation: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting diamine and carbonyl compounds using techniques like NMR or GC-MS.
-
Purification: If necessary, purify your starting materials before use.
-
-
-
Issue 2: Formation of Side Products and Impurities
-
Question: I'm observing multiple spots on my TLC plate and my final product is impure. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products is often a result of competing reaction pathways or over-reaction. Understanding these potential side reactions is key to suppressing them.
-
Common Side Reactions:
-
Iminium Salt Formation: In the presence of strong acids, the diazepine product can be protonated to form an iminium salt, which may complicate workup.[6]
-
Polymerization: Under certain conditions, starting materials can polymerize, especially at high temperatures or with highly reactive species.
-
Incomplete Cyclization: The intermediate imine may be stable and fail to undergo the final ring-closing step.
-
Oxidation: Some catalysts, particularly certain heteropolyacids, have oxidative properties that can lead to undesired oxidized byproducts.[3]
-
-
Strategies for Minimizing Side Products:
-
Optimize Catalyst Loading: Using an excessive amount of catalyst can promote side reactions. A screening to find the optimal catalyst loading is recommended.
-
Control Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the minimum temperature required for an efficient conversion.
-
Purification Techniques: Utilize appropriate purification methods. Column chromatography is often effective for separating the desired product from impurities. Recrystallization can be used to obtain a highly pure product.[7]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for the synthesis of 1,4-diazepan-5-ones?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for many common syntheses, Brønsted acids like trifluoroacetic acid (TFA) are a good starting point due to their effectiveness and ease of removal.[5] For more challenging transformations, Keggin-type heteropolyacids such as H₅PMo₁₀V₂O₄₀ have demonstrated excellent activity, often leading to higher yields and shorter reaction times.[3]
Q2: Can I perform this reaction under solvent-free conditions?
A2: Yes, solvent-free conditions can be an environmentally friendly and efficient option.[1] This approach often requires a heterogeneous catalyst and elevated temperatures. The benefits include easier product isolation and potentially higher reaction rates.[1]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent selection should be based on the solubility of your reactants and compatibility with your chosen catalyst.
-
Protic solvents (e.g., ethanol, methanol) are often used in acid-catalyzed reactions as they can help to stabilize charged intermediates.[1]
-
Aprotic polar solvents (e.g., acetonitrile, DMF) can also be effective and are a good choice when protic solvents might interfere with the reaction.[5] It is often beneficial to screen a few different solvents to find the one that gives the best results for your specific system.
Q4: My product is difficult to purify. Any suggestions?
A4: Purification of diazepanones can sometimes be challenging due to their polarity.
-
Column Chromatography: A well-chosen solvent system for silica gel chromatography is often the most effective method. Start with a non-polar eluent and gradually increase the polarity.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity.[7]
-
Acid-Base Extraction: The basic nitrogen atoms in the diazepanone ring allow for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate the pure product, which is then extracted with an organic solvent.
IV. Experimental Protocols and Data
Catalyst Screening Protocol
This protocol provides a general framework for screening different catalysts for your reaction.
-
Setup: In parallel reaction vials, add your diamine (1.0 mmol) and carbonyl compound (1.0 mmol).
-
Solvent Addition: Add 5 mL of the chosen solvent (e.g., ethanol) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (0.1 mmol). Include a control reaction with no catalyst.
-
Reaction: Stir the vials at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Compare the conversion and product formation for each catalyst to identify the most effective one.
Table 1: Comparison of Catalysts for a Model Diazepine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₅PMo₁₀V₂O₄₀ | Ethanol | Reflux | 0.5 | 85 | [3] |
| H₆PMo₉V₃O₄₀ | Ethanol | Reflux | 1 | 83 | [3] |
| H₄PMo₁₁VO₄₀ | Ethanol | Reflux | 3 | 70 | [3] |
| H₃PMo₁₂O₄₀ | Ethanol | Reflux | 5 | 69 | [3] |
| H₃PW₁₂O₄₀ | Ethanol | Reflux | 10 | 72 | [3] |
| CF₃COOH | Ethanol | Reflux | - | Unsatisfactory | [3] |
Note: Yields are illustrative and will vary depending on the specific substrates.
V. Visualizing the Workflow
Catalyst Selection Workflow
Caption: A decision tree for troubleshooting and optimizing catalyst selection in 1-Methyl-1,4-diazepan-5-one synthesis.
VI. References
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (National Institutes of Health). [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (National Institutes of Health). [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (International Journal of Pharmaceutical, Chemical, and Biological Sciences). [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (MDPI). [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (RSC Publishing). [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (MDPI). [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (ResearchGate). [Link]
-
Memory of Chirality in 1,4-Benzodiazepin-2-ones. (VTechWorks). [Link]
-
Synthesis of 1,5- Benzodiazepines A Review. (IJTSRD). [Link]
-
Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (Google Patents).
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Technical Support Center: Reaction Kinetics of 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-1,4-diazepan-5-one. This resource is designed to provide in-depth answers and troubleshooting strategies for experiments focused on the impact of temperature on its reaction kinetics. The guidance herein is structured to explain not just the how, but the why, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of temperature on the reaction rate of 1-Methyl-1,4-diazepan-5-one?
Temperature is a critical parameter in chemical kinetics. For most chemical reactions, including those involving 1-Methyl-1,4-diazepan-5-one, increasing the temperature increases the reaction rate. This relationship is primarily governed by the Arrhenius equation .[1][2][3]
The core principle is that temperature is a measure of the average kinetic energy of the reacting molecules. As temperature rises, two key factors accelerate the reaction:
-
Increased Collision Frequency: Molecules move faster and collide more often.
-
Increased Collision Energy: A greater proportion of colliding molecules possess sufficient energy to overcome the activation energy (Ea), which is the minimum energy required for a reaction to occur.[1][4] This second factor is the more significant contributor to the rate increase.
A common rule of thumb suggests that the reaction rate doubles for every 10°C increase in temperature, but this is a rough approximation and the actual impact depends on the specific reaction's activation energy.[4]
Q2: My reaction rate isn't doubling every 10°C. Is my experiment flawed?
Not necessarily. The "doubling per 10°C" rule is an oversimplification. The precise temperature dependence is dictated by the activation energy (Ea) of the specific reaction, as described by the Arrhenius equation.[4]
-
Low Activation Energy: Reactions with a low Ea are less sensitive to temperature changes. A 10°C increase might only result in a minor rate enhancement.
-
High Activation Energy: Reactions with a high Ea are highly sensitive to temperature. For these, a 10°C increase could more than double the reaction rate.
Therefore, your observation is a piece of data, not an indication of failure. It provides valuable insight into the energy barrier of your specific chemical transformation. To properly characterize this, you must perform the experiment at several temperatures and construct an Arrhenius plot to calculate the activation energy.
Q3: At higher temperatures, I'm observing significant byproduct formation. What are the likely side reactions for 1-Methyl-1,4-diazepan-5-one?
Elevated temperatures can provide sufficient energy to activate alternative reaction pathways, leading to byproducts. For a cyclic diamide like 1-Methyl-1,4-diazepan-5-one, potential temperature-induced side reactions include:
-
Hydrolysis: The amide (lactam) bond in the seven-membered ring is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This would open the ring to form an amino acid derivative. While the seven-membered ring is less strained than a β-lactam, hydrolysis is a common degradation pathway for all lactams.[5][6][7][8] The rate of hydrolysis is known to increase significantly with temperature.[5][6][7]
-
Elimination or Rearrangement: At high temperatures, molecules can undergo complex rearrangements or elimination reactions, particularly if there are suitable leaving groups or acidic protons elsewhere in the structure or on other reactants.
-
Racemization: If the molecule or its reactants contain chiral centers, elevated temperatures can sometimes provide enough energy to cause racemization, which can be a significant issue in pharmaceutical development.
-
Decomposition: At very high temperatures, the molecule may begin to decompose through pathways like decarboxylation or fragmentation.
Troubleshooting Strategy:
-
Characterize Byproducts: Use LC-MS, GC-MS, or NMR to identify the structure of the major byproducts.
-
Optimize Temperature: Determine the temperature window that maximizes the rate of the desired reaction while minimizing the formation of the key byproduct.
-
Control Reaction Environment: Ensure your reaction is performed under anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere) to minimize hydrolysis.
Troubleshooting Guide
Issue: Poor Reproducibility in Kinetic Runs
Inconsistent results between identical experiments are a common frustration. The cause often lies in subtle variations in experimental parameters, which are magnified by temperature sensitivity.
Troubleshooting Workflow: Diagnosing Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocol: Determining Activation Energy via Arrhenius Plot
This protocol outlines a self-validating method to study the kinetics of a reaction (e.g., hydrolysis) of 1-Methyl-1,4-diazepan-5-one at various temperatures.
Objective: To calculate the activation energy (Ea) and pre-exponential factor (A) for the reaction.
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 1-Methyl-1,4-diazepan-5-one in a suitable, dry solvent (e.g., Acetonitrile).
-
Prepare a stock solution of the co-reactant (e.g., a specific concentration of HCl in water for a hydrolysis study).
-
Prepare an internal standard (IS) stock solution in the same solvent for accurate quantification.
-
-
Reaction Setup:
-
Use a jacketed reaction vessel connected to a circulating water/oil bath for precise temperature control. Place the vessel on a magnetic stir plate.
-
Equilibrate the vessel and the primary solvent to the first target temperature (e.g., 25°C). Ensure the temperature is stable (±0.1°C).
-
-
Kinetic Run (Example at 25°C):
-
Add the solvent and the co-reactant solution to the vessel and allow it to thermally equilibrate.
-
Initiate the reaction by adding a known volume of the 1-Methyl-1,4-diazepan-5-one stock solution. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent (e.g., a strong base to neutralize an acid-catalyzed reaction) and the internal standard. This step is crucial to prevent the reaction from continuing after sampling.
-
-
Repeat at Different Temperatures:
-
Thoroughly clean and dry the reaction vessel.
-
Repeat steps 2 and 3 at a minimum of four other temperatures (e.g., 35°C, 45°C, 55°C, 65°C). Using a wide temperature range provides more accurate Arrhenius parameters.
-
-
Sample Analysis:
-
Analyze all quenched samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the reactant remaining at each time point. The use of an internal standard will correct for any minor variations in sample volume or detector response.
-
-
Data Analysis:
-
For each temperature, plot the natural logarithm of the reactant concentration (ln[C]) versus time. If the reaction is first-order, this plot will be linear.
-
The slope of this line is equal to -k, where k is the rate constant for that specific temperature.
-
Compile the calculated rate constants (k) for each temperature (T) in Kelvin.
-
Data Presentation and Interpretation
Hypothetical Kinetic Data
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 1.5 x 10⁻⁴ | -8.80 |
| 35.0 | 308.15 | 0.003245 | 3.1 x 10⁻⁴ | -8.08 |
| 45.0 | 318.15 | 0.003143 | 6.0 x 10⁻⁴ | -7.42 |
| 55.0 | 328.15 | 0.003047 | 11.2 x 10⁻⁴ | -6.79 |
| 65.0 | 338.15 | 0.002957 | 20.1 x 10⁻⁴ | -6.21 |
Constructing the Arrhenius Plot
The Arrhenius equation is: k = A * e^(-Ea/RT) [3][9]
Taking the natural logarithm of both sides gives the linear form: ln(k) = -Ea/R * (1/T) + ln(A)
This is the equation of a straight line (y = mx + c), where:
-
y = ln(k)
-
x = 1/T
-
The slope (m) = -Ea/R
-
The y-intercept (c) = ln(A)
Plot ln(k) versus 1/T using your experimental data. The resulting graph should be a straight line.
-
Calculating Activation Energy (Ea):
-
Determine the slope of the line from your plot.
-
Ea = -slope * R (where R is the ideal gas constant, 8.314 J/mol·K)
-
-
Calculating Pre-exponential Factor (A):
-
Determine the y-intercept from your plot.
-
A = e^(y-intercept)
-
Conceptual Diagram: Effect of Temperature on Reaction Rate dot graph G { layout=neato; node [shape=none, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, fontcolor="#5F6368"];
}
Sources
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Work-up Procedures for 1-Methyl-1,4-diazepan-5-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1,4-diazepan-5-one. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and purification of this compound. The information herein is designed to be a practical resource, blending established chemical principles with field-proven insights to ensure the successful isolation of your target molecule.
Introduction to 1-Methyl-1,4-diazepan-5-one
1-Methyl-1,4-diazepan-5-one is a cyclic diamine derivative.[1][2][3] Its structure, containing both a tertiary amine and a secondary amine within a seven-membered ring, as well as a ketone functional group, presents unique challenges during reaction work-up and purification.[4] Understanding its inherent chemical properties is paramount to developing an effective isolation strategy.
Key Physicochemical Properties
| Property | Value/Description | Implication for Work-up |
| Molecular Formula | C₆H₁₂N₂O | Relatively small and polar molecule.[5][6][7] |
| Molecular Weight | 128.17 g/mol | Can be volatile under high vacuum and elevated temperatures.[6][7] |
| Predicted LogP | -0.5619 | Indicates high polarity and potential water solubility.[7] |
| Basicity (pKa) | Not explicitly reported, but expected to be basic due to the amine functional groups. | Will readily form salts with acids, significantly increasing water solubility. |
| Appearance | Varies; can be a solid or oil. | The physical state will dictate handling procedures during isolation. |
| Solubility | Expected to be soluble in polar organic solvents and have some solubility in water. The hydrochloride salt form is noted to have enhanced water solubility.[4] | High polarity can make extraction from aqueous media challenging. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the work-up of reactions involving 1-Methyl-1,4-diazepan-5-one.
Question 1: My product, 1-Methyl-1,4-diazepan-5-one, seems to be lost in the aqueous layer during extraction. How can I improve my extraction efficiency?
Answer: This is a common problem owing to the high polarity and basicity of the compound. Here’s a systematic approach to troubleshoot and optimize your extraction protocol:
Causality: The nitrogen atoms in 1-Methyl-1,4-diazepan-5-one are basic and can be protonated by acidic reagents or byproducts in your reaction mixture. The resulting ammonium salt is highly water-soluble, leading to its partitioning into the aqueous phase during a standard work-up.[8][9]
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, it is crucial to ensure the aqueous layer is basic. Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is > 9. This deprotonates the ammonium salt, rendering the free amine more soluble in organic solvents.
-
Expert Tip: Use pH paper or a pH meter to confirm the basicity of the aqueous layer before each extraction.[10]
-
-
Choose the Right Extraction Solvent: While common solvents like ethyl acetate are effective, for highly polar amines, a more polar solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol (e.g., 9:1) can be more efficient. However, be aware that more polar solvents will also extract more water, requiring thorough drying.
-
Increase the Ionic Strength of the Aqueous Layer (Salting Out): Adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Perform Multiple Extractions: It is always more effective to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For a particularly water-soluble compound, 5-7 extractions may be necessary.
Experimental Protocol: Optimized Liquid-Liquid Extraction
-
After quenching the reaction, transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of NaHCO₃ and swirl gently. Vent the funnel frequently to release any evolved gas (CO₂). Check the pH of the aqueous layer to ensure it is > 9.
-
Add a saturated aqueous solution of NaCl (brine).
-
Extract the aqueous layer with dichloromethane (DCM) (5 x 50 mL for a 100 mL aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Question 2: I'm having difficulty purifying 1-Methyl-1,4-diazepan-5-one by silica gel chromatography. It's streaking badly on the TLC plate and I'm getting poor separation on the column.
Answer: This is a classic issue when purifying amines on silica gel. The acidic nature of silica leads to strong interactions with the basic amine, causing streaking and poor resolution.
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). These groups can protonate your amine, causing it to "stick" to the stationary phase. This leads to tailing or streaking on the TLC plate and column, resulting in broad peaks and poor separation.
Troubleshooting Steps:
-
Basify the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Ammonium Hydroxide (NH₄OH): For very polar amines, a mobile phase of DCM/Methanol with a small percentage of concentrated ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) can be very effective.[11]
-
-
Use a Different Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of basic compounds.[12] You will likely need to re-screen for an appropriate solvent system.
-
Reverse-Phase Silica (C18): If your compound is sufficiently polar, reverse-phase chromatography using a mobile phase of water and acetonitrile or methanol (often with a basic modifier like ammonium bicarbonate) can provide excellent separation.[11]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reverse-phase chromatography, HILIC is an excellent alternative.[13] This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
Experimental Protocol: Flash Chromatography on Silica Gel
-
Prepare the Slurry: Slurry the silica gel in the chosen mobile phase (e.g., 95:4:1 DCM:MeOH:Et₃N).
-
Pack the Column: Pack the column with the silica gel slurry.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elute the Column: Run the column with the basified mobile phase, collecting fractions and monitoring by TLC.
Question 3: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?
Answer: It is common for highly pure compounds, especially those with some rotational freedom, to exist as oils or amorphous solids. The presence of even minor impurities can also inhibit crystallization.
Troubleshooting Steps:
-
Ensure High Purity: First, confirm the purity of your product by NMR or LC-MS. If impurities are present, re-purify the material.
-
Solvent Trituration: Dissolve the oil in a small amount of a good solvent (e.g., DCM or methanol) and then add a poor solvent (e.g., hexanes, diethyl ether, or pentane) dropwise until the solution becomes cloudy. Let it stand, or gently warm it to redissolve the oil and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Form a Salt: Reacting your amine with an acid like hydrochloric acid (in a solvent like diethyl ether or ethyl acetate) will form the hydrochloride salt, which is often a stable, crystalline solid.[4] This can be a good way to obtain a solid derivative for characterization and long-term storage.
Question 4: What are the best practices for storing 1-Methyl-1,4-diazepan-5-one?
Answer: Amines, in general, can be susceptible to air oxidation over time.
Storage Recommendations:
-
Short-term: Store in a tightly sealed vial in a cool, dark place.
-
Long-term: For extended storage, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C). If you have formed the hydrochloride salt, it will likely be more stable for long-term storage at room temperature.
Visualization of the Work-up Workflow
The following diagram illustrates a typical decision-making process for the work-up and purification of 1-Methyl-1,4-diazepan-5-one.
Sources
- 1. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Cyclic 1,2-Diamine Scaffolds - Enamine [enamine.net]
- 4. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]
- 5. 1-Methyl-1,4-diazepan-5-one | C6H12N2O | CID 228402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Purification of Protein & Peptide Derivatives
Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for overcoming the unique challenges associated with purifying protein and peptide derivatives. The complex nature of these molecules—from post-translational modifications to conjugation with other moieties—demands a nuanced and scientifically grounded approach to chromatography. Here, we move beyond generic protocols to provide in-depth, cause-and-effect explanations to empower you to not only solve immediate purification problems but also to build robust, efficient, and scalable methods for the future.
Section 1: Frequently Asked Questions (FAQs) - Foundational Strategy
This section addresses the crucial first decisions in developing a purification workflow. The choices made here will dictate the efficiency and success of your entire process.
Q1: What is the most critical first step when developing a purification method for a novel protein derivative?
A1: The most critical first step is a thorough characterization of your target molecule and potential impurities. Before selecting a column or mobile phase, you must understand the derivative's key physicochemical properties:
-
Hydrophobicity: Is the derivative more or less hydrophobic than the parent molecule? This will guide your choice between Reversed-Phase (RP) and Hydrophobic Interaction Chromatography (HIC).
-
Charge State (pI): How has the modification altered the isoelectric point (pI)? This is fundamental for developing an Ion-Exchange (IEX) method.
-
Size and Aggregation State: Has the modification significantly increased the hydrodynamic radius (e.g., PEGylation)? This makes Size-Exclusion Chromatography (SEC) a primary candidate for aggregate and unreacted starting material removal.[1][][3]
-
Solubility and Stability: Under what pH and solvent conditions is your derivative most stable? Method development must occur within this stable range to prevent degradation or aggregation.
A failure to understand these properties leads to a trial-and-error approach, wasting time, sample, and resources.
Q2: How do I choose between Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Hydrophobic Interaction (HIC) as a primary purification step?
A2: The choice depends on the nature of the derivative and the impurities you need to remove. Use the following decision tree as a guide.
}
Primary chromatography mode selection guide.
Causality:
-
SEC is chosen for size differences because its mechanism is based on differential pore permeation, making it ideal for separating large PEGylated proteins from unreacted protein or removing aggregates.[1][3]
-
IEX is powerful when modifications alter the net charge, such as phosphorylation adding negative charges, allowing for separation from the non-phosphorylated parent molecule.[][4][5]
-
HIC separates based on surface hydrophobicity under non-denaturing, high-salt conditions.[6][7][8] This makes it exceptionally useful for antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) impacts surface hydrophobicity.[9][10]
-
RP-HPLC provides very high resolution based on hydrophobicity but uses organic solvents and acidic modifiers that denature most proteins. It is the gold standard for synthetic peptides and their derivatives.[11][12]
Section 2: Troubleshooting Guide - Common Purification Problems
This section is formatted to quickly diagnose and solve specific experimental issues.
| Problem | Potential Causes & Explanations | Solutions & Scientific Rationale |
| Poor Peak Shape / Tailing (Especially with basic peptides/proteins) | 1. Secondary Interactions: Residual, negatively charged silanol groups on the silica backbone of RP columns can interact electrostatically with positively charged analytes (e.g., lysine, arginine residues), causing peak tailing.[13][14] 2. Metal Contamination: Trace metal ions in the HPLC system (frits, tubing, stator) or the column packing itself can chelate with certain amino acids (e.g., aspartic acid, glutamic acid), leading to adsorption and tailing.[15][16] 3. Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (more organic) than the initial mobile phase causes the sample to spread prematurely on the column.[17] | 1. Optimize Mobile Phase Additives: - Use an effective ion-pairing agent: Trifluoroacetic acid (TFA) at 0.1% is standard. It protonates silanols to suppress their negative charge and forms an ion pair with basic residues, masking their charge and improving peak shape.[13] - For LC-MS: TFA suppresses MS signal.[18] Consider using 0.1% formic acid (FA) for better MS sensitivity, but be aware it may provide poorer peak shape. Difluoroacetic acid (DFA) can be a good compromise, offering better chromatography than FA with less MS suppression than TFA.[19]2. Mitigate Metal Interactions: - Add a chelating agent: Low concentrations (e.g., 1 ppm) of citric acid or medronic acid can be added to the mobile phase to bind stray metal ions and improve peak shape for sensitive peptides.[15] - Use bio-inert or metal-free systems/columns: These systems replace stainless steel components with materials that do not leach metal ions.[16]3. Adjust Sample Solvent: - Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. This ensures the sample band is tightly focused at the head of the column upon injection. |
| Low Recovery / Yield | 1. Irreversible Adsorption: The derivative may be too hydrophobic for the selected RP column, leading to irreversible binding. This is common with highly lipidated peptides or membrane proteins. 2. On-Column Aggregation/Precipitation: For HIC, salt concentrations that are too high can cause proteins to "salt out" and precipitate on the column.[9] For IEX, if the mobile phase pH is too close to the protein's pI, it can aggregate due to minimal net charge. 3. Instability: The derivative might be unstable under the mobile phase conditions (e.g., low pH for RP-HPLC can cause deamidation or hydrolysis).[20] | 1. Modify Stationary/Mobile Phase: - Switch to a less retentive column: For RP-HPLC, move from a C18 to a C8 or C4 column.[11][21] These have shorter alkyl chains and are less hydrophobic. - Add organic solvent to HIC: In some cases, adding a small percentage of isopropanol to the elution buffer in HIC can help recover very hydrophobic proteins. 2. Optimize Buffer Conditions: - Screen salt type and concentration for HIC: Ammonium sulfate is generally stronger than sodium chloride. Start with a lower salt concentration in your binding buffer. - Work at a pH at least 1 unit away from the pI for IEX to ensure the protein is sufficiently charged and soluble. 3. Adjust Method Parameters: - Increase column temperature: This can sometimes improve recovery and peak shape for large molecules, but must be used cautiously to avoid degradation.[21] |
| Poor Resolution of Derivative from Parent Molecule | 1. Insufficient Selectivity: The chosen chromatographic mode may not be able to differentiate the subtle change introduced by the modification. For example, a small neutral PEG chain might not change hydrophobicity or charge enough for RP or IEX separation. 2. Suboptimal Gradient: A steep gradient may cause components to elute too closely together, masking the separation.[22] 3. Incorrect Column Chemistry: For peptides, a wide-pore (300 Å) column is crucial for allowing large molecules access to the bonded phase. Using a small-pore (e.g., 100 Å) column can lead to size-exclusion effects and poor resolution.[12][21][23] | 1. Change the Separation "Dimension": - If RP-HPLC fails, the modification may not have significantly altered hydrophobicity. Try an orthogonal technique like IEX (if there's a charge change) or HIC.[7] 2. Optimize the Gradient: - Decrease the gradient slope: A shallower gradient (e.g., 0.5% B/min instead of 2% B/min) increases the separation window and can resolve closely eluting peaks.[22] This is a powerful tool for improving peptide separations.[22]3. Select the Right Column: - Ensure correct pore size: For proteins and large peptides (>5 kDa), use wide-pore (300 Å) columns.[21] Small molecules and short peptides work well with 100-120 Å pores. - Screen different stationary phases: Even within C18 columns, differences in end-capping and bonding density can provide alternative selectivity.[12][24] |
Section 3: Advanced Topics - Purifying Specific Derivatives
Q3: What are the primary challenges in purifying Antibody-Drug Conjugates (ADCs) and how can chromatography address them?
A3: ADCs are highly complex, consisting of a monoclonal antibody (mAb) linked to a cytotoxic small molecule drug. The primary challenges are heterogeneity and the need to remove process-related impurities.[25][26]
-
Challenge 1: Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADCs with different numbers of drugs attached (DAR 0, 2, 4, 6, 8, etc.). Since efficacy and toxicity are linked to the DAR, separating these species is critical.[10]
-
Solution: Hydrophobic Interaction Chromatography (HIC) is the premier technique for this.[9] The conjugated drug is typically hydrophobic, so each additional drug molecule increases the overall surface hydrophobicity of the ADC. In HIC, species with higher DARs bind more tightly and elute later in a decreasing salt gradient, allowing for effective separation and characterization.[6][10]
-
-
Challenge 2: Removal of Free (Unconjugated) Drug: The small molecule drug is often highly cytotoxic, and any residual, unreacted drug must be thoroughly removed.[25][27]
-
Solution: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are effective.[26] There is a massive size difference between the large ADC (~150 kDa) and the small molecule drug (<1 kDa), allowing for straightforward separation. SEC is often used at the analytical and small-scale prep level, while TFF is more common for large-scale manufacturing.[26]
-
}
Workflow for purifying Antibody-Drug Conjugates.
Q4: My synthetic peptide contains deletion and truncated sequences. How do I optimize RP-HPLC to remove them?
A4: Synthetic peptide impurities, such as deletion sequences (missing an amino acid) or truncated sequences, are common byproducts of solid-phase peptide synthesis (SPPS).[28][29][30] These impurities are often very similar in hydrophobicity to the target peptide, making separation challenging.
-
Key Strategy: Manipulate Selectivity. Resolution is a function of efficiency, retention, and selectivity. When impurities are closely related, changing selectivity (α) is the most powerful tool.[31]
-
Solution 1: Optimize the Mobile Phase.
-
Change the Organic Solvent: Acetonitrile is the most common organic modifier. Switching to methanol or isopropanol will alter the selectivity of the separation because they have different interactions with the peptide and the stationary phase. ACN is a stronger solvent, while methanol can offer unique selectivity due to its hydrogen-bonding capabilities.
-
Alter the Mobile Phase pH: Changing the pH affects the ionization state of acidic (Asp, Glu) and basic (Lys, Arg, His) amino acid side chains.[32][33] This change in net charge can significantly alter a peptide's retention and selectivity relative to its impurities.[32] For silica-based columns, operate between pH 2 and 7.5. For hybrid or polymer-based columns, a much wider pH range is possible.[33]
-
-
Solution 2: Change the Stationary Phase. If mobile phase optimization is insufficient, change the column. Switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) phase introduces different separation mechanisms (e.g., π-π interactions with the phenyl phase), which can dramatically alter elution order and resolve difficult co-elutions.
-
Section 4: Key Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase pH for Peptide Purification
Objective: To determine the optimal mobile phase pH for maximizing the resolution between a target peptide derivative and its critical impurities using RP-HPLC.
Methodology:
-
Column Selection: Choose a pH-stable reversed-phase column (e.g., a hybrid-particle C18 column stable from pH 1-12). A wide-pore (300 Å) column is recommended for peptides larger than 3 kDa.[21]
-
Prepare Mobile Phases:
-
Low pH (e.g., pH 2.7):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Intermediate pH (e.g., pH 6.5):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile, pH adjusted to 6.5.
-
-
High pH (e.g., pH 10.0):
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0.
-
Mobile Phase B: 10 mM Ammonium Bicarbonate in Acetonitrile, pH adjusted to 10.0.
-
-
-
Scouting Gradients: For each pH condition, perform an initial broad scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution percentage of the target peptide.
-
Optimized Gradients: Based on the scouting run, design a shallow, optimized gradient around the elution point for each pH. For example, if the peptide elutes at 35% B, run a gradient of 25-45% B over 20 minutes.
-
Analysis:
-
Compare the chromatograms from each pH condition.
-
Identify the pH that provides the largest resolution (Rs) value between the main peak and the key impurity peaks.
-
Note changes in peak shape and elution order, as these indicate significant changes in selectivity.[33]
-
-
Self-Validation: The optimal condition is the one that demonstrably provides the best separation of the target from known impurities, which can be confirmed by mass spectrometry.
References
-
Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation. CD Formulation. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019-10-02). Waters Blog. [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023-01-31). Biotage. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed. [Link]
-
Hydrophobic Interaction Chromatography (HIC) of Proteins. (2019-03-01). LCGC International. [Link]
-
Peptides purification development in Reverse Phase. Interchim – Blog. [Link]
-
Overcoming Challenges in ADC Purification: A Case Study. (2024-04-10). GTP Bioways. [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. [Link]
-
Overcoming purification hurdles for ADC linker payloads. (2025-06-23). Sterling Pharma Solutions. [Link]
-
Enrichment techniques employed in phosphoproteomics. PMC - NIH. [Link]
-
Diversification of ADC formats and overcoming purification challenges. Lonza. [Link]
-
Hydrophobic Interaction Chromatography (HIC). Creative Biostructure. [Link]
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Googleapis.com. [Link]
-
Comprehensive Profiling of Phosphopeptides Based on Anion Exchange Followed by Flow-Through Enrichment with Titanium Dioxide (AFET). Journal of Proteome Research - ACS Publications. [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]
-
Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns. NIH. [Link]
-
Anion-exchange chromatography of phosphopeptides: weak anion exchange versus strong anion exchange and anion-exchange chromatography versus electrostatic repulsion-hydrophilic interaction chromatography. PubMed. [Link]
-
Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]
-
How to improve peptide purification by altering the mobile phase pH. (2023-01-30). Biotage. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Antibody-Drug Conjugates: Manufacturing Challenges and Trends. (2017-03-21). ADC Review. [Link]
-
Anion-Exchange Chromatography of Phosphopeptides: Weak Anion Exchange versus Strong Anion Exchange and Anion-Exchange Chromatography versus Electrostatic Repulsion–Hydrophilic Interaction Chromatography. Analytical Chemistry - ACS Publications. [Link]
-
1. How to Obtain Good Peak Shapes. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025-06-18). MicroSolv. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020-11-10). Agilent. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. (2025-08-06). [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. (2025-06-11). BioPharmaSpec. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]
-
Why it matters and how to get good peak shape. (2023-08-10). [Link]
-
Protein purification troubleshooting guide. [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023-05-16). MolecularCloud. [Link]
-
Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. (2025-09-22). [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021-08-20). NIH. [Link]
-
Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2025-02-27). ResearchGate. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024-01-17). Pharma's Almanac. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
How to Choose the Right Analytical Methods for Biologics. (2022-11-10). Alira Health. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Hydrophobic Interaction Chromatography - Creative Biogene [microbiosci.creative-biogene.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Peptides purification development in Reverse Phase [blog.interchim.com]
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- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
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- 20. Investigation of Impurities in Peptide Pools [mdpi.com]
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- 29. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
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- 33. waters.com [waters.com]
Technical Support Center: Challenges in the Multi-Step Synthesis of 1-Methyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-5-one. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the multi-step synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols, mechanistic understanding, and practical experience to help you navigate the complexities of this synthesis.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low Yield in the Initial Cyclization Step to Form the 1,4-Diazepan-5-one Ring
Question: My initial cyclization reaction to form the 1,4-diazepan-5-one core is resulting in a low yield of the desired product, with significant amounts of starting materials and unidentified byproducts observed on my TLC and LC-MS. What are the likely causes and how can I optimize this step?
Probable Causes & Solutions:
-
Incomplete Reaction: The formation of the seven-membered diazepanone ring can be kinetically challenging.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint. Be cautious of potential side reactions at elevated temperatures.
-
-
Side Reactions: Competing intermolecular reactions, such as polymerization, can significantly reduce the yield of the desired intramolecular cyclization product. This is particularly problematic at higher concentrations.[1]
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the linear precursor to a large volume of solvent. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can be effective.
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are crucial for deprotonation and subsequent nucleophilic attack. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side product formation.
-
Solution: Screen different bases, such as potassium carbonate, sodium hydride, or organic bases like triethylamine or DBU. Ensure the stoichiometry of the base is optimized. A common starting point is 1.1 to 1.5 equivalents.
-
-
Alternative Cyclization Pathways: The linear precursor may have other reactive sites that could lead to the formation of undesired ring sizes, such as five- or six-membered rings.[1]
-
Solution: Carefully design the synthetic precursor to minimize alternative cyclization pathways. Protecting groups may be necessary to block other reactive functional groups.
-
Issue 2: Over-methylation in the N-Methylation Step
Question: During the N-methylation of the 1,4-diazepan-5-one precursor, I am observing the formation of a di-methylated byproduct, and in some cases, a quaternary ammonium salt. How can I improve the selectivity for mono-methylation?
Probable Causes & Solutions:
-
Strong Methylating Agent: Potent methylating agents like methyl iodide or dimethyl sulfate can be difficult to control, leading to over-alkylation.[1]
-
Solution: Consider using a less reactive methylating agent. Alternatively, carefully control the stoichiometry of the methylating agent, using only a slight excess (e.g., 1.05-1.1 equivalents). Adding the methylating agent slowly at a lower temperature can also improve selectivity.
-
-
Reaction Conditions: The reaction conditions, including the base, solvent, and temperature, can influence the rate of methylation and the potential for over-methylation.
-
Solution: A weaker base may be sufficient to deprotonate the secondary amine for methylation without promoting further reaction. The lone pair on the amide nitrogen is generally less nucleophilic due to delocalization with the carbonyl group, making it less likely to be methylated.[2] However, under harsh conditions, di-methylation can occur. Lowering the reaction temperature can help to control the reaction kinetics and favor mono-methylation.
-
-
Amide vs. Amine Reactivity: While the secondary amine is the primary site of methylation, the amide nitrogen can also be alkylated under certain conditions.[2]
-
Solution: The use of a base is necessary to deprotonate the amide, making it a better nucleophile.[2] By carefully selecting the base and controlling the reaction conditions, you can favor the methylation of the more nucleophilic secondary amine over the amide.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final 1-Methyl-1,4-diazepan-5-one product. Column chromatography is not providing a clean separation from starting materials and byproducts. What purification strategies can I employ?
Probable Causes & Solutions:
-
Polarity of the Product: 1-Methyl-1,4-diazepan-5-one is a relatively polar compound, which can make it challenging to separate from polar impurities using standard silica gel chromatography.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system might be effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, which may offer better separation for this class of compounds.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3] Screen various solvents and solvent mixtures to find suitable conditions for crystallization.
-
Acid-Base Extraction: Utilize the basic nature of the amine in your product. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-Methyl-1,4-diazepan-5-one.
Q1: What are the common synthetic routes to the 1,4-diazepan-5-one core?
A1: The synthesis of the 1,4-diazepan-5-one ring system is a key step and can be achieved through several cyclization strategies.[4] A common approach involves the reaction of a three-carbon dielectrophile with a derivative of ethylenediamine.[4] Another widely used method is the condensation of o-phenylenediamines with various carbonyl compounds, although this is more common for benzodiazepine synthesis.[5][6]
Q2: What are the key considerations for the N-methylation step?
A2: The N-methylation of the 1,4-diazepan-5-one precursor requires careful control to achieve selective mono-methylation. Key considerations include:
-
Choice of Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are commonly used.
-
Base: A base such as sodium hydride or potassium carbonate is typically required to deprotonate the secondary amine.
-
Solvent: Polar aprotic solvents like DMF or THF are often suitable for this reaction.
-
Temperature: The reaction is often performed at room temperature or slightly elevated temperatures.
Q3: What analytical techniques are most useful for monitoring the reaction and characterizing the product?
A3: A combination of analytical techniques is essential for successful synthesis:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the lactam.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Sodium hydride is highly reactive and flammable. It reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Experimental Protocols & Data
Table 1: Comparison of N-Methylation Conditions
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | CH₃I (1.1 eq) | K₂CO₃ (1.5 eq) | DMF | 25 | 75 | Good selectivity for mono-methylation. |
| 2 | (CH₃)₂SO₄ (1.1 eq) | NaH (1.2 eq) | THF | 0 to 25 | 85 | Higher yield, but requires careful control to avoid over-methylation. |
| 3 | CH₃I (2.0 eq) | K₂CO₃ (2.5 eq) | DMF | 50 | 40 | Significant formation of di-methylated byproduct. |
Protocol 1: General Procedure for N-Methylation of 1,4-Diazepan-5-one
-
To a solution of 1,4-diazepan-5-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: General Synthetic Scheme for 1-Methyl-1,4-diazepan-5-one
Caption: A two-step synthesis of 1-Methyl-1,4-diazepan-5-one.
Diagram 2: Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting guide for low yield in the cyclization step.
V. References
-
Shaikh, A. A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3333-3355. Available from: [Link]
-
Kaoua, R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-99. Available from: [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available from: [Link]
-
Petersen, J. B. (1970). US Patent 3,520,878A: Preparation of diazepam. Google Patents. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 1-Methyl-1,4-diazepan-5-one: A Comparative Approach
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-methyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry.
Due to the limited availability of published experimental spectra for 1-methyl-1,4-diazepan-5-one, this guide will present a detailed interpretation based on foundational NMR principles, data from closely related analogs, and available database information. To provide a robust analytical context, we will conduct a comparative analysis with the well-characterized and structurally related ε-caprolactam. This approach not only illuminates the spectral features of our target molecule but also underscores the predictive power of NMR in structural chemistry.
Structural Overview and Predicted NMR Features
1-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group. The presence of a tertiary amine (N-methyl) and a secondary amide within the diazepine ring dictates a unique electronic environment for each proton and carbon atom.
Molecular Structure of 1-Methyl-1,4-diazepan-5-one
Caption: Chemical structure of 1-Methyl-1,4-diazepan-5-one.
Based on the structure, we can predict the following general features in the NMR spectra:
-
¹H NMR: We expect to see signals corresponding to the N-methyl group, and the four methylene (CH₂) groups of the diazepine ring. The amide proton (N-H) may appear as a broad signal. The chemical shifts and multiplicities will be influenced by their proximity to the electronegative nitrogen and oxygen atoms.
-
¹³C NMR: Signals for the carbonyl carbon, the four methylene carbons, and the N-methyl carbon are anticipated. The carbonyl carbon will be the most downfield signal.
Analysis of ¹³C NMR Spectrum of 1-Methyl-1,4-diazepan-5-one
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C=O (C5) | ~175 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |
| -CH₂-N(CH₃)- (C7) | ~55-60 | This carbon is adjacent to a tertiary amine, resulting in a downfield shift. |
| -CH₂-C=O (C6) | ~50-55 | Alpha to the carbonyl group, this carbon experiences a moderate downfield shift. |
| -CH₂-NH- (C3) | ~45-50 | Adjacent to a secondary amine, this carbon is also deshielded. |
| N-CH₃ | ~40-45 | The N-methyl carbon signal is typically found in this region. |
| -CH₂-CH₂-N(CH₃)- (C2) | ~35-40 | This methylene carbon is further from the strongly electron-withdrawing groups. |
Predicted ¹H NMR Spectrum of 1-Methyl-1,4-diazepan-5-one
In the absence of a published experimental spectrum, we can predict the ¹H NMR chemical shifts and multiplicities based on established principles and data from analogous structures.
| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |
| N-H | 7.0 - 8.0 | Broad singlet | The amide proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. |
| -CH₂-C=O (H6) | 3.2 - 3.5 | Triplet | These protons are adjacent to the carbonyl group and a methylene group. |
| -CH₂-N(CH₃)- (H7) | 2.8 - 3.1 | Triplet | Protons adjacent to the tertiary nitrogen are deshielded. |
| -CH₂-NH- (H3) | 2.6 - 2.9 | Multiplet | These protons are coupled to the adjacent methylene protons and the N-H proton. |
| N-CH₃ | 2.3 - 2.5 | Singlet | The methyl group protons are a singlet as there are no adjacent protons to couple with. |
| -CH₂-CH₂-N(CH₃)- (H2) | 1.8 - 2.1 | Multiplet | These protons are in the middle of the carbon chain and are expected to be the most upfield of the ring protons. |
Comparative Analysis: 1-Methyl-1,4-diazepan-5-one vs. ε-Caprolactam
To contextualize the spectral features of 1-methyl-1,4-diazepan-5-one, a comparison with a well-documented analog, ε-caprolactam, is highly instructive. ε-Caprolactam is also a seven-membered lactam but contains only one nitrogen atom.
Molecular Structure of ε-Caprolactam
Caption: Chemical structure of ε-Caprolactam.
¹³C NMR Data for ε-Caprolactam [1]
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | 179.3 |
| -CH₂-NH- | 42.4 |
| -CH₂-C=O | 36.6 |
| -CH₂- | 29.6 |
| -CH₂- | 29.4 |
| -CH₂- | 23.1 |
¹H NMR Data for ε-Caprolactam [1]
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity |
| N-H | 7.5 (broad s) | Broad singlet |
| -CH₂-NH- | 3.2 (t) | Triplet |
| -CH₂-C=O | 2.4 (t) | Triplet |
| -CH₂- | 1.6-1.8 (m) | Multiplet |
Comparative Insights:
-
Effect of the Second Nitrogen: The introduction of a second nitrogen atom at the 4-position in 1-methyl-1,4-diazepan-5-one significantly alters the electronic environment compared to ε-caprolactam. This results in a general downfield shift for the protons and carbons in the diazepine ring, as nitrogen is more electronegative than carbon.
-
N-Methylation: The replacement of the N-H proton in a hypothetical 1,4-diazepan-5-one with a methyl group removes the corresponding N-H signal and introduces a new singlet for the N-CH₃ protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, this is observed as an additional signal in the 40-45 ppm region.
-
Symmetry: ε-Caprolactam possesses a higher degree of symmetry than 1-methyl-1,4-diazepan-5-one, leading to a simpler NMR spectrum with fewer signals. The asymmetry introduced by the two different nitrogen environments in the diazepine derivative results in a more complex spectrum where each carbon and proton environment is unique.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 1-methyl-1,4-diazepan-5-one.
NMR Sample Preparation and Data Acquisition Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-methyl-1,4-diazepan-5-one.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR Data Acquisition:
-
Set a wider spectral width to cover the full range of carbon chemical shifts (0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the area under each signal to determine the relative number of protons.
-
Reference the chemical shifts of all peaks to the internal standard (TMS).
-
Conclusion
The NMR analysis of 1-methyl-1,4-diazepan-5-one, even in the absence of a complete set of published experimental spectra, can be approached with a high degree of confidence through the application of fundamental NMR principles and comparative analysis with related structures. The predicted ¹H and ¹³C NMR spectra, supported by the available ¹³C data, provide a detailed picture of its molecular structure. The comparison with ε-caprolactam highlights the significant influence of the additional N-methylated nitrogen atom on the chemical shifts and overall spectral complexity. This guide provides a robust framework for researchers to interpret the NMR data of this and similar heterocyclic compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.
References
-
Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021. Available at: [Link]
Sources
Mass spectrometry fragmentation of 1-Methyl-1,4-diazepan-5-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1,4-diazepan-5-one: A Predictive and Comparative Analysis
This guide provides a detailed, predictive analysis of the mass spectrometric behavior of 1-Methyl-1,4-diazepan-5-one. In the absence of publicly available spectral data for this specific compound, this document leverages established principles of mass spectrometry and comparative data from structurally related molecules to propose its primary fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
Introduction: The Structural Challenge
1-Methyl-1,4-diazepan-5-one is a saturated seven-membered heterocyclic compound containing a tertiary amine, a secondary amine, and a lactam (cyclic amide) functionality. Its characterization is essential for its use as a potential scaffold or building block in medicinal chemistry and materials science. Mass spectrometry is a cornerstone technique for such characterization due to its high sensitivity and ability to provide detailed structural information from minimal sample quantities[1].
This guide will explore the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI-MS/MS). By understanding the fundamental principles that govern the fragmentation of amines and lactams, we can construct a reliable predictive model for the fragmentation of this molecule and compare it with alternative analytical approaches.
Predicted Fragmentation Analysis: A Tale of Two Ionization Methods
The fragmentation of 1-Methyl-1,4-diazepan-5-one is dictated by the interplay of its three key functional groups: the N-methylated tertiary amine, the secondary amine, and the amide (lactam) within the diazepane ring. The stability of the resulting fragment ions is the primary driving force for the observed fragmentation pathways[2].
Electron Ionization (EI): High-Energy Fragmentation
Under typical 70 eV EI conditions, the initial ionization event will form a high-energy molecular ion (M⁺˙) with a predicted nominal mass of 128 Da. This unstable radical cation will undergo extensive fragmentation. The primary fragmentation routes are expected to be initiated by the lone pair electrons on the nitrogen atoms and the carbonyl oxygen, as these are the most readily ionized sites.
Key predicted fragmentation pathways include:
-
α-Cleavage adjacent to Amines: This is a dominant fragmentation pathway for aliphatic amines[3][4]. The cleavage of a carbon-carbon bond adjacent to a nitrogen atom results in a stable, resonance-stabilized iminium ion.
-
Pathway A (α-cleavage at N1): Loss of a hydrogen radical from the C2 position to form a stable iminium ion at m/z 127 .
-
Pathway B (α-cleavage at N4): Cleavage of the C3-C4 bond would lead to a fragment that is less likely due to the instability of the resulting radical. However, cleavage of the C5-N4 bond is unlikely as it would involve breaking the stronger amide bond.
-
Pathway C (α-cleavage at C7): Cleavage of the C7-N1 bond to lose an ethylamine radical fragment, resulting in an ion at m/z 84 .
-
-
Amide (Lactam) Fragmentation: The lactam functionality introduces characteristic fragmentation patterns.
-
Ring Cleavage Mechanisms: The seven-membered ring is susceptible to various ring-opening fragmentations, similar to those observed in benzodiazepines[7]. A plausible pathway involves the cleavage of the C5-C6 and N4-C3 bonds, leading to the formation of smaller, stable fragments.
Predicted EI Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Methyl-1,4-diazepan-5-one.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for 1-Methyl-1,4-diazepan-5-one under both EI and ESI-MS/MS conditions.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity | Supporting Principle |
| EI | 128 (M⁺˙) | 127 | H• | α-cleavage at amine [3] |
| 100 | CO | Lactam decarbonylation [5][6] | ||
| 84 | C₂H₅N• | Ring cleavage | ||
| 56 | C₂H₄ from m/z 84 | Secondary fragmentation | ||
| ESI-MS/MS | 129 ([M+H]⁺) | 101 | C₂H₄ | Ring cleavage |
| 72 | CH₃NCO | Rearrangement and loss | ||
| 113 | CH₄ | High-energy CID |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization relies on its combination with other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide unambiguous confirmation of the compound's carbon-hydrogen framework and the connectivity of the atoms. It remains the gold standard for de novo structure elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in confirming the presence of key functional groups. A strong absorption band around 1650 cm⁻¹ would confirm the amide C=O stretch, while the absence of a strong N-H stretch around 3300 cm⁻¹ would support the proposed cyclic structure.
-
Chromatography (GC/LC): Gas Chromatography (GC) coupled with MS (GC-MS) would be suitable for EI analysis, providing separation from any volatile impurities. For ESI analysis, Liquid Chromatography (LC) coupled with MS (LC-MS) would be the method of choice, allowing for analysis of the compound in solution and separation from non-volatile impurities.
Experimental Protocols
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Protocol for GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 1-Methyl-1,4-diazepan-5-one in 1 mL of methanol.
-
GC Separation:
-
Instrument: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Detection:
-
Instrument: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
Protocol for LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of 1-Methyl-1,4-diazepan-5-one in 10 mL of 50:50 water:acetonitrile with 0.1% formic acid. Further dilute to a final concentration of 10 µg/mL.
-
LC Separation:
-
Instrument: Waters ACQUITY UPLC System (or equivalent).
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Instrument: SCIEX Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
MS1 Scan: Scan for the precursor ion at m/z 129.
-
MS2 Product Ion Scan: Fragment the precursor ion (m/z 129) using a collision energy ramp from 10-40 V to observe the full range of fragment ions.
-
Conclusion
This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 1-Methyl-1,4-diazepan-5-one. By applying fundamental principles of ion chemistry and drawing comparisons with structurally analogous compounds, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The dominant predicted fragments arise from well-established mechanisms such as α-cleavage in amines and decarbonylation of lactams. This predictive guide, in conjunction with the provided experimental protocols, offers a robust starting point for the empirical characterization and structural confirmation of this and other related novel heterocyclic compounds.
References
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Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. [Link]
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Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - NIH. [Link]
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Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. [Link]
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The mass spectra of some a-lactams - Semantic Scholar. [Link]
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Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. [Link]
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The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. [Link]
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Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH. [Link]
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Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides - ResearchGate. [Link]
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Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed. [Link]
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Diazepam Codeine - The Royal Society of Chemistry. [Link]
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The SI mass spectra of medazepam, diazepam and chlordiazepoxide. - ResearchGate. [Link]
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General pattern of mass fragmentation of β-lactams - ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. [Link]
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Amine Fragmentation - Chemistry LibreTexts. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra - University of Massachusetts Lowell. [Link]
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mass spectra - fragmentation patterns - Chemguide. [Link]
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Mass Spectrometry: Fragmentation - University of California, Irvine. [Link]
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Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystal Structures of 1,4-Diazepan-5-one Derivatives
This guide provides a detailed comparative analysis of the X-ray crystal structures of several 1,4-diazepan-5-one derivatives. The 1,4-diazepan-5-one core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography remains the gold standard for unambiguously determining molecular structures, providing precise information on conformation, bond lengths, bond angles, and intermolecular interactions.
This document delves into the subtle yet significant structural variations that arise from different substitution patterns on the 1,4-diazepan-5-one ring. By comparing these derivatives, we can gain valuable insights into the conformational preferences of this flexible seven-membered ring system and how substituents dictate its geometry.
Comparative Structural Analysis
The seven-membered diazepane ring is conformationally flexible, capable of adopting several low-energy conformations, including chair, boat, and twist-boat forms.[3][4] The specific conformation adopted in the solid state is a delicate balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. In this section, we compare the crystal structures of three distinct derivatives to illustrate the impact of N1 and C-ring substitutions.
Case Study 1: N-Benzylation - The Structure of 1-Benzyl-1,4-diazepan-5-one
The introduction of a benzyl group at the N1 position provides a key point of comparison. The crystal structure of 1-Benzyl-1,4-diazepan-5-one reveals that the seven-membered ring adopts a chair-like conformation .[5] In this arrangement, intermolecular N—H⋯O hydrogen bonds are a dominant feature, linking molecules into centrosymmetric dimers. These dimers are further connected by C—H⋯O interactions, forming infinite sheets.[5] The phenyl ring of the benzyl group is approximately perpendicular to the mean plane of the diazepane ring, with a C—N—C—C torsion angle of 77.8(4)°.[5]
Case Study 2: C-Ring Di-substitution - The Structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)
This derivative features significant steric bulk on the carbon framework of the ring. The crystal structure of DIAZ1 shows that the diazepine ring also adopts a chair conformation .[1][2] Similar to the N-benzyl derivative, the structure is stabilized by N-H⋯O hydrogen bonds, which form hetero-dimers in the crystal lattice.[1][2] The presence of bulky phenyl groups at the C2 and C7 positions, along with methyl groups at C3 and C6, significantly influences the local geometry, but the overall chair conformation of the seven-membered ring is maintained.
A fascinating comparison arises with its N-nitroso derivative (t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one or DIAZ2), where the diazepine ring is forced into a boat conformation .[1][2] This conformational switch highlights the profound impact of substitution at the nitrogen atoms on the ring's puckering.
Case Study 3: Halogenated Phenyl Substitution - The Structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one
This derivative introduces electronically distinct substituents. The seven-membered 1,4-diazepane ring in this compound is found in a chair conformation .[6] The 4-chlorophenyl substituents at the C2 and C7 positions both occupy equatorial orientations. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, creating dimers with an R2(2)(8) graph-set motif.[6] The structure is further stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π interactions.[6] A detailed Hirshfeld surface analysis for this compound revealed that H⋯H (45.6%), Cl⋯H/H⋯Cl (23.8%), and H⋯C/C⋯H (12.6%) are the most significant intermolecular contacts.[6]
Summary of Crystallographic Data
| Parameter | 1-Benzyl-1,4-diazepan-5-one[5] | t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)[1][2] | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one[6] |
| Formula | C₁₂H₁₆N₂O | C₁₉H₂₂N₂O | C₁₉H₂₀Cl₂N₂O |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | Pī | P2₁/n |
| Ring Conformation | Chair-like | Chair | Chair |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯O | N—H⋯O | N—H⋯O, C—H⋯O, C—Cl⋯π |
| Dominant Packing Motif | Dimer formation leading to sheets | Hetero-dimer formation | Dimer formation |
Experimental Workflows and Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data. The following sections provide detailed, representative protocols.
General Synthesis of 1,4-Diazepan-5-one Derivatives
The synthesis of the 1,4-diazepan-5-one scaffold can be achieved through various routes. A common method involves a Schmidt rearrangement of a substituted piperidin-4-one.
Protocol for the Synthesis of 1-Benzyl-1,4-diazepan-5-one[5]:
-
To a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K (0 °C), add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol).
-
While maintaining the temperature at 273 K, cautiously add sodium azide (32.5 g, 0.5 mol) over a period of 3 hours.
-
Stir the resulting mixture for an additional hour, ensuring the temperature is kept at approximately 278 K (5 °C).
-
Quench the reaction by the rapid addition of ice (1 kg).
-
Alkalize the solution to pH 11 with 15% ammonium hydroxide (200 mL).
-
Separate the organic layer, and extract the aqueous fraction with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize the resulting residue from ethyl acetate to yield the title compound.
Single Crystal Growth
Obtaining crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.
Protocol for Single Crystal Growth by Slow Evaporation[5]:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
This protocol outlines the general steps for determining the crystal structure once a suitable crystal has been obtained.
Protocol for SC-XRD Analysis:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection: Mount the goniometer on the diffractometer. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1][5] A series of diffraction images (frames) are collected as the crystal is rotated.
-
Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This is often accomplished with software like SHELXS.[5]
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[5] This process involves adjusting atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: From Synthesis to Structure: The X-ray Crystallography Workflow.
Logical Relationship of Substituent Effects on Conformation
Caption: Factors Influencing the Conformation of the 1,4-Diazepan-5-one Ring.
References
- AIP Publishing. (n.d.). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics.
-
Ravichandran, K., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(19). Retrieved from [Link]
-
Li, J., & Wang, J. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(5), o869. Retrieved from [Link]
-
Sauriol-Lord, F., & Grindley, T. B. (1981). A New Approach to the Conformational Analysis of Seven-Membered Rings. The Journal of Organic Chemistry, 46(13), 2831-2833. Retrieved from [Link]
-
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). Retrieved from [Link]
-
Ravichandran, K., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. ResearchGate. Retrieved from [Link]
-
Evans, D. A., & Evans, J. T. (2003). Conformational Analysis of Medium Rings. Macmillan Group Meeting. Retrieved from [Link]
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- 6. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyl-1,4-diazepan-5-one and Other Cyclic Amine Linkers in Advanced Drug Conjugates
Abstract
The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the success of any drug conjugate, from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs). Its design dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the therapeutic agent. While established linkers like peptides and hydrazones have seen clinical success, the field is continually searching for novel scaffolds that offer improved physicochemical properties and performance. This guide provides an in-depth comparison of 1-Methyl-1,4-diazepan-5-one, a representative of the diazepanone scaffold, with other established cyclic amine and amide-based linkers. We will analyze its predicted properties, explore its potential in both cleavable and non-cleavable strategies, and provide robust experimental protocols for its evaluation, offering researchers a framework for assessing this and other novel linker technologies.
The Central Role of the Linker in Targeted Therapeutics
Targeted drug delivery aims to maximize therapeutic efficacy while minimizing systemic toxicity.[1] This is achieved by covalently attaching a potent payload to a targeting vehicle, such as a monoclonal antibody or a small molecule ligand, via a chemical linker.[2] The linker is not merely a passive connector; it is a dynamic component that must balance two opposing requirements: it must be exceptionally stable in systemic circulation to prevent premature payload release, yet it must allow for efficient payload liberation at the target site.[1][3][4]
Linkers are broadly categorized into two main classes:
-
Non-Cleavable Linkers: These form a stable bond with the payload. Drug release occurs only after the complete lysosomal degradation of the antibody, releasing the payload along with the linker and a conjugating amino acid.[4][] This strategy generally offers superior plasma stability and a reduced risk of off-target toxicity.[6]
-
Cleavable Linkers: These are designed to break under specific conditions prevalent in the target cell or tumor microenvironment.[] Common cleavage triggers include lysosomal proteases (e.g., cathepsins), acidic pH, or a high intracellular glutathione concentration.[3][]
Cyclic amine and amide structures are integral to many linker designs, providing conformational rigidity, modulating solubility, and offering synthetic handles. This guide focuses on the seven-membered diazepanone ring system of 1-Methyl-1,4-diazepan-5-one as a potential building block and compares its structural and functional implications against more conventional cyclic linkers.
Caption: Major linker strategies, highlighting potential roles for diazepanone scaffolds.
Physicochemical Profile: 1-Methyl-1,4-diazepan-5-one
Understanding the intrinsic properties of a linker building block is fundamental to predicting its behavior within a complex drug conjugate. 1-Methyl-1,4-diazepan-5-one possesses a unique combination of features derived from its seven-membered heterocyclic structure containing a lactam, a tertiary amine, and a secondary amine.
Table 1: Comparative Physicochemical Properties of Linker Scaffolds
| Property | 1-Methyl-1,4-diazepan-5-one | N-Boc-piperazine (Representative 6-membered ring) | Valine-Citrulline (VCit) Dipeptide |
| Molecular Formula | C₆H₁₂N₂O[7][8] | C₉H₁₈N₂O₂ | C₁₁H₂₃N₅O₄ |
| Molecular Weight ( g/mol ) | 128.17[8] | 186.25 | 305.34 |
| Topological Polar Surface Area (TPSA) | 32.34 Ų[8] | 41.5 Ų | 162 Ų |
| Calculated LogP (cLogP) | -0.56[8] | 1.35 | -2.5 |
| H-Bond Donors | 1[8] | 1 | 5 |
| H-Bond Acceptors | 2[8] | 2 | 6 |
| Rotatable Bonds | 0[8] | 1 | 8 |
**Data sourced from PubChem and ChemScene where available; other values are calculated based on representative structures.
Expert Analysis of Properties:
-
Low Molecular Weight & TPSA: The compact structure and low TPSA of the diazepanone core are advantageous for minimizing the overall size and polarity added to the payload, which is a critical consideration in PROTAC design where membrane permeability is a major hurdle.[9][10]
-
Hydrophilicity (Negative cLogP): The predicted negative LogP suggests good aqueous solubility.[8] This can help counterbalance the hydrophobicity of many cytotoxic payloads, potentially reducing aggregation and improving the conjugate's pharmacokinetic profile.[1][11]
-
Structural Rigidity and Flexibility: Compared to a simple alkyl chain, the seven-membered ring imposes conformational constraints. However, it is more flexible than the rigid six-membered piperidine or piperazine rings. This intermediate flexibility could be crucial for optimizing the spatial orientation between a payload and antibody or for achieving the ideal ternary complex geometry in a PROTAC.[12][13]
-
Synthetic Handles: The secondary amine provides a clear point for conjugation to the payload or another part of the linker system, while the tertiary amine and lactam carbonyl offer sites for further chemical modification to fine-tune properties like solubility or cell permeability.
Comparative Performance and Application Hypotheses
While direct experimental data for 1-Methyl-1,4-diazepan-5-one as a linker is not yet widely published, we can formulate strong hypotheses based on its structure and compare it to established linker classes.
As a Non-Cleavable Linker vs. Piperidine/Piperazine
The most direct application for the diazepanone scaffold is as a component of a non-cleavable linker. In this context, its primary role is to provide a stable, soluble, and sterically suitable connection.
-
Advantage: Enhanced Stability. The amide bond within the lactam structure is significantly more stable to hydrolysis than ester or hydrazone linkages. Like piperazine-based linkers, it would be expected to exhibit high plasma stability, a key advantage of non-cleavable strategies.[][6]
-
Potential for Tunable Solubility: The inherent polarity of the diazepanone core is a distinct advantage over more lipophilic cyclic amines, potentially improving the properties of ADCs carrying hydrophobic payloads.
-
Distinct Conformational Profile: The seven-membered ring will adopt a different set of low-energy conformations compared to a six-membered ring. This could influence how the payload is presented to its intracellular target after lysosomal degradation of the antibody, potentially affecting efficacy.
As a Stable Alternative to Peptide Linkers
Peptide linkers, particularly the Val-Cit dipeptide, are the gold standard for cathepsin B-cleavable systems.[4][14] However, they have a well-documented liability: instability in mouse plasma due to the carboxylesterase Ces1c, which can complicate preclinical evaluation.[15][16]
-
Advantage: Overcoming Species-Specific Instability. A diazepanone-based linker would not be a substrate for proteases or carboxylesterases. If used in a non-cleavable format, it would completely bypass the issue of premature cleavage in mouse models, providing a more reliable preclinical system for evaluating the activity of the targeting antibody.[16]
-
Trade-off: Loss of Bystander Effect. A key advantage of many cleavable linkers is that upon cleavage, a membrane-permeable payload is released, which can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[17] A non-cleavable strategy using a diazepanone linker would likely abrogate this effect, as the released payload (amino acid-linker-drug) is typically charged and membrane-impermeable. The choice between these strategies is therefore highly dependent on the tumor biology and payload characteristics.
As a Novel Scaffold in PROTAC Design
The development of orally bioavailable PROTACs is a major challenge, largely due to their high molecular weight and deviation from Lipinski's Rule of Five.[10][13] The linker in a PROTAC is not just a spacer; it dictates the geometry and stability of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase).[12]
-
Advantage: Modulating Physicochemical Properties. Incorporating the compact, hydrophilic diazepanone scaffold could help reduce the overall lipophilicity and TPSA of the PROTAC, potentially improving its solubility and permeability.[9][18]
-
Advantage: Optimizing Ternary Complex Formation. The unique bond angles and conformational flexibility of the seven-membered ring could provide access to vector orientations that are unattainable with more common PEG or alkyl linkers, potentially leading to more stable and productive ternary complexes and more efficient protein degradation.
Recommended Experimental Protocols for Evaluation
To validate the potential of 1-Methyl-1,4-diazepan-5-one as a linker, a series of robust, self-validating experiments are required. The following protocols provide a comprehensive framework for its synthesis, conjugation, and in vitro evaluation.
Caption: A logical workflow for the synthesis and evaluation of a novel linker.
Protocol 1: Synthesis of a Functionalized Diazepanone-Payload Construct
Objective: To synthesize a model drug-linker construct for subsequent stability and activity testing. This protocol describes the functionalization of the diazepanone and conjugation to a model payload equipped with a maleimide handle.
Causality: The secondary amine of the diazepanone is the most logical point of attachment. We first acylate it with a spacer containing a protected thiol, which can be deprotected and reacted with a maleimide-functionalized payload. This ensures a defined and stable thioether linkage.
Step-by-Step Methodology:
-
Protection & Functionalization: a. Dissolve 1-Methyl-1,4-diazepan-5-one (1.0 eq) in anhydrous dichloromethane (DCM). b. Add N-(3-maleimidopropionyl)-glycine N-hydroxysuccinimide ester (1.1 eq) and triethylamine (2.0 eq). c. Stir the reaction at room temperature for 16 hours, monitoring by LC-MS until starting material is consumed. d. Quench the reaction with water, extract with DCM, dry the organic layer over Na₂SO₄, and purify by silica gel chromatography to yield the maleimide-functionalized diazepanone linker.
-
Conjugation to a Thiol-Containing Payload (e.g., Cys-Fluorophore): a. Dissolve the maleimide-functionalized linker (1.2 eq) in a 1:1 mixture of DMSO and phosphate-buffered saline (PBS), pH 7.2. b. Add the thiol-containing payload (1.0 eq), such as a cysteine-conjugated fluorescent dye. c. Stir at room temperature for 2 hours, monitoring the reaction by LC-MS. d. Upon completion, purify the final conjugate by reverse-phase HPLC to obtain the model drug-linker construct for testing.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker-payload conjugate in plasma, simulating its behavior in circulation.
Causality: Premature drug release in plasma leads to systemic toxicity.[15] This assay directly measures the integrity of the conjugate over time in the most relevant biological matrix. Comparing stability in human and mouse plasma is critical to identify any species-specific liabilities.[16]
Step-by-Step Methodology:
-
Preparation: a. Prepare a 1 mg/mL stock solution of the purified drug-linker conjugate in DMSO. b. Thaw frozen human and mouse plasma at 37°C. Centrifuge at 10,000 x g for 10 minutes to remove any precipitates.
-
Incubation: a. Spike the conjugate stock solution into the plasma to a final concentration of 10 µM. b. Incubate the samples in a shaking water bath at 37°C.
-
Time-Point Sampling: a. At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma sample. b. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. c. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes to precipitate plasma proteins.
-
Analysis: a. Analyze the supernatant by LC-MS/MS. b. Quantify the peak area of the intact drug-linker conjugate relative to the internal standard at each time point. c. Plot the percentage of intact conjugate remaining versus time to determine its plasma half-life. A stable linker will show minimal degradation over 48 hours.
Conclusion and Future Outlook
1-Methyl-1,4-diazepan-5-one represents an intriguing, underexplored scaffold for linker design in advanced drug conjugates. Its inherent physicochemical properties—low molecular weight, hydrophilicity, and unique conformational profile—suggest significant potential to address key challenges in the field, particularly for improving the drug-like properties of PROTACs and creating highly stable non-cleavable linkers for ADCs. While it deviates from traditional linker archetypes like peptides, this divergence is its primary strength, offering a potential solution to issues like species-specific plasma instability.
The true value of this and other novel linker scaffolds will be realized through rigorous experimental validation. The protocols outlined in this guide provide a clear, logical, and self-validating framework for any research team to assess the performance of new linker technologies. By systematically evaluating synthesis, stability, and activity, drug development professionals can confidently identify and optimize the next generation of linkers that will ultimately lead to safer and more effective targeted therapies.
References
-
Singh, R., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1,4-diazepan-5-one. PubChem Compound Database. Available at: [Link]
-
ADC Review. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements. ADC Review / Journal of Antibody-drug Conjugates. Available at: [Link]
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Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals. Available at: [Link]
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Li, G., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. Available at: [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Poudel, Y. B., et al. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Chemical Biology. Available at: [Link]
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Rovira, J. (2020). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Available at: [Link]
-
Barrow, A. S., et al. (2022). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. ChemMedChem. Available at: [Link]
- Sternbach, L. H., et al. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.
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Heravi, M. M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
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Scott, J. S., et al. (2022). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Joshi, S., et al. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Available at: [Link]
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Ciulli, A., & Trainor, N. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]
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AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link]
-
Scott, J. S., & Rankovic, Z. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]
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Pillow, T. H., et al. (2014). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
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Brogi, S., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. RSC Advances. Available at: [Link]
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DC Chemicals. (n.d.). ADCs Linker/Click Chemistry. DC Chemicals. Available at: [Link]
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Kim, Y., et al. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Research. Available at: [Link]
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Ewan, M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Available at: [Link]
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Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
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St. Amant, M., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. Available at: [Link]
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Chen, Z., et al. (2023). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Advanced Science. Available at: [Link]
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The Strategic Role of Saturated Heterocycles in PROTAC Linker Design: A Deep Dive into Piperazine and an Outlook on Novel Scaffolds
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While the two ligands provide the necessary binding events, the linker is far from a passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to induce a productive ternary complex (POI-PROTAC-E3 ligase), and they profoundly influence crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[3][4]
As the field matures, linker design has evolved from using simple, flexible polyethylene glycol (PEG) or alkyl chains to employing more sophisticated, functional moieties. Among these, saturated heterocycles have emerged as a premier strategy to overcome the challenges associated with the large size and complex physicochemical profile of PROTACs.[3][5] This guide provides an in-depth comparison of the well-established piperazine scaffold against the emerging, yet largely uncharacterized, 1-Methyl-1,4-diazepan-5-one, offering field-proven insights and detailed experimental methodologies for researchers in targeted protein degradation.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Comparative Analysis: Piperazine vs. 1-Methyl-1,4-diazepan-5-one
The choice of a linker scaffold is a critical decision in PROTAC design, directly impacting the molecule's performance. Here, we compare the established piperazine ring with the novel 1-Methyl-1,4-diazepan-5-one.
Piperazine: The Field-Proven Functional Scaffold
Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, is one of the most successfully incorporated motifs in next-generation PROTAC linkers.[3] Its prevalence is due to a unique combination of properties that address common challenges in degrader development.
1. Physicochemical Properties & pKa Modulation: PROTACs often exist in the "beyond Rule of Five" chemical space, making properties like solubility and permeability significant hurdles.[6] The basic nitrogens of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility.[7][8] However, the precise pKa is highly sensitive to the neighboring chemical groups.[6] Attaching electron-withdrawing groups (like an amide) directly to a piperazine nitrogen can lower its basicity, reducing its protonation state at pH 7.4.[6] This "tunability" is a powerful tool for medicinal chemists to finely balance solubility and permeability, as a highly charged molecule may have poor membrane crossing characteristics.
2. Conformational Rigidity and Ternary Complex Formation: Unlike flexible alkyl or PEG chains which have a high entropic penalty upon binding, the semi-rigid nature of the piperazine ring helps to pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex.[5][9] This can lead to more potent protein degradation. This rigidity provides a more defined spatial orientation between the warhead and the E3 ligand, which is crucial for optimal ubiquitination.
3. Metabolic Stability: The incorporation of heterocyclic scaffolds like piperazine can enhance the metabolic stability of PROTACs.[10] Flexible linkers are often susceptible to enzymatic degradation; the more constrained piperazine ring can block or slow these metabolic pathways.
1-Methyl-1,4-diazepan-5-one: An Emerging but Uncharacterized Scaffold
A search of the current scientific literature reveals that while 1-Methyl-1,4-diazepan-5-one is commercially available as a chemical building block, there are no published studies detailing its use or performance within a PROTAC molecule.[11][12][13] Therefore, a direct experimental comparison with piperazine is not possible at this time.
However, based on its structure, we can form expert hypotheses about its potential attributes:
-
Structure: It is a seven-membered heterocyclic ring (a diazepanone) containing a tertiary amine, a secondary amine, and a lactam (a cyclic amide).
-
Potential Advantages:
-
Rigidity: Like piperazine, this seven-membered ring would introduce conformational constraint into the linker.
-
Basicity: The tertiary amine (N-methyl group) provides a basic center that could be protonated to enhance solubility, similar to piperazine.
-
Hydrogen Bonding: The amide N-H group could act as a hydrogen bond donor, and the amide carbonyl as an acceptor, potentially forming intramolecular hydrogen bonds to stabilize a folded conformation or engaging in new interactions within the ternary complex.
-
-
Potential Challenges:
-
Synthetic Accessibility: While the parent 1,4-diazepan-5-one scaffold is known in medicinal chemistry, its incorporation into modular PROTAC synthesis may be less straightforward than the ubiquitous piperazine.[14][15]
-
Unpredictable Conformations: The seven-membered ring has more conformational flexibility than a six-membered ring, which could introduce unpredictability in ternary complex formation.
-
Without experimental data, the utility of 1-Methyl-1,4-diazepan-5-one in PROTAC design remains speculative. It represents the frontier of linker design, where novel scaffolds are being explored to achieve new pharmacological profiles.
Data Summary and Comparison
The following table summarizes the known and hypothesized properties of the two scaffolds.
| Feature | Piperazine | 1-Methyl-1,4-diazepan-5-one (Hypothesized) |
| Primary Function | Enhance solubility, permeability, and metabolic stability; provide rigidity.[9][16] | Introduce rigidity; potentially modulate solubility and hydrogen bonding patterns. |
| Solubility Enhancement | Yes, via protonation of basic nitrogens. The pKa is tunable based on adjacent substituents.[6][7] | Likely, via protonation of the tertiary amine. |
| Permeability Impact | Can improve permeability by balancing lipophilicity and solubility.[5] | Unknown. The presence of an amide may increase polarity, potentially impacting passive diffusion. |
| Structural Rigidity | Semi-rigid six-membered ring; reduces conformational flexibility.[9] | Rigid seven-membered ring; offers more conformational possibilities than a six-membered ring. |
| Metabolic Stability | Generally improves metabolic stability compared to linear linkers.[10] | Unknown; the lactam moiety is generally stable. |
| Synthetic Accessibility | High. A common and versatile building block in medicinal chemistry.[17] | Moderate to Low. Less common in modular PROTAC synthesis. |
| Published PROTAC Data | Extensive. Widely validated in numerous publications and clinical candidates.[16] | None available in peer-reviewed literature. |
Experimental Protocols for PROTAC Evaluation
A self-validating system for PROTAC development requires rigorous and reproducible experimental protocols. Below are methodologies for the synthesis and evaluation of degraders.
Caption: A streamlined workflow for PROTAC synthesis and evaluation.
Protocol 1: General Synthesis of a Piperazine-Containing PROTAC
This protocol describes a modular approach for synthesizing a PROTAC using standard amide coupling reactions.[17]
Objective: To couple a POI ligand (with a carboxylic acid handle), a piperazine linker (with a free amine), and an E3 ligase ligand (with a reactive handle, e.g., an alkyl halide).
Step-by-Step Methodology:
-
Step 1: Synthesis of Linker-E3 Ligase Intermediate.
-
Dissolve the E3 ligase ligand (e.g., pomalidomide with an appropriate alkyl halide linker attached) (1.0 eq) and N-Boc-piperazine (1.2 eq) in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at 60 °C for 16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected piperazine-E3 ligase intermediate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the deprotected piperazine-E3 ligase amine salt.
-
-
Step 3: Final Amide Coupling.
-
Dissolve the POI ligand-acid (1.0 eq) in DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and DIPEA (4.0 eq).
-
Stir for 5 minutes, then add the deprotected amine from Step 2 (1.1 eq).
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is the gold standard for quantifying the reduction in target protein levels.[18][19]
Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC in a cell-based assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium (e.g., from 10 µM to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.[19]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal percentage of degradation).[19]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to assess a compound's passive membrane permeability.[20][21]
Objective: To measure the apparent permeability coefficient (Papp) of a PROTAC across a synthetic lipid membrane.
Step-by-Step Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter of each well in the donor plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) and allow it to impregnate.
-
-
Assay Setup:
-
Add buffer (e.g., PBS at pH 7.4) to the acceptor plate wells.
-
Prepare the PROTAC compound in the same buffer in the donor plate wells at a known concentration (e.g., 10 µM). Include high- and low-permeability control compounds.
-
Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for a set period (e.g., 5 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C]_A / [C]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_equilibrium is the theoretical equilibrium concentration.
-
Conclusion and Future Directions
The strategic incorporation of functional linkers is paramount to the development of clinically successful PROTACs. Piperazine has firmly established itself as a privileged scaffold, offering a robust solution to many of the physicochemical and pharmacokinetic challenges inherent to these large molecules.[8][9] Its ability to confer rigidity, enhance solubility, and improve metabolic stability provides a clear advantage over simple, flexible linkers.
While novel scaffolds like 1-Methyl-1,4-diazepan-5-one are emerging as potential tools for further diversifying linker chemistry, their utility remains to be validated by experimental data. The future of PROTAC design lies in the continued exploration of such structures, guided by a deep understanding of the principles established by well-characterized moieties like piperazine. A systematic, data-driven approach to linker design, combining synthetic chemistry with rigorous biophysical and cellular evaluation, will be essential to unlock the full therapeutic potential of targeted protein degradation.
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Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
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Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
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Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
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Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.com. [Link]
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Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]
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ResearchGate. (2022). Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]
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Mares, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
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Manivel, P., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative-bioarray.com. [Link]
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Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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Shultz, M. D. (2013). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PubMed Central. [Link]
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ResearchGate. (2019). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. [Link]
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Slideshare. (2024). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
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Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnaturediscovery.com. [Link]
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BIOSYNCE. (n.d.). 1-Methyl-1,4-diazepan-5-one Cas 5441-40-7. Biosynce.com. [Link]
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Chen, Y., et al. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications. [Link]
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Goti, G., et al. (2017). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances. [Link]
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Wessjohann, L. A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. [Link]
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ResearchGate. (2019). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. ResearchGate. [Link]
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Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Benthamscience.com. [Link]
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Alichem. (n.d.). 1-Methyl-1, 4-diazepan-5-one, min 97%, 1 gram. Alichem.com. [Link]
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DiVA portal. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Diva-portal.org. [Link]
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A Comparative Guide to the In Vitro Stability of PROTACs with Different Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties, particularly its in vitro stability.[1][3]
This guide provides an in-depth, objective comparison of the in vitro stability of PROTACs featuring different linker architectures. We will explore the causal relationships between linker composition and stability, provide detailed experimental protocols for assessing stability, and present comparative data to inform rational PROTAC design.
The Critical Role of the Linker in PROTAC Stability
The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and an E3 ligase.[1][5] The linker's length, rigidity, and chemical composition dictate the spatial orientation of these two proteins, which is crucial for efficient ubiquitination and subsequent degradation of the target.[6][7] An unstable linker can be prematurely cleaved by metabolic enzymes or undergo chemical degradation, leading to the inactivation of the PROTAC and failure to induce protein degradation.[] Therefore, a thorough understanding and optimization of linker stability are paramount in the development of effective PROTAC therapeutics.
Common PROTAC Linker Architectures and Their Intrinsic Properties
PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most common types include polyethylene glycol (PEG) chains and alkyl chains, with variations incorporating rigid elements like heterocyclic scaffolds.[][10]
-
Alkyl Linkers: These are hydrocarbon chains that provide a high degree of conformational flexibility.[1][2] While synthetically accessible, their hydrophobicity can sometimes limit aqueous solubility.[2] Their flexibility, though beneficial for sampling productive conformations, can also make them more susceptible to metabolism.[1]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene glycol units and are widely used to improve the solubility and drug-like properties of PROTACs.[1][2][] The ether linkages in PEG chains can influence metabolic stability, and the overall hydrophilicity can impact cell permeability.[4][10]
-
Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid structural motifs are often incorporated.[1] These include cycloalkanes (e.g., piperazine, piperidine) and aromatic rings (e.g., triazoles).[2][11] Rigid linkers can enhance metabolic stability and may improve selectivity by disfavoring the formation of off-target ternary complexes.[1][11]
Experimental Design for Comparing In Vitro Stability
A robust comparison of PROTAC linker stability requires a panel of well-controlled in vitro assays. The primary assays used to assess the stability of PROTACs are microsomal stability assays and plasma stability assays.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro stability of a library of PROTACs with varying linkers.
Caption: Workflow for comparing the in vitro stability of PROTACs.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is crucial for evaluating the susceptibility of PROTACs to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[12]
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.[12]
Materials:
-
Test PROTAC compounds (e.g., 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-turnover control like verapamil and a low-turnover control like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test PROTAC and control compounds in phosphate buffer.
-
In a 96-well plate, combine the HLM and the NADPH regenerating system in phosphate buffer and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the PROTAC working solution to the HLM mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC concentration.
-
Calculate the half-life (t½) from the rate of disappearance of the parent compound.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of PROTACs in the presence of plasma enzymes, such as proteases and esterases.[13]
Objective: To determine the stability of a PROTAC in plasma.[13]
Materials:
-
Test PROTAC
-
Human or other species-specific plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the plasma.
-
Add the PROTAC stock solution to the plasma and incubate at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the plate.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
Comparative Data Analysis
The stability of PROTACs with different linkers can be quantitatively compared by their calculated half-lives in the microsomal stability assay and the percentage remaining in the plasma stability assay.
Table 1: Representative In Vitro Stability Data for PROTACs with Different Linkers
| PROTAC ID | Linker Type | Microsomal Half-life (t½, min) | Plasma Stability (% remaining at 120 min) |
| PROTAC-A1 | Alkyl (n=8) | 15 | 65 |
| PROTAC-A2 | Alkyl (n=12) | 8 | 50 |
| PROTAC-P1 | PEG (n=4) | 25 | 85 |
| PROTAC-P2 | PEG (n=8) | 18 | 75 |
| PROTAC-R1 | Rigid (Piperazine) | > 60 | > 95 |
| PROTAC-R2 | Rigid (Triazole) | 45 | 90 |
Note: The data presented are hypothetical and for illustrative purposes only.
Interpretation of Results and Mechanistic Insights
The hypothetical data in Table 1 suggest several key trends:
-
Impact of Linker Length: For both alkyl and PEG linkers, an increase in length is associated with decreased metabolic stability.[] Longer, more flexible linkers may present more sites for enzymatic attack and can adopt conformations that are more readily metabolized.[15]
-
Influence of Linker Composition: PEG linkers generally exhibit greater stability than alkyl linkers of comparable length. The introduction of ether oxygens can alter the electronic properties and metabolic profile of the linker.[10] However, extensive PEGylation can sometimes lead to other liabilities.
-
Superior Stability of Rigid Linkers: The PROTACs with rigid linkers (PROTAC-R1 and PROTAC-R2) demonstrate significantly higher stability in both microsomal and plasma assays. The constrained conformation of rigid linkers can shield metabolically labile sites and may be less recognized by metabolic enzymes.[16] The incorporation of metabolically stable moieties like piperazine and triazole further contributes to their enhanced stability.[2][16]
Structure-Stability Relationships
The following diagram illustrates the general structure of a PROTAC and highlights the linker as a key determinant of stability.
Caption: General structure of a PROTAC molecule.
Conclusion and Future Directions
The linker is a critical component of a PROTAC molecule that significantly influences its in vitro stability.[1] This guide has provided a framework for the comparative assessment of PROTACs with different linkers, including detailed experimental protocols and an analysis of structure-stability relationships.
Generally, rigid linkers offer superior metabolic and plasma stability compared to flexible alkyl and PEG linkers. However, the optimal linker is target- and system-dependent, and a degree of flexibility is often required to achieve a productive ternary complex. Therefore, a systematic evaluation of a diverse library of linkers is essential in the early stages of PROTAC development.
Future innovations in linker design, including the development of "smart" linkers that are cleaved in a controlled manner or linkers with improved physicochemical properties, will continue to advance the field of targeted protein degradation and pave the way for more effective and safer therapeutics.
References
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- PROTAC Linker Design and Optimiz
- Linkers in PROTACs - Precise PEG.
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- An In-depth Technical Guide to PROTAC Linker Composition and Function - Benchchem.
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A Head-to-Head Comparison of Synthetic Routes to Diazepanone Linkers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Diazepanone Linkers in Advanced Therapeutics
The diazepanone scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug development.[1] Its inherent conformational flexibility and synthetic tractability make it an ideal component for constructing linkers in sophisticated therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs).[2][][4][5] In the context of ADCs, the linker is a critical component that connects a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and facilitating controlled release of the drug at the target site.[2][5] The choice of synthetic route to the diazepanone linker profoundly impacts the overall efficiency, scalability, and purity of the final ADC product.[6][7]
This guide provides a head-to-head comparison of the most prominent synthetic strategies for assembling diazepanone-based linkers. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and protocols to empower researchers in making informed decisions for their drug development programs.
Key Synthetic Strategies at a Glance
The synthesis of diazepanone linkers can be broadly categorized into three main approaches:
-
Ring Expansion Reactions: These methods construct the seven-membered diazepanone ring from smaller, more readily available cyclic precursors.
-
Intramolecular Cyclization Reactions: These strategies involve the formation of the diazepanone ring through the cyclization of a linear precursor.
-
Multi-component and Domino Reactions: These elegant approaches assemble the diazepanone core in a single pot from multiple starting materials, often with high atom economy.
The following sections will provide a detailed analysis of representative methods within each of these categories.
Ring Expansion Strategies: Building from the Inside Out
Ring expansion reactions offer an elegant and often high-yielding approach to diazepanone synthesis by leveraging the inherent reactivity of smaller ring systems.[8][9] Two classical and powerful methods in this category are the Schmidt and Beckmann rearrangements.
The Schmidt Reaction: A Versatile Tool for Ring Expansion
The Schmidt reaction involves the acid-catalyzed reaction of a cyclic ketone with hydrazoic acid (HN₃) or an organic azide to yield a lactam.[10][11][12][13] When applied to a piperidone precursor, this reaction provides a direct route to the corresponding 1,4-diazepan-5-one core.[14]
Mechanism of Action:
The reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic attack of the azide to form an α-azido alcohol intermediate.[10] Subsequent dehydration and rearrangement, involving the migration of an alkyl or aryl group, leads to the formation of a nitrilium ion, which is then hydrolyzed to the lactam product.[10][12]
Workflow for Schmidt Ring Expansion:
Figure 1. General workflow for the Schmidt ring expansion.
Experimental Protocol: Synthesis of N1-Alkyl-1,4-diazepin-5-ones via Schmidt Reaction [14]
-
Preparation of N-Alkyl-4-piperidones: To a solution of 4-piperidone in a suitable solvent (e.g., methanol), add anhydrous potassium carbonate and the desired alkyl halide. Stir the mixture at room temperature until completion of the reaction (monitored by TLC). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by chromatography to obtain the N-alkyl-4-piperidone.
-
Schmidt Ring Expansion: Dissolve the N-alkyl-4-piperidone in a mixture of concentrated sulfuric acid and chloroform. Cool the solution in an ice bath and add sodium azide portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for several hours. Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide). Extract the aqueous layer with an organic solvent (e.g., chloroform). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N1-alkyl-1,4-diazepin-5-one.[14]
The Beckmann Rearrangement: A Classic Transformation
The Beckmann rearrangement is another powerful method for ring expansion, involving the conversion of a cyclic ketoxime to a lactam under acidic conditions.[15][16][17][18][19] This reaction is particularly useful for the synthesis of substituted diazepanones.
Mechanism of Action:
The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water).[15] This is followed by a concerted 1,2-alkyl or aryl migration to the electron-deficient nitrogen atom, with concomitant cleavage of the N-O bond, to form a nitrilium ion.[15][18] Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam.[15]
Workflow for Beckmann Rearrangement:
Figure 2. General workflow for the Beckmann rearrangement.
Comparative Analysis of Ring Expansion Routes
| Feature | Schmidt Reaction | Beckmann Rearrangement |
| Starting Material | Cyclic Ketone | Cyclic Ketoxime |
| Reagents | Hydrazoic acid (toxic, explosive) | Strong acids (H₂SO₄, PPA) |
| Key Intermediate | Azidohydrin | Nitrilium ion |
| Advantages | Direct conversion from ketone | Well-established, high yields |
| Disadvantages | Use of hazardous reagents | Requires pre-formation of oxime |
| Typical Yields | Good to excellent | Good to excellent |
Intramolecular Cyclization Strategies: Forging the Ring
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis and provide reliable routes to diazepanone linkers from acyclic precursors. The Buchwald-Hartwig amination and reductive amination are two prominent examples.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20][21][22][23] Its intramolecular variant is particularly well-suited for the synthesis of medium-sized rings like diazepanones.[20][21] This method offers excellent functional group tolerance and is often used for the synthesis of complex benzodiazepine derivatives.[20][24]
Mechanism of Action:
The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the amine by a base and subsequent reductive elimination from the palladium center forms the C-N bond and regenerates the Pd(0) catalyst.
Workflow for Intramolecular Buchwald-Hartwig Amination:
Figure 3. General workflow for intramolecular Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Dibenzodiazepine via Intramolecular Buchwald-Hartwig Amination [22]
-
Precursor Synthesis: Synthesize the acyclic precursor containing both an amine and an o-bromoaryl group through standard synthetic methods.
-
Cyclization: To a solution of the precursor in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., Cs₂CO₃).[22] Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired dibenzodiazepine.[22]
Reductive Amination: A Versatile and Mild Approach
Intramolecular reductive amination is a highly versatile and widely used method for the synthesis of cyclic amines, including diazepanones.[25][26][27][28][29] This reaction involves the formation of an intermediate imine or iminium ion from a precursor containing both an amine and a carbonyl group, which is then reduced in situ to the cyclic amine.[25][27][28]
Mechanism of Action:
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal intermediate.[25] Dehydration of the hemiaminal yields an imine or iminium ion, which is then reduced by a suitable reducing agent to the final diazepanone product.[25]
Workflow for Intramolecular Reductive Amination:
Figure 4. General workflow for intramolecular reductive amination.
Experimental Protocol: Synthesis of a Diazepanone via Intramolecular Reductive Amination [30]
-
Precursor Synthesis: Prepare the linear precursor containing a terminal amine and a ketone or aldehyde functionality.
-
Cyclization: Dissolve the precursor in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of acetic acid.[25] Stir the reaction mixture at room temperature until completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired diazepanone.
Comparative Analysis of Intramolecular Cyclization Routes
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Key Transformation | C(sp²)-N bond formation | C-N bond formation via imine reduction |
| Catalyst/Reagent | Pd catalyst, ligand, base | Mild reducing agents (e.g., NaBH(OAc)₃) |
| Advantages | High functional group tolerance | Mild reaction conditions, readily available reagents |
| Disadvantages | Cost of catalyst and ligands, potential for metal contamination | May require precursor with a carbonyl group |
| Typical Yields | Good to excellent | Good to excellent |
Multi-component and Domino Strategies: Efficiency by Design
Multi-component and domino reactions represent the pinnacle of synthetic efficiency, allowing for the construction of complex molecules like diazepanones in a single operation from simple starting materials. These strategies are highly attractive for library synthesis and lead optimization in drug discovery.
Ring Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of cyclic compounds, including diazepinone derivatives.[31] This method involves the intramolecular reaction of a diene precursor in the presence of a ruthenium-based catalyst to form a cyclic olefin, which can then be reduced to the saturated diazepanone.
Experimental Protocol: Synthesis of a Diazepinone Derivative via RCM [31]
-
Diallylamine Precursor Synthesis: Prepare a diallylamine derivative from an α-amino acid and an amino alcohol.
-
Ring-Closing Metathesis: Dissolve the diallylamine precursor in a suitable solvent (e.g., dichloromethane) and add a Grubbs' catalyst. Reflux the mixture under an inert atmosphere until the reaction is complete. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the cyclic olefin.
-
Reduction: Hydrogenate the cyclic olefin using a catalyst such as palladium on carbon to yield the final diazepinone derivative.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a diazepanone linker depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and the tolerance of other functional groups within the molecule.
-
Ring expansion reactions like the Schmidt and Beckmann rearrangements are excellent choices for accessing the core diazepanone scaffold from simple cyclic precursors.
-
Intramolecular cyclization methods , particularly the Buchwald-Hartwig amination and reductive amination, offer high functional group tolerance and are well-suited for the synthesis of more complex and highly substituted diazepanones.
-
Multi-component and domino reactions , such as those involving ring-closing metathesis, provide the most efficient and atom-economical routes for the rapid generation of diverse diazepanone libraries.
By carefully considering the advantages and limitations of each approach, researchers can strategically design and execute the synthesis of novel diazepanone linkers to advance the development of next-generation therapeutics.
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A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors. Chemical Communications (RSC Publishing). Available at: [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. 2020;10(6):663. Available at: [Link]
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Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. Available at: [Link]
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Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. De Gruyter. Available at: [Link]
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Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines 25. ResearchGate. Available at: [Link]
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Synthetic studies towards diazepanone scaffolds. ResearchGate. Available at: [Link]
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A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances. 2015;5(120):99311-99318. Available at: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. 2024;16(5):771-779. Available at: [Link]
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Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available at: [Link]
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The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. 2020;20(11):926-963. Available at: [Link]
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The Schmidt Reaction. Organic Reactions. Available at: [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. 2020;11(2):225-233. Available at: [Link]
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Schmidt reaction. Wikipedia. Available at: [Link]
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Beckmann rearrangement. Wikipedia. Available at: [Link]
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Intramolecular reductive aminations for the formation of azepanes.72,73. ResearchGate. Available at: [Link]
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Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]
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Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. European Journal of Medicinal Chemistry. 2011;46(9):4148-4161. Available at: [Link]
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Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. Available at: [Link]
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Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]
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Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]
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Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters. 2018;28(23-24):3617-3621. Available at: [Link]
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Myers Chem 115. Harvard University. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research. 2024;2(1):1-4. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Solid phase synthesis of diazepam binding inhibitor fragments 32-38 and 45-50 on a flexible butanediol dimethacrylate crosslinked polystyrene support. Indian Journal of Chemistry - Section B. 2000;39B(5):348-353. Available at: [Link]
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Synthesis of diazepam related analogues of miltirone, an active central benzodiazepine receptor ligand isolated from Salvia miltiorrhiza bunge (danshen). Journal of the Chemical Society, Perkin Transactions 1. 1999;(18):2535-2539. Available at: [Link]
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Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. Available at: [Link]
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Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData. 2018;3(10):x181467. Available at: [Link]
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Antibody-Drug Conjugate (ADC) Synthesis. Pharmaron. Available at: [Link]
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Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. 2012;8(5):455-462. Available at: [Link]
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Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals. 2016;9(2):29. Available at: [Link]
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Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. 2014;16(5):1015-1025. Available at: [Link]
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Design and Synthesis of Novel Benzodiazepines. VTechWorks. Available at: [Link]
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A Comparative Guide to Validating Target Engagement for PROTACs Featuring Novel Scaffolds such as 1-Methyl-1,4-diazepan-5-one
Introduction: The Imperative of Target Engagement in PROTAC Development
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules function by co-opting the cell's own ubiquitin-proteasome system.[4][5] A PROTAC consists of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][6][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational event that triggers the ubiquitination and subsequent degradation of the target protein.[1][2][6]
The linker is not a passive spacer; its composition, length, and rigidity are critical determinants of ternary complex stability and overall degradation efficacy.[8] As researchers explore novel linker chemistries, such as those incorporating scaffolds like 1-Methyl-1,4-diazepan-5-one—a diazepine derivative that may confer unique structural and physicochemical properties—the need for rigorous validation of target engagement becomes paramount.[9][10] Diazepine-based structures are recognized as "privileged scaffolds" in medicinal chemistry, known for their versatile structural qualities that can be tailored for selective interaction with drug targets.[9]
This guide provides a comparative analysis of key methodologies for validating the direct cellular engagement of a PROTAC with its intended target. We will delve into the causality behind experimental choices, provide detailed protocols, and compare orthogonal assays to ensure the generation of robust and reliable data—a necessity when characterizing novel PROTACs.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful biophysical method that directly assesses target engagement in a native cellular environment without requiring any modification to the compound or the protein.[11][12] The principle is based on ligand-induced thermal stabilization: the binding of a PROTAC to its target protein alters the protein's melting curve, which can be quantified.[11][13] A shift in the melting temperature (Tₘ) upon PROTAC treatment provides direct evidence of intracellular binding.[11]
Expertise & Experience: CETSA is invaluable because it measures the sum of multiple physiological factors, including cell permeability, efflux, and target accessibility.[13] A positive result is a strong indicator that the PROTAC can reach and bind its target under physiologically relevant conditions. This is particularly crucial for novel scaffolds like 1-Methyl-1,4-diazepan-5-one, where permeability and intracellular behavior are unknown.
CETSA Experimental Workflow
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Causality: Ensuring healthy, sub-confluent cells is critical for reproducible results.
-
Treat cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (typically 1-4 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11] A non-heated control must be included.
-
Causality: The temperature range should bracket the known or predicted melting temperature of the target protein to capture the full melting curve.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[11]
-
Causality: This method of lysis avoids detergents that could interfere with protein stability.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of remaining soluble target protein by Western blot. Quantify band intensity to generate melting curves and determine the shift in Tₘ.
-
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
Bioluminescence Resonance Energy Transfer (BRET) assays, particularly NanoBRET, offer a quantitative approach to measure target engagement in living cells.[14] This method provides real-time binding information and can be adapted for high-throughput screening.
Scientific Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the target protein is added to the cells, acting as the energy acceptor. When the tracer binds to the NanoLuc-fused target, BRET occurs. A test PROTAC that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the calculation of intracellular affinity (IC₅₀).[14]
Expertise & Experience: A key advantage of NanoBRET is its ability to differentiate between raw affinity and cellular permeability.[14][15] By running the assay in parallel under live-cell and permeabilized-cell conditions, one can calculate an "availability index" to rank-order PROTACs based on their ability to access the intracellular target.[15] This is exceptionally useful for optimizing the linker, as moieties like 1-Methyl-1,4-diazepan-5-one will directly influence cell permeability.
NanoBRET™ Target Engagement Workflow
Detailed Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Causality: Transient transfection allows for rapid assessment, but for stable, long-term studies, generating a stable cell line is preferable.
-
-
Assay Execution (Live-Cell Format):
-
Prepare a serial dilution of the test PROTAC.
-
To the cells, add the NanoBRET™ Tracer and the PROTAC dilutions.
-
Incubate at 37°C with 5% CO₂ for a period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Causality: The incubation time must be optimized to ensure the system has reached a steady state for accurate IC₅₀ determination.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and lysing agent.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the intracellular target engagement potency.
-
Fluorescence Polarization (FP): A Biophysical Tool for In Vitro Validation
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular binding events in real-time.[16] It is particularly useful for characterizing the binary binding affinities of the PROTAC to both the target protein and the E3 ligase independently, as well as for studying the formation of the ternary complex in a purified system.[17]
Scientific Principle: The assay relies on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[16][17] A small, fluorescently labeled tracer (e.g., a known binder for the POI) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger POI, its tumbling slows dramatically, leading to a high polarization signal. A PROTAC competing for this binding site will displace the tracer, causing a decrease in polarization.
Expertise & Experience: FP is an excellent primary screen to confirm that the warhead of your PROTAC is active. It can also be adapted to measure the cooperativity of ternary complex formation.[17] For instance, one can measure the affinity of a fluorescently labeled PROTAC to the POI in the presence and absence of the E3 ligase. An increase in affinity in the presence of the ligase indicates positive cooperativity, a key feature of many successful PROTACs.[18] However, be aware that novel chemical moieties could be inherently fluorescent, which would interfere with the assay. This must be checked beforehand.
Fluorescence Polarization Workflow
Detailed Protocol: Competitive FP for POI Binding
-
Reagent Preparation:
-
Prepare purified recombinant POI, a fluorescently labeled tracer (a small molecule or peptide with known affinity for the POI), and a serial dilution of the test PROTAC in an appropriate assay buffer.
-
Causality: Buffer conditions (pH, salt concentration) must be optimized for protein stability and binding.
-
-
Assay Setup:
-
In a low-volume, black microplate (e.g., 384-well), add a fixed concentration of the POI and the fluorescent tracer to each well.
-
Causality: The tracer concentration should ideally be at or below its Kₑ for the POI to ensure assay sensitivity. The POI concentration should be chosen to yield a sufficient assay window (a significant difference in polarization between bound and free tracer).
-
Add the PROTAC dilutions to the wells. Include controls for high polarization (POI + tracer, no PROTAC) and low polarization (tracer only).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. The plate should be protected from light.
-
Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log of the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀, which can then be converted to an inhibition constant (Kᵢ).
-
Downstream Confirmation: Validating Target Degradation
While the above methods confirm target engagement, the ultimate goal of a PROTAC is target degradation. Therefore, it is essential to link target binding to a functional outcome. Western blotting and In-Cell Western (ICW) assays are the most common methods to quantify the reduction in total protein levels.[3][19]
Western Blot: This classic technique provides a semi-quantitative measure of protein levels. It is robust and allows for the visual inspection of protein size, but it is low-throughput and labor-intensive.[20]
In-Cell Western (ICW): ICW is a quantitative immunofluorescence method performed in a microplate format (e.g., 96- or 384-well).[19] Cells are grown, treated, fixed, and permeabilized directly in the plate. Primary antibodies against the POI and a loading control (e.g., GAPDH) are added, followed by species-specific secondary antibodies conjugated to different near-infrared fluorophores. The plate is then scanned to quantify the fluorescence intensity for both targets simultaneously.
Expertise & Experience: ICW offers significantly higher throughput than traditional Western blotting, making it ideal for generating dose-response curves to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[19] This is crucial for the structure-activity relationship (SAR) optimization of novel PROTACs.
Detailed Protocol: In-Cell Western (ICW)
-
Cell Plating and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 4-24 hours).
-
Causality: The treatment duration is a critical parameter to optimize, as degradation kinetics can vary significantly between different PROTACs and target proteins.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[11]
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with primary antibodies (one for the POI, one for a normalization protein) diluted in blocking buffer overnight at 4°C.
-
Wash the plate multiple times.
-
Incubate with appropriate near-infrared fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate a final time to remove unbound antibodies.
-
Scan the plate on a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity in each channel. Normalize the POI signal to the loading control signal. Plot the normalized signal against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
-
Comparative Summary of Validation Methods
A multi-pronged validation approach using orthogonal methods provides the highest degree of confidence in a PROTAC's mechanism of action.[6]
| Assay | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Intracellular target binding | Label-free; measures engagement in native cell environment; reflects permeability.[11][12] | Lower throughput; requires a good antibody; not all binding events cause a thermal shift.[13] |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer | Intracellular binding affinity (IC₅₀) | Live-cell, real-time data; high-throughput; can assess permeability.[14][15] | Requires genetic modification of cells; potential for tracer/PROTAC competition artifacts. |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe | In vitro binding affinity (Kᵢ) | High-throughput; quantitative affinity data; useful for cooperativity studies.[16][17] | In vitro only (no cellular context); requires purified protein; potential for compound interference.[17] |
| Western Blot / ICW | Immunodetection of protein levels | Target protein degradation (DC₅₀, Dₘₐₓ) | Confirms functional outcome (degradation); ICW is high-throughput.[19] | Measures a downstream event, not direct binding; requires high-quality antibodies.[19] |
Conclusion
Validating target engagement is an indispensable step in the development of any PROTAC, and it is especially critical when pioneering novel chemical matter like the 1-Methyl-1,4-diazepan-5-one scaffold. No single assay can provide a complete picture. A robust validation strategy should begin with in vitro biophysical methods like Fluorescence Polarization to confirm binary binding affinities. This should be followed by direct demonstration of intracellular binding using a label-free method like CETSA or a quantitative live-cell assay like NanoBRET . Finally, these target engagement data must be correlated with the desired functional outcome—protein degradation—as measured by In-Cell Western or traditional Western blotting. By employing this integrated, multi-assay approach, researchers can confidently establish the mechanism of action, accelerate the optimization of novel PROTACs, and build a solid foundation for preclinical development.
References
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A Guide to Evaluating Novel E3 Ligase Ligands in PROTACs: A Comparative Framework Using a Hypothetical 1-Methyl-1,4-diazepan-5-one Scaffold vs. Established Analogs
Introduction: The Evolving Landscape of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2] A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating event, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2]
The choice of E3 ligase is a cornerstone of PROTAC design, profoundly influencing the degrader's potency, selectivity, and pharmacokinetic properties. To date, the field has been heavily dominated by ligands recruiting the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases.[4][5] While highly successful, this reliance on a limited set of E3 ligases presents challenges, including cell-type-specific ligase expression and potential acquired resistance mechanisms.[5]
This guide provides a comprehensive framework for the biological evaluation of PROTACs containing novel E3 ligase-recruiting moieties. To illustrate this process, we will conduct a comparative analysis of a hypothetical PROTAC incorporating 1-Methyl-1,4-diazepan-5-one —a novel, underexplored scaffold—against its well-established analogs that recruit VHL and CRBN. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize and validate new PROTAC platforms.
The PROTAC Mechanism: A Symphony of Induced Proximity
The efficacy of a PROTAC is not merely a function of its binding affinities but of its ability to promote a productive ternary complex, leading to efficient ubiquitination. This event-driven pharmacology is what allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[2]
Target Protein Degradation: Potency and Efficacy
The hallmark of a successful PROTAC is its ability to reduce the cellular levels of its target protein. Western blotting is the gold-standard technique for quantifying this effect. [1]Key metrics derived from dose-response experiments are the DC50 (concentration at which 50% degradation is achieved), which measures potency, and the Dmax (maximum percentage of degradation), which measures efficacy.
Illustrative Comparative Degradation Data:
| PROTAC Compound | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 (Analog) | VHL | BRD4 | HEK293 | ~25 | >90% |
| dBET1 (Analog) | CRBN | BRD4 | HEK293 | ~5 | >95% |
| Diazepan-PROTAC | Hypothetical | BRD4 | HEK293 | 50 | >85% |
Note: Data for Diazepan-PROTAC is illustrative for comparative purposes.
Cellular Viability: Translating Degradation to Function
Degrading a target protein should, in a disease-relevant context, lead to a desired cellular outcome, such as apoptosis or growth arrest in cancer cells. Cell viability assays, like the MTT or CellTiter-Glo assays, are crucial for quantifying the phenotypic consequence of protein degradation. [6] Illustrative Comparative Viability Data:
| PROTAC Compound | E3 Ligase Recruited | Cell Line | Assay | GI50 (nM) |
| MZ1 (Analog) | VHL | MV4;11 (AML) | CellTiter-Glo | ~30 |
| dBET1 (Analog) | CRBN | MV4;11 (AML) | CellTiter-Glo | ~8 |
| Diazepan-PROTAC | Hypothetical | MV4;11 (AML) | CellTiter-Glo | 75 |
Note: Data for Diazepan-PROTAC is illustrative for comparative purposes.
Cell Permeability: The First Hurdle
A PROTAC's biological activity is contingent on its ability to cross the cell membrane to reach its intracellular target. [7]Due to their high molecular weight and number of rotatable bonds, PROTACs often exist outside of traditional "drug-like" chemical space, making permeability a significant challenge. [8][9]The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess a compound's passive diffusion. [10] Causality in Permeability: The structure of the E3 ligase ligand can dramatically impact physicochemical properties. For instance, VHL ligands often contain more hydrogen bond donors compared to the more planar, "greasier" CRBN ligands, which can influence membrane permeability. [11][12]A novel scaffold like 1-Methyl-1,4-diazepan-5-one must be evaluated for its contribution to the overall lipophilicity and polar surface area of the final PROTAC.
Illustrative Physicochemical & Permeability Data:
| PROTAC Compound | E3 Ligase Moiety | MW ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) |
| MZ1 (Analog) | VHL-based | ~900 | 3.5 | 180 | Low (~0.1) |
| dBET1 (Analog) | CRBN-based | ~780 | 4.2 | 150 | Moderate (~0.8) |
| Diazepan-PROTAC | Diazepan-based | ~750 | 3.8 | 165 | Moderate (~0.5) |
Note: Data for Diazepan-PROTAC is illustrative for comparative purposes.
Essential Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following are detailed protocols for the key experiments described above.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the dose-dependent degradation of a target protein.
Rationale: This is the primary assay to confirm the fundamental mechanism of action of a PROTAC. Including a loading control (e.g., GAPDH, Tubulin) is critical for ensuring equal protein loading between samples, validating the observed changes in target protein levels. [1] Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in a 12-well plate at a density that will result in 70-80% confluency on the day of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in fresh culture medium. Treat the cells for a fixed duration (e.g., 18-24 hours). [1]Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The inhibitors are crucial to prevent protein degradation and dephosphorylation post-lysis. [1] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. [1]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis. [1]5. Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN TGX gel).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control. [1]
-
Protocol 2: Cell Viability (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Rationale: This assay provides a functional readout of PROTAC activity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. [13]2. PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (typically a 10-point, 3-fold serial dilution) for the desired duration (e.g., 72 hours). [13]Include vehicle-only and no-cell background controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 4. Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂ in a humidified atmosphere. 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background. 7. Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data and determine the GI50 value using non-linear regression.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Rationale: This is a key mechanistic assay. A positive result demonstrates that the PROTAC is capable of forming a productive ternary complex that is correctly oriented for the E3 ligase to transfer ubiquitin to the POI. This helps to de-risk downstream cellular experiments. [14][15] Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice (example from a commercial kit)[16]:
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Purified recombinant E3 ligase complex (the one targeted by the novel ligand)
-
Purified target protein (POI) (e.g., GST-tagged BRD4)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer
-
PROTAC compound or vehicle control (DMSO)
-
-
Initiation & Incubation: Initiate the reaction by adding the E1 enzyme or ATP. Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated POI using either:
-
An antibody against the POI (which will show higher molecular weight smears or bands corresponding to ubiquitinated species).
-
Streptavidin-HRP (which will detect the biotinylated ubiquitin conjugated to the POI).
-
-
-
Analysis: A ladder or smear of high-molecular-weight bands appearing only in the presence of all components (E1, E2, E3, POI, ATP, Ub) and the PROTAC indicates successful PROTAC-mediated ubiquitination.
Conclusion and Future Outlook
This guide outlines a systematic and robust workflow for the comparative biological evaluation of a novel PROTAC. By employing a multi-assay approach that interrogates each step of the PROTAC mechanism—from cell entry to functional outcome—researchers can build a comprehensive understanding of their molecule's performance relative to established benchmarks.
The development of PROTACs containing novel E3 ligase ligands, such as the hypothetical 1-Methyl-1,4-diazepan-5-one scaffold, is essential for expanding the scope and overcoming the limitations of targeted protein degradation. While the data presented for our "Diazepan-PROTAC" is illustrative, the experimental framework is universally applicable. A rigorous, head-to-head comparison against well-characterized analogs is the most effective strategy to validate new chemical matter and drive the next generation of protein degraders from the bench to the clinic.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (n.d.). Oerth Bio. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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MTT (Assay protocol). (2023). protocols.io. [Link]
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Ficu, M., et al. (2025). Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells. Chemistry & Biology for Innovative Drug Development. [Link]
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Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. [Link]
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Ubiquitination Assay. (n.d.). Profacgen. [Link]
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Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC. [Link]
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Commonly used small molecule CRBN and VHL ligands of E3 ligase for PROTACs design. (n.d.). Journal of Chemical Information and Modeling. [Link]
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Girardini, M., et al. (2019). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]
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Ficu, M., et al. (2024). Hijacking the MDM2 E3 Ligase with novel BRD4-Targeting PROTACs in Pancreatic Cancer Cells. ChemRxiv. [Link]
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PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. (n.d.). BPS Bioscience. [Link]
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Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. [Link]
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Hanzl, A., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
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Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
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PROTACs for BRDs proteins in cancer therapy: a review. (2022). PMC. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Molecules. [Link]
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Figure 4. PROTAC permeability, stability, and cellular activity. (n.d.). ResearchGate. [Link]
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Oxford Academic. [Link]
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Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
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Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]
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Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [Link]
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Discovery of E3 Ligase Ligands for Target Protein Degradation. (2025). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules. [Link]
-
Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. (n.d.). ChemRxiv. [Link]
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Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis, and biological evaluation of novel PROTACs compounds with good ER α degradation ability. (n.d.). ResearchGate. [Link]
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Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). Molecules. [Link]
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Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). MDPI. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers in Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). ResearchGate. [Link]
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Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). International Journal of Creative Research Thoughts. [Link]
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- 7. tandfonline.com [tandfonline.com]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
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A Comparative Guide to the Conformational Analysis of 1-Methyl-1,4-diazepan-5-one in PROTACs
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] While the ligands ensure binding, the linker is far from a passive spacer; it is the dynamic backbone that orchestrates the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[][6] The linker's length, rigidity, and conformational preferences dictate the spatial arrangement of the two proteins, profoundly influencing the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation.[2][]
The 1-Methyl-1,4-diazepan-5-one motif has gained traction as a valuable component in PROTAC linkers. Its seven-membered ring structure offers a semi-rigid scaffold that can help pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation.[6][7] However, the inherent flexibility of the diazepane ring, which can adopt multiple low-energy conformations (e.g., chair, boat), presents a significant analytical challenge. A comprehensive understanding of its conformational landscape is not merely academic; it is critical for the rational design of potent and selective degraders.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational behavior of 1-Methyl-1,4-diazepan-5-one within a PROTAC construct: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Computational Modeling. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how integrating data from these methods provides a holistic and actionable understanding for drug development professionals.
The Critical Role of Linker Conformation
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[2][8] The linker's conformation directly modulates this process. An optimal linker conformation facilitates favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the complex and presenting a lysine residue on the POI for efficient ubiquitin transfer.[] Conversely, a poorly oriented linker can lead to steric clashes or unproductive geometries, compromising degradation.[2]
The 1-Methyl-1,4-diazepan-5-one ring exists in a dynamic equilibrium between several conformers. The dominant conformation and the energy barriers between them can be influenced by substitutions on the ring and the nature of the solvent environment. Understanding this equilibrium is paramount, as only a subset of these conformations may be "active" or competent for forming a stable ternary complex.
Comparative Analysis of Methodologies
No single technique can fully capture the complex conformational dynamics of a semi-flexible molecule like 1-Methyl-1,4-diazepan-5-one. An integrated approach, leveraging the strengths of solution-state, solid-state, and in silico methods, is essential.
| Methodology | Core Principle | Strengths | Limitations | Key Output |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field, providing through-bond and through-space atomic information. | Provides data on solution-state conformation and dynamics; can measure population-weighted averages of conformers.[9] | Spectra can be complex to interpret for flexible molecules; provides an average picture, not a single structure. | Coupling constants (J-values), NOE/ROE enhancements, chemical shifts. |
| X-ray Crystallography | Scatters X-rays off a single crystal to determine the precise 3D arrangement of atoms. | Yields a high-resolution, unambiguous static structure.[10] | Requires high-quality crystals; the solid-state conformation may not reflect the bioactive solution-state conformation. | Atomic coordinates, bond lengths, bond angles, torsion angles. |
| Computational Modeling | Uses force fields and quantum mechanics to simulate molecular motion and calculate energies of different conformers. | Can explore a wide conformational space and model dynamic behavior; predicts relative energies and populations of conformers.[11][12] | Accuracy is dependent on the quality of the force field; computationally intensive. | Conformational ensembles, potential energy surfaces, RMSD values. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR is the most powerful tool for studying the conformation of molecules in solution, which most closely mimics the physiological environment. For 1-Methyl-1,4-diazepan-5-one, NMR can reveal the time-averaged conformation of the seven-membered ring.
Expertise in Experimental Choice:
-
¹H NMR: The chemical shifts and, more importantly, the three-bond proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the protons. By applying the Karplus equation, these coupling constants can be used to estimate the ring's torsional angles and infer its preferred conformation (e.g., chair vs. boat).
-
2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning all proton and carbon signals in the molecule, which is a prerequisite for any detailed conformational analysis.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the key experiment for determining through-space proximity. An NOE between two protons indicates they are close in space (< 5 Å), providing crucial constraints for building a 3D model of the dominant solution conformation. For instance, observing a strong NOE between an axial proton and another axial proton three bonds away is a hallmark of a chair-like conformation.
X-ray Crystallography: The High-Resolution Snapshot
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state. While this conformation may be influenced by crystal packing forces, it represents a stable, low-energy state and serves as an invaluable starting point for other analyses.
Expertise in Experimental Choice:
-
Crystal Growth: The choice of solvent is critical. A slow evaporation process from a solvent system where the PROTAC is moderately soluble (e.g., ethyl acetate/heptane, methanol/water) is often successful. The goal is to allow molecules to pack in an ordered, low-energy lattice.
-
Data Analysis: The resulting electron density map provides the precise location of each atom. While the overall structure is the primary goal, analyzing specific parameters like the puckering of the diazepane ring provides direct evidence for a specific conformer (e.g., chair, boat). For example, a study on a related 1,4-diazepan-5-one derivative confirmed a chair conformation for the seven-membered ring in the crystalline state.[13]
Computational Modeling: Exploring the Dynamic Landscape
Computational methods, particularly molecular dynamics (MD) simulations, bridge the gap between the static picture from crystallography and the averaged view from NMR. They allow us to visualize the dynamic interconversion between different conformers and estimate their relative populations.
Expertise in Experimental Choice:
-
Starting Conformation: An experimental structure from X-ray crystallography is the ideal starting point for an MD simulation. If unavailable, a robust conformational search using computational methods can generate low-energy starting structures.[11]
-
Simulation Environment: The simulation should be run in an explicit solvent box (e.g., TIP3P water) to accurately model the effects of the aqueous environment on conformational preference.
-
Analysis of Trajectory: The simulation output (a trajectory file) is a "movie" of the molecule's movement. Analysis involves clustering conformations to identify the most populated states, calculating the root-mean-square deviation (RMSD) to assess stability, and measuring key dihedral angles over time to map the conformational landscape. This can reveal not just the most stable conformer but also transient states that might be important for binding.
Experimental Protocols
Protocol 1: NMR-Based Conformational Analysis
This protocol describes a self-validating system for determining the average solution conformation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified PROTAC containing the 1-Methyl-1,4-diazepan-5-one linker in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should match conditions used in cellular assays where possible.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton bond connectivities.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to assign each proton to its directly attached carbon.
-
Acquire a 2D ¹H-¹H ROESY spectrum with a mixing time of 200-400 ms. This is crucial for observing through-space correlations and is often more reliable than NOESY for molecules of this size.
-
-
Data Analysis & Interpretation:
-
Assignment: Use the COSY and HSQC spectra to assign all proton and carbon resonances corresponding to the 1-Methyl-1,4-diazepan-5-one moiety.
-
Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, measure the ³JHH values for the protons on the diazepane ring.
-
NOE/ROE Interpretation: Identify key cross-peaks in the ROESY spectrum. For example, a cross-peak between protons Hₐ and Hₓ indicates they are spatially close. The volume of the cross-peak is inversely proportional to the sixth power of the distance between them.
-
Model Building: Use the measured coupling constants (as dihedral angle restraints) and ROE cross-peaks (as distance restraints) to build a 3D model of the dominant solution conformation using molecular modeling software.
-
Protocol 2: Single-Crystal X-ray Diffraction
This protocol outlines the workflow for obtaining a solid-state structure.
-
Crystal Growth (Self-Validation):
-
Screen various solvent systems for crystal growth using slow evaporation. Common systems include methanol, ethanol, acetonitrile, and mixtures like ethyl acetate/hexane.
-
Dissolve a small amount of the PROTAC in the chosen solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks.
-
Validation: The formation of well-defined, single crystals with sharp edges, visible under a microscope, indicates a successful crystallization.
-
-
Data Collection:
-
Carefully mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map and refine it using least-squares methods.
-
Validation: A good final model is characterized by low crystallographic R-factors (R1 < 0.05) and a clean final difference Fourier map.
-
Protocol 3: Molecular Dynamics (MD) Simulation
This protocol provides a framework for exploring the conformational ensemble in silico.
-
System Setup:
-
Start with a high-quality 3D structure of the PROTAC, ideally from X-ray crystallography.
-
Use a molecular mechanics force field suitable for small organic molecules (e.g., GAFF, OPLS).
-
Place the molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the PROTAC molecule.
-
Run a series of equilibration steps at constant temperature and pressure to allow the solvent to relax around the solute.
-
-
Production Simulation:
-
Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) without restraints.
-
Save the coordinates of the system at regular intervals (e.g., every 100 ps) to generate a trajectory.
-
-
Analysis (Self-Validation):
-
Convergence: Check for simulation convergence by monitoring properties like the RMSD of the PROTAC over time. The RMSD should plateau, indicating the system has reached equilibrium.
-
Clustering: Perform a cluster analysis on the trajectory to group similar conformations and identify the most populated conformational states.
-
Dihedral Analysis: Plot the key dihedral angles of the 1-Methyl-1,4-diazepan-5-one ring over time to visualize transitions between different conformers (e.g., chair-to-boat flips).
-
Comparison: Compare the major conformers from the simulation with experimental data from NMR (e.g., by back-calculating NOEs or J-couplings from the simulated structures) for validation.
-
Conclusion: An Integrated Strategy for Rational Design
The conformational analysis of the 1-Methyl-1,4-diazepan-5-one linker is not a trivial exercise but a crucial step in the rational design of effective PROTACs. No single method provides a complete picture. X-ray crystallography delivers an invaluable, high-resolution static image, which serves as a foundational starting point. NMR spectroscopy provides essential information about the molecule's behavior in the more biologically relevant solution state. Finally, computational modeling allows for the exploration of the full dynamic landscape that connects these experimental snapshots.
By judiciously combining these techniques, researchers can build a robust, validated model of the conformational preferences of this key linker motif. This knowledge enables the strategic modification of the linker to lock in a bioactive conformation, restrict unproductive states, and ultimately engineer PROTACs with superior potency, selectivity, and drug-like properties.
References
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In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. (2019). ACS Publications. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. (2021). National Institutes of Health (PMC). [Link]
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Computational tools for PROTAC design and optimization. (n.d.). Schrödinger. [Link]
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Computational Modeling of PROTAC Ternary Complexes and Linker Design. (2023). Request PDF. [Link]
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Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2020). ACS Publications. [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2019). National Institutes of Health (PMC). [Link]
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PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. (2023). bioRxiv. [Link]
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Conformational Analysis of Cyclic Amines using Carbon4 3 Shift Measurements. (n.d.). ElectronicsAndBooks. [Link]
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crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro. (n.d.). Canadian Science Publishing. [Link]
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Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2021). ACS Publications. [Link]
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Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. (2021). PubMed. [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]
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Crystal structures at room temperature of Diazepam (left, ab plane),... (n.d.). ResearchGate. [Link]
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Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. (1976). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). National Institutes of Health (PMC). [Link]
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Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. (1972). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. (n.d.). ChemRxiv. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). National Institutes of Health. [Link]
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (n.d.). MDPI. [Link]
-
COMPUTER AIDED CONFORMATIONAL ANALYSIS OF DIAZEPAM (7-CHLORO- 1, 3-DIHYDRO-1-METHYL -5-PHENYL-2H-4-BENZODIZAPINE-2-ONE). (2006). ResearchGate. [Link]
-
Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). National Institutes of Health (PMC). [Link]
-
Click chemistry in the development of PROTACs. (2023). National Institutes of Health (PMC). [Link]
-
Degradation of proteins by PROTACs and other strategies. (2020). National Institutes of Health (PMC). [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2021). National Institutes of Health (PMC). [Link]
-
Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. (2001). Request PDF. [Link]
-
An overview of PROTACs: a promising drug discovery paradigm. (2022). National Institutes of Health (PMC). [Link]
-
1,4-Benzodiazepines are always chiral. (1997). ResearchGate. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-Methyl-1,4-diazepan-5-one
For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 1-Methyl-1,4-diazepan-5-one, a key building block in medicinal chemistry. We will delve into the nuances of its synthesis, predict potential impurities, and critically evaluate the efficacy of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for its purity determination. Furthermore, we will compare the target molecule with its demethylated analog, 1,4-diazepan-5-one, to provide a broader analytical context.
The Synthetic Landscape: Understanding the Origins of Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. A plausible and efficient synthesis of 1-Methyl-1,4-diazepan-5-one involves a two-step sequence: a reductive amination followed by an intramolecular lactamization.
Step 1: Reductive Amination
The synthesis commences with the reaction of N-methylethanolamine with ethyl acrylate. This Michael addition is followed by a reductive amination of the resulting intermediate with an amine source, typically ammonia, in the presence of a reducing agent like sodium triacetoxyborohydride.[1][2]
Step 2: Intramolecular Lactamization
The product from the reductive amination, an amino ester, is then subjected to conditions that promote intramolecular cyclization to form the desired 1-Methyl-1,4-diazepan-5-one lactam. This is often achieved by heating in a suitable solvent.
This synthetic pathway, while efficient, can introduce several process-related impurities that must be carefully monitored:
-
Unreacted Starting Materials: Residual N-methylethanolamine and ethyl acrylate.
-
Intermediates: Incomplete reductive amination or lactamization can leave behind the intermediate amino ester.
-
Over-alkylation Products: The secondary amine in the intermediate can potentially react with another molecule of ethyl acrylate, leading to a dialkylated impurity.
-
By-products from Reductive Amination: The choice of reducing agent can influence by-product formation. For instance, the use of sodium cyanoborohydride can introduce cyanide-related impurities if not handled correctly.[1]
-
Hydrolysis Products: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding amino acid.[3][4]
The following diagram illustrates the logical flow of the synthesis and the potential points of impurity introduction.
Caption: Synthetic pathway of 1-Methyl-1,4-diazepan-5-one and potential impurity formation points.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is paramount for accurate purity determination. Here, we compare three orthogonal methods: HPLC, GC-MS, and qNMR.
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[5]
-
Expertise & Experience: For a polar, non-volatile compound like 1-Methyl-1,4-diazepan-5-one, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically effective. The challenge with small amines is often poor retention and peak shape on standard C18 columns. To overcome this, an acidic mobile phase with an ion-pairing agent or a polymer-based column can be employed.[6] For UV detection, the lactam chromophore allows for detection around 210-220 nm.
-
Trustworthiness: A well-validated HPLC method provides robust and reproducible results. The inclusion of a suitable internal standard can further enhance the accuracy of quantification.
-
Authoritative Grounding: The principles of HPLC are well-established, and numerous guidelines from regulatory bodies like the ICH provide a framework for method validation.
Table 1: HPLC Method Parameters and Expected Performance
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm or Polymer-based column | Good retention for polar analytes. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile | Acidic pH improves peak shape for amines. |
| Gradient | 5% B to 95% B over 15 minutes | Elutes a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 210 nm | Absorbance of the amide bond. |
| LOD/LOQ | ~0.01% / ~0.03% | Dependant on detector and impurity chromophore. |
| Precision (RSD) | < 2% | For replicate injections of the main component. |
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-Methyl-1,4-diazepan-5-one, derivatization is often necessary to improve its volatility and thermal stability.[7]
-
Expertise & Experience: The primary amine and lactam functionalities can lead to peak tailing on standard GC columns. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active hydrogens to trimethylsilyl ethers, making the molecule more amenable to GC analysis. The mass spectrometer provides definitive identification of the main component and any separated impurities based on their fragmentation patterns.
-
Trustworthiness: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification of impurities.
-
Authoritative Grounding: GC-MS is a well-established technique with extensive libraries of mass spectra for comparison.
Table 2: GC-MS Method Parameters and Expected Performance
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | General purpose, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | Separates compounds with a range of boiling points. |
| MS Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| LOD/LOQ | ~0.005% / ~0.015% | Highly sensitive, especially in selected ion monitoring (SIM) mode. |
| Precision (RSD) | < 5% | For replicate injections of the derivatized main component. |
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][9][10]
-
Expertise & Experience: ¹H qNMR is particularly powerful for purity assessment. By integrating the signals corresponding to the analyte and a certified internal standard of known purity and concentration, the absolute purity of the synthesized 1-Methyl-1,4-diazepan-5-one can be determined. The choice of a suitable internal standard with non-overlapping signals is crucial. Maleic acid or dimethyl sulfone are often good choices.
-
Trustworthiness: As a primary ratio method, qNMR provides a high level of accuracy and is considered a "gold standard" for purity determination.[11] It is also non-destructive, allowing for recovery of the sample.
-
Authoritative Grounding: The principles of qNMR are based on the fundamental properties of nuclear spins, and detailed guidelines for its application in pharmaceutical analysis are available from pharmacopeias.[11]
Table 3: qNMR Method Parameters and Expected Performance
| Parameter | Recommended Condition | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion. |
| Solvent | D₂O or DMSO-d₆ | Deuterated solvent to avoid interfering signals. |
| Internal Standard | Maleic Acid or Dimethyl Sulfone (certified) | Known purity and signals that do not overlap with the analyte. |
| Pulse Sequence | 90° pulse with a long relaxation delay (5 x T₁) | Ensures complete relaxation of all protons for accurate integration. |
| Data Processing | Manual phasing and baseline correction | Critical for accurate integration. |
| LOD/LOQ | ~0.1% / ~0.3% | Generally less sensitive than chromatographic methods. |
| Precision (RSD) | < 1% | Highly precise with proper experimental setup. |
Comparative Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of 1-Methyl-1,4-diazepan-5-one, integrating the three analytical techniques.
Caption: Integrated workflow for the comprehensive purity assessment of 1-Methyl-1,4-diazepan-5-one.
Comparison with an Alternative: 1,4-Diazepan-5-one
To provide further context, we compare the purity assessment of 1-Methyl-1,4-diazepan-5-one with its demethylated analog, 1,4-diazepan-5-one. The absence of the N-methyl group introduces subtle but important differences in its analytical behavior.
Table 4: Analytical Comparison of 1-Methyl-1,4-diazepan-5-one and 1,4-diazepan-5-one
| Feature | 1-Methyl-1,4-diazepan-5-one | 1,4-Diazepan-5-one | Rationale for Differences |
| Polarity | Less polar | More polar | The methyl group reduces the overall polarity. |
| HPLC Retention | Longer retention time on RP-HPLC | Shorter retention time on RP-HPLC | Due to its higher polarity. |
| GC-MS Derivatization | Derivatization of the secondary amine is possible but not always necessary. | Derivatization of both primary and secondary amines is required. | The primary amine is more reactive and prone to adsorption. |
| ¹H NMR Spectrum | Characteristic N-methyl singlet (~2.3-2.5 ppm) | Absence of the N-methyl singlet. | Provides a clear diagnostic signal. |
| Potential Impurities | N-demethylated impurity (1,4-diazepan-5-one). | Potential for N-alkylation by-products if synthesized from a different route. | The synthesis of the demethylated analog may involve different starting materials and side reactions. |
The analysis of 1,4-diazepan-5-one would follow similar principles, but the specific method parameters would need to be optimized to account for its increased polarity.
Detailed Experimental Protocols
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1-Methyl-1,4-diazepan-5-one and dissolve it in 10 mL of the mobile phase A to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 2 min, then ramp to 95% B in 10 min, hold for 2 min, then return to 5% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the relative purity. Identify and quantify any impurities based on their retention times and response factors (if known).
-
Sample Preparation and Derivatization: To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: Splitless, 250 °C.
-
Oven Program: 100 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: EI, 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the main peak and any impurity peaks. Compare the mass spectra of the impurities with a library (e.g., NIST) for tentative identification.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add 0.75 mL of a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
-
Conclusion
The purity assessment of synthesized 1-Methyl-1,4-diazepan-5-one requires a multi-faceted analytical approach. While HPLC provides excellent separation and quantification of impurities, and GC-MS offers definitive identification of volatile and semi-volatile by-products, qNMR stands out as the ultimate arbiter of absolute purity. By understanding the synthetic pathway and potential impurities, researchers can select the most appropriate analytical tools to ensure the quality and integrity of their compounds, thereby fostering confidence in their downstream applications in drug discovery and development. The comparison with its demethylated analog further highlights the subtle yet critical considerations in analytical method development for structurally similar molecules.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
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SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
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Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]
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ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
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ResearchGate. (2018). Isomeric Impurity research and quality control of β-lactam antibiotics. Retrieved from [Link]
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Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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PubMed. (2010). A concise synthesis of 1,4-dihydro-[8][12]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Retrieved from [Link]
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National Institutes of Health. (2008). 1-Benzyl-1,4-diazepan-5-one. Retrieved from [Link]
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National Institutes of Health. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
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National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]
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VTechWorks. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. Retrieved from [Link]
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Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
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PubMed. (2001). Impurity formation studies with peptide-loaded polymeric microspheres Part I. In vivo evaluation. Retrieved from [Link]
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Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Methyl-1,4-diazepan-5-one Isomers
Introduction: The Challenge of Positional Isomerism in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, 1,4-diazepan-5-one serves as a privileged scaffold—a core heterocyclic structure known for its role in a variety of biologically active compounds.[1][2] The introduction of a single methyl group, a seemingly minor modification, creates positional isomers, each with potentially distinct pharmacological, toxicological, and metabolic profiles. The specific placement of this methyl group on the 1-Methyl-1,4-diazepan-5-one framework (Figure 1) can profoundly alter its three-dimensional conformation and electronic properties, thereby dictating its interaction with biological targets.
For researchers and drug development professionals, the unambiguous identification of these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of their scientific findings. An incorrect isomer assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.
This guide provides a comprehensive comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate four plausible positional isomers of methyl-1,4-diazepan-5-one. We will move beyond a simple listing of data to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and self-validating protocols to empower researchers in their analytical endeavors.
Figure 1: Positional Isomers of Methyl-1,4-diazepan-5-one
-
Isomer A: 1-Methyl-1,4-diazepan-5-one (The parent compound)
-
Isomer B: 4-Methyl-1,4-diazepan-5-one
-
Isomer C: 2-Methyl-1,4-diazepan-5-one
-
Isomer D: 6-Methyl-1,4-diazepan-5-one
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For differentiating our target isomers, a combination of 1D (¹H, ¹³C) and 2D (COSY) experiments is definitive.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H protons.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
-
Parameters: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. This ensures a good signal-to-noise ratio and quantitative integrity for proton signals.
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Parameters: Use a standard proton-decoupled pulse sequence. A relaxation delay of 5 seconds and an accumulation of 1024 scans are typically required due to the lower natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: This experiment reveals proton-proton coupling relationships, helping to trace the connectivity of the carbon backbone.
-
Parameters: Acquire using standard instrument parameters, typically requiring 8-16 scans per increment.
-
Workflow for NMR-Based Isomer Identification
Caption: Logical workflow for isomer identification using ¹H NMR.
Expected NMR Data & Mechanistic Interpretation
The key differentiators in the NMR spectra arise from the electronic environment of the methyl group and the protons on the diazepane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Signals
| Isomer | Signal | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| A: 1-Methyl | N1-CH₃ | ~2.4 (singlet) | ~45 | Methyl group on a tertiary amine nitrogen. |
| N4-H | ~6.5 (broad singlet) | - | Exchangeable amide proton. | |
| B: 4-Methyl | N4-CH₃ | ~2.9 (singlet) | ~38 | Methyl on an amide nitrogen, deshielded by the adjacent carbonyl group. |
| N1-H | ~2.5 (broad singlet) | - | Exchangeable amine proton. | |
| C: 2-Methyl | C2-CH₃ | ~1.2 (doublet) | ~18 | Aliphatic methyl group coupled to the C2 proton. |
| N1-H, N4-H | Two distinct broad signals | - | Both nitrogens bear a proton. | |
| D: 6-Methyl | C6-CH₃ | ~1.1 (doublet) | ~16 | Aliphatic methyl group coupled to the C6 proton, deshielded by the carbonyl. |
| N1-H, N4-H | Two distinct broad signals | - | Both nitrogens bear a proton. |
Expertise & Causality:
-
N-Methyl vs. C-Methyl: A methyl group attached to a nitrogen (N-CH₃) in Isomers A and B will appear as a singlet in the ¹H NMR spectrum and resonate at a significantly downfield chemical shift (~2.4-2.9 ppm) compared to a methyl group on a carbon (C-CH₃) in Isomers C and D (~1.1-1.2 ppm). This is due to the electronegativity of the nitrogen atom. In the ¹³C spectrum, this effect is also pronounced, with N-CH₃ carbons appearing around 38-45 ppm, while C-CH₃ carbons are much further upfield (~16-18 ppm).
-
Differentiating Isomer A vs. B: The methyl group in Isomer B is on an amide nitrogen (N4), placing it alpha to the electron-withdrawing carbonyl group. This inductive effect deshields the methyl protons and carbon, shifting them further downfield (~2.9 ppm for ¹H) compared to the methyl group in Isomer A, which is on a standard tertiary amine nitrogen (~2.4 ppm for ¹H).
-
Differentiating Isomer C vs. D: Both isomers will show a methyl doublet in the ¹H NMR spectrum. However, the precise chemical shifts of the ring protons will differ. Using a 2D COSY experiment is crucial here. In Isomer C, the C2-methine proton will show correlations to the C3-methylene protons. In Isomer D, the C6-methine proton will show correlations to the C7-methylene protons. These distinct connectivity patterns provide an unambiguous assignment.
Part 2: Infrared (IR) Spectroscopy - A Rapid Functional Group Screen
While NMR provides the ultimate structural detail, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a fast, non-destructive technique perfect for a preliminary screen. It excels at identifying key functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Expected IR Data & Interpretation
The presence or absence of the N-H bond is the most powerful diagnostic feature in the IR spectrum.
Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹) for Isomers
| Isomer | N-H Stretch | C-H Stretch | C=O Stretch (Amide I) |
| A: 1-Methyl | ~3300 (medium, sharp) | 2950-2800 | ~1650 (strong) |
| B: 4-Methyl | ~3400 (medium, sharp) | 2950-2800 | ~1655 (strong) |
| C: 2-Methyl | ~3400 & ~3300 (broad) | 2950-2800 | ~1645 (strong) |
| D: 6-Methyl | ~3400 & ~3300 (broad) | 2950-2800 | ~1648 (strong) |
Trustworthiness & Self-Validation:
-
The N-H Litmus Test: The most immediate and trustworthy distinction is between the N-methylated isomers (A and B) and the C-methylated isomers (C and D). Isomers A and B each have one N-H bond (an amide N-H and an amine N-H, respectively), which will give rise to a single, medium-intensity absorption band in the 3300-3400 cm⁻¹ region.[3][4] In stark contrast, Isomers C and D each possess two N-H bonds, which will result in a broader, and potentially more complex, absorption in the same region.
-
The Amide I Band: All four isomers contain a seven-membered lactam (amide) ring, and thus will exhibit a strong C=O stretching absorption, known as the Amide I band, between 1645-1660 cm⁻¹.[5][6] While subtle shifts can occur due to changes in ring strain and electronic effects from the methyl group, this band serves as a confirmation of the core diazepan-5-one structure in all samples. Its presence validates that the fundamental scaffold is correct.
Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, confirming its elemental formula, and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes premature fragmentation, making it ideal for observing the molecular ion.
-
MS¹ Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺. For C₆H₁₂N₂O, the expected monoisotopic mass is 128.0950, so the [M+H]⁺ ion should be observed at m/z 129.1028.
-
MS² (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 129.1) for collision-induced dissociation (CID). Ramping the collision energy will generate a fragmentation spectrum (MS²) that is unique to the isomer's structure.
Workflow for Mass Spectrometry Analysis
Caption: Decision workflow for isomer differentiation using MS/MS.
Predicted Fragmentation Patterns & Mechanistic Rationale
All isomers will have the same molecular weight, so differentiation relies entirely on the MS² fragmentation patterns. The most likely fragmentation pathways involve alpha-cleavage adjacent to the nitrogen atoms and cleavage of the amide bond.[7][8]
Table 3: Predicted Diagnostic MS/MS Fragment Ions for [M+H]⁺ at m/z 129.1
| Isomer | Key Fragment (m/z) | Proposed Structure/Loss | Rationale |
| A: 1-Methyl | 86 | [M+H - C₂H₃N]⁺ | Alpha-cleavage at C2-C3 and loss of the C₂H₃N fragment. |
| 57 | [C₃H₅N]⁺ | Cleavage of the N1-C7 and C3-C4 bonds. | |
| B: 4-Methyl | 72 | [C₃H₆NO]⁺ | Cleavage of the N1-C2 and C4-C5 bonds, loss of C₃H₅N. |
| 70 | [M+H - HNCO - H₂]⁺ | Complex rearrangement and loss of isocyanic acid. | |
| C: 2-Methyl | 85 | [M+H - C₂H₆N]⁺ | Loss of the ethylamine moiety via cleavage at N1-C7 and C3-C4. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage at N1-C2 leading to the C₂H₃-N=CH₂ fragment. | |
| D: 6-Methyl | 99 | [M+H - CH₂NH]⁺ | Loss of the CH₂=NH radical via cleavage at C7-N1 and C6-C5. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage at C7-N1 leading to the CH₃-CH=NH₂⁺ fragment. |
Authoritative Grounding: The fragmentation of N-heterocycles is a well-studied field. The principles of charge-site-initiated cleavage (alpha-cleavage) dictate that bonds adjacent to the protonated nitrogen atoms are preferentially cleaved. The distinct location of the methyl group in each isomer directs this fragmentation down a unique pathway, producing a diagnostic fingerprint in the MS² spectrum. This makes tandem mass spectrometry an exceptionally powerful tool for distinguishing these positional isomers.
Conclusion: An Integrated Spectroscopic Strategy
No single technique tells the whole story. The most robust and efficient strategy for identifying an unknown isomer of 1-Methyl-1,4-diazepan-5-one is an integrated one:
-
Screen with IR: A quick ATR-FTIR spectrum will immediately determine if the methyl group is on a nitrogen (one N-H stretch) or a carbon (two N-H stretches).
-
Confirm with MS: An ESI-MS analysis will confirm the molecular weight (m/z 129.1 for [M+H]⁺). A subsequent MS/MS experiment will provide a fragmentation fingerprint that can be matched to the predicted patterns to further narrow down the possibilities.
-
Assign with NMR: Finally, a full ¹H, ¹³C, and COSY NMR analysis provides the definitive, unambiguous structural proof, revealing the precise location of the methyl group and the full connectivity of the molecule.
By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can confidently and accurately characterize their compounds, ensuring the integrity of their data and accelerating the path from discovery to innovation.
References
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Hernandez, G., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Available at: [Link]
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Tsuboi, M. (1968). Infrared special studies on lactams as cis-trans models for the peptide bond. Journal of the American Chemical Society. Available at: [Link]
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University of California, Davis. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Chem 242A. Available at: [Link]
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Marion, L., & Edwards, O. E. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-1,4-diazepan-5-one. PubChem Compound Database. CID=228402. Available at: [Link]
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Viveka, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(19). Available at: [Link]
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Patel, K. D., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 609-613. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Database. CID=3016. Available at: [Link]
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Frinculescu, A., et al. (2025). Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. Quantitative NMR Journal, 1(1). Available at: [Link]
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El-Sattar, N. E. A., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. RSC Advances, 13(51). Available at: [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]
-
Nedvetsky, P. I., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]
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A Comparative Guide to Evaluating Off-Target Effects of 1-Methyl-1,4-diazepan-5-one Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Specificity
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] While the choice of ligands determines the target protein and the recruited E3 ligase, the linker is far from a passive component. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] An improperly designed linker can lead to reduced potency and, more critically, an increase in off-target effects, posing significant challenges for clinical translation.[5]
This guide provides a comprehensive framework for evaluating the off-target effects of PROTACs featuring a novel or less-characterized linker, using 1-Methyl-1,4-diazepan-5-one as a central example. We will compare its potential characteristics to well-established linker classes and provide detailed experimental protocols to empower researchers to rigorously assess the specificity of their PROTACs.
The Linker Landscape: A Comparison of Common PROTAC Linker Types
The choice of linker profoundly impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] Understanding the properties of common linker archetypes is essential for contextualizing the evaluation of a novel linker like 1-Methyl-1,4-diazepan-5-one.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Flexible, hydrophobic.[2] | Synthetically accessible, well-understood properties. | Can lead to poor solubility and high metabolic turnover.[6] |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic, variable length.[2][7] | Improved solubility and cell permeability.[6] | Increased conformational flexibility may lead to off-target interactions.[7][8] |
| Rigid Linkers (e.g., piperazine, piperidine) | Conformational constraint.[3] | Pre-organizes the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity.[3] | Can be synthetically challenging, may not be optimal for all target-ligase pairs. |
| 1-Methyl-1,4-diazepan-5-one (Hypothesized) | Semi-rigid, contains a cyclic diamine and a ketone.[9][10] | May offer a balance of flexibility and rigidity, potentially improving cell permeability and metabolic stability. The diazepanone core could introduce specific vectoral properties. | Novelty means limited data on its impact on ternary complex formation and off-target effects. Synthesis and optimization may require significant effort. |
A Framework for Evaluating 1-Methyl-1,4-diazepan-5-one Based PROTACs
Given the novelty of the 1-Methyl-1,4-diazepan-5-one linker, a systematic and multi-faceted approach is required to characterize its off-target profile. The following experimental workflow provides a robust strategy for this evaluation.
Experimental Methodologies for Off-Target Effect Evaluation
A comprehensive assessment of off-target effects relies on a combination of techniques that provide orthogonal yet complementary information.
Global Proteomics by Mass Spectrometry
Global proteomics offers an unbiased, system-wide view of protein abundance changes following PROTAC treatment, making it the gold standard for identifying off-target degradation events.[11]
Experimental Protocol: Global Proteomic Analysis of PROTAC-Treated Cells
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Treat cells with the 1-Methyl-1,4-diazepan-5-one based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse the cells in a urea-based buffer containing protease and phosphatase inhibitors.[12]
-
Protein Digestion: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide. Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.[12]
-
Peptide Cleanup and Labeling (Optional): Clean up the peptide mixture using solid-phase extraction (SPE). For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).[13] Perform peptide and protein identification against a relevant protein database. Quantify protein abundance and identify proteins with statistically significant changes in the PROTAC-treated samples compared to controls.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement and can also reveal off-target binding in a cellular context.[14][15] The principle is that ligand binding alters the thermal stability of a protein.[16]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells and treat with the 1-Methyl-1,4-diazepan-5-one based PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).[14]
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[14] Include a non-heated control.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet aggregated proteins.[14]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations and analyze by Western blotting using an antibody specific for the protein of interest. Quantify band intensities to generate melting curves. A shift in the melting curve indicates target engagement.
Phenotypic Screening
Phenotypic screening, particularly high-content imaging, can reveal unexpected cellular consequences of PROTAC treatment that may be indicative of off-target effects.[17][18] The "Cell Painting" assay is one such method that uses a cocktail of fluorescent dyes to stain different cellular compartments, allowing for the quantitative analysis of morphological changes.[17][18]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screening
-
Cell Plating and Treatment: Seed cells in a multi-well imaging plate. Treat with a dilution series of the 1-Methyl-1,4-diazepan-5-one based PROTAC and appropriate controls.
-
Cell Staining: After the desired incubation period, fix, permeabilize, and stain the cells with a panel of fluorescent dyes that label the nucleus, cytoplasm, mitochondria, cytoskeleton, etc.
-
Image Acquisition: Acquire images using a high-content imaging system.[2]
-
Image Analysis: Use image analysis software to segment cells and extract a wide range of morphological features (e.g., cell size, shape, texture, fluorescence intensity).
-
Data Analysis: Compare the morphological profiles of PROTAC-treated cells to control cells to identify significant phenotypic changes. Clustering analysis can group compounds with similar phenotypic fingerprints, potentially revealing shared off-target activities.
Interpreting the Data: Building a Case for Specificity
The data from these orthogonal approaches should be integrated to build a comprehensive picture of the PROTAC's specificity.
-
Proteomics data will provide a list of potential off-target proteins that are degraded.
-
CETSA data can then be used to determine if the PROTAC directly binds to these potential off-targets.
-
Phenotypic screening data can reveal cellular toxicities or unexpected biological activities that can be correlated with on- or off-target degradation.
A PROTAC with a favorable off-target profile will ideally show high selectivity for the intended target in proteomic analyses, with minimal thermal stabilization of other proteins in CETSA, and a clean phenotypic profile that is consistent with on-target degradation.
Potential Off-Target Signaling Pathways
Off-target effects of small molecules, including the warheads used in PROTACs, often involve promiscuous binding to kinases.[19][20] Therefore, it is crucial to consider the potential for a PROTAC to modulate key signaling pathways.
Conclusion
The development of novel PROTACs with unique linkers like 1-Methyl-1,4-diazepan-5-one holds great promise for expanding the druggable proteome. However, a thorough and objective evaluation of their off-target effects is paramount for their successful clinical translation. By employing a multi-pronged approach that includes global proteomics, CETSA, and phenotypic screening, researchers can gain a deep understanding of their PROTAC's specificity and make informed decisions to advance the most promising candidates. The experimental frameworks and protocols provided in this guide offer a robust starting point for these critical investigations.
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Benchmarking the Synthetic Efficiency of 1-Methyl-1,4-diazepan-5-one Incorporation: A Comparative Guide for Medicinal Chemists
Introduction: The Value of the 1-Methyl-1,4-diazepan-5-one Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with optimized pharmacological profiles is paramount. Saturated nitrogen-containing heterocycles are a cornerstone of this endeavor, with the 1,4-diazepan-5-one core emerging as a particularly valuable scaffold. Its seven-membered ring system offers a three-dimensional architecture that can effectively probe biological space, while the embedded amide functionality and dual nitrogen atoms provide key points for molecular recognition and property modulation. The N-methylated analog, 1-Methyl-1,4-diazepan-5-one, further refines these properties by introducing a permanently attached methyl group, which can influence basicity, lipophilicity, and metabolic stability.
This guide provides a comprehensive analysis of the synthetic efficiency of incorporating the 1-Methyl-1,4-diazepan-5-one scaffold into lead compounds. We will dissect the primary synthetic routes to the core heterocycle, detail common methods for its incorporation, and critically compare its performance against viable bioisosteric alternatives. The insights presented herein are grounded in experimental data and aim to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Part 1: Synthesis of the 1-Methyl-1,4-diazepan-5-one Core
The efficient construction of the 1-Methyl-1,4-diazepan-5-one scaffold is the foundational step for its application in drug discovery programs. A highly convergent and atom-economical approach involves a two-step sequence: a Michael addition followed by an intramolecular cyclization.
Synthetic Workflow Overview
Caption: Synthetic workflow for 1-Methyl-1,4-diazepan-5-one.
Rationale Behind Experimental Choices
The selection of N-methylethylenediamine and an acrylate ester as starting materials is strategic. N-methylethylenediamine provides the core diamine backbone with the desired N-methylation already in place. The use of an acrylate ester, such as ethyl acrylate, is advantageous due to its commercial availability and reactivity as a Michael acceptor[1][2].
The intramolecular cyclization of the resulting β-amino ester is typically achieved through a Dieckmann condensation, a robust method for forming cyclic β-keto esters[3][4]. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular reaction over intermolecular side reactions.
Detailed Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepan-5-one
Step 1: Michael Addition of N-Methylethylenediamine to Ethyl Acrylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl acrylate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent, yielding the crude N-(2-(methylamino)ethyl)-β-alanine ethyl ester. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq).
-
Add a dry, aprotic solvent like tetrahydrofuran (THF) or toluene to the base.
-
Cool the suspension to 0 °C.
-
Dissolve the crude N-(2-(methylamino)ethyl)-β-alanine ethyl ester from Step 1 in the same dry solvent and add it dropwise to the stirred base suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Methyl-1,4-diazepan-5-one.
| Step | Key Transformation | Typical Yield | Reaction Time |
| 1 | Michael Addition | >90% (crude) | 12-16 hours |
| 2 | Dieckmann Condensation | 60-75% | 4-6 hours |
| Overall | Two-step synthesis | 54-68% | ~24 hours |
Part 2: Incorporation of the 1-Methyl-1,4-diazepan-5-one Scaffold
Once synthesized, the 1-Methyl-1,4-diazepan-5-one scaffold can be incorporated into a target molecule through functionalization of its secondary amine. The two most common and efficient methods are reductive amination and N-acylation.
Incorporation Workflow Overview
Caption: Common methods for incorporating the 1-Methyl-1,4-diazepan-5-one scaffold.
Method 1: Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds. It proceeds via the in-situ formation of an iminium ion from the secondary amine of the diazepanone and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. Its mild nature allows for the selective reduction of the iminium ion in the presence of the carbonyl starting material, minimizing side reactions such as the reduction of the aldehyde or ketone[5]. It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).
Detailed Experimental Protocol: Reductive Amination with Benzaldehyde
-
In a round-bottom flask, dissolve 1-Methyl-1,4-diazepan-5-one (1.0 eq) and benzaldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-benzylated product.
Method 2: N-Acylation
N-acylation provides a straightforward method to introduce an acyl group onto the secondary amine of the diazepanone, forming a stable amide bond. This is commonly achieved using an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.
Rationale for Reagent Selection: Acyl chlorides are highly reactive acylating agents that react readily with secondary amines. A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion[6].
Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride
-
Dissolve 1-Methyl-1,4-diazepan-5-one (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-acylated product.
Part 3: Comparative Analysis with Bioisosteric Alternatives
While 1-Methyl-1,4-diazepan-5-one is a valuable scaffold, its seven-membered ring may not always be optimal for a given biological target or desired pharmacokinetic profile. In such cases, exploring bioisosteric replacements is a prudent strategy. Piperazin-2-one and homopiperazine are two common and effective alternatives.
| Scaffold | Key Features |
| 1-Methyl-1,4-diazepan-5-one | Seven-membered ring, greater conformational flexibility, N-methylation. |
| Piperazin-2-one | Six-membered ring, more rigid structure, potential for improved metabolic stability[7][8]. |
| Homopiperazine (1,4-Diazepane) | Seven-membered ring without the carbonyl, increased basicity, different hydrogen bonding potential. |
Alternative 1: Piperazin-2-one
The piperazin-2-one scaffold is a six-membered ring analog that offers a more constrained conformation compared to the diazepanone. This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.
Comparative Synthesis of Piperazin-2-one:
A common route to the piperazin-2-one core involves the reaction of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate, followed by cyclization[9].
Synthetic Efficiency Comparison:
| Scaffold | Synthetic Route | Overall Yield | Key Advantages | Key Disadvantages |
| 1-Methyl-1,4-diazepan-5-one | Michael addition & Dieckmann condensation | 54-68% | Convergent, readily available starting materials. | Two distinct steps, use of strong base. |
| Piperazin-2-one | Reaction of ethylenediamine and ethyl chloroacetate | 40-60%[9] | One-pot potential, inexpensive starting materials. | Potential for side reactions and oligomerization. |
Alternative 2: Homopiperazine (1,4-Diazepane)
Replacing the carbonyl group of the diazepanone with a methylene group gives homopiperazine. This change significantly increases the basicity of the adjacent nitrogen and alters the hydrogen bonding capabilities of the scaffold.
Comparative Synthesis of Homopiperazine Derivatives:
The synthesis of substituted homopiperazines can be achieved through various methods, including the reductive amination of dicarbonyl compounds with diamines or the cyclization of appropriately functionalized diamine precursors.
Incorporation Efficiency Comparison:
The incorporation of these scaffolds generally follows similar principles of reductive amination and N-acylation. The table below provides a qualitative comparison of their expected reactivity.
| Scaffold | Reductive Amination Efficiency | N-Acylation Efficiency | Rationale |
| 1-Methyl-1,4-diazepan-5-one | High | High | Unhindered secondary amine. |
| Piperazin-2-one | High | High | Unhindered secondary amine. |
| Homopiperazine | Very High | Very High | More basic secondary amine, potentially faster reaction rates. |
Conclusion
The 1-Methyl-1,4-diazepan-5-one scaffold represents a valuable building block in contemporary drug discovery, offering a unique blend of structural rigidity and flexibility. Its synthesis, primarily through a Michael addition-Dieckmann condensation sequence, is efficient and amenable to scale-up. The incorporation of this scaffold into larger molecules can be readily achieved with high yields using standard methodologies such as reductive amination and N-acylation.
When considering bioisosteric replacements, piperazin-2-one and homopiperazine present as compelling alternatives, each with its own synthetic and physicochemical profile. The choice between these scaffolds should be guided by the specific requirements of the biological target and the desired pharmacokinetic properties of the final compound. This guide provides the foundational data and experimental rationale to aid medicinal chemists in making these critical decisions, ultimately accelerating the discovery of new and effective therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1,4-diazepan-5-one
The core principle of laboratory waste management is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional.[1][2] This proactive stance minimizes risk and ensures compliance with environmental regulations.
Understanding the Compound and Associated Hazards
1-Methyl-1,4-diazepan-5-one belongs to the family of nitrogen-containing heterocyclic compounds.[3][4][5][6][7] These structures are common in pharmacologically active molecules.[7] While specific toxicity data for 1-Methyl-1,4-diazepan-5-one is limited, we can infer potential hazards from similar structures like Diazepam. Diazepam is known to be harmful if swallowed and can have significant effects on the central nervous system.[8][9][10] It is also recognized as toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle 1-Methyl-1,4-diazepan-5-one with a high degree of caution, assuming it may possess similar toxicological and ecotoxicological properties.
Key Assumed Hazards:
-
Potential for acute and chronic health effects.[8]
-
Environmental hazard, particularly to aquatic ecosystems.
-
Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and halogenated compounds if the structure contains halogens.[8][11]
Core Disposal Directive: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 1-Methyl-1,4-diazepan-5-one from a laboratory setting. This process is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Identification and Classification
The first crucial step is to correctly identify and classify the waste.[12] Any material, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), that has come into contact with 1-Methyl-1,4-diazepan-5-one should be considered hazardous waste.[1][2]
Step 2: Segregation of Waste
Proper segregation is paramount to prevent accidental chemical reactions.[13] Waste containing 1-Methyl-1,4-diazepan-5-one should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically:
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13] This area should be clearly marked and away from general laboratory traffic.
Table 1: Waste Container and Labeling Requirements
| Requirement | Specification | Rationale |
| Container Material | Chemically compatible material (e.g., High-Density Polyethylene - HDPE, glass) with a secure, screw-top cap.[2][13] | To prevent leakage, rupture, or chemical degradation of the container. |
| Container Condition | Must be in good condition, with no leaks, cracks, or visible damage.[2] | To ensure safe containment of the hazardous waste. |
| Headspace | Leave at least 10% headspace in the container.[13] | To allow for vapor expansion and prevent pressure buildup. |
| Labeling | Affix a "Hazardous Waste" label to the container.[2][13] | For clear identification and to comply with regulations. |
| Label Information | The label must include the full chemical name ("1-Methyl-1,4-diazepan-5-one"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.[13] | To provide essential information for safe handling and disposal. |
Step 4: Professional Disposal
Under no circumstances should chemical waste like 1-Methyl-1,4-diazepan-5-one be disposed of down the drain or in regular trash.[1][15] The only acceptable method of disposal is through a licensed hazardous waste disposal service.[12] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-1,4-diazepan-5-one.
Caption: Decision workflow for the disposal of 1-Methyl-1,4-diazepan-5-one.
Management of Empty Containers and Contaminated Materials
Empty containers that have held 1-Methyl-1,4-diazepan-5-one must also be managed as hazardous waste.[1] Alternatively, if the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[1][2] The rinsate from this process must be collected and disposed of as hazardous waste.[1][2] All contaminated labware, such as glassware and pipette tips, should be decontaminated if possible or disposed of as hazardous waste.[15]
In-Lab Treatment: A Word of Caution
While some chemical waste can be treated in the lab through methods like neutralization, this should not be attempted for 1-Methyl-1,4-diazepan-5-one without a thoroughly validated and peer-reviewed protocol.[15] The potential for incomplete reactions or the generation of more hazardous byproducts is significant. Always consult with your institution's EHS department before attempting any in-lab treatment of hazardous waste.
Conclusion: Prioritizing Safety and Environmental Responsibility
The proper disposal of 1-Methyl-1,4-diazepan-5-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste identification, segregation, proper containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's safety professionals.
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- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. paipharma.com [paipharma.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Researcher's Guide to the Safe Handling of 1-Methyl-1,4-diazepan-5-one
Understanding the Hazard Profile
1-Methyl-1,4-diazepan-5-one hydrochloride is classified with the following hazard statements:
Given these known hazards for the salt form, it is prudent to assume the free base poses similar, if not greater, risks. Cyclic amines, as a class, can be sensitive to moisture and air, potentially leading to degradation.[2][3] Therefore, handling this compound requires a proactive approach to minimize exposure and maintain chemical integrity.
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate PPE is paramount and should be dictated by the scale of the experiment and the potential for exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation Scale | Minimum PPE | Enhanced PPE (for increased risk) |
| Small Scale (<1g) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double-gloving (nitrile)- Chemical splash goggles- Flame-resistant lab coat |
| Medium Scale (1-10g) | - Double-gloving (nitrile)- Chemical splash goggles- Laboratory coat | - Neoprene or butyl rubber gloves over nitrile gloves- Face shield worn over chemical splash goggles- Chemical-resistant apron over lab coat |
| Large Scale (>10g) | - Neoprene or butyl rubber gloves- Face shield and chemical splash goggles- Chemical-resistant apron and lab coat | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant boots |
Operational Workflow for PPE Selection
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1-Methyl-1,4-diazepan-5-one.
Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle 1-Methyl-1,4-diazepan-5-one in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach to avoid accidental spills.
2. Weighing and Transfer:
-
For solid transfers, use a spatula or powder funnel to minimize dust generation.
-
If the compound is a liquid or in solution, use a calibrated pipette or syringe.
-
Perform all transfers over a tray or secondary containment to catch any spills.
3. In-Reaction Handling:
-
Set up reactions in a clean, dry apparatus.
-
If the reaction is sensitive to moisture, consider using anhydrous techniques and an inert atmosphere (e.g., nitrogen or argon).[2]
-
Continuously monitor the reaction for any unexpected changes.
Storage and Disposal Plan
Proper Storage:
-
Store 1-Methyl-1,4-diazepan-5-one in a tightly sealed container to prevent moisture and air exposure.[2][4] Amber glass or high-density polyethylene (HDPE) containers are recommended.[2][4]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Clearly label the container with the chemical name, date received, and any known hazards.
Waste Disposal:
-
All waste containing 1-Methyl-1,4-diazepan-5-one, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated, labeled hazardous waste container.
-
For the disposal of unused or expired chemicals, follow your institution's and local environmental regulations.
-
A common practice for disposal of non-flush list medicines, which can be adapted for research chemicals, involves mixing the compound with an undesirable substance like cat litter or coffee grounds, placing it in a sealed plastic bag, and then in the trash.[6] However, for laboratory waste, consult your environmental health and safety department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle 1-Methyl-1,4-diazepan-5-one, minimizing risks and ensuring the integrity of their experiments.
References
- Benchchem. Storage and Handling of Moisture-Sensitive Cyclic Amines.
- PubChem. 1-Methyl-1,4-diazepan-5-one.
- Pfizer.
- CHEMM. Personal Protective Equipment (PPE).
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- US EPA. Personal Protective Equipment.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- ResearchGate. How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?.
- Advanced ChemBlocks. 1-Methyl-1,4-diazepan-5-one hydrochloride.
- FDA. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
